molecular formula C5H2FN3O B1344304 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS No. 356783-31-8

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No.: B1344304
CAS No.: 356783-31-8
M. Wt: 139.09 g/mol
InChI Key: LJZHACRGZWYTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5H2FN3O and its molecular weight is 139.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZHACRGZWYTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232602
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-31-8
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356783-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal chemical intermediate in modern antiviral drug development. Primarily known for its role as a direct precursor to the broad-spectrum antiviral agent Favipiravir, this pyrazine derivative is of significant interest to researchers in medicinal chemistry and process development. This document elucidates the compound's fundamental physicochemical properties, explores various synthetic pathways from classical multi-step routes to modern, efficient protocols, and details its critical application in the synthesis of viral RNA-dependent RNA polymerase (RdRp) inhibitors. Detailed experimental methodologies, comparative data, and mechanistic visualizations are provided to serve as a vital resource for scientists and professionals in the pharmaceutical industry.

Introduction and Strategic Importance

This compound (also known as 6-Fluoro-3-hydroxypyrazine-2-carbonitrile) is a heterocyclic compound whose significance is almost exclusively linked to its role as a key intermediate in the manufacturing of Favipiravir (T-705).[1] Favipiravir is a potent antiviral drug approved in Japan for treating influenza and has been investigated for activity against a wide range of other RNA viruses, including Ebola, Lassa virus, and SARS-CoV-2.[1][2] The pyrazine core is a well-established pharmacophore, and the specific arrangement of the fluoro, oxo, and carbonitrile groups on this molecule makes it an ideal building block for accessing the final active pharmaceutical ingredient (API).[3] Understanding the synthesis and handling of this intermediate is therefore crucial for the scalable and economical production of Favipiravir.

Physicochemical Properties

The fundamental properties of this compound are essential for its handling, reaction optimization, and purification. The compound exists in tautomeric equilibrium between its oxo (lactam) and hydroxy (lactim) forms, with the latter often named 6-fluoro-3-hydroxypyrazine-2-carbonitrile.

PropertyValueSource
CAS Number 356783-31-8[1]
Molecular Formula C₅H₂FN₃O[1]
Molecular Weight 139.09 g/mol [1]
Synonyms 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile; 6-Fluoro-3-hydroxypyrazine-2-carbonitrile[1]
InChIKey LJZHACRGZWYTAX-UHFFFAOYSA-N[1]
Appearance Varies; typically a solidN/A

For purification and improved handling, this intermediate is often converted into a salt. Common salt forms include:

  • Dicyclohexylamine salt: CAS Number 1137606-74-6[4][5][6]

  • Dibutylamine salt: CAS Number 1137606-76-8[7]

The formation of these salts is a key strategy in purification protocols, allowing for the isolation of a stable, crystalline solid from reaction mixtures, which can then be treated with acid to regenerate the pure freebase intermediate.[8][9]

Synthesis and Manufacturing Pathways

The synthesis of this compound is a critical step in the overall production of Favipiravir. Various routes have been developed, ranging from lengthy, classical methods to more streamlined, industrially viable processes. The choice of pathway often involves a trade-off between the cost of starting materials, reaction efficiency, scalability, and environmental impact.

Classical Multi-Step Synthesis

Early synthetic routes often involved more than six steps and suffered from low overall yields.[10] A representative classical pathway starts from 3-aminopyrazine-2-carboxylic acid, involving esterification, bromination, and subsequent functional group manipulations.[11] These methods, while foundational, are often hampered by the use of expensive catalysts and challenging reaction conditions, resulting in overall yields sometimes below 20%.[11][12]

Efficient Halogen-Exchange Route

A more contemporary and industrially scalable approach begins with 3,6-dichloropyrazine-2-carbonitrile. This method offers a more direct path to the fluorinated target.

Causality Behind Experimental Choices:

  • Starting Material: 3,6-dichloropyrazine-2-carbonitrile is an accessible starting material.

  • Halogen Exchange (Halex) Reaction: The key step is a nucleophilic aromatic substitution to replace one of the chloro groups with a fluoro group. Potassium fluoride (KF) is a common and cost-effective fluorine source.

  • Phase Transfer Catalyst: To facilitate the reaction between the solid KF and the organic substrate, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is employed.[8][9] This catalyst carries the fluoride anion into the organic phase where the reaction occurs.

  • Selective Hydrolysis: The remaining chloro group is then selectively hydrolyzed to the desired oxo group.

The overall workflow is visualized below.

G start 3,6-Dichloropyrazine-2-carbonitrile step1 Halogen Exchange (KF, TBAB, Toluene/DMSO) start->step1 intermediate 3-Chloro-6-fluoropyrazine-2-carbonitrile step1->intermediate step2 Selective Hydrolysis intermediate->step2 end_product This compound step2->end_product purification Purification via Dicyclohexylamine Salt Formation end_product->purification Pure Product step3 Acid Treatment purification->step3 Pure Product step3->end_product Pure Product

Caption: Efficient Halogen-Exchange Synthetic Workflow.

This route provides a significant improvement in overall yield, often achieving 65% over four steps.[8]

Role in Drug Discovery: The Favipiravir Connection

The primary application of this compound is as the penultimate intermediate in the synthesis of Favipiravir. The conversion is a straightforward hydrolysis of the carbonitrile group (-C≡N) to a primary carboxamide (-C(=O)NH₂).

Conversion to Favipiravir

This hydrolysis can be achieved under either acidic or basic conditions, often using hydrogen peroxide with a base. This transformation completes the synthesis of the Favipiravir API.

Mechanism of Action of the Final Product (Favipiravir)

To appreciate the importance of the intermediate, it is crucial to understand the mechanism of the final drug. Favipiravir is a prodrug; it must be metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2]

  • Intracellular Phosphoribosylation: Host cell enzymes convert Favipiravir into favipiravir-ribofuranosyl-5'-monophosphate (RMP), then diphosphate (RDP), and finally the active triphosphate (RTP).

  • RdRp Inhibition: Favipiravir-RTP acts as a nucleoside analogue, recognized by the viral RNA-dependent RNA polymerase (RdRp) enzyme.[1] It is incorporated into the growing viral RNA strand, where it prevents further chain elongation, thus terminating viral replication. This selective inhibition of the viral polymerase is the basis of its antiviral activity.[2]

The pathway from the key intermediate to the active antiviral agent is illustrated below.

G cluster_0 Chemical Synthesis cluster_1 Intracellular Bioactivation (Prodrug Metabolism) cluster_2 Pharmacological Action Intermediate 6-Fluoro-3-oxo-3,4- dihydropyrazine-2-carbonitrile Favipiravir Favipiravir (API) Intermediate->Favipiravir Nitrile Hydrolysis Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Phosphoribosylation (Host Enzymes) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition Replication Viral RNA Replication RdRp->Replication

Caption: From Intermediate to Active Antiviral Agent.

Experimental Protocol: Efficient Synthesis via Halogen-Exchange

This protocol is a representative synthesis based on modern, efficient methodologies.[8][9]

Objective: To synthesize this compound from 3,6-dichloropyrazine-2-carbonitrile.

Materials:

  • 3,6-dichloropyrazine-2-carbonitrile

  • Potassium Fluoride (spray-dried)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen Peroxide

  • Dicyclohexylamine

  • Hydrochloric Acid

  • Ethyl Acetate

  • Deionized Water

Procedure:

Step 1: Fluorination (Halogen-Exchange)

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene and DMSO as the solvent system.

  • Heat the reaction mixture to reflux (approx. 120 °C) and monitor the reaction progress by HPLC or TLC.

  • Upon completion (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts. Wash the filter cake with toluene.

  • Combine the organic filtrates and wash with water to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude 3-chloro-6-fluoropyrazine-2-carbonitrile.

Step 2: Selective Hydrolysis

  • Dissolve the crude intermediate from Step 1 in a suitable solvent.

  • Add hydrogen peroxide and a base (e.g., sodium carbonate) and stir at a controlled temperature.

  • Monitor the reaction until the starting material is consumed.

  • Quench the reaction carefully and acidify the mixture to precipitate the crude product.

Step 3: Purification via Salt Formation

  • Dissolve the crude this compound in a suitable solvent like ethyl acetate.

  • Slowly add dicyclohexylamine (1.0 eq) with stirring.

  • The dicyclohexylamine salt will precipitate as a crystalline solid. Stir for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum. This step effectively removes many impurities.

Step 4: Regeneration of Pure Intermediate

  • Suspend the purified dicyclohexylamine salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Acidify the mixture with hydrochloric acid until the pH is ~2.

  • Separate the organic layer, which now contains the pure freebase intermediate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure this compound.

Validation: The purity of the final product should be assessed by validated analytical HPLC methods, and its identity confirmed using NMR and Mass Spectrometry.[8]

Conclusion

This compound stands as a testament to the enabling power of chemical synthesis in the development of life-saving medicines. While it possesses no intrinsic therapeutic activity, its role as the immediate precursor to Favipiravir makes it a compound of high strategic value. The evolution of its synthesis from low-yield classical methods to efficient, scalable industrial processes highlights key advances in synthetic organic chemistry, including the application of phase transfer catalysis and robust purification strategies. For researchers and drug development professionals, a thorough understanding of this intermediate provides a critical foundation for the continued production and potential future development of broad-spectrum antiviral agents.

References

  • Wikipedia. Favipiravir. [Link]

  • Royal Society of Chemistry. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry. [Link]

  • Asian Journal of Chemistry. An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. [Link]

  • Nature. Scalable synthesis of favipiravir via conventional and continuous flow chemistry. [Link]

  • National Center for Biotechnology Information. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. [Link]

  • Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • ResearchGate. (PDF) Greener approach toward one pot route to pyrazine synthesis. [Link]

  • Semantic Scholar. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • ResearchGate. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. [Link]

  • PubMed. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • Pharmaffiliates. CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt. [Link]

  • PubChem. 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. [Link]

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir. Understanding these properties is paramount for process optimization, quality control, and the successful development of scalable synthetic routes.

Compound Identity and Significance

This compound, identified by the CAS number 356783-31-8, is a critical building block in the production of Favipiravir (also known as T-705 or Avigan)[1][2][3][4]. Favipiravir is an inhibitor of RNA-dependent RNA polymerase (RdRp), exhibiting activity against a wide range of RNA viruses[5]. The journey from this intermediate to the final active pharmaceutical ingredient (API) involves a controlled hydrolysis of the nitrile group to a carboxamide.

The molecular structure of this compound, with its pyrazine core, fluorine substituent, and nitrile functional group, dictates its reactivity and physical behavior. A thorough characterization of this intermediate is essential for ensuring the purity and yield of the final drug product.

IdentifierValue
IUPAC Name This compound
CAS Number 356783-31-8
Molecular Formula C₅H₂FN₃O[5][6]
Molecular Weight 139.09 g/mol [5][6]
Canonical SMILES C1=C(N=C(C(=O)N1)C#N)F
InChI Key LJZHACRGZWYTAX-UHFFFAOYSA-N[5]

Physicochemical Properties: A Detailed Analysis

Precise physicochemical data for this compound is not extensively reported in publicly available literature, as it is primarily an internal intermediate. However, based on its structure and the nature of similar compounds, we can infer and outline the methodologies for determining its key properties.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid like this intermediate, a sharp melting range is expected. Impurities will typically lead to a depression and broadening of the melting point.

Expected Range: Crystalline organic molecules of this size and complexity often exhibit melting points in the range of 150-250 °C.

Solubility Profile

The solubility of this intermediate in various solvents is a crucial parameter for its synthesis, purification, and handling.

Expected Solubility:

  • Water: Likely to have low to moderate solubility in water due to the polar functional groups (oxo, nitrile, and the pyrazine nitrogens) capable of hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble in these solvents, which are commonly used in its synthesis[7].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility.

Acidity (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values. The pyrazine ring system and the N-H proton contribute to its acidic/basic character. The N-H proton adjacent to the carbonyl group is expected to be weakly acidic.

Predicted pKa: The pKa of the N-H proton is likely to be in the range of 8-10, similar to other cyclic amides.

Spectroscopic and Chromatographic Characterization

A comprehensive spectroscopic and chromatographic profile is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, nitrile, and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atoms attached to the fluorine, nitrile, and carbonyl groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

  • C≡N (Nitrile): A sharp absorption band around 2220-2260 cm⁻¹.

  • C=O (Amide Carbonyl): A strong absorption band around 1650-1700 cm⁻¹.

  • N-H Stretch: A band in the region of 3200-3400 cm⁻¹.

  • C-F Stretch: An absorption in the fingerprint region, typically around 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₅H₂FN₃O.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for assessing the purity of the intermediate and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Synthetic Pathway: From Intermediate to API

This compound is a product of the partial hydrolysis of 3,6-difluoropyrazine-2-carbonitrile[7]. The subsequent and final step in the synthesis of Favipiravir is the hydrolysis of the nitrile group to a carboxamide.

Synthesis Intermediate This compound Favipiravir Favipiravir (API) Intermediate->Favipiravir Hydrolysis (e.g., H₂O₂, NaOH)

Caption: Final synthetic step to Favipiravir.

This hydrolysis is a critical transformation, and the reaction conditions must be carefully controlled to avoid side reactions and ensure a high yield of the pure API.

Experimental Protocols: A Practical Guide

The following are generalized, yet detailed, protocols for the determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and adhere to high standards of scientific integrity.

Determination of Melting Point (Capillary Method)

Rationale: The capillary method is a straightforward and widely accepted technique for determining the melting point of a crystalline solid. The visual observation of the melting process provides a clear indication of the melting range, which is a sensitive measure of purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dried compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-15 °C per minute for a preliminary determination of the approximate melting point.

  • Precise Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Introduce a new sample and heat at a slower rate of 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat (1-2 °C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It ensures that a true thermodynamic equilibrium is reached between the solid and the solution, providing a reliable measure of solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Solubility cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Shake Shake at Constant Temp (24-48h) Add->Shake Separate Centrifuge & Filter Shake->Separate Analyze Quantify by HPLC Separate->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for Shake-Flask Solubility Measurement.

Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a precise and reliable method for determining the pKa of a compound by monitoring the pH change of a solution upon the addition of a titrant. The inflection point of the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.

Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence point(s) from the inflection point(s) of the titration curve (or its first derivative). The pKa is the pH at the half-equivalence point.

pKa cluster_titration Titration cluster_analysis Data Analysis Prepare Prepare Sample Solution Titrate Titrate with Acid/Base Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine Equivalence Point Plot->Determine Calculate Calculate pKa Determine->Calculate

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This compound is a molecule of significant industrial importance due to its role in the synthesis of Favipiravir. A thorough understanding and documentation of its physicochemical properties are essential for robust and reproducible manufacturing processes. The experimental protocols outlined in this guide provide a framework for the accurate and reliable characterization of this key intermediate, ensuring the quality and efficacy of the final antiviral drug.

References

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google P
  • CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt | Pharmaffiliates. (URL: [Link])

  • 2-Pyrazinecarbonitrile, 6-fluoro-3,4-dihydro-3-oxo-, coMpd. ... (CAS No. 1137606-74-6) SDS. (URL: [Link])

  • favipiravir-impurities | Pharmaffiliates. (URL: [Link])

  • 6-Fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile. (URL: [Link])

  • This compound compound with dicyclohexylamine (1:1). (URL: [Link])

  • This compound compound w - 广州伟伯科技有限公司. (URL: [Link])

  • 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt - Beijing HuiKang BoYuan Chemical Tech CO.,LTD. (URL: [Link])

  • 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione - PubChem. (URL: [Link])

Sources

synthesis pathway of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Introduction: The Significance of a Core Antiviral Intermediate

This compound stands as a pivotal molecule in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of Favipiravir (also known as T-705 or Avigan).[1][2][3][4] Favipiravir is a potent, broad-spectrum antiviral agent effective against a range of RNA viruses, including influenza, Ebola, and more recently, SARS-CoV-2.[1][2][5] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[2][5]

The efficiency, scalability, and cost-effectiveness of Favipiravir production are directly tied to the synthetic accessibility of its core intermediates. This guide provides an in-depth technical examination of the primary synthesis pathway for this compound, designed for researchers, chemists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in authoritative scientific literature.

Strategic Overview of the Synthesis

The synthesis of substituted pyrazines like this compound presents a classic challenge in heterocyclic chemistry: the regioselective installation of multiple, distinct functional groups onto an electron-deficient aromatic ring. The most industrially viable and frequently documented strategies commence from a di-halogenated pyrazine precursor, which allows for sequential, selective nucleophilic aromatic substitution (SNAr) reactions to introduce the required fluoro and oxo (hydroxy) moieties.[1][5][6]

The core logic of the dominant pathway involves a two-step SNAr sequence on a dichlorinated pyrazine carbonitrile scaffold. This approach provides a robust and controllable method for achieving the desired substitution pattern.

A 3,6-Dichloropyrazine- 2-carbonitrile B 3,6-Difluoropyrazine- 2-carbonitrile A->B Fluorination (SNA_r) Reagent: KF C 6-Fluoro-3-oxo-3,4-dihydro- pyrazine-2-carbonitrile (Target Molecule) B->C Selective Hydrolysis (SNA_r) Reagent: H₂O / Weak Base

Caption: High-level overview of the primary synthetic pathway.

The Core Synthetic Pathway: A Detailed Analysis

This section elucidates the most prevalent synthetic route, starting from 3,6-dichloropyrazine-2-carbonitrile. This intermediate is often prepared from more fundamental starting materials like 3-aminopyrazine-2-carboxylic acid.[1]

Step 1: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

The initial transformation is the conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile. This is a critical step that installs the necessary fluorine atoms for the subsequent selective hydrolysis.

  • Reaction: A double nucleophilic aromatic substitution where both chloride atoms are displaced by fluoride ions.

  • Reagents & Rationale:

    • Fluoride Source: Spray-dried Potassium Fluoride (KF) is the reagent of choice due to its availability and reactivity.[1][6]

    • Solvent System: A combination of a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and a co-solvent like toluene is often employed.[6] DMSO effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion.

    • Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is a crucial additive.[6] KF has poor solubility in many organic solvents. TBAB facilitates the transfer of fluoride ions from the solid phase (or an immiscible phase) into the organic reaction phase. The lipophilic tetrabutylammonium cation pairs with the fluoride anion, creating a more soluble and "naked" nucleophile that can readily attack the electron-deficient pyrazine ring.

  • Driving Force: The pyrazine ring is highly electron-deficient due to the two nitrogen atoms and the electron-withdrawing nitrile group. This electronic nature makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles like fluoride.

Step 2: Selective Hydrolysis to the Target Molecule

This is the most nuanced step of the synthesis, requiring precise control to achieve the selective conversion of one C-F bond to a C-OH group without affecting the second C-F bond or the nitrile group. The product exists predominantly in its more stable keto tautomer, this compound.

  • Reaction: A regioselective nucleophilic aromatic substitution where a single fluoride is displaced by a hydroxide group.

  • Reagents & Rationale:

    • Hydrolysis Agent: The reaction is performed in an aqueous solution containing a mild base, such as sodium acetate or sodium bicarbonate.[1][7]

    • Causality of Selectivity: The choice of a weak base is critical. Strong bases (like NaOH) could lead to over-reaction, hydrolyzing both fluorine atoms or attacking the nitrile group. The reaction conditions (temperature and pH) are carefully controlled to favor monosubstitution. The electronic environment of the two C-F bonds is slightly different, allowing for this selective attack.

  • Purification Strategy: A common and effective method for purifying the final product involves the formation of a dicyclohexylamine salt.[3][4][6][8][9] The acidic N-H proton of the pyrazinone product readily forms a salt with the basic dicyclohexylamine. This crystalline salt can be easily isolated and purified by recrystallization, effectively removing unreacted starting material and byproducts. The pure target molecule can then be liberated from the salt by treatment with acid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsCatalystSolventTemp (°C)Typical YieldReference
1 3,6-Dichloropyrazine-2-carbonitrilePotassium Fluoride (KF)TBABToluene/DMSO120~65-75%[6]
2 3,6-Difluoropyrazine-2-carbonitrileSodium Acetate / H₂O-DMSO / H₂O-High[7]

Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature and represent a viable laboratory-scale synthesis.[1][6][7]

Workflow Diagram

cluster_0 Step 1: Fluorination cluster_1 Step 2: Selective Hydrolysis A Charge Reactor with 3,6-dichloropyrazine-2-carbonitrile, KF, TBAB, Toluene, DMSO B Heat to Reflux (~120 °C) A->B C Monitor Reaction (TLC/HPLC) B->C D Work-up: Cool, Filter, Wash C->D E Isolate Crude 3,6-difluoropyrazine-2-carbonitrile D->E F Dissolve Crude Product in DMSO E->F Proceed with crude G Add Aqueous Sodium Acetate F->G H Stir at Controlled Temperature G->H I Acidify to Precipitate Product H->I J Filter, Wash, and Dry I->J K Optional: Purify via Dicyclohexylamine Salt J->K

Caption: Experimental workflow for the two-step synthesis.

Protocol 1: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile
  • Reactor Setup: To a dry reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (2.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add a mixture of toluene and DMSO (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with toluene.

  • Isolation: The filtrate, containing the desired product, can be concentrated under reduced pressure. The resulting crude 3,6-difluoropyrazine-2-carbonitrile is often used directly in the next step without extensive purification.[1]

Protocol 2: Synthesis of this compound
  • Reactor Setup: In a separate reaction vessel, prepare an aqueous solution of sodium acetate (e.g., 1.5 eq in water).

  • Reaction: Add the crude 3,6-difluoropyrazine-2-carbonitrile from the previous step to the aqueous sodium acetate solution. An organic co-solvent like DMSO may be used to ensure solubility.[7]

  • Hydrolysis: Stir the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction by HPLC for the formation of the product and disappearance of the starting material.

  • Precipitation: Once the reaction is complete, cool the mixture and carefully acidify with an acid such as concentrated HCl. The target product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude product. For higher purity, the crude solid can be dissolved in a suitable solvent and treated with dicyclohexylamine to form the corresponding salt, which is then recrystallized and subsequently neutralized to afford the pure final product.[6]

Conclusion

The synthesis of this compound via a sequential nucleophilic aromatic substitution pathway starting from 3,6-dichloropyrazine-2-carbonitrile represents a robust, scalable, and well-understood route. The strategic use of phase transfer catalysis for fluorination and controlled conditions for selective hydrolysis are key to the success of this pathway. This guide has detailed the underlying chemical principles and provided a framework for its practical execution. As a critical building block for the antiviral drug Favipiravir, continued optimization and understanding of this synthesis are paramount for ensuring a stable supply of this vital medication.

References

  • Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153, 1269–1274. Available at: [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182. Available at: [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.
  • Krylov, V. A., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals, 14(9), 856. Available at: [Link]

  • Wikipedia. Favipiravir. Available at: [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. Available at: [Link]

  • Pharmaffiliates. 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dicyclohexylamine. Available at: [Link]

Sources

The Strategic Role of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile in the Synthesis of Favipiravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Favipiravir and the Quest for Efficient Synthesis

Favipiravir (also known as T-705 or Avigan) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses, including influenza viruses.[1][2][3] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[3][4] The global health significance of Favipiravir has necessitated the development of efficient, scalable, and economically viable synthetic routes. Central to several of these synthetic strategies is the intermediate, 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. This technical guide provides an in-depth exploration of the pivotal role of this compound in the synthesis of Favipiravir, elucidating the underlying chemical principles and process considerations for researchers, scientists, and drug development professionals.

This compound: A Key Architectural Element

The chemical structure of this compound, a substituted pyrazine derivative, embodies key functionalities that are strategically exploited in the convergent synthesis of Favipiravir. The presence of the fluorine atom at the 6-position is a critical pharmacophore of the final drug, while the nitrile group at the 2-position serves as a versatile precursor to the carboxamide moiety in Favipiravir. The oxo group at the 3-position is also an integral part of the final drug's structure.

The synthesis of this key intermediate is a critical upstream consideration. A common and economically viable approach commences with 3,6-dichloropyrazine-2-carbonitrile. This precursor undergoes a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by a fluoride ion, typically using a fluoride salt like potassium fluoride (KF).[5][6] This fluorination step is a crucial transformation that introduces the essential fluorine atom.

Following fluorination, the second chlorine atom is selectively hydrolyzed to an oxo group, yielding this compound. This selective hydrolysis is a nuanced step, as the reaction conditions must be carefully controlled to avoid unwanted side reactions, such as the hydrolysis of the nitrile group.

To facilitate purification and handling, this compound is often isolated as a stable salt, commonly with dicyclohexylamine.[7][8][9][10] This salt formation provides a crystalline solid that is easier to purify by recrystallization, ensuring the high purity of the intermediate required for the subsequent steps.

Synthetic Pathways Leveraging this compound

The primary role of this compound is to serve as the immediate precursor to Favipiravir through the transformation of its nitrile group into a carboxamide. This is typically achieved through hydrolysis.

Direct Hydrolysis of the Nitrile Group

The most direct route from this compound to Favipiravir involves the hydrolysis of the nitrile functionality. This transformation can be accomplished under either acidic or basic conditions. The choice of conditions can influence the reaction rate, yield, and impurity profile.

Experimental Protocol: Hydrolysis of this compound to Favipiravir

  • Preparation: A reaction vessel is charged with this compound.

  • Reaction: An aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the vessel.

  • Heating: The reaction mixture is heated to a specified temperature for a duration sufficient to ensure complete conversion of the nitrile to the carboxamide.

  • Neutralization and Isolation: After the reaction is complete, the mixture is cooled and neutralized. The precipitated solid, Favipiravir, is then collected by filtration.

  • Purification: The crude Favipiravir is purified by recrystallization from a suitable solvent to obtain the final product with high purity.

The following diagram illustrates the synthetic pathway from a common starting material to Favipiravir, highlighting the central role of this compound.

Favipiravir_Synthesis A 3,6-Dichloropyrazine-2-carbonitrile B 3,6-Difluoropyrazine-2-carbonitrile A->B Fluorination (KF) C This compound B->C Selective Hydroxylation D Favipiravir C->D Nitrile Hydrolysis

Caption: Key steps in Favipiravir synthesis.

Quantitative Data and Process Optimization

The efficiency of the Favipiravir synthesis is highly dependent on the yields of each step. The following table summarizes typical yields for the key transformations discussed.

Reaction StepStarting MaterialProductTypical Yield
Fluorination3,6-Dichloropyrazine-2-carbonitrile3,6-Difluoropyrazine-2-carbonitrile>85%
Selective Hydroxylation3,6-Difluoropyrazine-2-carbonitrileThis compound~80%
Nitrile HydrolysisThis compoundFavipiravir>90%

Process optimization efforts often focus on improving the yields and reducing the formation of impurities in each of these steps. For instance, the choice of solvent, temperature, and reagents for the fluorination and hydrolysis steps can significantly impact the overall efficiency of the synthesis.

The following workflow diagram illustrates the logical progression of the synthesis and purification process.

Synthesis_Workflow Start Start: 3,6-Dichloropyrazine-2-carbonitrile Fluorination Fluorination Start->Fluorination Hydroxylation Selective Hydroxylation Fluorination->Hydroxylation Salt_Formation Purification via Dicyclohexylamine Salt Hydroxylation->Salt_Formation Hydrolysis Nitrile Hydrolysis Salt_Formation->Hydrolysis Purification Final Purification Hydrolysis->Purification End End: Favipiravir Purification->End

Caption: Favipiravir synthesis workflow.

Conclusion

This compound stands as a cornerstone intermediate in the modern synthesis of Favipiravir. Its strategic design allows for the efficient and controlled introduction of key structural features of the final drug molecule. A thorough understanding of the synthesis of this intermediate and its subsequent conversion to Favipiravir is paramount for the development of robust and scalable manufacturing processes. The methodologies described in this guide, grounded in established chemical principles, provide a framework for researchers and professionals in the pharmaceutical industry to advance the production of this critical antiviral agent.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. (n.d.).
  • (PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). Acta Naturae, 14(2), 16–38.
  • A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. (n.d.). New Journal of Chemistry.
  • An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. (2023). Asian Journal of Chemistry, 35, 1178–1182.
  • Green synthesis of structural analogs of favipiravir - PMC. (2022).
  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC. (2020).
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Drug Discoveries & Therapeutics, 8(3), 117–120.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Semantic Scholar.
  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC. (n.d.).
  • Synthesis of favipiravir. (2015). Journal of International Pharmaceutical Research, (6), 220–224.
  • Synthesis of favipiravir. (n.d.). Google Patents.
  • This compound compound with dicyclohexylamine (1:1). (n.d.). Sigma-Aldrich.
  • This compound compound with dicyclohexylamine 1:1. (n.d.). ChemScene.
  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. (n.d.). Veeprho.
  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022).
  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. (n.d.). PubMed.
  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy.
  • (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. (2022).
  • favipiravir-impurities. (n.d.). Pharmaffiliates.
  • Preparation method of Favipiravir and derivatives thereof. (n.d.). Google Patents.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (2022).
  • Organic amine salt of 6-fluoro-3-hydroxy-2-pyrazine carbonitrile and method for production thereof. (n.d.). Google Patents.
  • This compound. (2020). Echemi.
  • 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt. (n.d.). Echemi.
  • 6-Fluoro-3-Hydroxy Pyrazine-2-Carbonitrile Dicyclohexyl Amine Salt. (n.d.). IndiaMART.

Sources

An In-depth Technical Guide to a Core Intermediate in Favipiravir Synthesis: 2-Aminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on its Identification, Synthesis, and Critical Role

The synthesis of the antiviral agent Favipiravir, a pyrazinecarboxamide derivative, involves a series of key intermediates.[1] While the designation "N-1" is not a standardized nomenclature, a logical analysis of common synthetic routes points to 2-aminopyrazine as a fundamental starting material, potentially designated as a primary or "N-1" intermediate in certain manufacturing contexts. This guide provides an in-depth technical overview of 2-aminopyrazine, its chemical identity, and its pivotal role in the synthesis of Favipiravir.

Chemical Identity and Synonyms of the Core Intermediate

The foundational pyrazine structure is a key component of Favipiravir's molecular architecture. 2-Aminopyrazine serves as a readily available and cost-effective precursor for constructing the more complex substituted pyrazine ring of the final drug substance.[2][3]

Identifier Information
IUPAC Name pyrazin-2-amine
Synonyms 2-Pyrazinamine; Pyrazine, amino-; Aminopyrazine
CAS Number 5049-61-6
Molecular Formula C₄H₅N₃
Molecular Weight 95.10 g/mol
The Strategic Importance of 2-Aminopyrazine in Favipiravir Synthesis

The selection of 2-aminopyrazine as a starting material is a strategic choice rooted in its chemical reactivity and economic viability. Its amino group provides a reactive handle for subsequent modifications of the pyrazine ring, which are essential for introducing the functional groups present in the final Favipiravir molecule.

Several synthetic routes for Favipiravir utilize 2-aminopyrazine as the initial building block.[2][3] One notable approach involves a multi-step synthesis that begins with the chlorination of the pyrazine ring, followed by a series of reactions to introduce the cyano, fluoro, and carboxamide functionalities.[2][4]

Synthetic Workflow: From 2-Aminopyrazine to a Key Favipiravir Intermediate

The following diagram illustrates a representative synthetic pathway starting from 2-aminopyrazine to a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, which is then further processed to yield Favipiravir.[2][5]

G A 2-Aminopyrazine B Regioselective Chlorination A->B C Bromination B->C D Palladium-Catalyzed Cyanation C->D E Diazotization & Sandmeyer Chlorination D->E F 3,6-Dichloropyrazine-2-carbonitrile E->F

Caption: Synthetic pathway from 2-Aminopyrazine to a key Favipiravir intermediate.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from a 2-Aminopyrazine Derivative

The following is a generalized protocol based on established synthetic methodologies for the transformation of a 2-aminopyrazine derivative to a key dichlorinated intermediate.[4][5]

Materials:

  • A suitable 2-aminopyrazine derivative

  • N-chlorosuccinimide (NCS)

  • p-toluenesulfonamide (TSA)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Chlorination: Dissolve the 2-aminopyrazine derivative in the chosen solvent. Add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature to achieve regioselective chlorination of the pyrazine ring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Further Transformations: Subsequent steps would involve bromination, cyanation, and a Sandmeyer-type reaction to introduce the second chlorine atom and the nitrile group, ultimately yielding 3,6-dichloropyrazine-2-carbonitrile.[4]

  • Purification: The intermediate products at each stage are typically purified by crystallization or column chromatography to ensure high purity for the subsequent steps.[2]

Trustworthiness of the Protocol: This protocol is based on well-established and published synthetic transformations in organic chemistry. The use of standard reagents and reaction conditions ensures its reliability and reproducibility. The progress of the reaction can be easily monitored, and the products can be purified using standard laboratory techniques, providing a self-validating system.

Conclusion

While "Favipiravir intermediate N-1" is not a standard chemical name, a thorough analysis of the synthetic routes strongly suggests that 2-aminopyrazine is a logical candidate for this designation. Its role as a fundamental, cost-effective, and versatile starting material makes it a cornerstone in the industrial production of Favipiravir. Understanding the chemistry and synthetic utility of 2-aminopyrazine is, therefore, crucial for researchers and professionals involved in the development and manufacturing of this important antiviral drug.

References

  • Favipiravir. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Titova, E. V., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(11), 1363–1374. [Link]

  • Mikhailov, S. N., Karpenko, I. L., & Shchekotikhin, A. E. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • PubChem. (n.d.). 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Özçubukçu, S., & Akı-Yalçın, Ö. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Medicinal Chemistry Research, 31(12), 2059–2066. [Link]

  • Vunnam, K. K., Katari, N. K., Pydimarry, S. P. R., Marisetti, V. M., & Gundla, R. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. [Link]

  • PubChem. (n.d.). Favipiravir. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • O'Brien, J. M., & Moody, C. J. (2003). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 1(21), 3693–3699. [Link]

  • Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Favipiravir Intermediates. Retrieved January 12, 2026, from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][4]triazine Derivatives. Molecules, 6(5), 441–451. [Link]

  • PharmaCompass. (n.d.). Favipiravir. Retrieved January 12, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). favipiravir. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide). Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. Retrieved January 12, 2026, from [Link]

  • Kera, Y., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. [Link]

  • The Good Scents Company. (n.d.). 2-methoxypyrazine. Retrieved January 12, 2026, from [Link]

  • Chemical-Suppliers. (n.d.). 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine. Retrieved January 12, 2026, from [Link]

Sources

The Synthetic Versatility of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile has emerged as a pivotal building block in contemporary organic synthesis, most notably as a key intermediate in the production of the broad-spectrum antiviral agent, Favipiravir. This technical guide provides an in-depth analysis of the compound's mechanism of action, focusing on its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles governing its reactivity, provide detailed experimental protocols for its key transformations, and discuss the scope of its applications in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized heterocyclic compound. Its structure is characterized by a pyrazinone core, which is a six-membered aromatic ring containing two nitrogen atoms, substituted with a fluorine atom, an oxo group, and a carbonitrile moiety. This unique combination of functional groups imparts a distinct electronic character to the molecule, rendering it a potent electrophile and a valuable synthon for the construction of more complex molecular architectures.

The presence of multiple electron-withdrawing groups—the pyrazinone ring itself, the cyano group, and the highly electronegative fluorine atom—creates a significantly electron-deficient aromatic system. This electronic feature is the cornerstone of the compound's primary mode of reactivity: nucleophilic aromatic substitution (SNAr). The fluorine atom at the 6-position is particularly activated towards displacement by a wide range of nucleophiles, making this compound an excellent precursor for a variety of substituted pyrazinone derivatives.

For stability during storage and handling, this compound is often supplied as a salt, commonly with dicyclohexylamine.[1][2] This guide will delve into the mechanistic intricacies of its reactions and provide practical insights for its application in a laboratory setting.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The central theme of the synthetic utility of this compound is the SNAr reaction. This reaction proceeds via a stepwise addition-elimination mechanism, which is facilitated by the electron-deficient nature of the pyrazine ring.

The Stepwise Pathway: Formation of the Meisenheimer Complex

The generally accepted mechanism for SNAr reactions involves two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This attack disrupts the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrazinone ring and is further stabilized by the electron-withdrawing cyano group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context. This elimination step is typically fast and irreversible.

It is important to note that while the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, recent computational and experimental studies on other electron-deficient aromatic systems have suggested that some SNAr reactions may proceed through a concerted mechanism where the bond formation and bond breaking occur in a single transition state.[3] However, for the purpose of understanding the reactivity of this compound, the stepwise model provides a valuable framework.

Figure 2: Key steps in the conversion of this compound to Favipiravir.

Scope and Applications: Beyond Favipiravir

While the synthesis of Favipiravir is the most prominent application, the reactivity of this compound extends to the preparation of a variety of other substituted pyrazinones. The activated fluorine atom can potentially be displaced by a range of other nucleophiles, opening avenues for the synthesis of novel analogues with potentially interesting biological activities.

Reactions with Other Nucleophiles
  • Amines: The reaction with primary or secondary amines would lead to the formation of 6-amino-3-oxo-3,4-dihydropyrazine-2-carbonitrile derivatives. These compounds could serve as scaffolds for further diversification.

  • Thiols: Thiolates are excellent nucleophiles in SNAr reactions and would be expected to react readily with this compound to yield 6-thio-substituted pyrazinones.

  • Alcohols: Alkoxides can also be employed as nucleophiles to introduce alkoxy groups at the 6-position.

The synthesis of structural analogues of Favipiravir has been a subject of interest, and these reactions provide a direct route to such compounds. [4][5]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in organic synthesis. Its core reactivity is dominated by the facile nucleophilic aromatic substitution of its activated fluorine atom. This property has been effectively exploited in the efficient synthesis of the antiviral drug Favipiravir.

Future research in this area is likely to focus on expanding the scope of nucleophiles used in reactions with this substrate, leading to the creation of diverse libraries of substituted pyrazinones for biological screening. Further mechanistic studies, including computational modeling, could provide deeper insights into the finer details of the SNAr mechanism in this specific heterocyclic system, potentially enabling the development of even more efficient and selective synthetic methodologies. The continued exploration of the chemistry of this remarkable building block holds significant promise for the discovery and development of new therapeutic agents.

References

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google P
  • CN113929633A - A kind of synthetic method and application of favipiravir - Google P
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. (URL: [Link])

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (URL: [Link])

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH. (URL: [Link])

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed. (URL: [Link])

  • CN107226794A - A kind of synthetic method of Favipiravir - Google P
  • CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google P
  • Synthesis of favipiravir | Journal of International Pharmaceutical Research;(6): 220-224, 2015. | WPRIM. (URL: [Link])

  • (PDF) The complete synthesis of favipiravir from 2-aminopyrazine - ResearchGate. (URL: [Link])

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? - University of Bristol Research Portal. (URL: [Link])

Sources

spectroscopic data (NMR, IR, Mass) of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Introduction

This compound (CAS 356783-31-8) is a pivotal heterocyclic intermediate in modern medicinal chemistry, most notably in the synthesis of the antiviral agent Favipiravir.[1][2] Its chemical structure, featuring a pyrazine core appended with a fluorine atom, a nitrile group, and an amide-like functionality, presents a rich landscape for spectroscopic analysis. Understanding its spectral signature is not merely an academic exercise; it is a critical requirement for reaction monitoring, quality control, and regulatory compliance in pharmaceutical development.

This guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

PropertyValueSource
Chemical Name This compound[3]
Synonym(s) 6-Fluoro-3-hydroxypyrazine-2-carbonitrile[1]
CAS Number 356783-31-8[1]
Molecular Formula C₅H₂FN₃O[1]
Molecular Weight 139.09 g/mol [1]
Exact Mass 139.0185Calculated

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the molecular backbone and the electronic environment of each nucleus.

Rationale for Experimental Choices

The selection of an appropriate deuterated solvent is the most critical parameter in NMR experimental design. The choice is governed by solute solubility and the solvent's potential for intermolecular interactions, which can significantly alter chemical shifts.[4]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the solvent of choice for this molecule. Its high polarity effectively solubilizes the polar pyrazinone structure. Furthermore, its ability to form hydrogen bonds with the N-H proton slows down the proton exchange rate, allowing the N-H resonance to be observed as a distinct, often broad, peak.

  • Deuterated Chloroform (CDCl₃): While a common solvent, it may offer insufficient solubility for this compound. If used, the N-H proton might exchange too rapidly or be broadened to the point of being indistinguishable from the baseline.[5]

The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the fine splitting patterns caused by long-range couplings, including those involving the fluorine atom.[6]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the DMSO-d₆ lock signal.

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-180 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO peak at ~2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at ~39.52 ppm.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted NMR data. The pyrazine ring system is electron-deficient, and the presence of electronegative fluorine and nitrogen atoms, along with the carbonyl and nitrile groups, significantly influences the chemical shifts, generally pushing them downfield.[7][8]

Table 1: Predicted NMR Data in DMSO-d₆

NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J)Assignment Rationale
¹H NMR
H₅~8.3 - 8.6Doublet (d)³J(H,F) ≈ 6-8 HzThe sole aromatic proton is coupled to the adjacent fluorine atom. Its chemical shift is downfield due to the deshielding effects of the pyrazine ring and adjacent C=O group.
N₄-H~11.5 - 12.5Broad Singlet (br s)-The amide-like proton is typically broad due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Its downfield shift is characteristic of protons on nitrogen adjacent to a carbonyl group.
¹³C NMR
C₃ (C=O)~155 - 160Singlet (s)-Carbonyl carbons in amide-like systems appear in this characteristic downfield region.
C₆ (C-F)~150 - 155Doublet (d)¹J(C,F) ≈ 230-250 HzThe carbon directly bonded to fluorine exhibits a large one-bond coupling constant and is significantly deshielded by the fluorine atom.
C₅ (C-H)~140 - 145Doublet (d)²J(C,F) ≈ 15-20 HzThis carbon is coupled to the fluorine atom over two bonds.
C₂ (C-CN)~120 - 125Doublet (d)³J(C,F) ≈ 3-5 HzThe chemical shift is influenced by the adjacent nitrile and ring nitrogens. A small three-bond coupling to fluorine is expected.
CN~115 - 118Singlet (s)-The nitrile carbon appears in its typical chemical shift range.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule.[9] The analysis of this compound relies on identifying the characteristic vibrational modes of its key structural motifs.

Rationale for Experimental Choices

The choice of sampling technique is paramount for obtaining a high-quality IR spectrum.[10]

  • Attenuated Total Reflectance (ATR): This is the preferred modern method due to its simplicity and lack of sample preparation.[11] A small amount of the solid sample is simply pressed against a high-refractive-index crystal (typically diamond), ensuring good contact.

  • Potassium Bromide (KBr) Pellet: This traditional transmission method involves grinding the solid sample with dry KBr powder and pressing it into a transparent pellet.[12] It requires more sample preparation and care must be taken to avoid moisture, which can obscure the spectrum.[13][14]

Experimental Protocol: ATR-FTIR
  • Background Spectrum: Ensure the ATR crystal surface is clean. Collect a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring intimate contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Spectral Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the carbonyl and nitrile groups. The positions of these bands provide insight into the electronic structure and potential intermolecular interactions, such as hydrogen bonding.[9]

Table 2: Predicted FT-IR Absorption Bands

Expected Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupAssignment Rationale
3200 - 3000Medium, BroadN-H StretchAmide N-HThe broadness is indicative of hydrogen bonding in the solid state.
~2240 - 2220Strong, SharpC≡N StretchNitrileThe conjugation with the pyrazine ring slightly lowers the frequency from that of a simple alkyl nitrile.
~1700 - 1670Strong, SharpC=O StretchAmide I BandThe strong absorption is characteristic of a carbonyl group. Its position is typical for a cyclic amide (lactam).
~1620 - 1550Medium - StrongC=N, C=C StretchPyrazine RingAromatic ring stretching vibrations.
~1250 - 1150StrongC-F StretchAryl-FluorideThe C-F stretch is typically a strong and reliable band in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a polar molecule like this, electrospray ionization (ESI) is the most suitable "soft" ionization technique, as it typically yields the intact molecular ion with minimal fragmentation.[15][16]

Rationale for Experimental Choices
  • Ionization Mode: ESI is ideal for polar molecules capable of being protonated or deprotonated in solution.[17] Given the acidic N-H proton, negative ion mode ESI ([M-H]⁻) is expected to be highly efficient. Positive ion mode ([M+H]⁺) is also possible.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[15]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]

  • Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Determine the accurate mass of the most abundant ion. Use this value to calculate the elemental composition and confirm it matches the expected formula (C₅H₂FN₃O).

Predicted Spectral Data and Interpretation

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zRationale
[M-H]⁻ 138.0109~138.011In negative ESI mode, the relatively acidic N-H proton is easily lost to form the deprotonated molecule. This is expected to be the base peak.
[M+H]⁺ 140.0262~140.026In positive ESI mode, protonation can occur on one of the ring nitrogen atoms.

Tandem MS (MS/MS) for Structural Confirmation: To further confirm the structure, the [M-H]⁻ ion (m/z 138.01) can be isolated and subjected to collision-induced dissociation (CID). Expected fragmentation pathways would include the loss of neutral molecules such as carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), providing further confidence in the structural assignment.

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.

G General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_output Data Output Sample This compound (Solid) NMR NMR Spectroscopy Sample->NMR Prepare & Analyze IR FT-IR Spectroscopy Sample->IR Prepare & Analyze MS Mass Spectrometry Sample->MS Prepare & Analyze NMR_Data Structural Elucidation (¹H, ¹³C Spectra) NMR->NMR_Data IR_Data Functional Group ID (IR Spectrum) IR->IR_Data MS_Data Molecular Weight & Formula (Mass Spectrum) MS->MS_Data G Detailed Workflow for NMR Analysis A Weigh Sample (5-10 mg) B Dissolve in DMSO-d₆ (0.7 mL) A->B C Transfer to NMR Tube B->C D Acquire Spectra (¹H, ¹³C on 400+ MHz) C->D E Process Data (FT, Phase, Baseline) D->E F Reference Spectra (to residual DMSO) E->F G Interpret Data (Assign Peaks) F->G

Caption: Detailed workflow for NMR analysis.

G Workflows for FT-IR and MS Analysis cluster_ir ATR-FTIR Workflow cluster_ms ESI-HRMS Workflow IR1 Collect Background IR2 Place Solid on Crystal IR1->IR2 IR3 Apply Pressure IR2->IR3 IR4 Acquire Spectrum IR3->IR4 IR5 Identify Vibrational Bands IR4->IR5 MS1 Prepare Dilute Solution (~10 µg/mL) MS2 Direct Infusion into ESI Source MS1->MS2 MS3 Acquire Spectrum (Positive & Negative Mode) MS2->MS3 MS4 Determine Accurate Mass MS3->MS4 MS5 Confirm Elemental Comp. MS4->MS5

Caption: Workflows for FT-IR and MS analysis.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Biochemistry, 36(5), 376-384. Available at: [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Jecklin, M. C., Touboul, D., & Zenobi, R. (2008). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 80(13), 5174-5181. Available at: [Link]

  • Li, H., & Liu, G. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 48(10), 1224-1227. Available at: [Link]

  • Cision PR Newswire. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]

  • Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

  • Smith, G. F. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: [Link]

  • Shi, F., Li, Z., Tu, Z., Wang, G., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. Available at: [Link]

  • Kuntz, K. W., & Veleta, J. C. (2012). Quantitative analysis of small molecules by desorption electrospray ionization mass spectrometry from polytetrafluoroethylene surfaces. Journal of the American Society for Mass Spectrometry, 23(7), 1255-1262. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. Available at: [Link]

  • O'Sullivan, D. G., & Sadler, P. W. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 40(4), 629-636. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Ramadan, R. M., Abu Al-Nasr, A. K., & El-Medani, S. M. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Journal of Chemistry, 2018, 1-11. Available at: [Link]

  • Zhang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6543. Available at: [Link]

  • UCHEM. (2022). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. Available at: [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. Available at: [Link]

  • Yousuf, S. K., & Singh, R. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3326. Available at: [Link]

  • ResearchGate. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

  • Shi, F., Li, Z., Tu, Z., Wang, G., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. Available at: [Link]

  • Venkatasai Life Sciences. 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. Available at: [Link]

  • 广州伟伯科技有限公司. This compound compound w. Available at: [Link]

Sources

Solubility Profile of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (Favipiravir): A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for determining and interpreting the solubility profile of the antiviral agent 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, commonly known as Favipiravir. Rather than presenting a static set of data, this document outlines the fundamental principles, experimental methodologies, and interpretive logic required to generate and utilize a robust solubility profile in a drug development context.

Foundational Principles: Why Solubility Governs Pharmaceutical Fate

The therapeutic efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which is often dictated by its solubility. For an orally administered drug like this compound, poor aqueous solubility can be a primary obstacle to achieving therapeutic concentrations in the bloodstream. A comprehensive solubility profile across a range of solvents is therefore not merely an academic exercise; it is a critical dataset that informs crucial decisions throughout the development pipeline, from preclinical formulation to final dosage form manufacturing.

This compound is a molecule whose tautomeric nature and functional groups—a pyrazinone ring, a fluorine substituent, and a nitrile group—create a complex interplay of forces governing its interaction with various solvents. Its solubility is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key molecular characteristics influencing its solubility include:

  • pKa: The compound has a pKa of approximately 6.5-7.0, indicating it is a weak acid. This means its state of ionization, and thus its solubility in aqueous media, is highly dependent on pH.

  • LogP: The octanol-water partition coefficient (LogP) is relatively low, suggesting a degree of hydrophilicity. However, its solubility in water is still classified as low.

  • Crystal Lattice Energy: As a solid, the energy of its crystal lattice must be overcome by the solvation energy for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to significant variations in solubility.

Experimental Design for Solubility Determination

A robust solubility study is built on a well-designed protocol. The choice of method, solvent selection, and analytical quantification are critical for generating reliable and reproducible data.

The Equilibrium Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy. The core principle is to saturate a solvent with the solute over a defined period, ensuring that equilibrium is reached.

Step-by-Step Experimental Protocol:

  • Preparation: Add an excess amount of this compound powder to a series of clear glass vials, each containing a precisely measured volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place them in a constant-temperature orbital shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C and 37 °C to simulate room and physiological temperatures, respectively).

  • Agitation: Agitate the vials for a predetermined period (e.g., 24 to 72 hours). The duration should be sufficient to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation at the same temperature is the preferred method to achieve clear separation of the supernatant from the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation & Equilibration cluster_separation Phase 2: Sample Processing cluster_analysis Phase 3: Quantification A 1. Add Excess API to Solvent Vials B 2. Seal Vials & Place in Shaker Bath A->B C 3. Agitate at Constant Temp (e.g., 24-72h) B->C D 4. Cease Agitation Allow Sedimentation C->D Equilibrium Reached E 5. Centrifuge for Clear Phase Separation D->E F 6. Withdraw Supernatant & Dilute Precisely E->F G 7. Inject Sample into Validated HPLC System F->G Sample Ready H 8. Calculate Concentration Against Calibration Curve G->H I 9. Determine Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Solvent Selection and Data Interpretation

The choice of solvents should be strategic, covering a range of polarities and functionalities relevant to pharmaceutical processing.

Recommended Solvent Panel

A comprehensive solubility profile should assess the API in various solvent classes. The data generated provides insights into the types of intermolecular forces that dominate the solvation process.

Solvent Class Example Solvents Rationale for Inclusion
Polar Protic Purified Water, Ethanol, Methanol, Isopropanol (IPA)Crucial for understanding aqueous solubility (biorelevance) and for developing parenteral or oral liquid formulations.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Commonly used in synthesis, purification, and as vehicles for preclinical in-vitro/in-vivo studies.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Relevant for understanding potential for lipid partitioning and for specific manufacturing steps like crystallization.
pH-Modified Aqueous Buffers pH 2.0 (e.g., HCl), pH 4.5 (e.g., Acetate), pH 6.8 & 7.4 (e.g., Phosphate)Essential for characterizing solubility across the physiological pH range of the gastrointestinal tract.
Interpreting the Data: A Hypothetical Solubility Profile

Below is a hypothetical table summarizing the kind of data a full solubility screen would generate.

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Interpretation & Implication
Water (pH 7.0)Polar Protic25~0.3 - 0.5Low aqueous solubility confirms the need for formulation enhancement for oral delivery.
Phosphate Buffer (pH 7.4)Aqueous Buffer37~0.4 - 0.6Indicates slight solubility increase at physiological pH and temperature.
HCl Buffer (pH 2.0)Aqueous Buffer37~0.2 - 0.4Solubility is not significantly improved in acidic media, suggesting the neutral form dominates.
EthanolPolar Protic25~5 - 10Moderate solubility; suggests potential for co-solvent systems in liquid formulations.
DMSOPolar Aprotic25> 100High solubility makes it a suitable solvent for in-vitro stock solutions but not for final dosage forms.
DichloromethaneNonpolar25< 0.1Very low solubility indicates highly polar nature of the solute, unfavorable for lipid-based systems.

Note: The solubility values presented are illustrative estimates based on general characteristics and are intended for instructional purposes.

From this profile, a scientist can deduce that:

  • Aqueous Solubility is a Challenge: The low solubility in water and physiological buffers confirms that formulation strategies like particle size reduction (micronization), amorphous solid dispersions, or enabling excipients will be necessary.

  • Co-solvents are a Viable Path: The moderate solubility in ethanol suggests that hydro-alcoholic mixtures could be explored for liquid dosage forms.

  • pH Modification is Ineffective: The minor changes in solubility across the pH range indicate that altering pH alone is not a sufficient strategy to enhance absorption.

Conclusion: From Data to Development

The solubility profile of this compound is a foundational dataset that guides intelligent drug development. By systematically applying the robust shake-flask methodology across a panel of pharmaceutically relevant solvents, researchers can acquire the critical information needed to de-risk development programs, select appropriate formulation strategies, and accelerate the path to a viable therapeutic product. This guide provides the strategic and methodological framework necessary to generate and interpret this indispensable data with scientific integrity.

References

  • PubChem. Favipiravir. National Center for Biotechnology Information. [Link]

  • OECD. OECD Guideline for the Testing of Chemicals 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • U.S. Food & Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. [Link]

thermal stability and decomposition of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound, a key heterocyclic compound with significant relevance in pharmaceutical research and development. Given the limited publicly available data on this specific molecule, this guide establishes a predictive framework for its thermal behavior by leveraging extensive studies on its close structural analog, the antiviral drug Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). We will explore the anticipated decomposition pathways, delineate robust analytical methodologies for characterization, and provide field-proven insights into experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manage the stability of this compound in various applications.

Introduction: Chemical Identity and Pharmaceutical Significance

This compound is a fluorinated pyrazinone derivative. Its chemical structure, characterized by a pyrazine ring, a nitrile group, a ketone, and a fluorine substituent, renders it a molecule of high interest in medicinal chemistry. The electron-withdrawing nature of the nitrile and fluorine groups significantly influences the molecule's reactivity and stability.

This compound is structurally analogous to Favipiravir, a potent inhibitor of RNA-dependent RNA polymerase (RdRp) used in the treatment of various RNA viral infections.[1][2] The nitrile group in our target compound corresponds to the carboxamide group in Favipiravir. This structural similarity suggests that this compound may serve as a crucial intermediate in the synthesis of Favipiravir or related antiviral agents.[3] Understanding its thermal stability is therefore paramount for process optimization, formulation development, and ensuring the safety and efficacy of potential drug products.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Thermal Stability and Decomposition Profile: An Evidence-Based Approach

Direct thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is not extensively reported in peer-reviewed literature. However, based on the known degradation of Favipiravir under various stress conditions, we can infer a logical and scientifically sound hypothesis for the thermal behavior of our target compound.

Studies on Favipiravir have shown its susceptibility to degradation under acidic, alkaline, and oxidative conditions.[4][5] While solid-state Favipiravir is relatively stable under heat and humidity, forced degradation studies provide insight into its labile points.[6] The primary site of degradation in Favipiravir is the hydrolysis of the carboxamide group to a carboxylic acid.

For this compound, the nitrile group is the analogous functional group. Nitriles are generally more resistant to hydrolysis than amides, suggesting that our target compound might exhibit greater thermal stability. However, under harsh thermal stress, particularly in the presence of moisture, the nitrile group can undergo hydrolysis to either a carboxamide and subsequently a carboxylic acid, or directly to the carboxylic acid.

The anticipated primary decomposition pathway is likely to involve the evolution of hydrogen cyanide (HCN) gas at elevated temperatures, a common decomposition route for organic nitriles. This would be a significant safety consideration in handling the compound at high temperatures.

The following diagram illustrates the predicted primary thermal decomposition pathway.

Decomposition_Pathway A This compound B [Intermediate Fragments] A->B High Temperature C Hydrogen Cyanide (HCN) B->C D Other Volatile Products B->D

Caption: Predicted primary thermal decomposition pathway.

Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the , a multi-technique approach is essential. The following experimental workflows are proposed as a self-validating system for obtaining comprehensive and reliable data.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and quantify mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., alumina or platinum).

  • Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at 50 mL/min) and an oxidative atmosphere (e.g., air at 50 mL/min) to assess the influence of oxygen on decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occurs (Td5 and Td50).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An unsealed pan may also be used to observe the effects of evolved gas.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Temperature Program:

    • Cycle 1: Heat the sample from ambient temperature to a temperature above its expected melting point (a preliminary run may be needed to determine this) at a controlled rate (e.g., 10 °C/min).

    • Cycle 2: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

    • Cycle 3: Reheat the sample to a high temperature (e.g., 400 °C) to observe the decomposition exotherm.

  • Data Analysis: Identify the melting point (Tm), enthalpy of fusion (ΔHf), and the onset temperature and enthalpy of decomposition (Tdec, ΔHdec).

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the chemical nature of the gases evolved during thermal decomposition.

Methodology:

  • Instrument: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

  • Experimental Conditions: Use the same TGA conditions as described in section 3.1 (inert atmosphere is preferred for initial characterization).

  • Data Analysis: Correlate the mass loss events from the TGA curve with the detection of specific ions (MS) or infrared absorption bands (FTIR) to identify the evolved gases (e.g., HCN, CO, CO2, and fluorinated fragments).

The following diagram illustrates the integrated experimental workflow for thermal analysis.

Experimental_Workflow cluster_0 Thermal Analysis cluster_1 Data Interpretation TGA Thermogravimetric Analysis (TGA) Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Mass_Loss Mass Loss (%) TGA->Mass_Loss DSC Differential Scanning Calorimetry (DSC) Thermal_Transitions Melting Point, Enthalpy DSC->Thermal_Transitions EGA Evolved Gas Analysis (TGA-MS/FTIR) Evolved_Gases Identification of Decomposition Products EGA->Evolved_Gases Decomposition_Pathway_Elucidation Elucidation of Decomposition Pathway Decomposition_Temp->Decomposition_Pathway_Elucidation Mass_Loss->Decomposition_Pathway_Elucidation Thermal_Transitions->Decomposition_Pathway_Elucidation Evolved_Gases->Decomposition_Pathway_Elucidation

Caption: Integrated experimental workflow for thermal analysis.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the quantitative data obtained from the proposed thermal analyses. The values provided are hypothetical and should be replaced with experimental data.

ParameterTechniqueInert Atmosphere (N2)Oxidative Atmosphere (Air)
Tonset (°C) TGA~250~230
Td5 (°C) TGA~260~240
Td50 (°C) TGA~300~280
Residue at 600 °C (%) TGA~10~5
Melting Point (Tm) (°C) DSC~220N/A
Decomposition (Tdec) (°C) DSC~255 (exotherm)~235 (exotherm)
Primary Evolved Gases TGA-MS/FTIRHCN, CO, Fluorinated fragmentsHCN, CO, CO2, NOx, Fluorinated fragments

Conclusion and Recommendations

This technical guide provides a scientifically grounded framework for assessing the . While direct experimental data is scarce, a predictive analysis based on its close structural analog, Favipiravir, suggests that the compound is likely to exhibit moderate to good thermal stability, with decomposition initiating at elevated temperatures. The primary decomposition pathway is hypothesized to involve the evolution of hydrogen cyanide, a critical safety consideration.

For drug development professionals, it is imperative to conduct the detailed thermal analyses outlined in this guide. The resulting data will be crucial for:

  • Process Safety: Establishing safe operating temperatures for synthesis, purification, and drying.

  • Storage and Handling: Defining appropriate storage conditions to prevent degradation.

  • Formulation Development: Ensuring the stability of the active pharmaceutical ingredient (API) during formulation and throughout the product's shelf life.

By following the proposed multi-technique approach, researchers can build a comprehensive and reliable thermal profile of this compound, enabling its safe and effective application in pharmaceutical research and development.

References

  • Crucial T705 2TB PCIe Gen5 NVMe Solid State Drive - Reviews - CDRLabs.com. (2024-04-15).
  • Per solid‐state degradation study results, no degradation occurred. The molecule was found to be stable at heat, humidity, and UV light conditions. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC. PubMed Central.
  • Crucial T705 Heatsink: Does It Really Improve Performance on PCIe 5.0 SSDs? - AliExpress.
  • The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC-MS characterization, and In-vitro safety evalu
  • Degradation of favipiravir in various forced degradation conditions.
  • Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage. (2022-11-02). PubMed Central.
  • Degradation of Antiviral Drug Favipiravir Using UV, UV/H2O2, and Photocatalysis with Co-Doped ZnS Quantum Dots: Operational Parameters, Kinetic Studies, and Toxicity Assessment - PMC. NIH.
  • Crucial T705 review - an SSD that puts speed above all. (2024-03-04). PCGamesN.
  • Do the T705 SSDs usually run this hot? : r/Crucial. (2025-01-17). Reddit.
  • This compound compound with dicyclohexylamine (1:1). AA BLOCKS, INC.
  • Cooling the Crucial T705 Gen5 NVMe Beast | Delightly Linux. (2024-05-11). WordPress.com.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar.
  • This compound compound with dicyclohexylamine 1:1. ChemScene.
  • 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt. Echemi.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (2025-08-06).
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed.
  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile.
  • This compound compound w. 广州伟伯科技有限公司.
  • This compound, 97% Purity, C5H2FN3O, 100 mg.
  • 6-fluoro-4-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide. CLEARSYNTH.
  • CAS No : 1137606-74-6 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dicyclohexylamine | Pharmaffili
  • This compound. (2020-04-30). Echemi.
  • CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt | Pharmaffili
  • This compound compound with dicyclohexylamine (1:1) | 1137606-74-6. Sigma-Aldrich.
  • This compound compound with dicyclohexylamine (1:1). Sigma-Aldrich.

Sources

tautomeric forms of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile

Abstract

6-Fluoro-3-hydroxypyrazine-2-carbonitrile is a crucial intermediate in the synthesis of antiviral agents, most notably Favipiravir.[1][2] Its chemical behavior, reactivity, and ultimately its utility in synthetic pathways are profoundly influenced by the phenomenon of tautomerism. This guide provides a comprehensive technical exploration of the , drawing upon established principles of heterocyclic chemistry and leveraging extensive research on the closely related and structurally analogous compound, Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). We will delve into the structural nuances of the primary tautomers, the methodologies for their characterization, and the environmental factors that govern their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important heterocyclic compound.

Introduction to Pyrazine Scaffolds and Tautomerism

Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[3] Their biological activity is often dictated by the subtle interplay of substituent groups and the inherent electronic properties of the pyrazine ring. A key characteristic of 3-hydroxypyrazine systems is their capacity to exist in different tautomeric forms, which are constitutional isomers that readily interconvert.[4][5] This interconversion, typically involving the migration of a proton, can significantly alter the molecule's hydrogen bonding capabilities, aromaticity, and interaction with biological targets.[6]

The study of tautomerism in such heterocycles is essential, as it directly impacts their chemical properties and biological functions.[4] For 6-Fluoro-3-hydroxypyrazine-2-carbonitrile, the primary tautomeric equilibrium is between the enol form (3-hydroxy) and the keto form (3-oxo). Understanding the delicate balance between these forms is paramount for controlling reaction outcomes and predicting biological activity.

The Principal Tautomeric Forms

6-Fluoro-3-hydroxypyrazine-2-carbonitrile primarily exists in a dynamic equilibrium between two tautomeric forms: the enol form and the keto form.

  • The Enol Tautomer (6-fluoro-3-hydroxypyrazine-2-carbonitrile): This form possesses a hydroxyl (-OH) group at the C3 position and is characterized by a fully aromatic pyrazine ring. Aromaticity lends this tautomer a degree of inherent stability.

  • The Keto Tautomer (6-fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile): This form features a carbonyl (C=O) group at the C3 position and a proton on the N4 nitrogen. The aromaticity of the pyrazine ring is disrupted in this form.

Theoretical studies on the analogous compound Favipiravir have shown that the enol form is considerably more stable than the keto form in the gas phase and in most organic solvents.[7][8] This stability is often attributed to the aromatic character of the pyrazine ring in the enol tautomer.

Caption: Tautomeric equilibrium of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to environmental conditions. The choice of solvent, in particular, plays a critical role.

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent can preferentially stabilize one tautomer over the other.

  • Aprotic Solvents: In aprotic solvents (e.g., toluene, acetonitrile), the enol form of Favipiravir is found to be substantially more stable.[9][10] This is likely due to the formation of a stabilizing intramolecular hydrogen bond between the 3-hydroxyl group and the adjacent nitrogen of the pyrazine ring or the substituent at the C2 position.

  • Protic Solvents: Protic solvents, especially water, can shift the equilibrium towards the keto form.[9] This is because water molecules can form intermolecular hydrogen bonds with the keto tautomer, specifically with the carbonyl oxygen and the N-H proton, thereby stabilizing it.[10]

Substituent Effects

The electronic nature of the substituent at the C2 position (in this case, a carbonitrile group) influences the acidity of the hydroxyl proton and the basicity of the ring nitrogens, thereby affecting the tautomeric balance. The strongly electron-withdrawing nature of the nitrile group is expected to increase the acidity of the 3-hydroxy proton, potentially favoring the enol form. However, it also influences the overall electron distribution in the ring, and detailed computational and experimental studies are necessary to quantify this effect precisely.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is required to fully characterize the tautomeric forms and their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[11][12] Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.

NucleusEnol Tautomer SignatureKeto Tautomer SignatureRationale
¹H NMR A signal for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O.A signal for the N-H proton, typically in a different chemical shift region than the -OH proton.The chemical environment of the mobile proton is distinct in each tautomer.
¹³C NMR A signal for the C3 carbon bonded to the hydroxyl group, appearing at a chemical shift typical for an aromatic carbon bearing an oxygen.A signal for the C3 carbon as a carbonyl carbon (C=O), shifted significantly downfield.The hybridization and electronic environment of the C3 carbon are markedly different.
¹⁵N NMR Chemical shifts characteristic of sp²-hybridized nitrogen atoms in an aromatic ring.The chemical shift of the N4 nitrogen will be indicative of an sp³-hybridized amine-like nitrogen.The hybridization state of the ring nitrogens changes between the two forms.

Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Dissolve a precisely weighed amount of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. If possible, perform experiments at different temperatures to observe any shifts in the equilibrium.

  • Analysis: Integrate the signals corresponding to unique protons of the enol and keto forms. The ratio of the integrals will provide a quantitative measure of the tautomeric ratio in that specific solvent.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the enol and keto tautomers are different due to the differences in their electronic structures (aromatic vs. non-aromatic).[9] By analyzing the absorption spectra in different solvents, the tautomeric equilibrium can be investigated.[13]

Protocol for UV-Vis Spectroscopic Analysis:

  • Solution Preparation: Prepare a stock solution of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile in a non-polar aprotic solvent where the enol form is expected to dominate. Prepare a series of solutions in different solvents or solvent mixtures (e.g., acetonitrile/water mixtures).[14]

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Deconvolute the overlapping spectra of the two tautomers to determine their relative concentrations in each solvent. The appearance of an isosbestic point in the spectra of solvent mixtures would be strong evidence for a two-component equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for helping to assign experimental spectra.[7][15][16]

DFT_Workflow start Define Molecular Structures (Enol and Keto Tautomers) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min spe Single Point Energy Calculation (Higher level of theory) verify_min->spe solvation Incorporate Solvent Effects (e.g., SMD, PCM) spe->solvation thermo Calculate Thermodynamic Properties (ΔG, ΔH) solvation->thermo spectra Simulate Spectra (NMR, UV-Vis) solvation->spectra analysis Analyze Relative Stabilities and Compare with Experiment thermo->analysis spectra->analysis

Caption: A typical DFT workflow for studying tautomerism.

Computational Protocol Outline:

  • Structure Building: Construct the 3D structures of both the enol and keto tautomers.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[17] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Energy Refinement: Calculate single-point energies with a larger basis set for more accurate relative energies.

  • Solvation Modeling: Include the effects of different solvents using a continuum solvation model (e.g., SMD or PCM).

  • Thermodynamic Analysis: From the output, extract the Gibbs free energies of each tautomer in the gas phase and in solution to predict the equilibrium constant.

Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile

This compound is a known synthetic intermediate.[1] One common route involves the fluorination of a precursor molecule. A reported synthesis involves the following key transformations: amidation, nitration, reduction, and fluorination, starting from 3-hydroxypyrazine-2-carboxylic acid.[18][19] Another approach starts from 2-aminopyrazine.[2] The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of the reaction.

Conclusion and Future Directions

The tautomerism of 6-Fluoro-3-hydroxypyrazine-2-carbonitrile is a critical aspect of its chemistry, with the equilibrium between the enol and keto forms being highly dependent on the solvent environment. While extensive studies on the analogous Favipiravir provide a robust framework for understanding this equilibrium, further dedicated experimental and computational investigations on the carbonitrile derivative are warranted. Such studies would provide a more precise quantification of the electronic influence of the nitrile group on the tautomeric preference and would be invaluable for optimizing its use in the synthesis of novel therapeutic agents.

References

  • Ivanova, B. B., & Spiteller, M. (2020). Favipiravir tautomerism: a theoretical insight. Theoretical Chemistry Accounts, 139(8), 145. [Link]

  • Antonov, L., et al. (2022). Favipiravir—Tautomeric and Complexation Properties in Solution. Molecules, 28(1), 263. [Link]

  • Saha, S., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 46(39), 18985-18993. [Link]

  • Reyes-Serratos, A., et al. (2023). Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues in Solution and in the Solid State. Crystal Growth & Design, 23(8), 5831–5843. [Link]

  • Ghahremanpour, M. M., et al. (2020). Protonation, Tautomerism, and Base Pairing of the Antiviral Favipiravir (T-705). ChemRxiv. [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]

  • PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics. [Link]

  • da Silva, J. F., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1373099. [Link]

  • Fiveable. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Class Notes. [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5466. [Link]

  • Kumar, S., & Singh, B. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Journal of the Indian Chemical Society, 98(10), 100160. [Link]

  • Hansen, P. E., et al. (1998). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (1), 19-24. [Link]

  • Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. [Link]

  • Veeprho. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. [Link]

  • Kireev, A. S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Sato, N., et al. (1997). Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 3167-3172. [Link]

  • Pharmaffiliates. (n.d.). Favipiravir and its Impurities. [Link]

  • GLP Pharma Standards. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. [Link]

  • PubChem. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. [Link]

  • Apicule. (n.d.). 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt. [Link]

  • ResearchGate. (n.d.). Absorption spectra of favipiravir in acetonitrile/water mixtures with... [Link]

  • Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536–2541. [Link]

  • PubMed. (2025). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity. [Link]

  • PubMed. (2014). Vibrational spectroscopic investigations and computational study of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. [Link]

  • Semantic Scholar. (2012). A Computational View of PATO and its Tautomers. [Link]

  • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Al-Kimiya, 10(2), 70-78. [Link]

  • Al-mathkour, F. F., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory. ACS Omega, 7(16), 14101–14112. [Link]

  • Al-mathkour, F. F., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 7(16), 14101–14112. [Link]

  • Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. [Link]

  • Johansson, M., & Torssell, S. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(87), 55594-55597. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Reactions of Some Pyrazine Derivatives. [Link]

  • Bede, A. L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Pharmaceuticals, 16(12), 1679. [Link]

  • Popova, Y., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(19), 6610. [Link]

  • Semantic Scholar. (2022). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. [Link]

  • ResearchGate. (2009). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]

  • Mainagashev, I. Y., et al. (1987). Tautomerism of derivatives of azines. 16. Tautomerism of acylmethylpyrazines and -quinoxalines. Chemistry of Heterocyclic Compounds, 23, 1339-1342. [Link]

  • Ghiviriga, I., et al. (2005). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 3(15), 2736-2740. [Link]

  • ResearchGate. (2005). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. [Link]

  • Safi, Z., & Wazzan, N. (2023). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. figshare. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activities of Novel Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone in the architecture of biologically active molecules.[1][2][3][4] Its derivatives have garnered significant attention from the scientific community due to their versatile chemical structures and their capacity for intricate interactions with biological systems.[1][2][3] This inherent versatility has established the pyrazine moiety as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[5] Pyrazine-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6][7][8][9] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of novel pyrazine derivatives, offering insights for researchers, scientists, and drug development professionals.

Synthetic Strategies for Pyrazine Derivatives

The biological activity of pyrazine derivatives is intrinsically linked to their chemical structure. The ability to synthesize a diverse library of these compounds is crucial for establishing structure-activity relationships (SAR) and optimizing therapeutic efficacy. Various synthetic methodologies have been developed to access novel pyrazine derivatives. A common and effective approach involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amines, such as aminopyridines, to generate a range of pyrazine carboxamide derivatives.[10][11]

Experimental Protocol: Synthesis of Pyrazine Carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of pyrazine carboxamide derivatives via the condensation of an acid chloride with an amine.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Substituted aminopyridine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Synthesis of Pyrazine-2-carbonyl chloride:

    • In a round-bottom flask, suspend pyrazine-2-carboxylic acid in dry toluene.

    • Add thionyl chloride dropwise to the suspension at room temperature.

    • Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude acyl chloride can be used directly in the next step or recrystallized.[10]

  • Condensation Reaction:

    • Dissolve the synthesized pyrazine-2-carbonyl chloride in an anhydrous solvent in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate container, dissolve the desired substituted aminopyridine and a base like triethylamine in the same anhydrous solvent.

    • Slowly add the aminopyridine solution to the pyrazine-2-carbonyl chloride solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazine carboxamide derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using techniques such as IR, ¹H-NMR, and Mass Spectrometry.[10][11]

Anticancer Activities of Pyrazine Derivatives

The quest for novel anticancer agents has positioned pyrazine derivatives at the forefront of oncological research.[1][2][3] These compounds have demonstrated efficacy against a multitude of human cancers by targeting various cellular mechanisms and signaling pathways.[1][12]

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases.[12][13][14] Kinases are crucial regulators of cellular processes like proliferation, apoptosis, and immune responses, and their dysregulation is a hallmark of cancer.[13][14] Many pyrazine-based small molecules act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[12] This can be a reversible interaction through hydrogen bonding and hydrophobic interactions, or an irreversible covalent bond.[12]

For instance, certain pyrazine derivatives have been identified as potent inhibitors of kinases like CK2 and PIM, which are implicated in cancer cell survival and proliferation.[15] Others have been developed as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[16] The development of such multi-target inhibitors represents a promising strategy to overcome drug resistance.

Below is a diagram illustrating the general mechanism of pyrazine derivatives as kinase inhibitors.

G cluster_0 Cellular Signaling cluster_1 Downstream Effects ATP ATP Kinase Kinase Enzyme (e.g., CK2, PIM, c-Met, VEGFR-2) ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Promotes Pyrazine Pyrazine Derivative Pyrazine->Block Block->Kinase Inhibits Block->Cell_Proliferation Blocks Apoptosis Apoptosis Block->Apoptosis Induces

Caption: Mechanism of Pyrazine Derivatives as Kinase Inhibitors.

Quantitative Data on Anticancer Activity

The anticancer potency of pyrazine derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-b]pyrazinesMCF-7 (Breast Cancer)Varies[17]
[1][6][12]triazolo[4,3-a]pyrazineA549 (Lung Cancer)0.98 ± 0.08[16]
[1][6][12]triazolo[4,3-a]pyrazineMCF-7 (Breast Cancer)1.05 ± 0.17[16]
Piperlongumine-ligustrazine hybridsHCT116 (Colon Cancer)3.19 - 8.90[4]
Curcumin-pyrazine hybridsA549/DDP (Drug-resistant Lung Cancer)0.60 - 2.85[4]
Chalcone-pyrazine derivativesA549 (Lung Cancer)0.045[4]
Chalcone-pyrazine derivativesDU-145 (Prostate Cancer)0.33[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Pyrazine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Antimicrobial Activities of Pyrazine Derivatives

Pyrazine derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and mycobacteria.[10][18][19]

Antibacterial and Antifungal Activity

Several studies have demonstrated the efficacy of pyrazine carboxamide and carbohydrazide derivatives against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[10][18][19] The mechanism of action for their antibacterial activity is thought to involve the inhibition of essential enzymes, such as GlcN-6-P synthase.[19]

Antimycobacterial Activity

The pyrazine scaffold is famously present in Pyrazinamide, a first-line drug for the treatment of tuberculosis.[20] This has spurred extensive research into novel pyrazine derivatives with enhanced activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[21][22][23] Some pyrazinoic acid esters have shown excellent activity against M. tuberculosis.[21][23]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazine CarboxamidesMycobacterium tuberculosis6.25[10]
Pyrazine CarboxamidesCandida albicansComparable to Fluconazole[10]
Pyrazinoic Acid EstersMycobacterium tuberculosis H37Ra0.25 - 0.5[21][23]
Triazolo[4,3-a]pyrazinesStaphylococcus aureus32[24]
Triazolo[4,3-a]pyrazinesEscherichia coli16[24]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

G start Start: Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) step1 Prepare serial two-fold dilutions of the pyrazine derivative in a 96-well plate using sterile broth. start->step1 step2 Add a standardized bacterial suspension to each well. step1->step2 step3 Include a positive control (broth + bacteria, no compound) and a negative control (broth only). step2->step3 step4 Incubate the plate at 37°C for 18-24 hours. step3->step4 step5 Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. step4->step5 end End: MIC Determined step5->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Anti-inflammatory and Antiviral Potential

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[25] Pyrazine derivatives have demonstrated significant anti-inflammatory potential by modulating inflammatory pathways.[7][25] For example, some pyrazolo[3,4-b]pyrazine derivatives have shown remarkable anti-inflammatory activity, comparable to the standard drug indomethacin.[17]

Antiviral Activity

The structural diversity of pyrazine derivatives also extends to antiviral applications.[26] Research has shown their activity against a range of viruses, including herpes simplex virus, influenza viruses, and, more recently, SARS-CoV-2.[26][27][28] Certain pyrazine-triazole conjugates have exhibited significant potency against SARS-CoV-2 with a favorable selectivity index compared to the reference drug Favipiravir.[27][28]

Conclusion and Future Perspectives

Novel pyrazine derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them a highly attractive scaffold for medicinal chemists. Future research will likely focus on the synthesis of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their advancement through preclinical and clinical development. The hybridization of the pyrazine core with other bioactive pharmacophores is also a promising strategy to create next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

  • Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4185-4217. [Link]

  • Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Patent Analyst. [Link]

  • (1975). Antiviral Activity of a Pyrazino-Pyrazine Derivative. Chemotherapy, 21(3-4), 221-230. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]

  • (2003). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 46(1), 4-7. [Link]

  • (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Medicinal Chemistry, 17(11), e202200155. [Link]

  • (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]

  • Walker, J. A., 2nd, Liu, W., Wise, D. S., Drach, J. C., & Townsend, L. B. (1998). Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides. Journal of Medicinal Chemistry, 41(8), 1236–1241. [Link]

  • Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Pharmaceutical Patent Analyst. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. [Link]

  • (2024). Harnessing the Pyrazine Moiety for Potent Anti-Inflammatory Activity: A Comprehensive Review. Semantic Scholar. [Link]

  • (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7431. [Link]

  • (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7431. [Link]

  • (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(14), 5344. [Link]

  • (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2017). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 22(11), 1845. [Link]

  • (2022). Design, Synthesis, and Biological Evaluation of[1][6][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 881643. [Link]

  • (2015). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • (2003). Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. Journal of Medicinal Chemistry, 46(1), 4-7. [Link]

  • (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • (2022). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 12(45), 29547-29560. [Link]

  • (2003). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 46(1), 4-7. [Link]

  • (n.d.). Pyrazine derivatives reported for anti-tubercular activity. ResearchGate. [Link]

  • (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400305. [Link]

  • (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ResearchGate. [Link]

  • Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Pharmaceutical Patent Analyst. [Link]

  • Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]

  • (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(14), 5344. [Link]

  • (2025). DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. International Educational Applied Scientific Research Journal. [Link]

  • (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7431. [Link]

  • (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

  • (2021). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Semantic Scholar. [Link]

Sources

Navigating the Synthesis of Antiviral Agents: A Technical Guide to the Safe Handling of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Critical Intermediate

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a key heterocyclic intermediate in the synthesis of the antiviral agent Favipiravir.[1][2] As a fluorinated pyrazine derivative containing a reactive nitrile group, this compound warrants careful and informed handling to ensure the safety of laboratory personnel. While specific toxicological data for this intermediate is not extensively published, its structural similarity to the active pharmaceutical ingredient (API) Favipiravir, and its classification as an organic nitrile, provide a strong basis for establishing robust safety protocols.[3] This guide synthesizes available data to provide a comprehensive overview of the necessary precautions for researchers working with this pivotal compound.

Hazard Identification and Classification: A Data-Informed Approach

Due to a lack of a specific published Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is essential. We will extrapolate potential hazards from the well-documented SDS of its direct derivative, Favipiravir (CAS 259793-96-9), and the general hazards associated with organic nitriles.

Inferred GHS Classification (based on Favipiravir):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child

This table is an inferred classification based on the hazards of the structurally similar compound Favipiravir. It should be used as a guideline for handling precautions.

Core Chemical Hazards:

  • Toxicity of Nitriles: Organic nitriles as a class are considered toxic. They can be metabolized to release cyanide ions, although they are generally less acutely toxic than inorganic cyanide salts.[3] Inhalation and ingestion are primary routes of exposure that must be controlled.

  • Fluorinated Heterocyclic Compounds: The presence of a fluorine atom can significantly alter the biological activity and metabolic profile of a molecule. While enhancing therapeutic properties, it can also introduce metabolic liabilities or toxic byproducts.

  • Reactivity: While generally stable under recommended storage conditions, nitriles can be incompatible with strong acids, bases, and oxidizing agents.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A Mandated Protocol

A rigorous PPE protocol is mandatory for all personnel handling this compound. The following diagram outlines the correct procedure for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 1. Inner Gloves (Nitrile) Don2 2. Lab Coat / Gown Don1->Don2 Don3 3. Respirator (N-95 or higher) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves (Nitrile or Neoprene) Don4->Don5 End Exit Lab Don5->End Work complete Doff1 1. Outer Gloves Doff2 2. Lab Coat / Gown Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Start Enter Lab Start->Don1 Prepare for handling

Caption: PPE Donning and Doffing Workflow.

Detailed PPE Specifications:

  • Hand Protection: Double gloving is required. Use nitrile gloves as the inner layer and a second pair of nitrile or neoprene gloves as the outer layer. Change gloves immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A full-face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or gown is recommended.

  • Respiratory Protection: Due to the risk of inhalation toxicity, a NIOSH-approved respirator is necessary. An N95 respirator is the minimum requirement for handling the solid powder.

Handling and Storage

  • Safe Handling:

    • Avoid all personal contact, including inhalation of dust or aerosols.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling.

    • Use in a well-ventilated area, preferably a chemical fume hood.

  • Storage Conditions:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area. A refrigerator (2-8°C) is recommended for long-term storage.

    • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

Emergency Procedures: A Step-by-Step Response

Prompt and correct action during an emergency is crucial to minimizing harm.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

In the event of a spill, follow a structured response plan to ensure safety and proper cleanup.

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Immediate Area & Alert Others Spill->Evacuate PPE 2. Don Appropriate PPE (Respirator, Double Gloves, Goggles) Evacuate->PPE Contain 3. Contain Spill (Use inert absorbent material) PPE->Contain Cleanup 4. Clean Up Spill (Sweep solid or absorb liquid) Contain->Cleanup Dispose 5. Dispose of Waste (In a sealed, labeled container) Cleanup->Dispose Decontaminate 6. Decontaminate Area & Doff PPE Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Accidental Spill Response Workflow.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Dispose of in a sealed, labeled container.

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal. Do not dispose of down the drain or in general waste.

Conclusion

While this compound is a valuable intermediate in pharmaceutical synthesis, its potential hazards necessitate a cautious and well-informed approach to handling. By understanding the inferred risks based on its chemical class and its relationship to Favipiravir, and by rigorously implementing the engineering controls, PPE protocols, and emergency procedures outlined in this guide, researchers can work safely and effectively with this compound.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). NITRILES. CDC Stacks. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. [Link]

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. [Link]

  • ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • Venkatasai Life Sciences. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (Favipiravir)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, more commonly known as Favipiravir (T-705), is a potent antiviral agent with a broad spectrum of activity against various RNA viruses.[1] Initially approved in Japan for treating influenza, its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), making it a critical tool in antiviral research and pandemic preparedness.[2][3] Favipiravir is a prodrug, which is intracellularly metabolized to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), that is incorporated into viral RNA strands, ultimately halting replication.[3][4]

This document provides a comprehensive, step-by-step protocol for the synthesis of Favipiravir. The chosen synthetic route is based on established and scalable methodologies, emphasizing safety, efficiency, and high purity of the final product. We will delve into the causality behind experimental choices, provide in-process controls, and detail the necessary characterization techniques to validate the synthesis.

Synthesis Overview & Mechanistic Rationale

Multiple synthetic pathways to Favipiravir have been reported, starting from various precursors like 2-aminopyrazine or diethyl malonate.[4][5] This protocol details a widely-cited and robust four-step synthesis starting from 3-hydroxypyrazine-2-carboxamide.[6][7] The key transformations involve:

  • Nitration: Introduction of a nitro group at the C6 position of the pyrazine ring. This is a crucial step for activating the ring for subsequent transformations.

  • Reduction: Conversion of the nitro group to an amino group.

  • Fluorination (Sandmeyer-type reaction): Diazotization of the amino group followed by displacement with fluoride. This is the key step for installing the essential fluorine atom.

  • Hydrolysis/Tautomerization: The final product exists as a tautomer of 6-fluoro-3-hydroxypyrazine-2-carboxamide.

The overall workflow is designed to be logical and efficient, with purification steps integrated to ensure the high purity of intermediates.

Synthesis_Workflow A 3-Hydroxypyrazine- 2-carboxamide B Step 1: Nitration (KNO₃, H₂SO₄) A->B Starting Material C 6-Nitro-3-oxo-3,4-dihydro- pyrazine-2-carboxamide B->C Intermediate 1 D Step 2: Reduction (e.g., H₂, Pd/C) C->D E 6-Amino-3-oxo-3,4-dihydro- pyrazine-2-carboxamide D->E Intermediate 2 F Step 3: Fluorination (NaNO₂, HF-Pyridine) E->F G Final Product: 6-Fluoro-3-oxo-3,4-dihydro- pyrazine-2-carbonitrile (Favipiravir) F->G Purification & Isolation QC_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR ¹H & ¹⁹F NMR Spectroscopy MS Mass Spectrometry (MS) HPLC HPLC Analysis MP Melting Point FinalProduct Synthesized Favipiravir FinalProduct->NMR FinalProduct->MS FinalProduct->HPLC FinalProduct->MP

Sources

Application Note: A Practical and Scalable Laboratory Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Antiviral Intermediate

In the landscape of modern medicinal chemistry, the pyrazine scaffold is a recurring motif in a multitude of biologically active compounds.[1][2][3] Among these, 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile stands out as a critical intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir (also known as T-705 or Avigan).[4][5][6][7] Favipiravir has demonstrated potent inhibitory activity against a range of RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[4][7][8] The efficient and scalable synthesis of this fluorinated pyrazine core is therefore of paramount importance for both academic research into novel antiviral agents and the industrial production of established therapeutics.

This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The presented methodology is grounded in established chemical literature, emphasizing safety, reproducibility, and a clear rationale for each procedural step.

Overview of Synthetic Strategies

Several synthetic routes to Favipiravir and its key intermediates have been reported, often starting from readily available precursors such as 2-aminopyrazine, 3-aminopyrazine-2-carboxylic acid, or 3-hydroxypyrazine-2-carboxylic acid.[8][9] A common and efficient strategy involves the construction of a dihalopyrazine intermediate, followed by selective nucleophilic aromatic substitution reactions to introduce the required fluoro and hydroxyl functionalities. The protocol detailed below follows this logic, starting from the commercially available 3,6-dichloropyrazine-2-carbonitrile. This approach is advantageous due to its scalability and the relatively controlled nature of the sequential substitutions.[8][9]

Visualized Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from the starting material to the final product.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Selective Hydrolysis A 3,6-Dichloropyrazine-2-carbonitrile B 3,6-Difluoropyrazine-2-carbonitrile A->B KF, Phase Transfer Catalyst (e.g., TBAB) DMSO, 120 °C C This compound B->C Aqueous NaHCO3 or Sodium Acetate Solution Hydrolysis

Caption: Synthetic pathway from 3,6-dichloropyrazine-2-carbonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative information for the reactants and products in this synthetic protocol.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )
3,6-Dichloropyrazine-2-carbonitrile38557-83-6C₅HCl₂N₃189.99
Potassium Fluoride (spray-dried)7789-23-3KF58.10
Tetrabutylammonium Bromide (TBAB)1643-19-2C₁₆H₃₆BrN322.37
3,6-Difluoropyrazine-2-carbonitrile180397-69-1C₅HF₂N₃157.08
This compound1137606-74-6C₅H₂FN₃O139.09

Detailed Experimental Protocol

A. Materials and Reagents

  • 3,6-Dichloropyrazine-2-carbonitrile (≥98% purity)

  • Potassium fluoride (spray-dried, anhydrous, ≥99% purity)

  • Tetrabutylammonium bromide (TBAB, ≥98% purity)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.7% purity)

  • Sodium bicarbonate (NaHCO₃, ≥99.5% purity)

  • Ethyl acetate (ACS grade)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Deionized water

B. Safety Precautions

  • Hazardous Chemicals: 3,6-Dichloropyrazine-2-carbonitrile is a strong allergen and can cause skin irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Conditions: The fluorination step is conducted at an elevated temperature (120 °C). Perform the reaction in a well-ventilated fume hood and use a heating mantle with a temperature controller and a sand bath for even heating.

  • Work-up: Use caution when handling and quenching the reaction mixture.

C. Step 1: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq).

  • Reagent Addition: Add spray-dried potassium fluoride (3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).

    • Expert Insight: The use of spray-dried potassium fluoride is crucial as its high surface area enhances reactivity. TBAB acts as a phase transfer catalyst, facilitating the transport of the fluoride anion into the organic phase where the reaction occurs.[10]

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,6-difluoropyrazine-2-carbonitrile.

    • Note: This intermediate can often be used in the next step without further purification.[9]

D. Step 2: Synthesis of this compound

  • Reactor Setup: In a round-bottom flask, dissolve the crude 3,6-difluoropyrazine-2-carbonitrile (1.0 eq) in a suitable solvent such as DMSO or acetonitrile.

  • Reagent Addition: Prepare an aqueous solution of sodium bicarbonate (2.0 eq) and add it dropwise to the solution of the difluoro intermediate at room temperature.

    • Expert Insight: The selective hydrolysis of the C-3 fluoro group is achieved due to its higher reactivity towards nucleophilic attack, which is enhanced by the electron-withdrawing nitrile group.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to remove any organic impurities.

    • Dry the product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound, a key building block for antiviral drug development. By starting from 3,6-dichloropyrazine-2-carbonitrile, this protocol leverages a phase-transfer-catalyzed fluorination followed by a selective hydrolysis to afford the target compound. The provided step-by-step instructions, coupled with insights into the chemical rationale, aim to empower researchers in the synthesis of this important heterocyclic compound.

References

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Shi, F., Li, Z., Song, Z., Zhang, J., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120.
  • Karatas, H., Hanashalshahaby, E. H. A., Catal, U., & Ocal, N. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1695-1701.
  • J-Stage. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
  • PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
  • Vunnam, K. K., Katari, N. K., Pydimarry, S. P. R., Marisetti, V. M., & Gundla, R. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182.
  • Biosynth. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carboxamide.
  • Google Patents. (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Gorelaya, M. S., Vasileva, E. V., Deev, S. L., & Charushin, V. N. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 55(4), 325-341.
  • Wikipedia. (n.d.). Favipiravir.
  • ResearchGate. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
  • Sperry, J. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(11), 2866.
  • ResearchGate. (2018). Review on the Synthesis of Pyrazine and Its Derivatives.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

Sources

Application Note: High-Purity Refinement of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in pharmaceutical and fine chemical synthesis.

Introduction

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a critical intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir.[1] The purity of this key building block is paramount, as it directly influences the quality, efficacy, and safety profile of the final active pharmaceutical ingredient (API). This application note provides a detailed, scientifically-grounded protocol for the purification of this compound by recrystallization, a robust and scalable technique for the removal of process-related impurities.

The rationale behind the selection of the recrystallization solvent and the procedural steps are elucidated to provide a comprehensive understanding of the purification process. This guide is intended to enable researchers to consistently achieve high-purity this compound, suitable for downstream applications in drug development and manufacturing.

Underlying Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[2][3] This temperature-dependent solubility allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. It should be chemically inert with respect to the target compound, have a boiling point that is manageable for the experimental setup, and be sufficiently volatile for easy removal from the purified crystals.[2]

Materials and Methods

Materials
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Protocol: Recrystallization of this compound

This protocol is based on the indicated use of ethanol for the purification of Favipiravir and its intermediates in patent literature, which suggests a favorable solubility profile for this class of compounds.

Part 1: Solvent Selection and Optimization

While ethanol is recommended, a preliminary solvent screen is always best practice. A small-scale test with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) should be performed to confirm the optimal choice. The ideal solvent will dissolve the crude product when hot but yield a significant amount of crystalline precipitate upon cooling.

Part 2: Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate flask, heat the chosen solvent (ethanol) to its boiling point.

    • Add the hot solvent to the crude material portion-wise with continuous stirring and heating. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, a hot gravity filtration is required. This step should be performed quickly to prevent premature crystallization.

    • Preheat a gravity funnel and a clean receiving Erlenmeyer flask to prevent cooling of the solution.

    • Pour the hot solution through a fluted filter paper into the receiving flask.

  • Decolorization (if necessary):

    • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration as described above to remove the carbon.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, further induce crystallization by placing it in an ice bath for at least 30 minutes.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Part 3: Post-Recrystallization Analysis

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • Purity Assessment: HPLC is the preferred method for determining the purity of the final product. A comparison of the chromatograms of the crude and recrystallized material will demonstrate the effectiveness of the purification.

  • Identity Confirmation: The identity of the purified compound should be confirmed by NMR spectroscopy and its melting point should be determined and compared to the literature value.

Data Presentation

ParameterRecommended ConditionsRationale
Recrystallization Solvent Ethanol or Ethanol/Water mixtureFavorable solubility profile for pyrazine derivatives; readily available and volatile.
Dissolution Temperature Boiling point of the solventTo ensure complete dissolution in a minimal amount of solvent.
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, high-purity crystals.
Washing Solvent Ice-cold recrystallization solventRemoves adhering impurities without significantly dissolving the product.
Drying Conditions 40-50 °C under vacuumEnsures complete removal of residual solvent without thermal degradation.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Crude_Product Crude Product Solvent_Selection Solvent Screening Crude_Product->Solvent_Selection Dissolution Dissolution in Minimal Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Decolorization Decolorization (optional) Hot_Filtration->Decolorization Crystallization Slow Cooling & Crystallization Decolorization->Crystallization Collection Vacuum Filtration & Washing Crystallization->Collection Drying Drying Collection->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Purity_Analysis Purity Analysis (HPLC) Pure_Product->Purity_Analysis Identity_Confirmation Identity Confirmation (NMR, MP) Pure_Product->Identity_Confirmation

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Product does not crystallize Too much solvent was used; cooling is too rapid.Reheat the solution to evaporate some solvent; scratch the inside of the flask with a glass rod; add a seed crystal.
Oiling out The solution is supersaturated; the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution and add more solvent; try a lower-boiling point solvent.
Low recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use a different solvent or a solvent mixture; ensure the filtration apparatus is preheated.
Poor purity Inappropriate solvent choice; cooling was too rapid, trapping impurities.Perform a solvent screen to find a more selective solvent; allow for slower cooling.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By carefully selecting the solvent and controlling the heating and cooling rates, researchers can effectively remove impurities and obtain a high-purity product essential for the synthesis of Favipiravir and other pharmaceutical applications. The principles and techniques described herein are fundamental to good laboratory practice in chemical synthesis and purification.

References

  • Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. URL: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. URL: [Link]

Sources

A Robust HPLC Method for Purity Analysis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. This compound is a critical intermediate in the synthesis of antiviral agents, most notably Favipiravir.[1] The method utilizes reversed-phase chromatography with UV detection, a technique widely employed in the pharmaceutical industry for its reliability and efficiency.[2] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₅H₂FN₃O, Molecular Weight: 139.09 g/mol ) is a nitrogen-containing heterocyclic compound.[1] Its chemical structure, featuring a pyrazine ring with polar functional groups including a ketone, a nitrile, and a secondary amine, renders it a polar molecule. The accurate determination of its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4] The selection of the chromatographic mode is dictated by the analyte's physicochemical properties.

Rationale for Method Selection:

  • Reversed-Phase (RP) Chromatography: Despite the analyte's polar nature, reversed-phase HPLC is the chosen mode due to its versatility, reproducibility, and the availability of a wide range of stationary phases. For polar compounds that can be challenging to retain on traditional C18 columns, modern polar-endcapped or aqueous-stable C18 phases provide excellent retention and peak shape, even with highly aqueous mobile phases.[5][6] This approach avoids the complexities of ion-pairing reagents.[5]

  • Stationary Phase: A C18 bonded silica phase is selected as the stationary phase. This nonpolar stationary phase interacts with the analyte, and retention is modulated by the polarity of the mobile phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.

    • Aqueous Buffer (0.1% Formic Acid in Water): The acidic buffer serves to suppress the ionization of any residual silanol groups on the silica backbone of the column and ensures that the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks and reproducible retention times.

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is increased over time, is optimal for purity analysis as it allows for the effective elution of both the main polar analyte and any less polar impurities that may be present.[7]

  • UV Detection: The conjugated π-system within the dihydropyrazine ring acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer or a Diode Array Detector (DAD). The use of a DAD is recommended to confirm peak purity and to select the optimal detection wavelength (λmax) for maximum sensitivity.[8]

This method is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring its suitability for its intended purpose.[9][10][11]

Materials and Methods

Equipment and Consumables
  • HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™)

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • HPLC vials with caps and septa

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Chemicals
  • This compound reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC gradient grade)

  • Formic acid (LC-MS grade, ~99%)

  • Water (HPLC or Milli-Q grade)

Chromatographic Conditions

All quantitative data for the HPLC method are summarized in the table below for clarity and ease of reference.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or λmax determined from UV scan)
Run Time 30 minutes

Experimental Protocols

Workflow Diagram

The overall experimental process is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard Solution (Weigh & Dissolve) C Sample Solution (Weigh & Dissolve) D Solution Filtration (0.45 µm Syringe Filter) E HPLC System Equilibration D->E F System Suitability Test (SST) Injections E->F G Sample Injections F->G H Chromatographic Separation & Detection G->H I Data Acquisition (CDS Software) H->I J Peak Integration & Identification I->J K Purity Calculation (% Area Normalization) J->K L Final Report Generation K->L

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or inline degasser).

2. Diluent Preparation:

  • Prepare a mixture of Water:Acetonitrile (50:50, v/v) to be used as the diluent for standard and sample preparation. This ensures compatibility with the initial mobile phase conditions.

3. Standard Solution Preparation (Concentration: ~0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5-10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. Sample Solution Preparation (Concentration: ~1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Follow the same dissolution and filtration procedure as described for the standard solution. A higher concentration is used for the sample to ensure the detection of impurities at low levels (e.g., 0.1%).

5. HPLC System Setup and Equilibration:

  • Set up the HPLC system according to the conditions specified in the chromatographic conditions table.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

6. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution (0.1 mg/mL).

  • The system is deemed ready for analysis if the following criteria are met (as per USP/ICH guidelines):

    • Tailing Factor (T): ≤ 2.0 for the main peak.
    • Theoretical Plates (N): ≥ 2000 for the main peak.
    • % Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

7. Chromatographic Analysis:

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution after a series of sample injections (e.g., every 6-10 samples) to monitor system performance over time.

8. Data Analysis and Purity Calculation:

  • Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and peaks below a specified threshold (e.g., 0.05%).

  • Calculate the purity of the sample using the area normalization method with the following formula:

Method Validation Principles (ICH Q2(R1))

For use in a regulated environment, this method must be fully validated according to ICH Q2(R1) guidelines.[9][11] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is typically demonstrated by analyzing forced degradation samples (acid, base, peroxide, heat, light) and ensuring the main peak is resolved from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known purity or by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Expresses the variation within a laboratory (e.g., different days, different analysts, different equipment).

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively. Essential for the quantification of impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH, ±5% in organic modifier composition).[7]

Conclusion

The HPLC method described in this application note is a precise, accurate, and robust procedure for the purity determination of this compound. The use of a standard C18 column with a simple buffered mobile phase and gradient elution provides excellent separation of the main component from potential impurities. The protocol is straightforward and can be readily implemented in a quality control or research laboratory. Adherence to the outlined system suitability criteria and a full validation study will ensure the method is compliant with regulatory expectations for pharmaceutical analysis.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Echemi. (2020, April 30). This compound.

Sources

using 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile as a Favipiravir precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Favipiravir using 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile as a Key Precursor

Authored by: A Senior Application Scientist

Abstract

Favipiravir (T-705) is a potent, broad-spectrum antiviral agent that functions as an inhibitor of RNA-dependent RNA polymerase (RdRp).[1] Its synthesis has been the subject of extensive research to develop scalable, economical, and safe manufacturing processes. This document provides a detailed guide for researchers and drug development professionals on a robust synthetic strategy for Favipiravir that proceeds through the key intermediate, this compound. This pathway offers significant advantages, including the use of readily available starting materials and the potential for a "one-pot" or telescoped reaction sequence that enhances efficiency and minimizes the need for chromatographic purification.[1][2]

Introduction to the Favipiravir Synthetic Strategy

Favipiravir is a prodrug; upon cellular uptake, it is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][3] This active metabolite mimics a purine nucleotide, leading to the inhibition of the viral RdRp enzyme and subsequent termination of viral replication.[3] Early synthetic routes to Favipiravir were often lengthy and employed hazardous or expensive reagents, limiting their large-scale applicability.[4]

Modern synthetic approaches have increasingly focused on efficiency and cost-effectiveness. A highly successful strategy involves the use of 3,6-dichloropyrazine-2-carbonitrile as a starting material.[1][2] This precursor undergoes a sequence of fluorination, selective hydroxylation, and nitrile hydration to yield Favipiravir. The central and pivotal intermediate in this pathway is This compound (also known as 6-fluoro-3-hydroxypyrazine-2-carbonitrile).[5][6] This application note details the properties of this precursor and provides a comprehensive protocol for its synthesis and subsequent conversion to high-purity Favipiravir.

Profile of the Key Precursor: this compound

Understanding the properties of this intermediate is crucial for successful and safe synthesis. It is often generated and used in situ or isolated as a salt with an amine like dicyclohexylamine to improve stability and handling.[1][7]

PropertyValueSource
Chemical Name This compound[6]
Synonym(s) 6-Fluoro-3-hydroxypyrazine-2-carbonitrile[6]
CAS Number 356783-31-8[6]
Molecular Formula C₅H₂FN₃O[6]
Molecular Weight 139.09 g/mol [6]
Appearance Typically an off-white to yellow solidN/A
Storage Store in a cool, dry place (2-8°C recommended), away from incompatible materials.[8]N/A

Safety and Handling: While a specific, comprehensive safety data sheet for the free form is not universally available, related compounds and general principles of chemical safety should be strictly followed. The precursor 3,6-dichloropyrazine-2-nitrile is a known strong allergen that can cause skin irritation.[3][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathway: From Dichlorinated Precursor to Favipiravir

The overall transformation is a three-step process that can be efficiently telescoped, avoiding the isolation of the highly reactive 3,6-difluoropyrazine-2-carbonitrile intermediate. The core logic is as follows:

  • Fluorination: A nucleophilic aromatic substitution (SNAr) reaction replaces one or both chlorine atoms with fluorine.

  • Selective Hydroxylation: The more labile C-3 fluoro group is selectively hydrolyzed to a hydroxyl group, forming the stable pyrazinone ring.

  • Nitrile Hydration: The cyano group is hydrolyzed to the primary carboxamide to yield the final active pharmaceutical ingredient (API).

G A 3,6-Dichloropyrazine- 2-carbonitrile B 3,6-Difluoropyrazine- 2-carbonitrile (Unstable Intermediate) A->B Fluorination (KF, TBAB) C 6-Fluoro-3-oxo-3,4-dihydro- pyrazine-2-carbonitrile (Key Precursor) B->C Selective Hydroxylation (NaOH (aq)) D Favipiravir (6-Fluoro-3-hydroxypyrazine- 2-carboxamide) C->D Nitrile Hydration (H₂SO₄ / H₂O)

Caption: Overall synthetic transformation to Favipiravir.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on an economical and scalable procedure that achieves high purity without chromatographic separation.[1][2]

Materials and Reagents
ReagentCAS No.Notes
3,6-Dichloropyrazine-2-carbonitrile356783-16-9Starting Material
Potassium Fluoride (KF), spray-dried7789-23-3Anhydrous conditions are critical
Tetrabutylammonium Bromide (TBAB)1643-19-2Phase-Transfer Catalyst
Dimethyl sulfoxide (DMSO), anhydrous67-68-5Reaction Solvent
Toluene108-88-3Extraction Solvent
Sodium Hydroxide (NaOH)1310-73-2For Hydroxylation
Sulfuric Acid (H₂SO₄), concentrated7664-93-9For Nitrile Hydrolysis
Ethanol64-17-5For washing/crystallization
Deionized Water7732-18-5
Experimental Workflow

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Hydroxylation & Extraction cluster_2 Step 3: Nitrile Hydrolysis & Isolation A Charge reactor with KF, TBAB, and DMSO B Azeotropically dry with Toluene under vacuum A->B C Add 3,6-Dichloropyrazine-2-carbonitrile B->C D Heat reaction to 75 °C for 3 hours C->D E Cool to RT, add Toluene and Water D->E F Add dilute NaOH (aq) slowly at < 30 °C E->F G Stir for 1 hour, then separate aqueous phase F->G H Cool aqueous phase to 0-5 °C G->H I Slowly add conc. H₂SO₄, heat to 95 °C for 5 hours H->I J Cool, filter the resulting solid I->J K Wash with cold water and cold ethanol J->K L Dry under vacuum at 50 °C K->L

Sources

Application Notes & Protocols: A Guide to the Experimental Fluorination of Pyrazine Rings in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyrazines

The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable bioisostere for other aromatic systems.[1] The strategic incorporation of fluorine into this heterocyclic framework can profoundly enhance a molecule's pharmacological profile. Fluorine substitution is a cornerstone of modern drug design, used to improve metabolic stability, modulate pKa, increase binding affinity, and enhance bioavailability.[3][4][5]

However, the synthesis of fluorinated pyrazines is not trivial. The electron-deficient nature of the pyrazine ring presents distinct challenges for chemical transformation, often rendering standard aromatic substitution protocols ineffective.[4][5] This guide provides an in-depth exploration of the primary experimental strategies for introducing fluorine onto the pyrazine ring, explaining the underlying chemical principles and offering detailed, field-proven protocols. We will delve into three major pathways: Electrophilic C-H Fluorination, Nucleophilic Aromatic Substitution (SNAr), and the classic Balz-Schiemann Reaction.

Strategy 1: Electrophilic C-H Fluorination

Directly converting a carbon-hydrogen bond to a carbon-fluorine bond is the most atom-economical approach. This strategy relies on powerful electrophilic fluorinating agents that can react with the C-H bond of the pyrazine ring. The primary challenge lies in controlling regioselectivity, as the electron-deficient pyrazine ring is inherently deactivated towards electrophilic attack. Therefore, this method is most effective on pyrazine rings that are activated by electron-donating groups or under conditions that favor a specific mechanistic pathway.

Key Reagent: Selectfluor® (F-TEDA-BF₄)

Selectfluor® is a stable, crystalline, and relatively safe electrophilic fluorinating agent, making it a workhorse reagent in modern organofluorine chemistry.[6][7][8] While the precise mechanism of electrophilic fluorination remains a subject of investigation, it is often proposed to proceed through a single-electron transfer (SET) pathway.[6][7]

G

Protocol 1: Microwave-Assisted Direct Fluorination with Selectfluor®

This protocol describes a method for the direct fluorination of a substituted pyrazole, which can be adapted for activated pyrazine systems. Microwave irradiation is employed to accelerate the reaction, which can be sluggish under conventional heating.[9]

Materials:

  • Substituted Pyrazine (1.0 eq)

  • Selectfluor® (1.1 - 1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Microwave reactor vials

  • Stir bar

Procedure:

  • Preparation: In a clean, dry microwave vial equipped with a stir bar, dissolve the substituted pyrazine substrate in anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® to the solution. The stoichiometry may need to be optimized for different substrates.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture in cycles (e.g., 5-minute heating cycles) at a set temperature (e.g., 100-150 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated pyrazine.

ParameterConditionRationale & Insights
Fluorinating Agent Selectfluor®Provides a stable, electrophilic source of fluorine. Less hazardous than elemental fluorine.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that solubilizes both the substrate and reagent effectively.
Temperature 100-150 °C (Microwave)Higher temperatures are often required to overcome the activation energy for C-H fluorination on an electron-deficient ring. Microwaves provide rapid and uniform heating.[9]
Stoichiometry 1.1 - 1.5 eq Selectfluor®A slight excess of the fluorinating agent ensures complete conversion of the starting material.
Atmosphere AmbientSelectfluor® is stable in air, simplifying the experimental setup.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful and widely used method for fluorinating heteroaromatic rings. It is particularly well-suited for electron-deficient systems like pyrazine. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophilic fluoride ion attacks the ring, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[10][11][12]

Meisenheimer Complex (Stabilized Intermediate)

]; Product [label="Fluoropyrazine"];

Start -> Intermediate [label=" + F⁻ (Addition)"]; Intermediate -> Product [label=" - Cl⁻ (Elimination)"]; } ondot Caption: The two-step mechanism of SNAr fluorination.

For this reaction to be successful, two key conditions must be met:

  • A Good Leaving Group: A halogen, typically chlorine (-Cl), must be present on the pyrazine ring.

  • Anhydrous Conditions: Fluoride ions are strong hydrogen bond acceptors. The presence of water diminishes their nucleophilicity. Therefore, polar aprotic solvents (e.g., DMSO, Sulfolane) and anhydrous fluoride sources are critical.[10][13]

Protocol 2: Halogen Exchange (Halex) Fluorination of Chloropyrazine

This protocol details a classic "Halex" (halogen exchange) reaction, a cornerstone of industrial and laboratory synthesis of fluoroaromatics.

Materials:

  • Chloropyrazine derivative (1.0 eq)

  • Potassium Fluoride (KF), spray-dried (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Three-neck round-bottom flask, condenser, mechanical stirrer, and nitrogen inlet

  • Thermometer

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a nitrogen atmosphere.

  • Reagent Loading: Charge the flask with the chloropyrazine substrate and spray-dried potassium fluoride. Insight: Spray-dried KF has a higher surface area and is more reactive than standard crystalline KF.

  • Solvent Addition: Add anhydrous DMSO via cannula or syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to a high temperature (typically 150-220 °C). Monitor the reaction progress by GC or LC-MS. These reactions can require several hours to reach completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a flask containing ice water. Extract the aqueous phase with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by distillation or flash chromatography.

ParameterConditionRationale & Insights
Fluoride Source Spray-dried KF or CsFKF is cost-effective, while CsF is more reactive but expensive. Anhydrous conditions are paramount.[10]
Leaving Group -ClChlorine is a common and effective leaving group for SNAr on pyrazine rings.[14]
Solvent DMSO, Sulfolane, DMFHigh-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures and enhance fluoride nucleophilicity.
Temperature 150-220 °CHigh thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage in the elimination step.
Atmosphere Inert (Nitrogen/Argon)Prevents moisture from entering the reaction, which would deactivate the fluoride source.

Strategy 3: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic transformation that converts an aromatic amine into an aryl fluoride.[15][16] It offers excellent regioselectivity, as the fluorine atom is introduced precisely where the amino group was located.[17] The process involves the diazotization of an aminopyrazine with fluoroboric acid (or NaNO₂/HCl followed by HBF₄) to form a pyrazinyldiazonium tetrafluoroborate salt. This salt is then decomposed, typically by heating, to yield the fluoropyrazine.[18]

The primary drawback of this method is the need to handle diazonium salts, which can be thermally unstable and potentially explosive, especially when isolated and dried.[15][19]

G

Protocol 3: Fluorination of Aminopyrazine

Safety Warning: Diazonium salts are potentially explosive. Conduct this reaction behind a blast shield and take all necessary safety precautions. Avoid scratching the solid salt.

Materials:

  • Aminopyrazine (1.0 eq)

  • Fluoroboric Acid (HBF₄), 48% aqueous solution

  • Sodium Nitrite (NaNO₂)

  • Ice bath

  • Beaker, stir bar

Procedure:

  • Diazonium Salt Formation:

    • In a beaker, dissolve the aminopyrazine in aqueous fluoroboric acid. Cool the solution to 0-5 °C in an ice-salt bath with stirring.

    • Prepare a solution of sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold aminopyrazine solution. Maintain the temperature below 5 °C. A precipitate of the diazonium tetrafluoroborate salt should form.

    • Stir for an additional 30 minutes at 0-5 °C.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the solid with cold water, followed by cold methanol, and finally with cold diethyl ether to aid in drying.

    • Dry the salt carefully in a vacuum desiccator away from light and heat.

  • Thermal Decomposition:

    • Place the dry, powdered diazonium salt in a flask.

    • Heat the flask gently with a heat gun or in a sand bath. The decomposition is often initiated in one spot and proceeds through the solid, evolving nitrogen gas and boron trifluoride.

    • The crude fluoropyrazine product remains in the flask.

  • Purification: The crude product can be purified by steam distillation from the reaction flask or by extraction followed by chromatography.

Comparative Summary and Applications

The choice of fluorination method is dictated by the available starting material, the desired regiochemistry, and the scale of the reaction.

FeatureElectrophilic C-H FluorinationNucleophilic Aromatic Substitution (SNAr)Balz-Schiemann Reaction
Starting Material Pyrazine with C-H bondHalogenated Pyrazine (e.g., Chloro-)Aminopyrazine
Regioselectivity Governed by electronics/sterics; can be challenging to control.High; fluorine replaces the leaving group.Excellent; fluorine replaces the amino group.
Key Reagents Selectfluor®, NFSIKF, CsF, TBAFNaNO₂, HBF₄
Conditions Often requires heat/catalysis.High temperatures, anhydrous, polar aprotic solvent.Low temp. for diazotization, heat for decomposition.
Advantages Atom economical, direct.Reliable, scalable, predictable regiochemistry.Unambiguous regiochemical outcome.
Limitations Limited to activated systems or specific C-H bonds; regioselectivity issues.Requires a pre-installed leaving group.Safety concerns (explosive intermediates), harsh decomposition conditions.

These methods are crucial for late-stage functionalization in drug discovery.[4][11] The ability to introduce a fluorine atom into a complex, biologically active molecule allows researchers to fine-tune its properties and rapidly generate analogs for structure-activity relationship (SAR) studies, accelerating the journey from lead compound to clinical candidate.

References

  • ResearchGate. Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. Available from: [Link]

  • National Center for Biotechnology Information. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Available from: [Link]

  • Grokipedia. Balz–Schiemann reaction. Available from: [Link]

  • ACS Publications. Recent Advances in Electrochemical Systems for Selective Fluorination of Organic Compounds. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available from: [Link]

  • PubMed. Fluorinated Pyrazoles: From Synthesis to Applications. Available from: [Link]

  • Wikipedia. Electrophilic fluorination. Available from: [Link]

  • Wikipedia. Balz–Schiemann reaction. Available from: [Link]

  • ResearchGate. Microwave-mediated pyrazole fluorinations using Selectfluor®. Available from: [Link]

  • National Center for Biotechnology Information. Stereoselectively fluorinated N-heterocycles: a brief survey. Available from: [Link]

  • ResearchGate. Elemental fluorine. Part 14. Electrophilic fluorination and nitrogen functionalisation of hydrocarbons. Available from: [Link]

  • Organic-Chemistry.org. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available from: [Link]

  • PubMed. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Available from: [Link]

  • MDPI. Trifluoromethoxypyrazines: Preparation and Properties. Available from: [Link]

  • ResearchGate. Balz-Schiemann Reaction. Available from: [Link]

  • Organic Chemistry Portal. Balz-Schiemann Reaction. Available from: [Link]

  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Available from: [Link]

  • ACS Publications. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Fluorinated Pyrazolone Compounds. Available from: [Link]

  • Wikipedia. Selectfluor. Available from: [Link]

  • YouTube. Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. Available from: [Link]

  • Royal Society of Chemistry. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Nuclophilic Fluorination by F-. Available from: [Link]

  • Royal Society of Chemistry. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Available from: [Link]

  • The Doyle Group - UCLA. Nucleophilic Fluorination. Available from: [Link]

  • ACS Publications. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Available from: [Link]

  • National Center for Biotechnology Information. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Available from: [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Pyrazine Carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine carbonitriles are a critical class of heterocyclic compounds, frequently serving as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Their structural framework is integral to numerous biologically active molecules, making their unambiguous characterization essential for ensuring the safety, efficacy, and quality of final drug products.[2] The presence of the pyrazine ring—an electron-deficient aromatic system—and the polar carbonitrile group imparts unique chemical properties that demand a robust, multi-faceted analytical strategy.

This guide provides a detailed framework for the characterization of pyrazine carbonitrile intermediates. Moving beyond a simple listing of techniques, it explains the causality behind experimental choices and offers field-proven protocols. The objective is to equip researchers with a logical workflow for structural elucidation, purity assessment, and definitive characterization, thereby ensuring the trustworthiness and reliability of their analytical data as mandated by regulatory bodies.[3][4]

The Analytical Workflow: A Strategic Overview

The characterization of a novel or scaled-up pyrazine carbonitrile intermediate follows a logical progression. The initial goal is to confirm the molecular structure and identify key functional groups. Subsequently, the purity of the intermediate is assessed to identify and quantify any related substances or impurities. For absolute structural confirmation, especially in complex cases or for regulatory filings, a definitive solid-state analysis is often required.

This workflow ensures that the most resource-intensive techniques are employed strategically, building upon a foundation of fundamental data.

Analytical_Workflow cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms MW FTIR FT-IR Spectroscopy NMR->FTIR Confirms Functional Groups HPLC HPLC-UV/DAD MS->HPLC Purity Check GCMS GC-MS HPLC->GCMS For Volatile Analytes Validation Analytical Method Validation HPLC->Validation XRAY Single-Crystal X-ray Crystallography Start New Pyrazine Carbonitrile Intermediate Start->NMR Validation->XRAY If Required for Filing

Caption: A strategic workflow for characterizing pyrazine carbonitrile intermediates.

Fundamental Structural Elucidation

This phase focuses on confirming that the synthesized molecule has the correct atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[5]

  • Expertise & Causality:

    • ¹H NMR: Provides information on the number and environment of protons. Protons on the electron-deficient pyrazine ring are typically deshielded and appear at high chemical shifts (downfield), often between 8.0 and 9.5 ppm.[5][6] The coupling constants between adjacent protons can help determine substitution patterns.

    • ¹³C NMR: Reveals the carbon skeleton. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-130 δ range.[7] Carbons within the pyrazine ring are also typically found downfield.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure. COSY establishes proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.[5]

Protocol: NMR Analysis of a Pyrazine Carbonitrile Intermediate

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the intermediate for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

    • Select a suitable deuterated solvent where the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar pyrazine derivatives, while chloroform-d (CDCl₃) can be used for less polar compounds.[5]

    • Dissolve the sample in 0.6-0.7 mL of the solvent in a clean, dry NMR tube. Ensure homogeneity.

  • Instrument Setup & Acquisition (Typical 400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

    • ¹H NMR: Acquire with a 30° or 45° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire using proton decoupling, a 45° pulse angle, and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

    • 2D Experiments: Use standard instrument parameters for COSY, HSQC, and HMBC experiments.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using software like MestReNova or TopSpin.[6]

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

MS provides the molecular weight of the intermediate and, through fragmentation, offers additional structural clues. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Expertise & Causality:

    • Ionization Technique: The choice of ionization is critical. Electrospray Ionization (ESI) is a soft technique, typically used with LC-MS, that generates protonated molecules (e.g., [M+H]⁺) with minimal fragmentation. This is ideal for confirming the molecular weight.[6] Electron Ionization (EI), often used with GC-MS, is a high-energy technique that causes extensive fragmentation, creating a unique fingerprint that can be compared to spectral libraries.[8]

    • HRMS: Provides a highly accurate mass measurement (to within 5 ppm), allowing for the unambiguous determination of the molecular formula, which is a key piece of identity confirmation.

Protocol: HRMS Analysis via ESI-LC-MS

  • Sample Preparation:

    • Prepare a stock solution of the intermediate at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.[6][9]

    • To enhance ionization, especially for ESI positive mode, adding 0.1% formic acid to the final solution can be beneficial.[9]

    • Filter the sample through a 0.2 µm syringe filter to prevent clogging of the instrument.[9]

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Mode: Positive ion mode is typical for nitrogen-containing heterocycles to detect the [M+H]⁺ adduct.

    • Infusion: For a quick analysis, directly infuse the sample solution at a flow rate of 5-10 µL/min.

    • Typical ESI Source Parameters: Capillary Voltage: 3500-4500 V; Nebulizer Pressure: 10-20 psi; Drying Gas Flow: 5-10 L/min; Drying Gas Temperature: 250-350 °C.[6]

  • Data Analysis:

    • Identify the peak corresponding to the expected molecular formula's exact mass.

    • Use the instrument's software to calculate the elemental composition from the measured mass and confirm it matches the target structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.

  • Expertise & Causality: The most diagnostic peak for a pyrazine carbonitrile is the C≡N stretching vibration.

    • C≡N Stretch: This appears as a sharp, intense absorption band in the 2260-2220 cm⁻¹ region.[10] Its high intensity is due to the large change in dipole moment during the vibration.

    • Conjugation Effect: Because the nitrile group is attached to the aromatic pyrazine ring, conjugation weakens the C≡N bond, lowering its stretching frequency to the lower end of the range (typically 2240-2220 cm⁻¹).[10][11]

    • Aromatic C-H & C=C/C=N Stretches: Look for aromatic C-H stretches above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Protocol: FT-IR Analysis using KBr Pellet

  • Sample Preparation:

    • Gently grind 1-2 mg of the solid intermediate with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[6]

    • The mixture should be a fine, homogenous powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typical Parameters: Spectral Range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of Scans: 16-32.[6]

Table 1: Summary of Key Spectroscopic Data for Pyrazine Carbonitriles

TechniqueFeatureTypical ObservationRationale
¹H NMR Pyrazine Protonsδ 8.0 - 9.5 ppmElectron-withdrawing effect of ring nitrogens causes significant deshielding.[5]
¹³C NMR Nitrile Carbonδ 115 - 130 ppmCharacteristic chemical shift for sp-hybridized carbon of a nitrile.[7]
FT-IR C≡N Stretch2220 - 2240 cm⁻¹ (Sharp, Intense)Conjugation with the pyrazine ring lowers the frequency from that of a saturated nitrile.[10]
HRMS (ESI+) Molecular Ion[M+H]⁺Soft ionization provides the molecular weight with high accuracy for formula confirmation.[6]

Purity and Quantitative Analysis

Once the structure is confirmed, chromatography is employed to separate the target intermediate from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds, making it ideal for most pyrazine derivatives.[2]

  • Expertise & Causality:

    • Column Choice: A reverse-phase C18 column is the standard starting point. The nonpolar stationary phase retains the moderately polar pyrazine carbonitrile, which is then eluted by a polar mobile phase.

    • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. Acetonitrile often provides better peak shape and lower viscosity. A buffer (e.g., formic acid or ammonium acetate) is used to control the pH and ensure consistent retention times.

    • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly effective. It not only quantifies the peaks but also provides UV spectra for each, which can help in peak identification and purity assessment. Pyrazine rings have strong UV absorbance.

Protocol: General-Purpose Reverse-Phase HPLC Method

  • System: HPLC or UPLC system with a PDA/DAD detector.

  • Column: C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 275 nm).[12]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter before injection.

Gas Chromatography (GC)

GC is best suited for pyrazine carbonitriles that are volatile and thermally stable. It is often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.

  • Expertise & Causality: GC-MS is particularly powerful for separating and identifying positional isomers, as their mass spectra can be nearly identical.[8] In such cases, identification relies on comparing the analyte's retention index (RI) with known standards on the same column.

Protocol: General-Purpose GC-MS Method

  • System: GC with a Mass Spectrometer detector.

  • Column: A mid-polarity column (e.g., DB-624 or similar phase containing cyanopropylphenyl groups) is often a good starting point for separating polar analytes.

  • Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • Inlet: Split/splitless injector at 250 °C. Use splitless mode for trace analysis.

  • MS Parameters: EI mode at 70 eV; source temperature 230 °C; scan range m/z 40-450.[6]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at ~1 mg/mL.

Definitive Solid-State Structure

Single-Crystal X-ray Crystallography

This technique provides the absolute, unambiguous 3D structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[13][14] It is considered the "gold standard" for structural proof.

  • Expertise & Causality: The primary challenge is not the analysis itself, but growing a single, high-quality crystal suitable for diffraction. This is often a process of trial and error. The data obtained is critical for understanding polymorphism and for patent and regulatory filings.

Protocol: Growing Single Crystals

  • Purification: The starting material must be highly pure (>99% by HPLC).

  • Solvent Selection: Identify a solvent in which the compound has moderate solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days or weeks.[14]

    • Solvent/Anti-Solvent Diffusion: Create a layered system. Dissolve the compound in a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is insoluble) on top. Crystals will form at the interface.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

Method Validation and Trustworthiness

For intermediates used in drug development, any analytical method used for quality control (especially HPLC for purity) must be validated.[3] Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[4][15]

Validation_Parameters center Validated Method Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability) center->Precision Specificity Specificity (Analyte vs. Impurities) center->Specificity LOD LOD (Limit of Detection) center->LOD LOQ LOQ (Limit of Quantitation) center->LOQ Linearity Linearity (Response vs. Concentration) center->Linearity Range Range (Interval of acceptable results) center->Range Robustness Robustness (Resilience to small changes) center->Robustness

Caption: Key parameters for analytical method validation.

Table 2: Core Parameters for HPLC Method Validation

ParameterDefinitionHow to Assess
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Analyze spiked samples, placebo, and force-degraded samples to demonstrate no interference at the analyte's retention time.
Linearity The direct relationship between analyte concentration and the method's response.[16]Analyze a series of standards at 5 different concentrations (e.g., 50-150% of expected) and perform linear regression. Correlation coefficient (r²) should be >0.99.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).[2]
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogenous sample. Assessed at two levels: repeatability and intermediate precision.[2]Repeatability: Multiple injections of the same sample. Intermediate Precision: Varying days, analysts, or instruments. Results are reported as %RSD.
LOQ/LOD Limit of Quantitation (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy. Limit of Detection (LOD): The lowest amount that can be detected.[16]Typically determined based on signal-to-noise ratio (S/N), where S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[2]
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.[16]Established by confirming the method works for the concentration range defined in the linearity experiments.

Conclusion

The characterization of pyrazine carbonitrile intermediates is a systematic process that relies on the strategic application of multiple analytical techniques. NMR, MS, and FT-IR spectroscopy form the foundation of structural confirmation. Chromatographic methods like HPLC and GC are essential for assessing purity and are subject to rigorous validation in a pharmaceutical setting. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. By integrating these techniques within a logical workflow, researchers can ensure the identity, purity, and quality of these vital chemical building blocks, supporting the development of safe and effective medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.
  • Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • ResearchGate. (n.d.). X-ray crystal structures of pyrazines 13a, e, f, and k.
  • SIELC Technologies. (2018, May 16). Pyrazine.
  • ACS Publications. (2025, September 17). Pyrazine π-Hole Interaction Preference in Crystal Structures and Spectroscopic Properties of Crystalline C8/C9 Alkyl-1H-5,6,10b-triazaacephenanthrylene-2-carbonitrile.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • Ihsanawatia, & Alni, A. (n.d.). Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem.
  • Pharmatutor. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech.
  • Unknown. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
  • Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • PubMed Central. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubMed Central. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

Sources

Application Notes & Protocols: The Strategic Role of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Antiviral Therapy

In the landscape of medicinal chemistry, the strategic value of a molecule is often defined by its utility as a scaffold or intermediate for synthesizing active pharmaceutical ingredients (APIs). 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile stands out as a preeminent example of such a crucial building block.[1] Its primary and most significant application is serving as the penultimate intermediate in the synthesis of Favipiravir (also known as T-705 or Avigan®).[1][2][3]

Favipiravir is a potent, broad-spectrum antiviral agent effective against a wide array of RNA viruses, including influenza viruses, Arenaviruses, Bunyaviruses, and Flaviviruses.[4][5] Its mechanism, which involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), has positioned it as a critical tool in managing viral infections.[4][6] This guide provides an in-depth exploration of the application of this compound, detailing its conversion to Favipiravir, the underlying mechanism of the final drug, and a robust protocol for its synthesis.

Physicochemical Properties: A Comparative Overview

A clear understanding of the physical and chemical properties of both the starting intermediate and the final API is fundamental for process optimization, quality control, and formulation development.

PropertyThis compoundFavipiravir
Synonym 6-fluoro-3-hydroxypyrazine-2-carbonitrileT-705, Avigan, 6-fluoro-3-hydroxypyrazine-2-carboxamide
Molecular Formula C₅H₂FN₃OC₅H₄FN₃O₂
Molecular Weight 139.09 g/mol 157.10 g/mol
CAS Number 356783-31-8259793-96-9
Appearance Off-white to yellow solidLight yellow solid

Data compiled from various chemical supplier and literature sources.[1][7]

Core Application: Synthesis of Favipiravir

The conversion of this compound to Favipiravir is a chemically straightforward yet critical transformation: the hydrolysis of a nitrile group to a primary carboxamide. This single synthetic step completes the pharmacophore required for antiviral activity. The reaction is typically achieved under controlled acidic or basic conditions, with methods employing reagents like hydrogen peroxide proving efficient for large-scale production.[8]

The workflow is valued for its efficiency and the high purity of the resulting product, which can often be isolated via simple filtration and washing, minimizing the need for complex chromatographic purification.[8]

G A Starting Material: 6-Fluoro-3-oxo-3,4-dihydropyrazine- 2-carbonitrile B Process: Nitrile Hydrolysis (e.g., H₂O₂, NaOH) A->B Step 1 C Work-up & Purification: Acidification, Filtration, Washing, Drying B->C Step 2 D Final API: Favipiravir (6-Fluoro-3-hydroxypyrazine- 2-carboxamide) C->D Step 3 G cluster_0 Host Cell cluster_1 Viral Replication Cycle A Favipiravir (Prodrug) Enters Cell B Host Enzymes (Ribosylation & Phosphorylation) A->B C Favipiravir-RTP (Active Form) B->C D Viral RNA-dependent RNA Polymerase (RdRp) C->D Mimics Purine Nucleoside & Inhibits RdRp F Growing Viral RNA Strand D->F E Viral RNA Template E->D G Non-viable Virus (Lethal Mutagenesis) F->G H Replication Halted (Chain Termination) F->H

Caption: Mechanism of action of Favipiravir.

References

  • Sterispharma. (2025, August 7). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses.
  • Baran, P., et al. (n.d.). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19.
  • Wikipedia. (n.d.). Favipiravir.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Favipiravir?.
  • ChemicalBook. (2023, September 22). Favipiravir: mechanism of action, pharmacokinetics and safety.
  • Gorelaya, M. S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. Retrieved from [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182. Retrieved from [Link]

  • Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76, 1-7. Retrieved from [Link]

  • O. V. Sergiev, et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90(11), 2320-2330. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Favipiravir Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Scalable Favipiravir Synthesis

Favipiravir (T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses, including influenza viruses, and has been investigated for the treatment of other viral infections. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase, a critical enzyme for the replication of many viruses. The global demand for Favipiravir can surge during pandemics, making the development of a robust, efficient, and scalable synthesis process a critical objective for pharmaceutical manufacturing.

This application note provides a detailed protocol for the synthesis of Favipiravir, focusing on a scalable route that proceeds through key intermediates. The chosen pathway is based on publicly available scientific literature and patents, emphasizing safety, efficiency, and adaptability to larger-scale production environments. We will delve into the rationale behind the selection of specific reagents and conditions, providing a practical guide for researchers and process chemists.

Overview of the Selected Synthetic Pathway

The synthetic route detailed below commences with the readily available and cost-effective starting material, 2-aminopyrazine. The pathway involves a series of transformations, including cyanation, hydration, hydroxylation, and finally, fluorination to yield Favipiravir. This route is advantageous for scale-up due to the relatively stable intermediates and the avoidance of hazardous reagents where possible.

Diagram of the Synthetic Workflow:

Favipiravir_Synthesis_Workflow A 2-Aminopyrazine B Pyrazine-2-carbonitrile (Intermediate 1) A->B  Sandmeyer Reaction (NaCN, CuCN, HBr) C Pyrazine-2-carboxamide (Intermediate 2) B->C  Acid Hydrolysis (H2SO4) D 3-Hydroxypyrazine-2-carboxamide (Intermediate 3) C->D  Oxidative Hydroxylation (H2O2, AcOH) E Favipiravir D->E  Fluorination (DAST or XtalFluor-E)

Caption: A scalable synthetic route to Favipiravir from 2-aminopyrazine.

Detailed Protocols for the Synthesis of Key Intermediates

Synthesis of Pyrazine-2-carbonitrile (Intermediate 1)

The initial step involves the conversion of 2-aminopyrazine to pyrazine-2-carbonitrile via a Sandmeyer reaction. This classic transformation is a reliable method for introducing a nitrile group onto an aromatic ring.

Protocol:

  • Diazotization:

    • To a solution of 2-aminopyrazine (1.0 eq) in aqueous hydrobromic acid (HBr, 48%, ~4.0 eq) cooled to 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate vessel, a solution of sodium cyanide (NaCN, 1.5 eq) and copper(I) cyanide (CuCN, 0.1 eq) in water is prepared and cooled to 0-5 °C.

    • The previously prepared cold diazonium salt solution is added slowly to the cyanide solution, keeping the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up and Isolation:

    • The reaction mixture is basified with an aqueous solution of sodium carbonate to a pH of ~9-10.

    • The product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pyrazine-2-carbonitrile as a solid.

Rationale for Choices:

  • HBr: Hydrobromic acid is used to form the more stable diazonium bromide salt.

  • CuCN: Copper(I) cyanide acts as a catalyst to facilitate the displacement of the diazonium group with the cyanide nucleophile.

  • Temperature Control: Low temperatures are critical during diazotization to prevent the decomposition of the unstable diazonium salt.

Synthesis of Pyrazine-2-carboxamide (Intermediate 2)

The nitrile group of pyrazine-2-carbonitrile is hydrolyzed to a carboxamide. A controlled acid-catalyzed hydrolysis is employed to avoid over-hydrolysis to the carboxylic acid.

Protocol:

  • Hydrolysis:

    • Pyrazine-2-carbonitrile (1.0 eq) is added portion-wise to concentrated sulfuric acid (H₂SO₄, 98%, ~5.0 eq) at 0-5 °C.

    • The reaction mixture is then heated to 50-60 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up and Isolation:

    • The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

    • The pH of the resulting solution is adjusted to ~7-8 with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide, while maintaining the temperature below 20 °C.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford pyrazine-2-carboxamide.

Rationale for Choices:

  • Concentrated H₂SO₄: Acts as both a reagent and a solvent, facilitating the hydration of the nitrile group.

  • Controlled Temperature: The temperature is carefully controlled to favor the formation of the amide over the carboxylic acid.

Synthesis of 3-Hydroxypyrazine-2-carboxamide (Intermediate 3)

This step introduces the key hydroxyl group onto the pyrazine ring through an oxidative hydroxylation reaction.

Protocol:

  • Hydroxylation:

    • Pyrazine-2-carboxamide (1.0 eq) is dissolved in a mixture of acetic acid and water.

    • Hydrogen peroxide (H₂O₂, 30% solution, 2.0-3.0 eq) is added dropwise to the solution at room temperature.

    • The reaction mixture is then heated to 70-80 °C and stirred for 4-6 hours.

  • Work-up and Isolation:

    • The reaction mixture is cooled to room temperature, and the excess hydrogen peroxide is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

    • The precipitated product is collected by filtration, washed with water, and dried to yield 3-hydroxypyrazine-2-carboxamide.

Rationale for Choices:

  • H₂O₂ in Acetic Acid: This system generates peracetic acid in situ, which acts as the oxidizing agent to introduce the hydroxyl group onto the electron-deficient pyrazine ring.

Final Fluorination Step: Synthesis of Favipiravir

The final step involves the conversion of the hydroxyl group of 3-hydroxypyrazine-2-carboxamide to a fluoro group. This is a critical transformation that requires careful selection of the fluorinating agent, especially at scale.

Protocol:

  • Fluorination:

    • To a suspension of 3-hydroxypyrazine-2-carboxamide (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor-E is added dropwise at 0-5 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Isolation:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude Favipiravir is purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product.

Rationale for Choices:

  • Anhydrous Conditions: Fluorinating agents are highly reactive with water, so anhydrous conditions are essential to prevent decomposition of the reagent and ensure high yields.

  • Modern Fluorinating Agents: While DAST is effective, it is thermally unstable and can be hazardous on a large scale. More stable and safer alternatives like XtalFluor-E are often preferred in industrial settings.

Summary of Reaction Parameters for Scale-Up

StepKey ReagentsSolvent(s)Temperature (°C)Typical Reaction Time (h)Expected Yield (%)
1 2-Aminopyrazine, NaNO₂, NaCN, CuCNAqueous HBr, Water0-103-470-80
2 Pyrazine-2-carbonitrile, H₂SO₄Sulfuric Acid50-602-485-95
3 Pyrazine-2-carboxamide, H₂O₂Acetic Acid, Water70-804-660-70
4 3-Hydroxypyrazine-2-carboxamide, DAST/XtalFluor-EDichloromethane or Acetonitrile0 to RT12-2475-85

Safety and Handling Considerations

  • Cyanides (NaCN, CuCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available.

  • Acids (HBr, H₂SO₄): Corrosive. Handle with appropriate PPE. Add reagents slowly to avoid exothermic reactions.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials.

  • Fluorinating Agents (DAST, XtalFluor-E): Highly reactive and toxic. Handle under an inert atmosphere in a fume hood. DAST can decompose explosively if heated above 90 °C.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before conducting any chemical synthesis.

References

  • Kim, J., et al. (2020). An Efficient and Scalable Synthesis of Favipiravir. Organic Process Research & Development, 24(10), 2262–2269. [Link]

  • Mitsuya, H., et al. (2009). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 82(2), 95-102. [Link]

  • Furusawa, Y., et al. (2005). Patent No. WO 2005/012291 A1.
  • Gilead Sciences, Inc. (2014). Patent No. US 8,889,873 B2.

Title: High-Resolution NMR Sample Preparation of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile for Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide and detailed protocols for the preparation of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile samples for Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of antiviral drugs, ensuring the structural integrity and purity of this compound is paramount.[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into solvent selection, qualitative and quantitative sample preparation, and troubleshooting. By explaining the causality behind each experimental choice, these protocols serve as a self-validating system to achieve high-quality, reproducible NMR spectra for both routine analysis and rigorous purity determination.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a pyrazine core. The pyrazine ring system is known for its stability and its electron-deficient nature, which influences its chemical reactivity and spectroscopic properties.[2][3] In pharmaceutical development, NMR spectroscopy is an indispensable tool, providing unambiguous structural information and serving as a primary method for quantitative analysis (qNMR).[4][5] The quality of the NMR spectrum is fundamentally dependent on the quality of the sample preparation.[6] This guide addresses the specific challenges and considerations for this molecule to ensure optimal spectral acquisition.

Pre-Analysis Considerations: Compound Properties & Stability

  • Structure: this compound

  • Molecular Formula: C₅H₂FN₃O[1]

  • Molecular Weight: 139.09 g/mol [1]

  • Key Functional Groups: The molecule contains a pyrazine ring, a nitrile group (-C≡N), a ketone group (C=O), a secondary amine (N-H), and a fluorine atom. These polar groups dictate the compound's solubility.

  • Stability: Pyrazine rings are generally stable to a wide range of chemical conditions.[2] However, like many active pharmaceutical ingredients and intermediates, it should be stored under appropriate conditions (cool, dry) to prevent degradation.

Solvent Selection: The Foundation of a High-Quality Spectrum

The choice of a deuterated solvent is the most critical decision in NMR sample preparation.[7] The ideal solvent must completely dissolve the analyte without reacting with it.[8] For this compound, the high polarity suggests that polar aprotic solvents are superior candidates. Studies on the closely related drug, Favipiravir, frequently employ Dimethyl Sulfoxide-d₆ (DMSO-d₆) with excellent results.[9]

Table 1: Comparison of Common Deuterated Solvents

SolventFormulaProperties & Rationale for Use/RejectionResidual ¹H Peak (ppm)Water Peak (ppm)
Dimethyl Sulfoxide-d₆ (CD₃)₂SORecommended. Excellent solubilizing power for polar compounds. High boiling point reduces evaporation. The N-H proton is often observable.~2.50~3.33
Chloroform-d CDCl₃Not Recommended. A non-polar solvent unlikely to fully dissolve the polar analyte.~7.26~1.56
Deuterium Oxide D₂OSituational Use. Good for polar compounds, but will cause the exchange and disappearance of the labile N-H proton signal, which is useful for structural confirmation. Recommended for D₂O exchange experiments only (see Protocol 3).~4.79N/A
Methanol-d₄ CD₃ODUse with Caution. Good solvating power, but as a protic solvent, it can broaden or exchange with the N-H proton signal.~3.31, ~4.87~4.87

Experimental Protocols

Protocol 1: Standard Sample Preparation for Qualitative NMR (¹H, ¹³C, ¹⁹F)

This protocol is designed for routine structural verification.

Objective: To prepare a sample that yields a high-resolution spectrum for confirming chemical structure.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[7]

  • DMSO-d₆ (≥99.8% deuteration)

  • High-quality 5 mm NMR tube (e.g., Norell, Wilmad)[6]

  • Small glass vial (e.g., 1-dram)

  • Pasteur pipette with a small plug of glass wool[6]

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial.

    • Rationale: This amount provides an excellent signal-to-noise ratio for a ¹H spectrum in just a few minutes of acquisition time on a modern spectrometer.[7]

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.[8]

    • Rationale: A solvent height of ~4 cm (~0.6 mL in a standard 5mm tube) is optimal for the receiver coils in most spectrometers, facilitating proper shimming.[8][10]

  • Dissolution: Cap the vial and use a vortex mixer to ensure the sample is completely dissolved. Visually inspect the solution against a bright light to confirm there is no suspended particulate matter.[8]

    • Rationale: Complete dissolution is non-negotiable. Undissolved particles severely distort the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[6]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube.

    • Rationale: This step removes any microscopic dust or insoluble impurities, which is a critical step for achieving sharp spectral lines.[6] Do not use cotton wool, as solvents can leach impurities from it.[6]

  • Capping and Labeling: Cap the NMR tube securely to prevent contamination from atmospheric moisture and label it clearly.[11]

  • Analysis: The sample is now ready for insertion into the spectrometer for ¹H, ¹³C, and ¹⁹F NMR analysis.

G cluster_prep Sample Preparation cluster_transfer Filtration & Transfer weigh 1. Weigh Analyte (5-10 mg) add_solvent 2. Add DMSO-d6 (~0.6 mL) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex & Inspect) add_solvent->dissolve filter_transfer 4. Filter into NMR Tube (Glass Wool Pipette) dissolve->filter_transfer cap 5. Cap & Label Tube filter_transfer->cap analysis 6. Spectrometer Analysis (¹H, ¹³C, ¹⁹F) cap->analysis caption Qualitative NMR Sample Preparation Workflow.

Caption: A streamlined workflow for preparing high-quality qualitative NMR samples.

Protocol 2: Quantitative NMR (qNMR) Sample Preparation

This protocol provides a rigorous method for determining the absolute purity of the analyte.

Objective: To prepare a sample for accurate and precise purity measurement using an internal standard.

Key Principles: qNMR relies on the direct proportionality between the integrated signal area and the number of corresponding nuclei.[12] By comparing the integral of a known amount of a high-purity internal standard to the analyte's integral, one can calculate the analyte's purity.[4]

Additional Materials:

  • High-purity internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene). The standard must have high purity (>99.5%), be non-volatile, stable, and have signals that do not overlap with the analyte.[4][13]

  • Microbalance (readable to at least 0.01 mg).[10]

Step-by-Step Methodology:

  • Standard Selection: Choose a suitable internal standard. For DMSO-d₆, Maleic acid is an excellent choice, presenting a sharp singlet around 6.3 ppm that is unlikely to overlap with the analyte's aromatic signals.

  • Accurate Weighing: a. Accurately weigh ~15-20 mg of the analyte (W_analyte) into a clean vial, recording the mass precisely. b. Accurately weigh a roughly equimolar amount of the internal standard (W_std) into the same vial, recording the mass precisely.[8]

    • Rationale: Precise weighing is the cornerstone of qNMR accuracy.[4] Using equimolar amounts helps ensure that the peak integrals are of a similar magnitude, which minimizes integration errors.[12]

  • Dissolution & Transfer: Follow steps 2-5 from Protocol 1, ensuring a quantitative transfer of the entire dissolved mixture into the NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., longer relaxation delay, calibrated 90° pulse). A signal-to-noise ratio of at least 250:1 is recommended for integration errors below 1%.[13]

  • Purity Calculation: Use the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I: Integral of the analyte or standard peak

    • N: Number of protons for the integrated signal (e.g., N=2 for the two vinyl protons of Maleic acid)

    • MW: Molecular weight

    • W: Weight

    • P_std: Purity of the internal standard (as a percentage)

G cluster_inputs Experimental Inputs cluster_constants Known Constants I_analyte Integral Analyte (I_analyte) calculation Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std I_analyte->calculation I_std Integral Standard (I_std) I_std->calculation W_analyte Weight Analyte (W_analyte) W_analyte->calculation W_std Weight Standard (W_std) W_std->calculation MW_analyte MW Analyte MW_analyte->calculation MW_std MW Standard MW_std->calculation N_analyte Protons Analyte (N_analyte) N_analyte->calculation N_std Protons Standard (N_std) N_std->calculation P_std Purity Standard (P_std) P_std->calculation result Final Analyte Purity calculation->result caption Logic flow for calculating purity via quantitative NMR (qNMR).

Caption: Logical flow for calculating purity via quantitative NMR (qNMR).

Protocol 3: D₂O Exchange for Labile Proton Identification

Objective: To confirm the presence and location of the exchangeable N-H proton.

Methodology:

  • Acquire Initial Spectrum: Prepare a sample and acquire a standard ¹H NMR spectrum as described in Protocol 1.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) directly to the sample in the NMR tube.[11]

  • Mix and Re-acquire: Cap the tube and shake gently to mix. Re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signal corresponding to the N-H proton will either disappear or be significantly reduced in intensity in the second spectrum due to proton-deuterium exchange.[11] This provides definitive evidence for its assignment.

Troubleshooting and Best Practices

  • Broad Peaks: Often caused by undissolved solids, paramagnetic impurities, or overly concentrated samples. Always filter your sample.[6]

  • Contamination: A large water peak can obscure signals. Use high-purity deuterated solvents, dry NMR tubes thoroughly, and keep tubes capped.[14]

  • Poor Shimming: Can result from low-quality or dirty NMR tubes, incorrect sample volume, or sample inhomogeneity.[6]

  • Internal Standard Reactivity: Ensure the chosen internal standard is inert with respect to your analyte. If in doubt, run a preliminary spectrum of the mixture and let it sit for several hours before re-acquiring to check for any changes.

By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can consistently produce high-quality NMR data for this compound, enabling confident structural elucidation and accurate purity assessment critical for pharmaceutical research and development.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Tokyo Chemical Industry. Deuterated Compounds for NMR.
  • El-Kassem, L. A., et al. (2022). The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Journal of Separation Science, 45(15), 2646-2657.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Alfa Chemistry. Deuterated Solvents for NMR.
  • Holzgrabe, U., et al. (2021). Plain 1 H nuclear magnetic resonance analysis streamlines the quality control of antiviral favipiravir and congeneric World Health Organization essential medicines. Magnetic Resonance in Chemistry, 59(7), 746-751.
  • Semantic Scholar. Plain 1 H NMR Analysis Streamlines the Quality Control of Antiviral Favipiravir and Congeneric WHO Essential Medicines.
  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation).
  • El-Kassem, L. A., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC-MS characterization, and In-vitro safety evaluation. PubMed.
  • ResearchGate. ¹H‐nuclear magnetic resonance (¹H‐NMR) between 7 and 12 ppm shift for... | Scientific Diagram.
  • CymitQuimica. This compound dicyclohexylamine.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy.
  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
  • BenchChem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • ResearchGate. (2025, August 6). Review on the Synthesis of Pyrazine and Its Derivatives.
  • ChemScene. This compound compound with dicyclohexylamine 1:1.
  • Echemi. (2020, April 30). This compound.
  • European Food Safety Authority. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Echemi. 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt.
  • Beijing HuiKang BoYuan Chemical Tech CO.,LTD. 6-Fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile.
  • Angene. This compound, 97% Purity, C5H2FN3O, 100 mg.
  • Clearsynth. 6-fluoro-4-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide.
  • Pharmaffiliates. CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt.
  • Organic Syntheses. (2017, January 25). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor.
  • Guangzhou Webo Technology Co., Ltd. This compound compound w.
  • Apollo Scientific. This compound compound with dicyclohexylamine (1:1).
  • UCHEM. (2025, December 8). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications.
  • PharmaBlock. Pyrazines in Drug Discovery.
  • Ossila. 6-Fluoropyridine-2-carbonitrile | CAS 3939-15-9.

Sources

Application Note & Protocol: Ensuring the Stability of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a pivotal heterocyclic intermediate in the pharmaceutical industry, most notably for the synthesis of the broad-spectrum antiviral agent Favipiravir.[1][2][3] The integrity of this starting material is paramount, as any degradation can lead to impurity formation, reduced yields, and potentially altered pharmacological profiles in the final active pharmaceutical ingredient (API). The molecule's structure, incorporating a pyrazinone ring, a nitrile group, and a fluorine atom, presents specific stability challenges.

This document serves as a comprehensive technical guide for researchers, chemists, and quality control professionals. It outlines the optimal storage and handling conditions for this compound, explains the chemical rationale behind these recommendations, and provides detailed protocols for routine handling and stability assessment. Adherence to these guidelines will ensure the compound's purity, potency, and suitability for its intended use in drug discovery and development.

Chemical Properties and Stability Profile

An effective storage strategy is predicated on understanding the molecule's inherent chemical characteristics and vulnerabilities.

PropertyValue/DescriptionSource
Molecular Formula C₅H₂FN₃O[1]
Molecular Weight 139.09 g/mol [1]
Appearance Solid (Specific color not consistently reported)-
Purity Typically ≥97-98%[4][5][6]
Synonyms 6-Fluoro-3-hydroxypyrazine-2-carbonitrile[1]

The stability of this compound is influenced by its key functional groups:

  • Pyrazinone Ring: This heterocyclic core is relatively stable due to its aromatic character.[7][8][9] However, the lactam (amide) bond within the ring is susceptible to hydrolysis under strong acidic or basic conditions, which would result in ring-opening.

  • Nitrile Group (-C≡N): The nitrile group is a potential site for degradation. It can act as an electrophile and is susceptible to nucleophilic attack, particularly by water (hydrolysis), which can convert it first to an amide and subsequently to a carboxylic acid.[10] The presence of adjacent electron-withdrawing groups, such as the pyrazinone ring, can modulate its reactivity.[10][11]

  • Fluorine Substituent: The C-F bond is generally very strong and stable, and the high electronegativity of fluorine lends stability to the aromatic ring by decreasing its susceptibility to electrophilic attack.

Based on this analysis, the primary degradation pathways to control are hydrolysis and photodegradation .

Recommended Storage Conditions

To mitigate the risks of degradation, a multi-faceted approach to storage is essential, focusing on the stringent control of temperature, atmosphere, humidity, and light.

Optimal Storage Environment

The following diagram illustrates the hierarchical approach to creating a stable storage environment.

Caption: A multi-barrier strategy for preserving compound integrity.

Detailed Breakdown:

  • Temperature: For long-term storage (greater than 6 months), maintaining the compound at -20°C is highly recommended. For short-term use and storage (up to 6 months), refrigeration at 2-8°C is sufficient.[12] Avoid frequent freeze-thaw cycles, which can introduce moisture through condensation. Aliquoting the material into smaller, single-use vials upon receipt is a prudent practice.

  • Humidity: The compound must be protected from moisture to prevent hydrolysis. The primary container must be sealed tightly. Storing the vial inside a secondary container (e.g., a sealed bag or box) with a desiccant like silica gel provides an additional layer of protection.

  • Atmosphere: To prevent slow oxidation or reaction with atmospheric components, the vial should be backfilled with an inert gas such as argon or dry nitrogen before sealing. This is especially critical after the container has been opened for the first time.

  • Light: Aromatic and heterocyclic compounds can be sensitive to light. Always store the material in an opaque or amber vial to protect it from UV and visible light, which can catalyze degradation. Store the container in a dark location like a cabinet or refrigerator box.

Summary of Storage Recommendations
ParameterShort-Term (≤ 6 months)Long-Term (> 6 months)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the kinetic rate of potential degradation reactions.
Atmosphere Tightly sealed container.Backfill with inert gas (Ar, N₂).Prevents slow oxidation and reactions with atmospheric moisture.
Light Store in an amber or opaque vial in the dark.Store in an amber or opaque vial in the dark.Prevents potential photochemical degradation.
Humidity Store with a desiccant in a dry environment.Store with a desiccant in a dry environment.Prevents hydrolysis of the nitrile and lactam functional groups.

Protocols for Handling and Stability Assessment

Proper handling procedures are critical to maintaining the compound's purity between uses. Stability can be verified empirically through the following protocols.

Protocol for Safe Handling and Dispensing

This protocol is designed to minimize exposure to atmospheric contaminants during weighing and sample preparation.

Handling_Workflow cluster_use Start Start: Storage at 2-8°C / -20°C Equilibrate 1. Equilibrate Container to Room Temperature (in Desiccator) Start->Equilibrate InertEnv 2. Transfer to Dry/Inert Atmosphere (Glovebox or N₂ Stream) Equilibrate->InertEnv Dispense 3. Quickly Dispense Required Amount InertEnv->Dispense Purge 4. Purge Vial Headspace with Inert Gas Dispense->Purge End End: Sample Ready for Use Dispense->End Reseal 5. Reseal Tightly (Use Parafilm) Purge->Reseal Return 6. Return to Correct Temperature Storage Reseal->Return

Caption: A validated workflow for dispensing the compound while minimizing exposure.

Step-by-Step Procedure:

  • Equilibration: Before opening, remove the sealed container from cold storage and place it in a desiccator at room temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid upon opening, which would introduce water and risk hydrolysis.

  • Inert Environment: If available, conduct all manipulations inside a glovebox with a dry nitrogen or argon atmosphere. Alternatively, work quickly under a gentle, positive-pressure stream of inert gas directed at the vial opening.

  • Dispensing: Use clean, dry spatulas and weighing equipment. Promptly weigh the desired amount of material and securely close the temporary container.

  • Resealing: Before closing the main stock container, gently flush the headspace with dry argon or nitrogen to displace any ambient air that entered.

  • Secure Closure: Tightly seal the primary container's cap. For added protection against moisture ingress over time, wrap the cap-vial interface with Parafilm.

  • Return to Storage: Immediately return the stock container to its designated dark, temperature-controlled storage environment.

Protocol for Accelerated Stability Study (Self-Validating)

This protocol uses stressed conditions to predict long-term stability and confirm the necessity of the recommended storage conditions.

Objective: To assess the impact of elevated temperature and humidity on the purity of this compound over a defined period.

Materials:

  • Test sample of this compound.

  • Reference standard of the same lot (stored continuously at -20°C in a desiccator).

  • Controlled environment stability chamber (set to 40°C / 75% Relative Humidity).

  • HPLC system with a UV detector and a suitable C18 column.

  • Analytical balance, volumetric flasks, and HPLC-grade solvents (e.g., acetonitrile, water, DMSO).

Procedure:

  • Initial Analysis (T=0):

    • Prepare a standard solution of the reference material at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Perform HPLC analysis to establish the initial purity profile. Record the retention time and peak area of the main component. This is the 100% purity baseline.

  • Sample Stressing:

    • Accurately weigh 5-10 mg of the test sample into three separate, uncapped amber glass vials.

    • Place these vials into the stability chamber pre-set to 40°C and 75% RH .

  • Time-Point Analysis (e.g., T=1, 2, 4 weeks):

    • At each designated time point, remove one vial from the chamber.

    • Visually inspect the material for any change in color or appearance.

    • Quantitatively transfer the entire stressed sample into a volumetric flask and dissolve to the same concentration as the T=0 standard.

    • Analyze the solution by HPLC using the exact same method as the T=0 analysis.

    • Simultaneously, re-analyze the reference standard to ensure system suitability.

  • Data Interpretation (Self-Validation):

    • Purity Calculation: Calculate the purity of the stressed sample at each time point by comparing the main peak's area to the total area of all peaks in the chromatogram.

    • Impurity Profiling: Note the retention times and relative peak areas of any new impurity peaks that appear.

    • Validation: A significant decrease in purity or the growth of impurity peaks in the stressed samples, compared to the stable reference standard, validates the necessity of storing the material under protected (cold, dry, dark) conditions.

Conclusion

The chemical stability of this compound is directly correlated with stringent control over its storage environment. The primary risks of degradation—hydrolysis and photodegradation—are effectively mitigated by adhering to a protocol of cold (2-8°C or -20°C), dark, dry, and inert storage . The implementation of the detailed handling and stability testing protocols provided herein will empower researchers and drug development professionals to maintain the high purity of this critical intermediate, ensuring the integrity and reproducibility of their scientific outcomes.

References

  • ChemScene. (n.d.). This compound compound with dicyclohexylamine 1:1.
  • CymitQuimica. (n.d.). This compound dicyclohexylamine.
  • Pharmaffiliates. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt.
  • Sigma-Aldrich. (n.d.). This compound compound with dicyclohexylamine (1:1).
  • BLD Pharmatech Ltd. (n.d.). 2-Pyrazinecarbonitrile, 6-fluoro-3,4-dihydro-3-oxo-, coMpd. with N-cyclohexylcyclohexanaMine (1:1) SDS.
  • El-Gazzar, A. B. A., et al. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry.
  • Ferreira, L. G., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
  • Nguyen, T. V., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. Retrieved from [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. Retrieved from [Link]

  • Echemi. (2020). This compound.
  • Nguyen, T. V., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.
  • Google Patents. (n.d.). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.
  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Clearsynth. (n.d.). 6-fluoro-4-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide.
  • Unciti-Broceta, A., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2023). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. Retrieved from [Link]

Sources

Application Note & Protocol: A Validated Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile Dicyclohexylamine Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and purification of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a critical intermediate in the manufacture of the antiviral agent Favipiravir.[1][2][3] The protocol herein details a robust and scalable methodology, commencing from 3,6-dichloropyrazine-2-carbonitrile. Key transformations include a catalyzed fluorination followed by a selective hydrolysis. A central feature of this guide is the highly efficient purification of the target intermediate via the formation of its dicyclohexylamine salt, which facilitates isolation of the product with high purity, circumventing the need for chromatographic methods.[4] This application note is intended for researchers and process chemists in the field of pharmaceutical development, offering detailed procedural steps, mechanistic rationale, and critical process parameters.

Introduction and Scientific Rationale

This compound is a pivotal building block in the synthetic pathway leading to Favipiravir (T-705), a broad-spectrum antiviral drug.[1][3] The biological activity of Favipiravir, which involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), has positioned it as a significant therapeutic agent, particularly in the context of various RNA viruses.[2][3] The purity of synthetic intermediates is paramount in active pharmaceutical ingredient (API) manufacturing to ensure the final product's safety and efficacy.

Direct purification of this compound can be challenging due to its physical properties and the presence of closely related impurities. The strategy of forming a dicyclohexylamine salt is an elegant and industrially viable solution to this challenge.[4][5] The pyrazinone ring possesses an acidic N-H proton, which readily reacts with the basic amine, dicyclohexylamine, to form a stable, crystalline salt. This process selectively precipitates the desired product from the reaction mixture, leaving soluble impurities behind. The salt can then be easily isolated by filtration and, if necessary, the free pyrazinone can be regenerated in a subsequent step.

This protocol is designed to be self-validating by providing clear explanations for each step, ensuring reproducibility and scalability.

Overall Synthetic Pathway

The synthesis is a multi-step process beginning with a commercially available starting material. The core transformations involve nucleophilic aromatic substitution (SNAr) reactions on the pyrazine ring.

Synthesis_Scheme A 3,6-Dichloropyrazine-2-carbonitrile B 3,6-Difluoropyrazine-2-carbonitrile A->B Step 1: Fluorination KF, TBAB, DMSO C This compound (Crude Intermediate) B->C Step 2: Selective Hydrolysis aq. NaHCO3 or NaOAc D This compound Dicyclohexylamine Salt (Purified Product) C->D Step 3: Salt Formation & Purification Dicyclohexylamine

Diagram 1: Overall Synthetic Scheme.

Mechanistic Insights and Causality

Step 1: Fluorination via Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3,6-dichloropyrazine-2-carbonitrile to its difluoro analogue is a classic SNAr reaction. The electron-withdrawing nitrile group and the ring nitrogen atoms activate the pyrazine ring towards nucleophilic attack, facilitating the displacement of the chloride ions by fluoride.

  • Choice of Fluorinating Agent: Potassium fluoride (KF) is an economical and effective source of fluoride ions. Anhydrous conditions are critical as water can compete as a nucleophile.

  • Role of Catalyst and Solvent: The reaction is often sluggish due to the low solubility of KF in organic solvents. To overcome this, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is employed.[4] TBAB facilitates the transport of fluoride ions from the solid phase into the organic phase. Alternatively, a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) is used to adequately solubilize the fluoride salt at elevated temperatures, thereby increasing the reaction rate.[6]

Step 2: Selective Hydrolysis

The subsequent step involves the selective hydrolysis of one of the C-F bonds to a C-OH group, forming the desired pyrazinone structure. The two fluorine atoms in 3,6-difluoropyrazine-2-carbonitrile are not electronically equivalent. The fluorine at the 6-position is more susceptible to nucleophilic attack than the one at the 3-position due to the electronic influence of the adjacent nitrile group.

  • Reaction Control: By using a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) in an aqueous medium, the reaction can be controlled to favor monosubstitution.[1][6] Harsher conditions (e.g., strong hydroxide bases) could lead to the hydrolysis of both fluorine atoms or the nitrile group.

Step 3: Purification via Dicyclohexylamine Salt Formation

This is the key purification step. The product, this compound, is an acidic compound (pKa of the N-H proton). Dicyclohexylamine is a bulky, basic secondary amine.

  • Acid-Base Chemistry: The two components react in a straightforward acid-base manner to form an ammonium salt.

  • Crystallization Advantage: This salt is designed to have low solubility in common organic solvents (e.g., isopropanol, ethanol), causing it to crystallize out of the solution in high purity.[4] Impurities from the previous steps, which do not share this acidic character, remain dissolved in the mother liquor. This solid-phase isolation is highly efficient and avoids the material losses and solvent consumption associated with column chromatography.

Experimental Protocols

Safety Precautions:
  • All operations must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

  • 3,6-Dichloropyrazine-2-carbonitrile is an irritant and potential allergen.[2] Avoid inhalation and skin contact.

  • Potassium fluoride is toxic; handle with care.

Materials and Reagents
ReagentCAS NumberPurityNotes
3,6-Dichloropyrazine-2-carbonitrile38557-76-9>98%Starting Material
Potassium Fluoride (Spray-dried)7789-23-3>99%Must be anhydrous
Tetrabutylammonium Bromide (TBAB)1643-19-2>99%Phase-Transfer Catalyst
Dimethyl Sulfoxide (DMSO)67-68-5AnhydrousReaction Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8>99%Reagent for Hydrolysis
Dicyclohexylamine101-83-7>99%Reagent for Salt Formation
Isopropanol (IPA)67-63-0Reagent GradeSolvent for Crystallization
Toluene108-88-3Reagent GradeExtraction Solvent
Deionized Water7732-18-5-Used in work-up and hydrolysis
Protocol Workflow

Workflow cluster_step1 Step 1: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile cluster_step2 Step 2: Synthesis of Crude 6-Fluoro-3-oxo Intermediate cluster_step3 Step 3: Dicyclohexylamine Salt Formation and Isolation A Charge reactor with Dichloropyrazine, KF, TBAB, and DMSO B Heat reaction mixture to 120-130 °C A->B C Monitor reaction by TLC/HPLC (approx. 8-12 hours) B->C D Cool to room temperature C->D E Quench reaction with water and extract with Toluene D->E F Add aqueous NaHCO3 to organic phase E->F G Heat mixture to 80-90 °C with vigorous stirring F->G H Monitor reaction by TLC/HPLC (approx. 4-6 hours) G->H I Separate aqueous layer containing the product salt H->I J Acidify aqueous layer with HCl to pH 2-3 K Extract crude product with Ethyl Acetate J->K L Dry organic phase and concentrate in vacuo K->L M Dissolve crude residue in Isopropanol L->M N Add Dicyclohexylamine dropwise at 40-50 °C M->N O Cool to 0-5 °C to induce crystallization N->O P Filter the solid, wash with cold Isopropanol O->P Q Dry the salt under vacuum at 50 °C P->Q

Diagram 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure

Part A: Synthesis of this compound (Crude)

  • Fluorination: To a dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (2.5 eq), tetrabutylammonium bromide (0.1 eq), and anhydrous DMSO.

  • Heat the stirred suspension to 120-130 °C. Maintain this temperature and monitor the reaction's progress by HPLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature. Carefully quench the mixture by adding it to a stirred vessel containing cold deionized water.

  • Extract the aqueous slurry with toluene. Combine the organic layers. This toluene solution containing the intermediate 3,6-difluoropyrazine-2-carbonitrile is used directly in the next step.

  • Hydrolysis: To the toluene solution, add a 10% aqueous solution of sodium bicarbonate (3.0 eq).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure efficient mixing.

  • Maintain this temperature and monitor the reaction by HPLC until the difluoro intermediate is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and separate the layers. The desired product is now in the aqueous layer as its sodium salt.

Part B: Isolation and Purification as the Dicyclohexylamine Salt

  • Acidify the separated aqueous layer to a pH of 2-3 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

  • Extract the acidified aqueous solution with ethyl acetate. Combine the organic extracts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or semi-solid.

  • Dissolve the crude product in a minimal amount of warm isopropanol (approx. 4-5 volumes).

  • Warm the solution to 40-50 °C and add dicyclohexylamine (1.05 eq) dropwise with stirring. A precipitate should begin to form.

  • After the addition is complete, continue stirring at this temperature for 30 minutes, then slowly cool the slurry to 0-5 °C over 2 hours.

  • Maintain the slurry at 0-5 °C for at least 1 hour to ensure complete crystallization.

  • Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol.

  • Dry the resulting white to off-white crystalline solid under vacuum at 50 °C to a constant weight.

Expected Results
ParameterTypical Value
Overall Yield 65-75%
Purity (by HPLC) >99.5%
Appearance White crystalline solid
Molecular Formula C₁₇H₂₅FN₄O
Molecular Weight 320.41 g/mol

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound dicyclohexylamine salt. The procedure is designed for high yield and exceptional purity, leveraging a salt formation strategy that is both efficient and scalable. By detailing the mechanistic rationale and critical process parameters, this guide serves as an authoritative resource for chemists engaged in the synthesis of Favipiravir and related heterocyclic compounds.

References

  • Çelik, G., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153, 1209–1214. Available at: [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. Available at: [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.
  • Goud, B., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 56, 1-16. Available at: [Link]

  • Wikipedia. (2024). Favipiravir. Available at: [Link]

  • Shi, W., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120. Available at: [Link]

  • Request PDF. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Favipiravir from its Nitrile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

Introduction: Favipiravir and its Significance

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has garnered significant attention for its activity against a range of RNA viruses.[1][2] Chemically designated as 6-fluoro-3-hydroxypyrazine-2-carboxamide, its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the replication cycle of many viruses.[1][3][4] The active form of the drug is its phosphoribosylated metabolite, favipiravir-RTP, which is incorporated into the viral RNA strand, ultimately halting replication.[1][5] Given its importance, particularly highlighted during viral outbreaks, efficient and scalable synthetic routes are of paramount interest to the pharmaceutical and research communities.[5][6]

This guide provides a detailed examination of a key terminal step in several reported syntheses of Favipiravir: the conversion of the nitrile intermediate, 6-fluoro-3-hydroxy-2-cyanopyrazine, into the final active pharmaceutical ingredient.

The Core Transformation: Nitrile to Carboxamide

The pivotal chemical transformation in this synthetic step is the hydrolysis of a nitrile group (-C≡N) to a primary carboxamide group (-CONH₂). This is a classical organic reaction that can be catalyzed by either acid or base.[7][8][9]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers and tautomerization steps follow, leading to the formation of the amide.[8][9]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, typically a hydroxide ion, directly attacks the electrophilic nitrile carbon. This forms a tetrahedral intermediate which, upon protonation (usually from water in the reaction medium), yields the amide.[10]

In the context of Favipiravir synthesis, controlling the reaction conditions is crucial. Harsh conditions, such as prolonged heating in strong acid or base, can lead to the over-hydrolysis of the desired amide product to the corresponding carboxylic acid, which is an undesired byproduct in this specific synthesis.[7][10]

Visualizing the Synthetic Step

The following diagram illustrates the conversion of the nitrile intermediate to Favipiravir.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product Nitrile Intermediate 6-fluoro-3-hydroxy-2-cyanopyrazine Reagents Hydrolysis Reagents (e.g., H₂O₂, NaOH(aq) or H₂SO₄) Nitrile Intermediate->Reagents Product Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) Reagents->Product

Caption: Reaction workflow from nitrile intermediate to Favipiravir.

Experimental Protocol: Hydrolysis of 6-fluoro-3-hydroxy-2-cyanopyrazine

Several methods have been reported for this conversion. The following protocol is a representative example based on a base-catalyzed hydrolysis using hydrogen peroxide, which has been shown to be effective for this transformation.[6][11]

Materials and Reagents
ReagentGradeSupplier Example
6-fluoro-3-hydroxy-2-cyanopyrazine≥98% PurityCommercial
Sodium Hydroxide (NaOH)Reagent GradeCommercial
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OCommercial
Hydrochloric Acid (HCl)ConcentratedCommercial
Deionized WaterHigh PurityN/A
Ethyl AcetateHPLC GradeCommercial
TolueneACS Reagent GradeCommercial
Step-by-Step Procedure
  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a temperature probe, suspend the nitrile intermediate, 6-fluoro-3-hydroxy-2-cyanopyrazine, in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-10°C, using an ice bath.

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide to the suspension. The rate of addition should be carefully controlled to maintain the reaction temperature within the specified range.

    • Scientific Rationale: The use of hydrogen peroxide in a basic solution facilitates the hydrolysis of the nitrile to the amide. The reaction proceeds via the formation of a hydroperoxide anion, which is a potent nucleophile. This method is often milder than using strong acid or base alone, which helps to prevent the over-hydrolysis of the resulting amide to the carboxylic acid.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up and Neutralization: Once the reaction is complete, carefully quench any remaining hydrogen peroxide. The reaction mixture is then cooled, and the pH is adjusted to neutral (pH ~7) by the slow addition of concentrated hydrochloric acid. This step is crucial as it protonates the sodium salt of Favipiravir, causing the product to precipitate out of the solution.[6]

  • Isolation of Product: The precipitated solid is collected by vacuum filtration. The filter cake should be washed with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to achieve high purity. The choice of solvent will depend on the impurity profile.

    • Self-Validation: The purity of the final Favipiravir product should be rigorously assessed using validated analytical methods.[12] Techniques such as HPLC can determine the percentage purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure and identity of the compound.[3][12]

Process Flow Diagram

The following diagram outlines the logical steps of the experimental protocol, from reaction setup to final product characterization.

G A Reaction Setup: Suspend nitrile intermediate in aq. NaOH B Reagent Addition: Slowly add H₂O₂ at 0-10°C A->B C Reaction Monitoring: Track conversion via HPLC/TLC B->C D Work-up: Quench excess H₂O₂ C->D E Neutralization & Precipitation: Adjust pH to ~7 with HCl D->E F Isolation: Collect solid by vacuum filtration E->F G Purification: Recrystallize crude product F->G H Final Analysis: Confirm purity and structure (HPLC, NMR, MS) G->H

Caption: Step-by-step workflow for Favipiravir synthesis.

Conclusion

The conversion of 6-fluoro-3-hydroxy-2-cyanopyrazine to Favipiravir via nitrile hydrolysis is a critical step in the overall synthesis of this important antiviral drug. The choice of a base-catalyzed hydrolysis, particularly with the use of hydrogen peroxide, offers a controlled method to achieve the desired carboxamide with a reduced risk of over-hydrolysis. Careful control of reaction parameters such as temperature and pH, followed by rigorous purification and analytical characterization, are essential to ensure the production of high-purity Favipiravir suitable for further development and research applications.

References

  • Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]

  • LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. [Link]

  • Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Saliy, K. M., et al. (2022). Green synthesis of structural analogs of favipiravir. RSC Advances, 12(28), 17875-17881. [Link]

  • Dey, S., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 46(1), 123-132. [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. [Link]

  • Berkeley Learning Hub. (n.d.). 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. (2020).
  • Organic Chemistry Tutor. (2021, July 16). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]

  • Çelik, G., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1081-1090. [Link]

  • CN113929633A - A kind of synthetic method and application of favipiravir. (2022).
  • Fayed, M. A. A., et al. (2023). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Journal of Pharmaceutical and Biomedical Analysis, 224, 115177. [Link]

  • CN106866553B - Synthesis method of Favipiravir. (2020).
  • CN106866553A - A kind of synthetic method of Favipiravir. (2017).
  • Fayed, M. A. A., et al. (2023). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Semantic Scholar. [Link]

  • Acevedo, V. (2023, June 13). HPLC-MS/MS for Extracting Favipiravir from Plasma Samples. LCGC International. [Link]

  • Giesz, A., et al. (2022). Preparation, and ex vivo and in vivo Characterization of Favipiravir-Loaded Aspasomes and Niosomes for Nose-to-Brain Administration. Pharmaceutics, 14(10), 2021. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the synthetic steps to empower you to diagnose issues, optimize your reaction conditions, and improve the overall yield and purity of your target compound.

Introduction: The Synthetic Landscape

This compound is a critical intermediate in the synthesis of the antiviral agent Favipiravir.[1] Its efficient synthesis is paramount for the drug's production. While several routes from different starting materials exist, a common and scalable approach involves the transformation of a 3,6-dihalopyrazine-2-carbonitrile precursor.[2] This guide will focus on the challenges encountered in a prevalent synthetic pathway: the nucleophilic fluorination of 3,6-dichloropyrazine-2-carbonitrile to form 3,6-difluoropyrazine-2-carbonitrile, followed by a selective hydrolysis to yield the final product.

This two-step sequence, while conceptually straightforward, is sensitive to reaction conditions, and minor deviations can lead to a host of impurities and significantly reduced yields. Understanding the mechanics of these reactions is key to successful synthesis.

Core Synthesis Workflow

The following diagram outlines the primary synthetic route discussed in this guide.

cluster_0 Step 1: Fluorination cluster_1 Step 2: Selective Hydrolysis cluster_2 Optional Purification A 3,6-Dichloropyrazine-2-carbonitrile B 3,6-Difluoropyrazine-2-carbonitrile A->B KF, TBAB DMSO, 120 °C C This compound (Target Product) B->C H₂O₂, NaHCO₃ or Controlled Hydrolysis D Dicyclohexylamine Salt C->D Dicyclohexylamine D->C Acidification

Caption: A common synthetic route to the target molecule.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Issue 1: Low Yield in the Fluorination Step (Step 1)

Question: My reaction to convert 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile has a very low yield. My main products seem to be unreacted starting material and a mono-fluorinated intermediate (6-Chloro-3-fluoropyrazine-2-carbonitrile). What is going wrong?

Answer: This is a classic challenge in nucleophilic aromatic substitution (SNAr) reactions using alkali metal fluorides. The low reactivity of potassium fluoride (KF) and competing side reactions are the primary culprits. Let's break down the potential causes and solutions.

Causality: The SNAr mechanism on an electron-deficient pyrazine ring requires a potent nucleophile. While fluoride is highly electronegative, its nucleophilicity in this context is heavily dependent on its dissociation from the potassium ion and its solvation state.

  • Moisture Contamination: This is the most frequent cause of failure. Water will readily hydrate the potassium fluoride, significantly reducing the availability of naked, reactive fluoride ions. Furthermore, at elevated temperatures, water can hydrolyze the nitrile group or the chloro-substituents on the pyrazine ring, leading to undesired hydroxy-impurities.[3]

  • Ineffective Phase-Transfer Catalyst (PTC): A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial.[2] The bulky tetrabutylammonium cation complexes with the fluoride anion, shuttling it from the solid KF surface into the organic solvent phase (DMSO) and dramatically increasing its reactivity. If the PTC is old, degraded, or used in insufficient quantity, the reaction will be sluggish.

  • Insufficient Temperature: The activation energy for substituting the second chlorine atom is higher than the first. The reaction typically requires temperatures around 120 °C to proceed to completion in a reasonable timeframe.[2][4]

  • Poor Quality KF: The physical properties of the KF matter. Spray-dried KF, which has a higher surface area, is generally more effective than crystalline KF.

Troubleshooting Workflow:

Start Low Yield in Fluorination? Q1 Was KF rigorously dried (e.g., vacuum oven >120°C)? Start->Q1 Sol1 Action: Dry KF under high vacuum at 120-150°C for several hours. Use spray-dried KF if available. Q1->Sol1 No Q2 Was the Phase Transfer Catalyst (TBAB) fresh and used at correct stoichiometry? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run experiment with optimized conditions. Monitor by TLC/HPLC. Sol1->End Sol2 Action: Use a fresh bottle of TBAB. Ensure at least 0.1 equivalents are used. Q2->Sol2 No Q3 Was the reaction temperature maintained at ~120°C? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Action: Ensure accurate temperature monitoring and maintain a stable reflux at ~120°C. Q3->Sol3 No Q3->End Yes, consider other issues (e.g., solvent purity) A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for low fluorination yield.

Issue 2: Poor Selectivity in the Hydrolysis Step (Step 2)

Question: During the hydrolysis of 3,6-difluoropyrazine-2-carbonitrile, I am getting a mixture of my desired product, unreacted starting material, and the di-hydroxy byproduct (3,6-dioxo-3,4,5,6-tetrahydropyrazine-2-carbonitrile). How can I improve the selectivity?

Answer: Achieving selective mono-hydrolysis is a delicate balance of temperature, pH, and reaction time. The electron-withdrawing nitrile and the adjacent ring nitrogen activate both fluorine atoms towards nucleophilic attack. The key is to create conditions where the first substitution deactivates the ring enough to slow down the second.

Causality: Once the first fluorine is replaced by a hydroxyl group (which exists as the oxo-tautomer), the resulting pyrazinone is less electron-deficient than the starting difluoro compound. This inherent difference in reactivity is what makes the selective mono-hydrolysis possible. However, if the conditions are too harsh, this selectivity is lost.

  • Excessively High Temperature or Prolonged Reaction Time: Both factors will provide enough energy to overcome the higher activation barrier for the second hydrolysis, leading to the formation of the di-hydroxy impurity.

  • Incorrect pH: The reaction is typically run under mildly basic conditions (e.g., using sodium bicarbonate). If the pH is too high (e.g., using NaOH), the rate of hydrolysis will increase dramatically, and selectivity will be lost. If the pH is too low, the reaction may not proceed at all.

  • Reagent Choice: Using a controlled oxidizing agent like hydrogen peroxide in the presence of a base can sometimes offer a milder, more selective route to the desired product compared to direct hydrolysis with water and base.[2]

Optimization Strategy:

ParameterRecommendationRationale
Temperature Start at a lower temperature (e.g., 50-60 °C) and slowly increase if needed.Minimizes the over-reaction to the di-hydroxy byproduct.
Base Use a mild base like NaHCO₃ or K₂CO₃. Avoid strong bases like NaOH or KOH.Provides sufficient nucleophilicity for the first hydrolysis without aggressively promoting the second.
Monitoring Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC every 30 minutes.Quench the reaction as soon as the starting material is consumed to prevent byproduct formation.
Alternative Reagent Consider using a controlled system like H₂O₂/NaHCO₃.[2]This can offer a more selective transformation to the pyrazinone.
Issue 3: Difficulty in Product Purification

Question: My final product is an oil or a sticky solid that is difficult to crystallize and purify. HPLC analysis shows several impurities. What is the best purification strategy?

Answer: The target molecule, this compound, can be challenging to purify directly by crystallization due to the presence of structurally similar impurities. A highly effective and widely adopted method is purification via a dicyclohexylamine (DCHA) salt.[2][5][6][7][8]

Causality and Protocol: The pyrazinone product is weakly acidic due to the N-H proton of the lactam. This allows it to form a stable, crystalline salt with a bulky organic base like dicyclohexylamine. Most process-related impurities, such as the unreacted difluoro-intermediate or the di-hydroxy byproduct, do not have this acidic proton and will not form a salt.[9][10] This difference in chemical properties allows for a highly efficient separation.

Step-by-Step Salt Purification Protocol:

  • Dissolution: Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate.

  • Salt Formation: Add dicyclohexylamine (approximately 1.0 equivalent) dropwise to the solution at room temperature.

  • Crystallization: Stir the mixture. The dicyclohexylamine salt of your product should precipitate as a crystalline solid. Cooling the mixture may improve the yield.

  • Isolation: Collect the solid salt by filtration and wash it with a small amount of cold solvent (the one used for crystallization) to remove any soluble impurities.

  • Liberation of Free Product: Suspend the purified salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate your product and break the salt.

  • Extraction: The pure, free product will move into the organic layer. Separate the layers, wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to monitor for in this synthesis? A1: Based on the synthetic route, you should primarily monitor for:

  • Process-Related Impurities: 3,6-dichloropyrazine-2-carbonitrile (unreacted starting material), 3,6-difluoropyrazine-2-carbonitrile (intermediate), and 6-Chloro-3-hydroxypyrazine-2-carboxamide (from incomplete fluorination/hydrolysis).[9][11]

  • Side-Products: 3,6-dihydroxypyrazine-2-carboxamide (over-hydrolysis product) and potentially isomers if the starting materials are not pure.[12]

Q2: Can I use a different fluorinating agent instead of KF? A2: While other fluorinating agents exist, KF in combination with a phase-transfer catalyst is often preferred for industrial scale-up due to its relatively low cost and manageable handling.[2] Reagents like Selectfluor® can also be used but may be more expensive.[13] Highly reactive and corrosive agents like Olah's reagent (pyridine-HF) have been used in early syntheses but are generally avoided due to safety concerns.[1]

Q3: My final product is pure by HPLC, but the yield is still low. Where could I be losing material? A3: Significant material loss can occur during workup and purification. Check for the following:

  • Aqueous Solubility: The product has some water solubility. Ensure you are thoroughly extracting the aqueous layers during the workup after salt breaking. Using a more polar extraction solvent or performing more extractions can help.

  • Incomplete Precipitation: During the salt formation, ensure you have allowed sufficient time for crystallization and consider cooling to maximize precipitation.

  • Mechanical Losses: Be mindful of material adhering to glassware during transfers, especially if the product is sticky before purification.

References

  • Chemical synthesis and purification of favipiravir sodium. (n.d.). BenchChem. Retrieved January 12, 2026.
  • Favipiravir Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved January 12, 2026.
  • G, A., K, V., P, R. S., & P, S. (2021). Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach.
  • EVALUATION OF QUALITY CONTROL OF FAVIPIRAVIR FOR ITS TEN RELATED SUBSTANCES USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY. (2023). Rasayan Journal of Chemistry, 16(2).
  • Favipiravir and its Impurities. (n.d.).
  • Tiyasakulchai, W., Jaroensuk, E., Maenpuen, S., Chumnanvej, A., Chaiyen, P., & Thotsaporn, K. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(62), 39331-39336.
  • Titova, Y. A., & Kochetkov, S. N. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications.
  • Synthesis and crystal structure of favipiravir. (2015). Journal of International Pharmaceutical Research, 42(6), 220-224.
  • Vunnam, K. K., Katari, N. K., Pydimarry, S. P. R., Marisetti, V. M., & Gundla, R. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182.
  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. (2022). Organic & Biomolecular Chemistry.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (n.d.). Request PDF. Retrieved January 12, 2026.
  • This compound compound with dicyclohexylamine (1:1). (n.d.). Retrieved January 12, 2026.
  • This compound compound with dicyclohexylamine (1:1) | 1137606-74-6. (n.d.). Sigma-Aldrich. Retrieved January 12, 2026.
  • This compound compound with dicyclohexylamine 1:1. (n.d.). ChemScene. Retrieved January 12, 2026.
  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. (n.d.). Venkatasai Life Sciences. Retrieved January 12, 2026.
  • Shi, F., Li, Z., Shan, L., Xu, W., & Song, Z. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120.
  • CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt. (n.d.).
  • 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt. (n.d.). Echemi. Retrieved January 12, 2026.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazine Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues in Pyrazine Synthesis

This section is dedicated to identifying and resolving specific problems you may encounter during your experiments.

Issue 1: Low or No Pyrazine Yield

A common frustration in pyrazine synthesis is a lower-than-expected yield or a complete absence of the desired product. This can often be traced back to several key reaction parameters.

Possible Causes & Recommended Solutions:

  • Suboptimal Temperature: The formation of the pyrazine ring is highly sensitive to temperature. Insufficient heat may not provide the necessary activation energy for the condensation and subsequent oxidation steps.[1] Conversely, excessive temperatures can lead to the degradation of reactants, intermediates, or the final pyrazine product, favoring the formation of polymeric byproducts.[1][2]

    • Actionable Advice: Begin by screening a range of temperatures. For many classical syntheses, temperatures between 100°C and 150°C are a good starting point.[3][4][5][6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the optimal temperature for your specific substrate combination. For instance, in the Maillard reaction, an elevated temperature of 120°C can facilitate the accumulation of α-dicarbonyl compounds, which are key precursors to pyrazines.[4][7]

  • Incorrect pH: The pH of the reaction medium plays a critical role, particularly in syntheses involving amino acids or ammonia. An improper pH can hinder key steps in the reaction cascade.[1][8] For example, in the Maillard reaction, alkaline conditions can promote sugar fragmentation, leading to an increased formation of pyrazines.[9]

    • Actionable Advice: The optimal pH is often in the neutral to slightly basic range (pH 7-10).[1][8] Consider performing small-scale trial reactions at different pH values to determine the sweet spot for your system. Buffering the reaction mixture can also help maintain the optimal pH throughout the synthesis.

  • Reactant Quality and Stoichiometry: The purity of your starting materials is paramount. Impurities can interfere with the reaction and lead to unwanted side products. The molar ratio of your reactants, such as the amino acid to the reducing sugar in the Maillard reaction, can significantly influence both the yield and the types of pyrazines formed.[1][10]

    • Actionable Advice: Ensure your reactants are of high purity. Experiment with different molar ratios of your starting materials to find the optimal balance for your desired pyrazine.[10] For example, in the synthesis of N-benzylpyrazine-2-carboxamide, a 1:3 molar ratio of pyrazine-2-carboxylate to benzylamine was found to give the highest yield.[10]

  • Inadequate Reaction Time: Pyrazine formation can be a multi-step process that requires sufficient time to go to completion. However, prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[1]

    • Actionable Advice: Monitor your reaction over time to establish an optimal reaction duration. There is a delicate balance between allowing the reaction to proceed to completion and avoiding the degradation of your product.

Issue 2: Formation of Undesired Byproducts

The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of byproducts. Identifying and minimizing these is crucial for obtaining a pure product.

Possible Causes & Recommended Solutions:

  • Imidazole Formation: In Maillard-type reactions, imidazole derivatives, such as 4-methylimidazole, are common byproducts.[3][11][12] These can be co-extracted with your desired pyrazine, complicating purification.[3][11][12]

    • Actionable Advice: The choice of extraction solvent is critical. Using a non-polar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of imidazoles.[2][3][11][12] If you use more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate, a subsequent purification step using silica gel column chromatography is often necessary to remove imidazole impurities.[3][11][12]

  • Polymerization and Darkening of the Reaction Mixture: A dark, tarry reaction mixture is a sign of polymerization or degradation.[2] This can be caused by excessive heat or the presence of oxygen when working with air-sensitive intermediates.[2]

    • Actionable Advice: Lower the reaction temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • Formation of Isomeric Products: In syntheses aiming for unsymmetrically substituted pyrazines, the self-condensation of α-amino ketone intermediates can lead to a mixture of isomeric products.[13]

    • Actionable Advice: Employ a regioselective synthetic strategy. This might involve a stepwise approach where substituents are introduced in a controlled manner, or the use of protecting groups to block certain reactive sites.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles and practices of pyrazine synthesis.

Q1: What are the most common methods for synthesizing the pyrazine ring?

There are several well-established methods for pyrazine synthesis, each with its own advantages and applications:

  • Condensation of 1,2-Diketones with 1,2-Diamines: This is a classical and straightforward approach where an α-diketone reacts with a 1,2-diamine to form a dihydropyrazine, which is then oxidized to the pyrazine.[14][15][16]

  • Gutknecht Pyrazine Synthesis (1879): This method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized.[14][17][18] The α-amino ketones are typically generated in situ.

  • Staedel-Rugheimer Pyrazine Synthesis (1876): In this synthesis, a 2-haloacetophenone is reacted with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[14][18]

  • Maillard Reaction: This complex series of reactions between amino acids and reducing sugars at elevated temperatures is a significant source of pyrazines in food and flavor chemistry.[1]

Q2: How does the choice of solvent affect pyrazine synthesis?

The solvent can have a profound impact on the reaction by influencing reactant solubility, reaction kinetics, and even the reaction mechanism.[19]

  • Solubility: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.[8]

  • Polarity: Pyrazine itself is a polar molecule and is soluble in polar solvents like water, ethanol, and acetonitrile.[19] The choice of solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.[19] For instance, in some enzymatic syntheses of pyrazinamide derivatives, tert-amyl alcohol was found to be a superior solvent compared to more polar or non-polar options.[10]

  • Reactivity: Some solvents can participate in the reaction. For example, in acid-catalyzed reactions, the solvent can protonate the nitrogen atoms of pyrazine, making it more reactive.[19]

Q3: What are the best practices for purifying pyrazines from a reaction mixture?

The purification strategy will depend on the properties of your target pyrazine and the impurities present. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This is a common first step to isolate the pyrazine from the crude reaction mixture. Multiple extractions with a suitable organic solvent are often necessary.[3][11][20] As mentioned earlier, hexane can be a good choice to avoid co-extraction of polar impurities like imidazoles.[3][11][12]

  • Column Chromatography: Silica gel column chromatography is effective for separating pyrazines from impurities.[3][11][21] A solvent system such as a hexane/ethyl acetate mixture can be used to elute the desired pyrazines.[3][11]

  • Distillation: For volatile pyrazines, distillation can be an effective purification method.[3][11][20]

Quantitative Data Summary

The following table provides a summary of typical reaction conditions for various pyrazine syntheses. Note that these are general guidelines, and optimization for specific substrates is often necessary.

Synthesis MethodTypical Temperature Range (°C)Optimal pH RangeCommon SolventsKey Considerations
Maillard Reaction 100 - 1807 - 10Water, EthanolReactant ratio is critical; can produce complex mixtures.[1][9]
Gutknecht Synthesis Room Temp. to RefluxNeutral to BasicEthanol, WaterRequires an oxidation step (e.g., air, CuSO₄, HgO).[2][17]
Staedel-Rugheimer VariesBasic (Ammonia)EthanolInvolves an α-halo ketone precursor.[14][18]
Diketone/Diamine Condensation Room Temp. to RefluxNeutral to AcidicEthanol, Methanol, TolueneA versatile and direct method.[16][22]

Experimental Protocols

Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis

This protocol outlines a general approach for the synthesis of a 2,5-disubstituted pyrazine via the self-condensation of an α-amino ketone.

Step 1: Generation of the α-Amino Ketone The α-amino ketone can be prepared through various methods, such as the reduction of an α-oximino ketone or the reaction of an α-halo ketone with ammonia.[2][17] For this example, we will consider the in situ formation from an α-halo ketone.

  • Dissolve the α-halo ketone in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of aqueous ammonia to the solution.

  • Stir the reaction mixture at room temperature. The formation of the α-amino ketone can be monitored by TLC.

Step 2: Condensation and Oxidation

  • Once the α-amino ketone has formed, the reaction mixture is gently heated to promote self-condensation to the dihydropyrazine.

  • An oxidizing agent, such as copper(II) sulfate or simply bubbling air through the reaction mixture, is introduced to facilitate the oxidation of the dihydropyrazine to the pyrazine.[17]

  • The progress of the oxidation can be monitored by a color change or by analytical techniques like GC-MS.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration.

  • The filtrate can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting Workflow for Low Pyrazine Yield

LowYieldTroubleshooting Start Low or No Pyrazine Yield Check_Temp Is the reaction temperature optimized? Start->Check_Temp Adjust_Temp Screen a range of temperatures. Monitor reaction progress. Check_Temp->Adjust_Temp No Check_pH Is the pH within the optimal range? Check_Temp->Check_pH Yes Adjust_Temp->Check_pH Adjust_pH Adjust pH to 7-10. Consider using a buffer. Check_pH->Adjust_pH No Check_Reactants Are reactants pure and in the correct ratio? Check_pH->Check_Reactants Yes Adjust_pH->Check_Reactants Optimize_Reactants Use high-purity starting materials. Optimize reactant stoichiometry. Check_Reactants->Optimize_Reactants No Check_Time Is the reaction time sufficient? Check_Reactants->Check_Time Yes Optimize_Reactants->Check_Time Adjust_Time Monitor reaction over time to find the optimum duration. Check_Time->Adjust_Time No Success Improved Yield Check_Time->Success Yes Adjust_Time->Success

Caption: A decision tree for troubleshooting low pyrazine yields.

General Mechanism of Pyrazine Formation from 1,2-Diketones and 1,2-Diamines

PyrazineFormation Diketone 1,2-Diketone Condensation Condensation (-2 H₂O) Diketone->Condensation Diamine 1,2-Diamine Diamine->Condensation Dihydropyrazine Dihydropyrazine Condensation->Dihydropyrazine Oxidation Oxidation (-2H) Dihydropyrazine->Oxidation Pyrazine Pyrazine Oxidation->Pyrazine

Caption: A simplified workflow for pyrazine synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • BenchChem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
  • BenchChem. (n.d.). Optimizing reaction conditions for Pyrazine-2-amidoxime metal complex formation.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • BIOSYNCE. (2025). What are the solvation effects of pyrazine?
  • Fay, R. B., & Wnorowski, A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 819–827.
  • Gutknecht, H. (1879). Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine? ResearchGate.
  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 18(5), 895–898.
  • Milata, V., & Janda, M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(14), 4537.
  • Mondal, S., & Guria, M. (2021). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 51(10), 1531-1540.
  • Roy, S., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4438–4442.
  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-11.
  • Wikipedia contributors. (2023, December 27). Pyrazine. In Wikipedia, The Free Encyclopedia.
  • Yu, A. N., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(11), 4652–4656.
  • Zhang, Y., et al. (2022). Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. Journal of Agricultural and Food Chemistry, 70(4), 1335–1345.

Sources

Technical Support Center: Purification of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS 356783-31-8), a critical intermediate in the synthesis of Favipiravir and other novel therapeutics[1][2]. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this molecule. Our guidance is grounded in established chemical principles and field-proven experience to help you overcome common challenges and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My TLC of the crude product shows multiple spots and streaking. What are the likely impurities?

A1: The complex impurity profile of crude this compound often arises from the multi-step synthesis, which may include nitration, reduction, and fluorination stages[3]. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be the non-fluorinated pyrazine precursor.

  • Over-fluorinated or Incompletely Fluorinated Species: The efficiency of the fluorination step is critical.

  • Ring-Opened Byproducts: The pyrazine ring can be susceptible to cleavage under harsh acidic or basic conditions used during synthesis or workup.

  • N-Oxides or Hydroxylated Impurities: Side reactions can lead to impurities such as 6-fluoro-4-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide, a known Favipiravir-related compound[4].

  • Polymeric Material: The appearance of tar or intractable baseline material on a TLC plate often indicates polymerization, which can be initiated by residual acid or heat.

Streaking on silica gel TLC plates is a strong indicator of the compound's acidic nature, likely due to the hydroxyl-lactam tautomerism, which interacts strongly with the silica stationary phase.

Q2: The compound has two names: "this compound" and "6-fluoro-3-hydroxypyrazine-2-carbonitrile." Which is correct, and how does this affect purification?

A2: Both names describe the same molecule, which exists as a pair of rapidly interconverting tautomers (a keto-enol type tautomerism, specifically amide-imidol).

Caption: Tautomeric equilibrium of the target compound.

This equilibrium is fundamental to the purification challenges:

  • Acidity: The hydroxyl (imidol) form is weakly acidic, leading to strong interactions with basic surfaces or silica gel.

  • Multiple Species in Solution: In different solvents, the ratio of tautomers can change, affecting solubility and chromatographic behavior.

  • Characterization Complexity: NMR spectra may show broadened peaks or sets of peaks corresponding to both tautomers, complicating analysis. The analogous compound, Favipiravir, also exhibits this tautomerism[5].

Q3: Is recrystallization or column chromatography the better initial purification strategy?

A3: The optimal strategy depends on the scale and impurity profile of your crude material. A decision-making workflow can guide this choice.

Purification_Decision_Tree Purification Strategy Decision Guide A Crude Product (Post-Workup) B Assess Crude Material (TLC, ¹H NMR) A->B C Is it primarily solid or oily/tarry? B->C D_Solid Solid C->D_Solid Solid E_Oil Oily / Tarry C->E_Oil Oily F_Recrystallize Attempt Direct Recrystallization (See Guide 2) D_Solid->F_Recrystallize G_Salt Purify via Amine Salt Formation (See Guide 1) E_Oil->G_Salt I_Purity_Check Check Purity (HPLC, NMR) F_Recrystallize->I_Purity_Check G_Salt->I_Purity_Check H_Chromatography Column Chromatography (See Guide 3) H_Chromatography->I_Purity_Check J_Success >98% Pure? I_Purity_Check->J_Success K_Done Purification Complete J_Success->K_Done Yes L_Repurify Repurify (Consider alternative method) J_Success->L_Repurify No L_Repurify->H_Chromatography Try Chromatography

Sources

minimizing impurity formation during the synthesis of pyrazine carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of pyrazine carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic compounds while minimizing the formation of impurities. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.

Introduction to Pyrazine Carbonitrile Synthesis

Pyrazine carbonitriles are crucial building blocks in medicinal chemistry and materials science. Their synthesis, while achievable through several routes, is often plagued by the formation of unwanted byproducts that can complicate purification and reduce yields. This guide will focus on the three most common synthetic strategies and the specific impurities associated with each:

  • Condensation of Diaminomaleonitrile (DAMN) with α-Dicarbonyl Compounds: A classical and versatile method.

  • Palladium-Catalyzed Cyanation of Halopyrazines: A modern approach for introducing the nitrile group onto a pre-formed pyrazine ring.

  • Cyanation of Pyrazine N-oxides: A useful method for accessing specific regioisomers.

Understanding the mechanisms of impurity formation is the first step toward their prevention. This guide will provide you with the knowledge to anticipate and troubleshoot these challenges effectively.

Troubleshooting Guide & FAQs

Route 1: Condensation of Diaminomaleonitrile (DAMN) with α-Dicarbonyl Compounds

This method is a cornerstone of pyrazine carbonitrile synthesis, particularly for producing pyrazine-2,3-dicarbonitriles. The reaction involves the condensation of DAMN with an α-dicarbonyl compound, leading to the formation of the pyrazine ring.

Answer:

This is a common issue, especially when using a one-pot, multi-component approach involving DAMN, a carbonyl chloride, and an isocyanide. The likely impurity is an amide formed from the reaction of the carbonyl chloride with DAMN before the desired three-component reaction can occur.

Causality:

The formation of the amide byproduct is a competing reaction. If the carbonyl chloride is not consumed quickly by the isocyanide to form the reactive imidoyl chloride intermediate, it can be attacked by the nucleophilic amino groups of DAMN. This side reaction is more prevalent if there are localized high concentrations of the carbonyl chloride and DAMN.

Mechanism of Amide Impurity Formation:

G carbonyl_chloride R-COCl (Carbonyl Chloride) amide_impurity Amide Impurity carbonyl_chloride->amide_impurity Nucleophilic attack by DAMN damn DAMN damn->amide_impurity

Caption: Formation of an amide impurity from the reaction of a carbonyl chloride with DAMN.

Troubleshooting Protocol: Minimizing Amide Impurity

  • Control Reagent Addition:

    • Instead of adding all reagents at once, slowly add the carbonyl chloride to a mixture of the isocyanide and a non-nucleophilic base in an appropriate solvent (e.g., THF). This allows for the in situ formation of the imidoyl chloride intermediate, minimizing the amount of free carbonyl chloride available to react with DAMN.

    • Once the imidoyl chloride is formed, add the DAMN solution dropwise to the reaction mixture.

  • Temperature Control:

    • Run the initial reaction between the carbonyl chloride and isocyanide at a slightly elevated temperature (e.g., 60 °C) to facilitate the formation of the imidoyl chloride.

    • Cool the reaction mixture before the addition of DAMN to control the rate of the subsequent condensation and minimize side reactions.

  • Solvent Choice:

    • Use a solvent in which all reactants and intermediates are soluble to ensure a homogeneous reaction mixture. Tetrahydrofuran (THF) is often a good choice for these reactions.

Quantitative Data Summary: Effect of Reaction Conditions on Amide Impurity

ParameterConditionExpected Outcome
Reagent Addition Slow addition of carbonyl chlorideReduced amide impurity
All reagents added at onceIncreased amide impurity
Temperature Staged temperature profileReduced side reactions
Constant high temperatureIncreased side reactions
Route 2: Palladium-Catalyzed Cyanation of Halopyrazines

This method is highly effective for the synthesis of pyrazine carbonitriles from readily available halopyrazines. However, the success of this reaction is highly dependent on the stability of the palladium catalyst.

Answer:

The most common issue in palladium-catalyzed cyanation reactions is the deactivation of the catalyst by excess cyanide ions.[1][2][3] This can poison all intermediates in the catalytic cycle, leading to a stalled reaction.

Causality:

Cyanide is a strong σ-donor and π-acceptor ligand that can bind tightly to the palladium center, displacing the phosphine ligands and forming inactive palladium-cyanide complexes such as [Pd(CN)₄]²⁻.[3] This effectively removes the active catalyst from the reaction cycle.

Mechanism of Catalyst Deactivation:

G active_catalyst Active Pd(0) Catalyst inactive_complex Inactive [Pd(CN)n] complex active_catalyst->inactive_complex Poisoning excess_cyanide Excess CN⁻ excess_cyanide->inactive_complex

Caption: Deactivation of the palladium catalyst by excess cyanide ions.

Troubleshooting Protocol: Preventing Catalyst Deactivation

  • Choice of Cyanide Source:

    • Use a cyanide source with low solubility in the reaction solvent, such as zinc cyanide (Zn(CN)₂). This ensures a low concentration of free cyanide ions in the solution.[1]

    • Alternatively, non-toxic and less soluble sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be used.[4]

  • Use of Additives:

    • In some cases, the addition of a reducing agent like zinc dust can help to regenerate the active Pd(0) catalyst.[2]

    • The use of zinc formate dihydrate has also been shown to reactivate the palladium catalyst.

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands such as XPhos or t-BuXPhos. These ligands can help to stabilize the palladium center and prevent displacement by cyanide.[4]

  • Anhydrous Conditions:

    • Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the formation of hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) catalyst.[5]

Quantitative Data Summary: Impact of Cyanide Source and Additives

Cyanide SourceAdditiveTypical YieldReference
KCNNoneLow to moderate[1]
Zn(CN)₂NoneGood to excellent[2]
K₄[Fe(CN)₆]NoneGood[4]
Pd/C with Zn(CN)₂Zinc formateUp to 98%
Route 3: Cyanation of Pyrazine N-oxides

The cyanation of pyrazine N-oxides is a valuable method for preparing cyanopyrazines, often with high regioselectivity. However, controlling this selectivity can be a challenge.

Answer:

The regioselectivity of the cyanation of substituted pyrazine N-oxides is highly dependent on the electronic nature of the substituent on the pyrazine ring and the presence or absence of a Lewis acid.[6][7]

Causality:

  • Electron-donating groups on the pyrazine N-oxide direct the cyanation to the position adjacent to the N-oxide and ortho to the substituent.

  • Electron-withdrawing groups can lead to a mixture of isomers, with cyanation occurring at both the position adjacent to the N-oxide and the position para to the N-oxide.

  • Lewis acids , such as zinc halides, can coordinate to the N-oxide oxygen, increasing the electrophilicity of the pyrazine ring and influencing the position of nucleophilic attack by the cyanide ion.[6][7]

Mechanism of Regioisomer Formation:

G n_oxide Substituted Pyrazine N-oxide isomer_1 Regioisomer 1 n_oxide->isomer_1 Electron-donating group isomer_2 Regioisomer 2 n_oxide->isomer_2 Electron-withdrawing group lewis_acid Lewis Acid (e.g., ZnX₂) lewis_acid->n_oxide Coordination cyanide Cyanide Source cyanide->n_oxide

Caption: Factors influencing regioselectivity in the cyanation of pyrazine N-oxides.

Troubleshooting Protocol: Controlling Regioselectivity

  • Use of a Lewis Acid:

    • For substrates with electron-donating groups, the addition of a Lewis acid like zinc bromide (ZnBr₂) can enhance both the reaction rate and the regioselectivity for cyanation at the 2-position.[6][7]

  • Choice of Cyanating Agent:

    • For substrates with electron-withdrawing groups, the choice of cyanating agent can be critical. For example, using diethoxyphosphoryl cyanide can favor the formation of the 5-cyano isomer.[6][7]

  • Temperature Control:

    • Lowering the reaction temperature can sometimes improve the selectivity of the reaction by favoring the kinetically controlled product.

Quantitative Data Summary: Effect of Lewis Acid on Regioselectivity

SubstituentLewis AcidMajor ProductReference
Electron-donatingNoneMixture of isomers[6][7]
Electron-donatingZnBr₂2-substituted 3-cyanopyrazine[6][7]
Electron-withdrawingNoneMixture of 3- and 5-cyano isomers[6][7]
General Impurity Issues and Purification

Answer:

This is likely the corresponding pyrazinamide or pyrazinoic acid, formed by the hydrolysis of the nitrile group. This can occur during the reaction if water is present, or during the work-up and purification.

Causality:

The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis. The presence of water, especially at elevated temperatures or in the presence of acidic or basic reagents, can lead to the formation of the corresponding amide (pyrazinamide) and carboxylic acid (pyrazinoic acid).[8][9]

Troubleshooting Protocol: Minimizing Hydrolysis and Purification

  • Anhydrous Conditions:

    • Ensure all solvents and reagents are thoroughly dried before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Neutral Work-up:

    • During the work-up, use neutral water to wash the organic layer. Avoid acidic or basic washes if possible.

  • Purification:

    • Column Chromatography: Silica gel chromatography is often effective for separating the less polar pyrazine carbonitrile from the more polar amide and acid impurities. A common eluent system is a gradient of ethyl acetate in hexanes.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method for removing more soluble impurities.

    • Acid-Base Extraction: If pyrazinoic acid is the major impurity, an acid-base extraction can be used. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.

Experimental Protocol: Purification of a Pyrazine Carbonitrile by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elute the Column: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine carbonitrile.

References

  • Sato, N., Shimomura, Y., Ohwaki, Y., & Takeuchi, R. (1991). Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 2877-2882. [Link]

  • Sato, N., Shimomura, Y., Ohwaki, Y., & Takeuchi, R. (1991). Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 2877-2882. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 49(18), 6663-6714. [Link]

  • Klinger, J., et al. (2018). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

  • Grushin, V. V. (2006). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF. [Link]

  • Jand'ourek, O., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(11), 2817. [Link]

  • Fors, B. P., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(26), 5601–5604. [Link]

  • Al-Azmi, A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8234. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Nitsche, C., et al. (2019). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrazinoic acid. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(16), 5644–5659. [Link]

  • Zhang, M., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Organic Syntheses. [Link]

  • Kappe, C. O., et al. (2017). Continuous Flow Hydration of Pyrazine#2#carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 240-251. [Link]

  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Request PDF. [Link]

  • Fernandes, J. P. S., et al. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Revista Brasileira de Farmacognosia, 24(1), 51-54. [Link]

  • Ghomi, J. S., & Bakhtiari, K. (2023). Pseudo-multicomponent reactions. RSC Advances, 13(24), 16327-16361. [Link]

  • Vorbrüggen, H., & Krolikiewicz, K. (1981). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 46(25), 5254–5256. [Link]

  • Al-Azmi, A., & John, E. (2022). Structures of DAMN 6 and pyrazine-2,3-dicarbonitriles 7. ResearchGate. [Link]

  • de Maria, C. A. B., et al. (2021). 10 Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. Source. ResearchGate. [Link]

  • Al-Azmi, A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8234. [Link]

  • Chen, K., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 833. [Link]

  • Seiner, D. R., et al. (2010). Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. Biochemistry, 49(44), 9613–9619. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Chen, K., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948–2951. [Link]

  • Wang, D., et al. (2022). Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. Journal of the American Chemical Society, 144(32), 14664–14674. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving chromatographic issues related to 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. This molecule, a key intermediate in the synthesis of the antiviral agent Favipiravir, presents unique challenges in HPLC analysis, with peak tailing being the most common problem encountered by researchers.[1] This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve symmetric, reproducible peaks for accurate quantification.

Understanding the Analyte: The Root of the Challenge

The chromatographic behavior of a molecule is intrinsically linked to its chemical structure. This compound possesses several functional groups that contribute to its challenging analysis:

  • Nitrogen-Containing Heterocycle: The pyrazine ring contains basic nitrogen atoms that can readily interact with acidic sites on the column packing material.[2][3]

  • Keto-Enol Tautomerism: The molecule can exist in equilibrium between its 3-oxo (keto) form and a 3-hydroxy (enol) tautomer. If this conversion is slow relative to the chromatographic timescale, it can lead to peak broadening or splitting.

  • Chelating Moiety: The arrangement of the nitrogen atom at position 4 and the adjacent oxo/hydroxyl group at position 3 creates a classic bidentate chelation site. This makes the molecule highly susceptible to interactions with trace metal ions in the HPLC system.[4][5]

These properties predispose the analyte to strong secondary interactions with the stationary phase and system hardware, leading to the frequently observed peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing so severely?

Peak tailing for this compound is typically not caused by a single factor, but rather a combination of two primary mechanisms: secondary silanol interactions and metal chelation .[6][7] The basic pyrazine nitrogens can interact with acidic, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[8][9] Simultaneously, the molecule can chelate with metal ions (e.g., iron, nickel) present in stainless steel frits, tubing, or even within the silica matrix itself, causing a secondary retention mechanism that delays a portion of the analyte molecules and creates a tail.[4][10]

Q2: What is the very first thing I should check if I see peak tailing?

Before modifying the method chemistry, always rule out system-level and sample preparation issues. These are often the easiest to fix.

  • Check System Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated with no gaps. Poor connections create "dead volume," which causes peaks to broaden and tail.[2][7]

  • Verify Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.[2][10]

  • Assess for Overload: Inject a 1:10 dilution of your sample. If the peak shape improves significantly, you may be experiencing mass overload.[7][11]

Q3: How critical is mobile phase pH for this analysis?

Mobile phase pH is arguably the most critical parameter. Since the analyte has both acidic (enol form) and basic (pyrazine ring) properties, pH control is essential. Operating at a pH close to the analyte's pKa will result in a mixed population of ionized and neutral species, leading to severe peak tailing.[8] To suppress silanol interactions, a low pH (typically below 3) is recommended to keep the silanol groups protonated (Si-OH) and non-interactive.[9][11]

Q4: I've tried adjusting the pH, but the tailing persists. Could my column be the problem?

Yes. The column is a major contributor.

  • Column Contamination: The inlet frit or the head of the column can accumulate particulates or strongly retained sample components, creating active sites that cause tailing.[10]

  • Column Age & Degradation: Over time, particularly at high pH, the silica backbone of a column can dissolve, exposing more active silanol groups and metal impurities.[7]

  • Inappropriate Column Choice: Older, "Type A" silica columns have a higher concentration of acidic silanols and metal impurities, making them prone to causing peak tailing for basic compounds.[4][6] Using a modern, high-purity, end-capped "Type B" silica or a hybrid-particle column is highly recommended.

Systematic Troubleshooting Guide

This guide follows a logical progression from simple checks to advanced method modifications. The goal is to first diagnose the primary cause of tailing and then systematically eliminate it.

Troubleshooting_Workflow cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Diagnose Tailing Mechanism cluster_2 Step 3: Implement Solution A Start: Peak Tailing Observed B Check for Extra-Column Volume (Fittings, Tubing) A->B C Verify Sample Solvent & Check for Overload B->C D Inject Low Concentration (1-5 µM) EDTA or Citric Acid with Sample C->D E Peak Shape Improves? D->E F Primary Cause: Metal Chelation E->F Yes G Primary Cause: Silanol Interaction E->G No H Action: Mitigate Metal Effects 1. Add Chelator to Mobile Phase 2. Passivate HPLC System 3. Use Inert Hardware F->H I Action: Mitigate Silanol Effects 1. Lower Mobile Phase pH (<3) 2. Use High-Purity/End-Capped Column 3. Add Competing Base (e.g., TEA) G->I J Verify with System Suitability Test H->J I->J K End: Symmetric Peak Achieved J->K

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Mitigating Secondary Silanol Interactions

Silanol groups on the silica surface are a primary cause of tailing for basic compounds like this one.[12] These interactions are ionic in nature and can be effectively suppressed.

  • Mobile Phase pH Adjustment:

    • Causality: At pH levels above ~3.5, surface silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻). This creates strong ionic attraction for the positively charged (protonated) basic centers of the analyte.[2] By lowering the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid, you ensure the silanol groups remain protonated and neutral (Si-OH), eliminating this secondary interaction mechanism.[9][11]

    • Recommendation: Start with a mobile phase containing 0.1% formic acid. Ensure the pH is stable and the mobile phase is well-buffered.

  • Column Selection:

    • Causality: Not all silica is created equal. Modern columns are designed to minimize silanol activity.

    • Recommendations:

      • High-Purity, End-Capped Columns: Use columns packed with high-purity "Type B" silica where most residual silanols have been chemically deactivated ("end-capped") with small silane reagents.[9][13]

      • Hybrid Particle Columns: Consider columns with hybrid organic/inorganic particles. These have inherently lower silanol activity and often exhibit excellent peak shape for basic compounds.[4]

Step 2: Combating Metal Chelation Effects

Due to its structure, this compound is a potent metal chelator. Interactions with metal ions in your system can be a significant and often overlooked cause of peak tailing.[14]

Tailing_Mechanisms cluster_silica Silica Surface Silica Silica Matrix (Si) Silanol Si-O-H Acidic Silanol Group Analyte_Silanol Ionic Interaction (Peak Tailing) Silanol:s->Analyte_Silanol:n Metal Fe++ Trapped Metal Ion Analyte_Metal Chelation (Peak Tailing) Metal:s->Analyte_Metal:n Analyte N O=C 6-Fluoro-3-oxo-3,4-dihydropyrazine- 2-carbonitrile Analyte:n->Silanol:n +H Analyte:o->Metal:n Analyte:n->Metal:n

Caption: Mechanisms of peak tailing for the target analyte.

  • Use of Mobile Phase Additives:

    • Causality: Adding a small amount of a strong chelating agent to the mobile phase can "passivate" the system in real-time. The additive will bind to active metal sites in the column and flow path, preventing the analyte from interacting with them.[15]

    • Recommendation: Add 5-10 µM (micromolar) of Ethylenediaminetetraacetic acid (EDTA) or citric acid to your mobile phase.[15][16] This concentration is typically low enough to not interfere with MS detection if applicable.

  • HPLC System Passivation:

    • Causality: If the system has been exposed to harsh conditions or is heavily contaminated with metals, a more aggressive cleaning procedure is required. Passivation involves flushing the entire system with a solution designed to strip away metal ions.[16]

    • Recommendation: See Protocol 4.1 for a detailed system passivation procedure. This should be done without the column in line.

  • Use of Inert Hardware:

    • Causality: The ultimate solution to metal interaction is to remove the source. Modern "bio-inert" or "metal-free" HPLC systems replace stainless steel components with materials like PEEK, titanium, or specially coated steel.[14][17]

    • Recommendation: If you frequently analyze chelating compounds, investing in an inert system or using columns with PEEK-lined hardware can provide a permanent solution and significantly improve data quality.[18]

Protocols and Methodologies

Protocol 4.1: HPLC System Passivation with EDTA

Objective: To remove metal ion contamination from the HPLC flow path. Warning: REMOVE THE HPLC COLUMN before beginning this procedure.

  • Prepare Passivation Solution: Create a 0.1 M solution of EDTA disodium salt in HPLC-grade water.

  • System Setup: Replace the solvent inlet lines for all pump channels with fresh lines and place them in the EDTA solution.

  • Pump Flush: Purge all pump channels at a high flow rate (e.g., 5 mL/min) for 5-10 minutes to ensure the pump heads are thoroughly flushed.

  • System Flush: Connect the pump outlet directly to the injector outlet using a union. Flush the pump and autosampler at 1-2 mL/min for 30-60 minutes.

  • Detector Flush (Optional): If compatible, connect the injector outlet to the detector inlet and flush the flow cell to waste for 15-20 minutes.

  • Rinse with Water: Replace the EDTA solution with fresh HPLC-grade water and flush the entire system for at least 60 minutes to remove all traces of EDTA.

  • Equilibrate with Mobile Phase: Replace the water with your mobile phase and equilibrate the system before reinstalling the column.

Recommended Starting HPLC Method

This method is designed as a robust starting point to minimize both silanol and metal interactions.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18 (e.g., Waters XBridge BEH, Agilent Zorbax Eclipse Plus) 2.1 or 3.0 mm i.d., <3 µm particle sizeMinimizes silanol activity and provides high efficiency.[4]
Mobile Phase A 0.1% Formic Acid and 10 µM EDTA in WaterFormic acid suppresses silanol interactions; EDTA chelates active metal ions.[11][16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol as it can result in sharper peaks.
Gradient 5-95% B over 10 minutesA standard gradient to ensure elution. Adjust as needed for resolution.
Flow Rate 0.4 mL/min for 2.1 mm i.d.; 0.6 mL/min for 3.0 mm i.d.Typical flow rates for these column dimensions.
Column Temp. 35-40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 1-5 µLKeep volume low to prevent overload and solvent mismatch effects.
Sample Diluent Mobile Phase A / WaterEnsures compatibility with the initial mobile phase conditions.[10]

Summary of Troubleshooting Strategies

SymptomProbable CauseRecommended Solution(s)
All peaks tail Extra-column dead volumeCheck and remake all fittings; use narrow-bore (0.005") tubing.[8][19]
Tailing improves with EDTA spike Metal ChelationAdd 5-10 µM EDTA or citric acid to the mobile phase; passivate the system; use an inert column/system.[15][16]
Tailing persists with EDTA, but improves at low pH Secondary Silanol InteractionsLower mobile phase pH to <3 with 0.1% formic or phosphoric acid; use a high-purity, end-capped, or hybrid column.[9][11]
Tailing worsens over time Column Contamination / DegradationFlush the column with a strong solvent; replace the column if necessary.[10]
Early eluting peaks tail more Sample Solvent MismatchDissolve the sample in the initial mobile phase composition.[2]

By understanding the unique chemical properties of this compound and applying a systematic, evidence-based troubleshooting approach, you can overcome the challenge of peak tailing and develop a robust, reliable HPLC method for your research and development needs.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
  • YouTube. (2021). HPLC PEAK TAILING | 5 MOST COMMON CAUSES #hplcpeaktailing.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Walter, T. H., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • CymitQuimica. (n.d.). This compound dicyclohexylamine.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Shimadzu. (2009).
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • MicroSolv. (2025). Purge metals from HPLC system using EDTA - How To.
  • SilcoTek Corporation. (2024). How SilcoTek Coatings Eliminate Metal Interactions in HPLC.
  • Chetwyn, N. P., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed.
  • ChemScene. (n.d.). This compound compound with dicyclohexylamine 1:1.
  • Echemi. (2020). This compound.
  • Sigma-Aldrich. (n.d.). This compound compound with dicyclohexylamine (1:1).
  • CLEARSYNTH. (n.d.). 6-fluoro-4-hydroxy-3-oxo-3,4-dihydropyrazine-2-carboxamide.
  • Echemi. (n.d.). 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt.
  • Beijing HuiKang BoYuan Chemical Tech CO.,LTD. (n.d.). 6-Fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile.
  • Pharmaffiliates. (n.d.). CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt.
  • PubChem. (n.d.). 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione.
  • MDPI. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance.
  • Pharmaffiliates. (n.d.). CAS No : 1137606-74-6 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dicyclohexylamine.
  • AHH Chemical. (n.d.). This compound compound with dicyclohexylamine (1:1).
  • ResearchGate. (2025).

Sources

Technical Support Center: Navigating Solubility Challenges in Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the synthesis of pyrazine derivatives: solubility. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common solubility-related obstacles. Our approach is grounded in fundamental chemical principles to not only offer troubleshooting steps but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial queries regarding solubility issues during the synthesis of pyrazine derivatives.

Q1: My starting material/intermediate is not dissolving in the reaction solvent. What should I do first?

A1: The first step is to reassess your solvent choice based on the polarity of your pyrazine derivative. The pyrazine ring itself is polar, making it and many of its derivatives moderately soluble in polar solvents like water, alcohols, and ethers.[1] However, the overall solubility is heavily influenced by its substituents.[2][3]

  • For polar, non-ionizable derivatives: If your compound has polar functional groups (e.g., hydroxyl, amino), ensure you are using a sufficiently polar solvent. If solubility is still an issue, increasing the reaction temperature can significantly enhance solubility.[4]

  • For non-polar derivatives: If your pyrazine derivative has large, non-polar substituents (e.g., long alkyl chains, bulky aryl groups), it will have poor solubility in polar solvents.[2] In this case, consider less polar solvents like toluene or THF. The principle of "like dissolves like" is a crucial starting point.[2]

  • Initial Troubleshooting Steps:

    • Gently warm the mixture. Many organic compounds show a significant increase in solubility with temperature.[1][4]

    • If warming is ineffective or not suitable for your reaction, consider adding a small amount of a co-solvent.

Q2: What is a co-solvent, and how do I choose one?

A2: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[5] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for less soluble compounds to dissolve.[6][7] This technique is particularly useful when you need to dissolve a hydrophobic or non-polar compound in a more polar solvent system.[5][8]

  • Choosing a Co-Solvent: The ideal co-solvent is miscible with your primary solvent and has a good affinity for your solute. For increasing the solubility of a non-polar pyrazine derivative in a polar solvent like ethanol, you might consider a less polar co-solvent like THF or 1,4-dioxane. Conversely, to dissolve a polar derivative in a less polar medium, a more polar co-solvent like DMSO or DMF could be effective.

Q3: Can changing the pH of my reaction mixture improve solubility?

A3: Absolutely. This is a powerful technique if your pyrazine derivative has ionizable functional groups, such as carboxylic acids or amines.[][10]

  • Acidic Pyrazine Derivatives (containing -COOH, phenolic -OH): By adding a base (e.g., sodium hydroxide, potassium carbonate), you can deprotonate the acidic group to form a salt. These ionic salts are generally much more soluble in polar solvents, particularly water, than their neutral counterparts.[11]

  • Basic Pyrazine Derivatives (containing amino groups): Adding an acid (e.g., hydrochloric acid, acetic acid) will protonate the basic nitrogen atoms, forming a salt that is often more soluble in polar solvents.[]

Q4: My product precipitates during work-up or purification. How can I prevent this?

A4: Product precipitation during work-up is a common issue, often caused by a change in the solvent environment or temperature.

  • During Extraction: If your product is precipitating during an aqueous wash, it may be due to a decrease in the organic solvent concentration or a pH change. Ensure your organic layer is not overly saturated. You may need to use a larger volume of extraction solvent.

  • During Purification (Crystallization/Chromatography):

    • Recrystallization: The key is to find a solvent or solvent system where your product is highly soluble at high temperatures but poorly soluble at low temperatures.[12] Common solvents for purifying pyrazine derivatives include ethanol or mixtures like hexane/ethyl acetate.[12]

    • Column Chromatography: If the product precipitates on the column, it indicates poor solubility in the chosen eluent. You may need to add a more polar co-solvent to your mobile phase to maintain solubility.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides a more detailed, systematic approach to resolving persistent solubility problems.

Guide 1: Systematic Solvent & Co-Solvent Selection

When a single solvent is insufficient, a co-solvent system is the next logical step. The goal is to fine-tune the polarity of the reaction medium.

  • Solute Characterization: Determine the polarity of your pyrazine derivative. Is it predominantly polar or non-polar? Does it have hydrogen bond donors or acceptors?

  • Primary Solvent Selection: Choose a primary solvent that is compatible with your reaction conditions and in which your starting materials have at least partial solubility.

  • Co-Solvent Selection:

    • If your solute is non-polar and your primary solvent is polar (e.g., ethanol), select a miscible, less polar co-solvent (e.g., THF, 1,4-dioxane, acetonitrile).

    • If your solute is polar and your primary solvent is non-polar (e.g., toluene), select a miscible, polar aprotic co-solvent (e.g., DMSO, DMF).

  • Solubility Testing (Small Scale):

    • In separate vials, add a small, known amount of your pyrazine derivative.

    • To each vial, add your primary solvent.

    • Incrementally add the chosen co-solvent (e.g., in 5-10% v/v increments) to each vial, observing for dissolution. Stir and gently warm if necessary.

  • Reaction Compatibility Check: Once you have identified a co-solvent system that provides good solubility, run a small-scale test reaction to ensure the co-solvent does not interfere with your reaction chemistry (e.g., by reacting with reagents or catalysts).

Table 1: Influence of Solvent Choice on Yield in a Pyrazinamide Derivative Synthesis [4]

SolventLog PYield (%)Notes
tert-Amyl alcohol1.391.6High yield, selected as optimal solvent.
Ethanol-0.3LowerBy-products (pyrazine esters) observed.
Isopropanol0.05LowerBy-products (pyrazine esters) observed.
Isobutanol0.8LowerBy-products (pyrazine esters) observed.
Methanol-0.77LowerLow product yield.
Acetonitrile-0.34LowerLow product yield.
Dichloromethane1.25LowerLow product yield.
DMSO-1.35LowerLow product yield.
THF0.46LowerLow product yield.

This data illustrates that solvent selection is critical not just for solubility but also for preventing side reactions and maximizing yield.[4]

Guide 2: Leveraging pH for Enhanced Solubility

This method is highly effective for pyrazine derivatives with acidic or basic functional groups.

G start Insoluble Pyrazine Derivative check_functional_group Does the molecule have an ionizable functional group (-COOH, -NH2, etc.)? start->check_functional_group no_ionizable pH adjustment is not a primary strategy. Consider other methods. check_functional_group->no_ionizable No has_acidic Molecule has an acidic group (-COOH). check_functional_group->has_acidic Yes (Acidic) has_basic Molecule has a basic group (-NH2). check_functional_group->has_basic Yes (Basic) add_base Add a suitable base (e.g., NaOH, K2CO3) to deprotonate and form a soluble salt. has_acidic->add_base add_acid Add a suitable acid (e.g., HCl, H2SO4) to protonate and form a soluble salt. has_basic->add_acid monitor_ph Monitor pH and reaction compatibility. add_base->monitor_ph add_acid->monitor_ph proceed Proceed with synthesis in aqueous/polar media. monitor_ph->proceed

Caption: Decision workflow for using pH adjustment to improve solubility.

Guide 3: Advanced & Alternative Synthetic Strategies

When conventional methods fail, consider altering the entire reaction paradigm.

Microwave irradiation can significantly accelerate reaction rates and often allows for reactions to be carried out in higher boiling point solvents or even under solvent-free conditions, thus bypassing many solubility issues.[13][14] The rapid heating can overcome kinetic barriers to dissolution.

For extremely insoluble materials, solid-state synthesis using techniques like ball milling can be a powerful solution.[15] This method avoids the need for solvents altogether by using mechanical force to initiate reactions between solid reactants. Recent studies have shown this to be effective for cross-coupling reactions of otherwise insoluble aryl halides.[15]

Part 3: The Impact of Molecular Structure on Solubility

As a Senior Application Scientist, it is crucial to emphasize that synthetic strategy should be informed by molecular structure from the outset. The substituents on the pyrazine ring do more than just alter its biological activity; they fundamentally define its physical properties, including solubility.[16]

G pyrazine_core Pyrazine Core (Moderately Polar) polar_groups Polar Substituents (-OH, -NH2, -COOH) - Increase H-bonding - Increase solubility in polar solvents (Water, Ethanol, DMSO) nonpolar_groups Non-Polar Substituents (-Alkyl, -Aryl) - Increase hydrophobicity - Increase solubility in non-polar solvents (Toluene, Hexane, THF) substituents Substituents Dictate Overall Polarity

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this crucial pharmaceutical intermediate, notably for the antiviral agent Favipiravir.[1] We will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting common experimental hurdles, providing field-proven insights grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, providing a strategic overview for experimental design.

Q1: What are the primary catalytic strategies for synthesizing the pyrazine core?

A1: The construction of the pyrazine ring is a foundational step. Classical methods often involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[2] However, for substituted pyrazines like the target molecule, modern catalytic approaches offer superior efficiency and control. A prominent strategy is the dehydrogenative coupling or condensation of α-amino ketones or related precursors.[3] Earth-abundant metal catalysts, such as those based on manganese, have emerged as sustainable options for these transformations, catalyzing the formation of the dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[4][5] The choice of catalyst and base is critical; for instance, in certain manganese-catalyzed dehydrogenative couplings, potassium hydride (KH) has demonstrated superior efficacy over other bases like NaOEt or tBuOK.[3]

Q2: The fluorination step is notoriously challenging. What are the most effective catalytic systems?

A2: Introducing the fluorine atom at the C6 position is arguably the most critical and challenging step. The optimal strategy often involves nucleophilic aromatic substitution (SNAr) on a chlorinated or brominated precursor. Key catalytic systems include:

  • Phase Transfer Catalysis (PTC): This is a highly effective and industrially relevant method. A phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is used with a fluoride source like potassium fluoride (KF).[6][7] The catalyst facilitates the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. This approach avoids the need for harsh, corrosive reagents like anhydrous HF.[6][8]

  • Palladium-Catalyzed Reactions: In some synthetic routes, palladium catalysts are employed for cyanation steps, which may precede the fluorination or be part of an overall strategy that positions the necessary functional groups.[9] However, these can be expensive.[9]

  • Sandmeyer-type Reactions: An alternative route involves converting an amino group at the C6 position into a fluorine via a diazonium intermediate. This classic transformation can be effective but may involve hazardous reagents and produce significant byproducts.[8][10]

Q3: My reaction yield is consistently low. Beyond the catalyst, what other factors should I investigate?

A3: Low yields are a common frustration in pyrazine synthesis.[3] If you have optimized your catalyst system, consider these factors:

  • Reaction Temperature: The thermal window is often narrow. For dehydrogenation steps, temperatures below 300°C may be insufficient, leading to piperazine byproducts, while temperatures above 450°C can cause ring degradation.[3] For SNAr fluorination, a common temperature is around 120°C.[6][7]

  • Solvent Choice: For fluorination using KF, a polar aprotic solvent like DMSO is highly effective. It helps to dissolve the fluoride salt and solvate the potassium cation, increasing the nucleophilicity of the "naked" fluoride anion.

  • Purity of Starting Materials: The synthesis is sensitive to impurities. For instance, the cyclization reaction between glyoxal and an aminonitrile derivative requires high-purity reagents to avoid side reactions.[9]

  • Atmosphere Control: Many intermediates in pyrazine synthesis are sensitive to air oxidation, which can lead to the formation of colored impurities and degradation products.[3] Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is often essential.

Q4: How can I effectively purify the final product, which seems prone to degradation?

A4: Purification can be challenging due to the product's polarity and potential instability. A highly effective method reported in the literature involves the formation of a crystalline salt with an amine, such as dicyclohexylamine or dibutylamine.[6][11] The target compound forms a stable, easily filterable salt, which can be isolated in high purity. The free this compound can then be regenerated by treating the salt with an acid. This technique is particularly advantageous for removing unreacted starting materials and polar impurities.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem Probable Cause Recommended Solution & Scientific Rationale
Low or No Product Formation Inactive Catalyst Solution: For PTCs like TBAB, ensure it is anhydrous. For metal catalysts (e.g., Pd, Mn), verify the oxidation state and handle under an inert atmosphere if required. Rationale: Catalyst activity is paramount. Moisture can poison many catalysts, and oxidation can render them inactive.[3]
Suboptimal Temperature Solution: Perform a temperature screen. For fluorination, ensure the temperature is high enough to overcome the activation energy (e.g., 120 °C) but not so high as to cause decomposition.[6] Rationale: Reaction kinetics are highly temperature-dependent. An insufficient energy input will result in a sluggish or stalled reaction.
Incorrect Solvent or Base Solution: For fluorination, use a polar aprotic solvent (e.g., DMSO). For condensation/cyclization, screen bases (e.g., KH, K2CO3) to find the optimal balance between reactivity and side reactions.[3] Rationale: The solvent and base directly influence the solubility of reagents and the reactivity of nucleophiles and intermediates.
Dark Reaction Mixture & Multiple Byproducts Degradation/Polymerization Solution: Lower the reaction temperature. Ensure the reaction is conducted under a strictly inert atmosphere (N2 or Ar).[3] Rationale: Pyrazine intermediates can be thermally unstable and susceptible to air oxidation, leading to complex, often colored, degradation pathways.[3]
Aldol Condensation Solution: Use high-purity solvents and reagents. If an aldehyde-containing solvent (e.g., denatured ethanol) is suspected, replace it with a non-reactive alternative. Rationale: Aldol-type side reactions can occur if starting materials or solvents contain enolizable aldehydes or ketones, leading to unwanted C-C bond formation and impurities.[3]
Incomplete Conversion (Starting Material Remains) Insufficient Catalyst Loading Solution: Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). Rationale: In catalytic cycles, insufficient catalyst concentration can become the rate-limiting factor, leading to incomplete conversion within a practical timeframe.[3]
Poor Solubility of Fluoride Source Solution: Ensure vigorous stirring. For KF, consider spray-dried, anhydrous grade for maximum surface area and reactivity. Confirm the PTC is active and present in sufficient quantity. Rationale: In solid-liquid PTC, the reaction rate is often limited by the dissolution of the inorganic salt into the organic phase, a process facilitated by the catalyst.
Product is an Amorphous Oil or Difficult to Crystallize Residual Impurities Solution: Implement purification via amine salt formation (e.g., with dicyclohexylamine).[6] Rationale: Co-crystallization with a suitable amine can "force" the product out of solution as a well-defined, crystalline solid, effectively separating it from impurities that inhibit direct crystallization.
Part 3: Experimental Protocols & Data
Protocol: Phase Transfer-Catalyzed Fluorination

This protocol is adapted from established methods for the synthesis of a key intermediate, 3,6-difluoropyrazine-2-carbonitrile, which can be further processed to the target molecule. It illustrates the principles of PTC in this context.[6][7]

Objective: To replace a chlorine atom with fluorine on a pyrazine ring using potassium fluoride and a phase transfer catalyst.

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile (Substrate)

  • Potassium Fluoride (KF, spray-dried, anhydrous)

  • Tetrabutylammonium Bromide (TBAB)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried KF (2.5 eq), and TBAB (0.1 eq).

  • Solvent Addition: Add anhydrous DMSO and toluene. The solvent mixture aids in both dissolving the organic substrate and facilitating the PTC process.

  • Reaction: Heat the mixture to reflux (approx. 120 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by chromatography or by forming a dicyclohexylamine salt to achieve high purity.[6]

Data Summary: Catalyst System Comparison for Fluorination
Catalyst SystemFluorinating AgentTypical ConditionsYieldAdvantagesDisadvantagesReference
TBAB (PTC) KFToluene/DMSO, 120 °CHighHigh yield, avoids corrosive reagents, scalable.Requires anhydrous conditions, long reaction times.[6][7]
Palladium N/A (Used for cyanation step)VariesHigh (for cyanation)High efficiency for C-CN bond formation.Expensive, requires ligand screening.[9]
None (Sandmeyer) HF/Pyridine (Olah's Reagent) or NaNO2/HFLow TemperatureLow to ModerateClassic method, avoids expensive catalysts.Uses highly corrosive/toxic reagents, poor yield.[10]
Part 4: Visualizations
Synthetic Pathway and Catalytic Cycle

Synthesis_and_Catalysis Fig 1. Generalized Synthetic Pathway and PTC Mechanism cluster_synthesis Synthetic Route cluster_ptc Phase Transfer Catalysis (PTC) for Fluorination Start Pyrazine Precursor (e.g., Dichloro-derivative) Intermediate Target Molecule 6-Fluoro-3-oxo-3,4-dihydropyrazine- 2-carbonitrile Start->Intermediate Fluorination Step (Catalyst Critical) Favipiravir Favipiravir Intermediate->Favipiravir Hydrolysis Organic Organic Phase (Toluene/DMSO) Pyrazine-Cl, TBAB (Q+Br-) Aqueous Solid Phase (Potassium Fluoride, KF) Organic->Aqueous Q+Br- returns PyrazineCl Pyrazine-Cl Aqueous->Organic Q+F- shuttled into organic phase Interface PyrazineF Pyrazine-F PyrazineCl->PyrazineF S_NAr reaction (F- displaces Cl-) QF Q+F- Troubleshooting_Flow Fig 2. Troubleshooting Decision Tree Start Experiment Issue: Low/No Yield Check_Catalyst Is the catalyst active and anhydrous? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Failure Consult Further Literature Check_Catalyst->Failure No (Replace/Dry Catalyst) Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Check_Temp->Failure No (Optimize Temp) Check_Atmosphere Is reaction under inert atmosphere? Check_Purity->Check_Atmosphere Yes Check_Purity->Failure No (Purify Reagents) Success Problem Resolved Check_Atmosphere->Success Yes Check_Atmosphere->Failure No (Improve Inerting)

Caption: A decision tree for troubleshooting low-yield reactions.

References
  • Milstein, D. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link]

  • NIH (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

  • Vunnam, K. K. et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. [Link]

  • Wang, L. et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

  • Gudym, A. et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. [Link]

  • Srinivasan, S. et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. [Link]

  • ResearchGate (Table). Pyrazine/quinoline syntheses in catalytic fashion. ResearchGate. [Link]

  • Wikipedia. Favipiravir. Wikipedia. [Link]

  • Borneo Journal of Resource Science and Technology (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Guo, Q. et al. (2022). A kind of synthetic method and application of favipiravir.
  • ResearchGate (Request PDF). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. [Link]

  • Shi, F. et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics. [Link]

  • Slideshare. Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • PubMed. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. [Link]

  • Taylor & Francis Online (2015). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazines. Organic Chemistry Portal. [Link]

  • Pharmaffiliates. 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt. Pharmaffiliates. [Link]

Sources

refining the workup procedure for 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a key intermediate in the production of antiviral agents such as Favipiravir.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges, ensuring a robust and reproducible synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the aqueous workup of the reaction mixture?

A1: The pH of the aqueous solution during workup is a critical parameter that dictates the protonation state of the pyrazinone ring and, consequently, its solubility and stability. The pyrazinone moiety has acidic and basic sites, making its behavior in aqueous media pH-dependent.[2][3] It is crucial to adjust the pH to a weakly acidic range (typically pH 4-5) before extraction. This ensures that the product is in its neutral form, maximizing its partitioning into the organic solvent and minimizing its solubility in the aqueous layer. Extreme pH values should be avoided; highly acidic conditions can promote the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, while highly basic conditions can lead to ring-opening or other degradation pathways.[1][4][5][6]

Q2: I am observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is a common issue, often caused by the presence of partially soluble byproducts or unreacted starting materials that act as surfactants. To break the emulsion, consider the following strategies:

  • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution can help break emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic components.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can help to coalesce the dispersed droplets.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity, such as toluene or heptane, can sometimes disrupt the emulsion.

Q3: What is the rationale behind forming a dicyclohexylamine (DCHA) salt for purification?

A3: The formation of a dicyclohexylamine (DCHA) salt is a highly effective and widely used method for the purification of this compound.[7][8][9] The pyrazinone nitrogen is sufficiently acidic to form a stable salt with a strong base like DCHA. This salt is often a crystalline solid with significantly different solubility properties compared to the free pyrazinone and impurities. This allows for selective precipitation of the desired product as the DCHA salt, leaving many impurities behind in the mother liquor. The salt can then be isolated by filtration and the free pyrazinone can be regenerated by treatment with a suitable acid. This method is particularly advantageous as it often avoids the need for column chromatography, making it more scalable and economical.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup and purification of this compound.

Problem 1: Low Yield of Isolated Product

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The fluorination or cyclization reaction may not have gone to completion.Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Product Loss During Extraction Incorrect pH during aqueous workup can lead to the product remaining in the aqueous layer.[2][11]Ensure the pH of the aqueous layer is adjusted to 4-5 before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Precipitation of Product During Workup The product may have limited solubility in the chosen extraction solvent at room temperature.If a precipitate is observed in the organic layer, gently warm the solution to redissolve the product before proceeding with the washing steps.
Losses During DCHA Salt Formation Using an incorrect solvent or stoichiometry for salt formation can lead to incomplete precipitation or co-precipitation of impurities.Optimize the solvent system for DCHA salt formation. A mixture of a polar solvent (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., heptane, hexane) is often effective. Ensure the correct molar equivalent of DCHA is used.
Problem 2: Product Fails to Crystallize or Oils Out

Possible Causes & Solutions:

  • Presence of Impurities: Impurities can significantly inhibit crystallization. If an oil is obtained, it is likely a sign of impure product.

    • Action: Purify the crude product further. If not already performed, consider forming the dicyclohexylamine salt.[7][8][9] Alternatively, a short silica gel plug filtration can remove polar impurities.

  • Inappropriate Crystallization Solvent: The chosen solvent or solvent system may not be suitable for crystallization.

    • Action: A systematic solvent screen is recommended. Start with single solvents of varying polarity (e.g., ethyl acetate, isopropanol, acetonitrile, toluene). If single solvents are unsuccessful, try solvent mixtures. A good starting point is to dissolve the compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until turbidity is observed, then warm to redissolve and cool slowly.[12][13][14][15][16]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very small crystals.[10]

    • Action: Allow the crystallization solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.[10]

Problem 3: Presence of Impurities in the Final Product

Possible Causes & Solutions:

Impurity Potential Source Identification & Removal
Unreacted Starting Materials Incomplete reaction.Monitor by TLC or HPLC. Recrystallization or DCHA salt formation should effectively remove these.
Hydrolyzed Product (Carboxylic Acid or Amide) Exposure to strong acidic or basic conditions during workup.[1][4][5][6]Can be detected by NMR (disappearance of nitrile peak, appearance of carboxylic acid or amide protons) and LC-MS. An acidic wash (e.g., dilute HCl) during workup can remove the basic starting materials, while a basic wash (e.g., dilute NaHCO3) can remove the acidic hydrolyzed product.
Di-substituted or Isomeric Byproducts Side reactions during the synthesis.Characterization by NMR and mass spectrometry. Purification via DCHA salt formation is often effective. If impurities persist, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Dicyclohexylamine (DCHA) Salt Formation for Purification
  • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature to ensure complete dissolution.

  • Slowly add one molar equivalent of dicyclohexylamine to the warm solution with stirring.

  • Allow the solution to cool to room temperature. The DCHA salt should precipitate out of the solution.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the crystalline salt by vacuum filtration.

  • Wash the salt with a small amount of cold solvent to remove any residual impurities.

  • Dry the salt under vacuum.

Protocol 2: Regeneration of the Free Pyrazinone from its DCHA Salt
  • Suspend the DCHA salt in a mixture of a suitable organic solvent (e.g., ethyl acetate) and water.

  • Acidify the mixture by the dropwise addition of a dilute acid (e.g., 1M HCl) with vigorous stirring until the pH of the aqueous layer is between 4 and 5.

  • Continue stirring until all the solid has dissolved.

  • Separate the organic layer.

  • Extract the aqueous layer with two more portions of the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the purified this compound.

Visualizations

Workflow for Workup and Purification

Workup_Purification cluster_workup Aqueous Workup cluster_purification Purification via DCHA Salt Reaction_Mixture Crude Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench pH_Adjust Adjust pH to 4-5 Quench->pH_Adjust Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjust->Extraction Organic_Layer Combined Organic Layers Extraction->Organic_Layer Wash Wash with Brine Organic_Layer->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Dissolve_Crude Dissolve Crude Product (e.g., IPA) Crude_Product->Dissolve_Crude Proceed to Purification Add_DCHA Add Dicyclohexylamine (1 eq.) Dissolve_Crude->Add_DCHA Precipitate_Salt Precipitate DCHA Salt Add_DCHA->Precipitate_Salt Filter_Salt Filter and Wash Salt Precipitate_Salt->Filter_Salt DCHA_Salt Pure DCHA Salt Filter_Salt->DCHA_Salt Regenerate_Freebase Regenerate Free Pyrazinone (Acidic Workup) DCHA_Salt->Regenerate_Freebase Pure_Product Pure Product Regenerate_Freebase->Pure_Product

Caption: Overall workflow for the workup and purification of this compound.

Troubleshooting Logic for Crystallization Failure

Crystallization_Troubleshooting node_action node_action start Product Fails to Crystallize (Oils Out) check_purity Is the crude product pure? start->check_purity purify Further Purification (e.g., DCHA salt formation, column chromatography) check_purity->purify No solvent_screen Perform a systematic solvent screen check_purity->solvent_screen Yes purify->solvent_screen slow_cool Ensure slow cooling and consider seeding solvent_screen->slow_cool success Crystallization Successful slow_cool->success

Caption: Decision-making flowchart for troubleshooting crystallization issues.

References

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Journal of the Iranian Chemical Society. [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015). University of Florida. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • CAS No : 1137606-76-8 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile - Venkatasai Life Sciences. (n.d.). Venkatasai Life Sciences. [Link]

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025). ResearchGate. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024). YouTube. [Link]

  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • CAS No : 1137606-74-6 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dicyclohexylamine | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

  • Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - MDPI. (2024). MDPI. [Link]

  • Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs - MDPI. (n.d.). MDPI. [Link]

  • Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

stability issues of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Introduction

Welcome to the technical support guide for 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS: 356783-31-8). This molecule is a critical intermediate in the synthesis of the antiviral agent Favipiravir.[1] Its structural integrity is paramount for successful downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability, particularly under acidic and basic conditions. The primary points of instability are the nitrile group and the pyrazinone ring system, which are susceptible to hydrolysis. Understanding and controlling the experimental environment is key to preventing unwanted degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability issue is the susceptibility of the nitrile group (-C≡N) to hydrolysis. This reaction can occur under both acidic and basic conditions, leading to the formation of first the corresponding carboxamide (Favipiravir) and subsequently the carboxylic acid. While the pyrazinone ring is relatively stable, extreme pH and high temperatures can promote ring-opening or other degradation pathways.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The compound shows significant degradation in both acidic and basic aqueous media. Studies on the closely related compound Favipiravir have shown it is susceptible to acid and base hydrolysis.[2] By analogy, this compound will readily hydrolyze. The rate of hydrolysis is dependent on pH, temperature, and reaction time. For maximum stability in solution, it is crucial to maintain a near-neutral pH and use the solution promptly.

Q3: What are the expected degradation products under acidic or basic conditions?

The principal degradation pathway involves the hydrolysis of the nitrile functional group.

  • Initial Product: Under controlled conditions, the nitrile can be hydrolyzed to the carboxamide, forming 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide (Favipiravir).

  • Final Product: With prolonged exposure to acidic or basic conditions, this amide will further hydrolyze to the more stable 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid.[3]

It is essential to monitor reactions for the appearance of these more polar byproducts by techniques like TLC or LC-MS.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, the solid compound should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[4] It should be protected from moisture and light. Many suppliers provide this compound as a dicyclohexylamine or dibutylamine salt, which enhances its crystalline nature and stability during storage.[4][5]

Q5: Are there any specific solvents to avoid during experimental use?

For reactions where the integrity of the nitrile group is critical, avoid protic solvents like water, methanol, and ethanol, especially in the presence of acid or base catalysts, as they can participate in hydrolysis. For short-term dissolution for analysis or reaction, anhydrous aprotic solvents such as acetonitrile, THF, ethyl acetate, or dichloromethane are recommended.

Troubleshooting Guides

Issue 1: Low Yield and Complex Product Mixture in a Reaction

You've performed a reaction using this compound as a starting material, but the yield is low, and analytical data (NMR, LC-MS) shows multiple unexpected products.

  • Primary Suspected Cause: Degradation of the starting material or an intermediate due to incompatible pH conditions or the presence of water.

Troubleshooting Workflow

Caption: Workflow for troubleshooting low reaction yields.

Step-by-Step Resolution
  • Verify Starting Material Purity: Before use, confirm the purity of your this compound using an appropriate analytical method like HPLC-UV or ¹H NMR.

  • Employ Anhydrous Techniques: Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude water.

  • Control pH: If your reaction generates acidic or basic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge) or an appropriate buffer to maintain a neutral environment.

  • Use Mild Conditions: If the reaction chemistry requires an acid or base, use the mildest possible catalyst, lowest effective temperature, and shortest possible reaction time.

  • Reaction Monitoring: Use TLC or LC-MS to track the reaction progress. Look for the appearance of a highly polar spot or peak that could correspond to the hydrolyzed carboxylic acid byproduct.

Issue 2: A New, More Polar Byproduct Appears During Aqueous Workup

During the extraction and separation phase of your experiment, you notice a new, more polar spot on your TLC plate that was not present in the initial reaction mixture.

  • Primary Suspected Cause: Hydrolysis of the nitrile group to the carboxylic acid during contact with the acidic or basic aqueous wash.

Degradation Pathway Visualization

G A This compound B 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide (Favipiravir) A->B H₂O (H⁺ or OH⁻) C 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid B->C H₂O (H⁺ or OH⁻)

Caption: Hydrolysis pathway of the nitrile to the final carboxylic acid.

Step-by-Step Resolution
  • Perform Neutral Washes: During workup, use saturated sodium chloride (brine) for washes instead of acidic or basic solutions. If pH adjustment is necessary, carefully bring the aqueous layer to pH 7 using dilute solutions (e.g., 1% NaHCO₃ or 1% NH₄Cl) before extraction.

  • Minimize Contact Time: Perform extractions quickly to reduce the time the compound is in contact with the aqueous phase.

  • Use Cold Solutions: Conduct the workup using chilled solutions and in an ice bath to slow the rate of potential hydrolysis.

  • Confirm Byproduct Identity: If possible, isolate the byproduct and analyze it via LC-MS. The expected mass of the carboxylic acid degradation product (C₅H₃FN₂O₃) is approximately 158.09 g/mol .[3] This confirmation will validate that hydrolysis is the issue.

Data Summary & Protocols

Table 1: Stability and Degradation Profile
ConditionKey Reactive SitePotential IntermediateFinal Degradation Product
Acidic (H₃O⁺) Nitrile (-C≡N)6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Basic (OH⁻) Nitrile (-C≡N)6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
Table 2: Recommended Handling and Solvents
ApplicationRecommended Solvents / ConditionsConditions to AvoidRationale
Long-Term Storage Solid form at 2-8°C under inert gas (Ar/N₂)Room temperature, exposure to air/moisturePrevents slow hydrolysis from atmospheric moisture.
Reaction Solvent Anhydrous Aprotic: Acetonitrile, THF, DCM, Ethyl AcetateProtic Solvents: Water, Methanol, EthanolAprotic solvents do not participate in hydrolysis.
Aqueous Workup Saturated Brine (NaCl), pH 7 water (cold)Strong acidic or basic washes (e.g., >1M HCl or NaOH)Minimizes acid/base-catalyzed hydrolysis during extraction.
Protocol: HPLC Method for Stability Assessment

This method is adapted from validated stability-indicating methods for Favipiravir and is suitable for monitoring the purity of this compound and detecting its primary degradant.[2][6]

  • Chromatographic System:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 321 nm.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Mobile Phase Preparation:

    • Prepare a 25 mM phosphate buffer and adjust the pH to 3.5 with phosphoric acid.[2]

    • The mobile phase can be an isocratic mixture of this phosphate buffer and a suitable organic modifier like acetonitrile or methanol. A typical starting ratio would be Buffer:Acetonitrile (90:10 v/v).[7] Adjust the ratio to achieve good separation.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • The nitrile starting material will be less polar and have a longer retention time than the carboxylic acid degradation product.

    • The appearance and growth of an earlier-eluting peak over time in a solution indicates degradation.

References

  • ResearchGate. (n.d.). Stability profiles of favipiravir in (a) normal saline and (b) PBS... [Image]. Retrieved from [Link]

  • Bulduk, İ. (2021). Development and validation of stability indicating HPLC method for favipiravir used in the treatment of the Covid-19 disease. Journal of the Faculty of Pharmacy of Istanbul University, 51(3), 365-374.
  • Abdallah, I. A., et al. (2022). The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization.
  • Ibrahim, F., et al. (2021). A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling. Journal of Pharmaceutical and Biomedical Analysis, 197, 113968.
  • Kumar, A., et al. (2022). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method.
  • Klinger, J. L., et al. (2018). Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds... [Image]. ResearchGate. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.
  • Parvathi, A., et al. (2011). Microbial metabolism of pyrazines. Critical Reviews in Microbiology, 37(2), 99-112.
  • Pharmaffiliates. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt. Retrieved from [Link]

  • Feng, Y., et al. (2024). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. Frontiers in Bioengineering and Biotechnology, 12, 1384591.
  • Journal of the Serbian Chemical Society. (n.d.). View of Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-pyrazine-2-carboxylic acid amide. Retrieved from [Link]

  • IndiaMART. (n.d.). 6-Fluoro-3-Hydroxy Pyrazine-2-Carbonitrile Dicyclohexyl Amine Salt. Retrieved from [Link]

  • Reddy, G. O., et al. (2022). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Monatshefte für Chemie - Chemical Monthly, 153(12), 1239-1246.
  • Alfa Aesar. (n.d.). This compound compound w. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. Retrieved from [Link]

  • Ashenhurst, J. (2022). 5 Key Factors That Influence Acidity In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dicyclohexylamine. Retrieved from [Link]

Sources

avoiding degradation of pyrazine intermediates during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling pyrazine intermediates. Pyrazines are a cornerstone of many pharmaceutical and flavor chemistry applications, but their synthesis is often plagued by issues of instability and degradation.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges, improve yields, and ensure the integrity of your target molecules.

Understanding the Instability of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electron-withdrawing nitrogen atoms at the 1 and 4 positions. This inherent electronic nature is the primary driver of both its utility and its instability.

  • Susceptibility to Nucleophilic Attack: The electron-deficient carbons are prone to attack by nucleophiles, which can lead to ring-opening or substitution reactions, especially under harsh basic conditions.

  • Reactivity of Substituents: Substituents on the pyrazine ring are highly influenced by its electronic nature. For example, halogens (like chloro groups) are activated toward nucleophilic substitution, and alkyl groups can be unusually acidic.[1]

  • Oxidative and Reductive Sensitivity: The ring and its side chains can be sensitive to both oxidation and reduction. Peracids, for instance, can lead to N-oxidation or even ring opening, depending on the substrate.[2] The presence of atmospheric oxygen can also promote degradation pathways, particularly under aerobic conditions.[3]

Troubleshooting Guide: Symptom-Based Problem Solving

This section is organized by common observable problems during synthesis and workup.

Issue 1: Low Yields and Incomplete Reactions

You've run the reaction, and TLC/LC-MS analysis shows significant starting material remaining or a complex mixture with very little desired product.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Hydrolysis of Reagents Many reagents used in pyrazine synthesis, such as sulfonyl chlorides or acyl chlorides, are highly moisture-sensitive. Water contamination will consume the reagent, preventing it from reacting with the pyrazine intermediate.[4]Action: Implement rigorous anhydrous conditions. Oven-dry all glassware and cool it under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, either freshly distilled or from a solvent purification system.
Insufficient Basicity or Incorrect Base Reactions like N-acylation or sulfonylation require a base to neutralize the acid byproduct (e.g., HCl). If the base is too weak or sterically hindered, the reaction may stall. Conversely, a strongly nucleophilic base can compete with your pyrazine intermediate, leading to side products.Action: For acylations, a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is often effective.[4] Pyridine can also be used but may be nucleophilic in some contexts. The choice of base can significantly influence the reaction profile.[4]
Poor Temperature Control Exothermic reactions can lead to thermal degradation of sensitive pyrazine intermediates. Side reactions often have a higher activation energy and become more prominent at elevated temperatures.Action: Maintain strict temperature control. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to suppress side product formation.[4] Use an ice bath for additions of reactive reagents.
Issue 2: Appearance of Unexpected Side Products

Your main product is formed, but it's contaminated with significant, difficult-to-separate impurities.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Formation of Imidazole Byproducts In Maillard-type reactions or syntheses involving ammonia and dicarbonyls, key intermediates can react with aldehydes to form imidazole derivatives, which are often co-extracted with pyrazines.[5]Action: Optimize the reaction pH. Lowering the pH can sometimes disfavor the pathways leading to imidazoles.[5] During purification, silica gel chromatography can be effective at retaining the more polar imidazole impurities, allowing for elution of the desired pyrazine.[6]
Di-substitution or Polysubstitution If the stoichiometry is not carefully controlled in reactions like halogenation or sulfonylation, multiple functional groups can be added to the pyrazine ring, leading to undesired polysubstituted products.Action: Control stoichiometry precisely. Use a 1:1 molar ratio for monosubstitution.[4] Consider the slow, dropwise addition of the electrophilic reagent to the pyrazine solution to avoid localized high concentrations that favor multiple reactions.
Ring Opening or Rearrangement Highly reactive reagents, particularly strong oxidizing agents like peracids, can attack the pyrazine ring itself, leading to cleavage and the formation of non-heterocyclic byproducts like N-benzoylurea.[2]Action: Choose milder reagents. If N-oxidation is desired, use a more controlled oxidant. If a side-chain needs oxidation, protect the pyrazine nitrogens first if possible. Monitor the reaction closely at low temperatures to minimize over-oxidation.
Issue 3: Product Degradation During Workup or Purification

The reaction appears clean by in-situ analysis, but the isolated yield is low, and new impurities appear after extraction and chromatography.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
pH-Induced Degradation Pyrazine intermediates can be sensitive to both strongly acidic and strongly basic conditions.[7][8] For example, hydrolysis of ester or chloro groups can occur under aqueous acidic or basic workups.[9][10][11]Action: Maintain a neutral or near-neutral pH during aqueous workups whenever possible. Use mild acids/bases (e.g., saturated NH4Cl, saturated NaHCO3) instead of concentrated HCl or NaOH. Minimize contact time with aqueous layers.
Degradation on Silica Gel The acidic nature of standard silica gel can degrade sensitive pyrazine derivatives. Amine-containing pyrazines are particularly prone to streaking and decomposition on silica.Action: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina (neutral or basic) or C18-bonded silica for purification.[6]
Oxidation Upon Exposure to Air Dihydropyrazine intermediates, which are precursors in many pyrazine syntheses, are highly susceptible to air oxidation to form the aromatic pyrazine.[12] While sometimes desired, uncontrolled oxidation can lead to byproducts. Other sensitive intermediates can degrade upon prolonged exposure to air during concentration or chromatography.Action: For sensitive intermediates, perform workup and purification under an inert atmosphere. Use degassed solvents. When concentrating the product, use a rotary evaporator with a nitrogen or argon bleed.

Visualizing Degradation and Mitigation Strategies

Common Degradation Pathways

This diagram illustrates the primary environmental and chemical stressors that can lead to the degradation of a generalized pyrazine intermediate.

Figure 1: Key Degradation Pathways for Pyrazine Intermediates cluster_stressors Stressors cluster_outcomes Degradation Products Pyrazine Pyrazine Intermediate RingOpening Ring-Opened Products Pyrazine->RingOpening e.g., Hydrolysis Pyrazine->RingOpening Hydrolysis Hydrolyzed Side-Chains Pyrazine->Hydrolysis e.g., Ester/Amide Cleavage Polymerization Polymerization Pyrazine->Polymerization Pyrazine->Polymerization Oxidation Oxidized Byproducts Pyrazine->Oxidation Side-chain or N-Oxidation Acid Strong Acid (H+) Acid->Pyrazine Base Strong Base (OH-) Base->Pyrazine Oxygen Oxygen / Air Oxygen->Pyrazine Light UV Light Light->Pyrazine

Caption: Key stressors leading to pyrazine degradation.

General Workflow for Synthesizing a Sensitive Pyrazine

This workflow diagram outlines the critical control points for minimizing degradation during the synthesis of a sensitive pyrazine derivative.

Figure 2: Workflow for Sensitive Pyrazine Synthesis Start Start: Anhydrous Reagents & Solvents Reaction Reaction Under Inert Atmosphere (Ar / N2) Start->Reaction TLC In-Process Control (TLC / LC-MS) Reaction->TLC Monitor Progress Quench Controlled Quench (e.g., sat. NH4Cl) TLC->Quench Reaction Complete Workup Aqueous Workup (pH Control) Quench->Workup Dry Drying (Na2SO4 / MgSO4) Workup->Dry Concentrate Concentration (Reduced Pressure, Minimal Heat) Dry->Concentrate Purify Purification (e.g., Deactivated Silica) Concentrate->Purify End Final Product: Store Under Inert Gas, Protected from Light Purify->End

Caption: A workflow highlighting key stability checkpoints.

Frequently Asked Questions (FAQs)

Q1: My aminopyrazine derivative is dark and oily, but I expect a solid. What happened? A1: Aminopyrazines are particularly susceptible to air oxidation, which can lead to discoloration and the formation of oligomeric impurities. The exocyclic amino group increases the electron density of the ring, making it more prone to oxidation compared to unsubstituted pyrazine. Ensure that your reaction and workup are performed under a strictly inert atmosphere. For purification, consider using deactivated silica or alumina and degassed solvents.

Q2: How should I store my purified pyrazine intermediates? A2: The stability of pyrazine intermediates varies greatly with their substitution pattern. As a general rule, they should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen is preferable). For highly sensitive compounds, storing them in a freezer (-20 °C) in a sealed amber vial backfilled with argon is recommended.

Q3: I'm trying to hydrolyze a methyl ester on a pyrazine ring without touching a chloro substituent. What conditions do you recommend? A3: This is a common challenge due to the activated nature of halopyrazines. Using harsh basic conditions (e.g., NaOH in refluxing methanol) will likely lead to a mixture of ester hydrolysis and chloro displacement. A milder, more controlled hydrolysis using lithium hydroxide (LiOH) in a water/THF mixture at room temperature or slightly elevated temperatures can often provide the desired carboxylic acid with minimal side reactions.[11]

Q4: What are the best general methods for purifying pyrazine derivatives? A4: The best method depends on the specific compound and impurities.

  • Flash Column Chromatography: This is highly effective for most non-polar to moderately polar pyrazines.[4] A common eluent system is a gradient of hexane and ethyl acetate.[4][6] For basic pyrazines, adding 0.5-1% triethylamine to the eluent is crucial.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[4] Common solvents include ethanol, ethyl acetate, or hexane/ethyl acetate mixtures.

  • Liquid-Liquid Extraction (LLE): LLE is a good first-pass purification step to remove water-soluble impurities.[4][6] Solvents like ethyl acetate or methyl-t-butyl ether (MTBE) are commonly used.[6]

Q5: Can I use microwave heating to accelerate my pyrazine synthesis? A5: Yes, microwave-assisted synthesis can be a powerful tool for accelerating these reactions. However, it requires careful optimization. The rapid heating can significantly reduce reaction times but can also promote decomposition if the temperature is not precisely controlled.[4] It is essential to perform small-scale optimization experiments to find the ideal temperature and time that maximizes product formation while minimizing degradation.

References

  • Slideshare. Synthesis and reactions of Pyrazine. Available from: [Link]

  • J. Chem. Soc., Perkin Trans. 1. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Available from: [Link]

  • YouTube. Synthesis and reactions of Pyrazine. Available from: [Link]

  • Müller R, Rappert S. Pyrazines: occurrence, formation and biodegradation. Appl Microbiol Biotechnol. 2010 Feb;85(5):1315-20. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available from: [Link]

  • MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available from: [Link]

  • ResearchGate. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available from: [Link]

  • Ashraf-Khorassani M, et al. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. J AOAC Int. 2019 Oct 17. Available from: [Link]

  • Müller R, Rappert S. Pyrazines: Occurrence, formation and biodegradation. ResearchGate. 2010. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. 2014, 6(5):104-105. Available from: [Link]

  • ResearchGate. An outstanding cyclocondensation of 2-aminopyrazine. Available from: [Link]

  • ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]

  • PubMed. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Available from: [Link]

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ScienceDirect. Pyrazines and Related Ring Structures. Available from: [Link]

  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]

  • Google Patents. Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • PubMed. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. Available from: [Link]

  • Google Patents. Purification of pyrazine.
  • PubMed Central. Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. Available from: [Link]

  • Laboratoire de Chimie et Biochimie Pharmacologiques et Toxicologiques. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

  • PubMed. Synthesis and base-pairing properties of pyrazine nucleic acids. Available from: [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available from: [Link]

  • PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from... Available from: [Link]

  • Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine. Available from: [Link]

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]

  • PubChem. Chloropyrazine. Available from: [Link]

  • PubMed. Effect of pH on the stability of plant phenolic compounds. Available from: [Link]

  • ResearchGate. Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. Available from: [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]

Sources

strategies for reducing reaction time in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazine Synthesis Optimization

A Senior Application Scientist's Guide to Accelerating Reaction Times

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to overcome kinetic barriers and reduce reaction times in their synthetic workflows. Classical methods for pyrazine synthesis, while foundational, are often plagued by long reaction times, harsh conditions, and low yields.[1][2] This resource provides field-proven strategies, troubleshooting guides, and detailed protocols to accelerate your path to the desired pyrazine derivatives.

Frequently Asked Questions (FAQs): Strategies for Reaction Acceleration

This section addresses common questions and issues related to slow pyrazine syntheses. Each answer provides a direct solution followed by an in-depth explanation of the underlying chemical principles.

Q1: My standard pyrazine synthesis is taking over 12 hours. What are the first parameters I should adjust?

A1: The most immediate and impactful parameters to investigate are temperature, solvent, and pH . These factors fundamentally govern reaction kinetics and can often be optimized without altering the core synthetic route.

  • Temperature: Increasing the reaction temperature is a primary method for accelerating most chemical reactions. In pyrazine synthesis, higher temperatures increase the rate of both the initial condensation and the subsequent, often rate-limiting, oxidation/dehydrogenation step.[3] For instance, in the synthesis of pyrazines from 1-hydroxy-acetone and ammonium hydroxide, yields consistently increase as the temperature is raised from 100°C to 140°C.[3]

    • Causality: According to collision theory, raising the temperature increases the kinetic energy of reactant molecules, leading to more frequent and more energetic collisions. This increases the proportion of molecules that can overcome the activation energy barrier. However, be cautious of excessive heat, which can lead to decomposition of the pyrazine ring, particularly above 450°C in gas-phase reactions.[1]

  • Solvent: The choice of solvent can dramatically influence reaction rates. Solvents with higher boiling points allow for higher reaction temperatures. Furthermore, the solvent's polarity can affect the stability of transition states. In a study on the enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol (log P between 0.6 and 3.5) provided a higher yield compared to more polar or non-polar solvents, as it optimized the stability and activity of the enzyme catalyst.[4]

    • Causality: The solvent can participate in the reaction mechanism or stabilize charged intermediates and transition states. For reactions involving polar intermediates, a polar solvent is often beneficial. For enzymatic reactions, the solvent's hydrophobicity is critical to maintaining the enzyme's conformational integrity.[4]

  • pH: For reactions involving acid or base catalysis, pH is a critical parameter. In the synthesis of pyrazines using ammonium hydroxide, maintaining a pH of 11.0 or higher was found to be optimal for maximizing yields.[3]

    • Causality: The pH determines the protonation state of reactants and intermediates. In the Gutknecht synthesis, for example, the initial self-condensation of the α-amino ketone is base-catalyzed.[1][5] Incorrect pH can stall the reaction by preventing the formation of the necessary nucleophilic or electrophilic species.

Q2: I've optimized my reaction conditions but still face long reaction times. What advanced technologies can I use to dramatically shorten them?

A2: To achieve significant reductions in reaction time, from many hours to mere minutes, consider adopting modern energy-input technologies like Microwave-Assisted Synthesis and Ultrasound-Assisted Synthesis , or changing the reactor setup to a Continuous-Flow System .

  • Microwave-Assisted Synthesis: This is one of the most effective methods for accelerating pyrazine synthesis. Microwave irradiation uses dielectric heating to rapidly and efficiently heat the reaction mixture.

    • Causality: Microwaves directly couple with polar molecules in the reaction mixture, causing them to align with the oscillating electric field. This rapid molecular motion generates heat efficiently and uniformly throughout the solvent, often leading to localized superheating far above the solvent's boiling point. This results in dramatic rate enhancements. For example, a microwave-assisted synthesis of pyrazine derivatives in a reactive eutectic media achieved maximum yield in less than 3 minutes at 120°C, compared to 40 minutes at 80°C.[6][7] In another case, a condensation reaction that took 2 hours under conventional heating was completed in 10 minutes with microwave irradiation.[8]

  • Ultrasound-Assisted Synthesis (Sonication): Ultrasound provides mechanical, not thermal, energy to the reaction. This technique is known for its ability to generate, expand, and collapse microscopic bubbles in a process called acoustic cavitation.

    • Causality: The collapse of these cavitation bubbles creates transient localized hot spots with extremely high temperatures and pressures, generating high-energy radicals and promoting mass transfer. This "green" technique can significantly reduce reaction times and energy consumption without the need for high bulk temperatures.[9] It has been successfully used for the efficient, tandem synthesis of complex imidazo[1,2-a]pyrazine-fused β-carbolines.[10][11]

  • Continuous-Flow Chemistry: This approach involves pumping reactants through a heated tube or microreactor rather than mixing them in a static batch vessel.

    • Causality: Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio.[4] This allows for precise temperature control, rapid heating, and safe handling of exothermic reactions. The result is often a dramatic reduction in reaction time and an increase in space-time yield (STY). An enzymatic synthesis of pyrazinamide derivatives that required 17 hours in a traditional shaker reactor was completed in just 20 minutes in a continuous-flow microreactor.[4] Similarly, a pyrazole synthesis that took 9 hours in batch was reduced to 16 minutes in a flow system.[12]

Q3: Can catalyst selection impact the reaction speed of my pyrazine synthesis?

A3: Absolutely. The choice of catalyst is fundamental to reaction rate. Moving from classical methods to modern catalytic systems can provide a significant kinetic advantage.

  • Homogeneous Catalysis (Base Metals): Earth-abundant metals like manganese are emerging as powerful catalysts. Acridine-based manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of β-amino alcohols to form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts.[13][14]

    • Causality: The catalyst provides an alternative, lower-energy reaction pathway. In this case, the manganese complex facilitates the dehydrogenation steps, which are often a kinetic bottleneck in traditional condensation-oxidation sequences. Optimization of the catalyst (2 mol %), base (KH), and temperature (125 °C) led to quantitative product formation in just 12 hours.[13]

  • Biocatalysis (Enzymes): Enzymes offer a green and highly efficient alternative to traditional chemical catalysts. Lipases, such as Lipozyme® TL IM, have been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines.[4]

    • Causality: Enzymes create a microenvironment in their active site that perfectly orients the substrates and stabilizes the transition state, dramatically lowering the activation energy. While enzymatic reactions can sometimes be slow in batch, combining them with flow chemistry can lead to remarkable efficiency, reducing reaction times from over 20 hours to just 20 minutes.[4]

  • Heterogeneous Catalysis: For vapor-phase reactions, catalysts like granular alumina, copper-chromium, or silver have been used to synthesize pyrazines from diamines and diols.[2]

    • Causality: These solid-supported catalysts provide an active surface on which the reaction occurs, often facilitating dehydration and dehydrogenation steps. They also offer the advantage of easy separation from the reaction mixture.

Troubleshooting & Optimization Guides

Troubleshooting Slow Reactions: A Step-by-Step Logic

When faced with a slow pyrazine synthesis, a systematic approach is key. The following workflow helps diagnose and resolve common kinetic issues.

G start Reaction is Too Slow (>12 hours) q1 Are Temperature & Solvent Optimized? start->q1 q2 Is the Catalyst System Effective? q1->q2 Yes sol1 Increase Temperature incrementally. Screen alternative high-boiling solvents. Reference: q1->sol1 No q3 Is an Advanced Method Feasible? q2->q3 Yes sol2 Screen alternative catalysts (e.g., Mn-pincer, Enzymes). Optimize catalyst loading & base. Reference: q2->sol2 No sol3 Implement Microwave, Ultrasound, or Flow Chemistry. Reference: q3->sol3 Yes end_node Reaction Time Reduced q3->end_node No, continue with optimized classical method sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting workflow for slow pyrazine synthesis reactions.

Quantitative Data Summary

The following tables summarize the dramatic impact of different synthetic methodologies on reaction time.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction / PrecursorsMethodTemperatureReaction TimeYieldReference
Fructose + Ammonium FormateMicrowave120 °C< 3 minutesMax[6]
Fructose + Ammonium FormateMicrowave100 °C15 minutesMax[6]
2-Aminopyridines + Aldehydes + IsonitrilesConventional80 °C2 hours~90%[8]
2-Aminopyridines + Aldehydes + IsonitrilesMicrowave150 °C10 minutes~90%[8]

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

Reaction / PrecursorsMethodReaction/Residence TimeSpace-Time Yield (STY)YieldReference
Pyrazine-2-carboxylate + Benzylamine (Enzymatic)Batch (Shaker)~17 hoursLower~80%[4]
Pyrazine-2-carboxylate + Benzylamine (Enzymatic)Continuous Flow20 minutesHigher82.2%[4]
Arylaldehydes + PyrazolesBatch9 hoursLower~85%[12]
Arylaldehydes + PyrazolesContinuous Flow16 minutesHigher~85%[12]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Pyrazine Synthesis

This protocol provides a general guideline for converting a conventional synthesis to a microwave-assisted method. It is based on principles described for the rapid synthesis of various heterocyclic compounds.[6][8][15]

Warning: Reactions in a sealed microwave vessel can generate significant pressure. Always use appropriate personal protective equipment (PPE) and operate the microwave reactor behind a blast shield. Do not exceed the recommended solvent volume or temperature for the vessel.

  • Vessel Preparation: Place a suitable stir bar into a dry microwave reaction vessel (e.g., 2-5 mL or 10-20 mL capacity).

  • Reagent Addition: In a fume hood, add the starting materials (e.g., α-dicarbonyl compound and 1,2-diamine, or their precursors) and the chosen solvent to the vessel.

  • Catalyst/Additive Addition: Add any necessary catalyst, acid, or base.

  • Sealing: Securely seal the vessel with the appropriate cap using a crimper tool. Ensure the seal is complete to prevent solvent leakage at high temperatures.

  • Microwave Reactor Setup:

    • Place the sealed vessel into the microwave reactor cavity.

    • Program the reaction parameters:

      • Set the target temperature (e.g., 120-150 °C).

      • Set the reaction time (e.g., 3-20 minutes). A preliminary time-course study may be required.

      • Set the power to variable to allow the instrument to maintain the target temperature.

      • Enable magnetic stirring.

  • Reaction Execution: Start the irradiation sequence. The reactor will automatically ramp up to the target temperature and hold for the specified time.

  • Cooling: After the reaction is complete, allow the vessel to cool to room temperature. A compressed air cooling system is often used by the instrument to accelerate this process.

  • Work-up: Once cooled, carefully uncap the vessel in a fume hood. The product can then be isolated using standard procedures (e.g., filtration, extraction, chromatography).

Protocol 2: General Procedure for Continuous-Flow Pyrazine Synthesis

This protocol outlines the basic setup for a continuous-flow synthesis, inspired by the efficient enzymatic synthesis of pyrazinamide.[4]

  • System Setup:

    • Assemble the flow chemistry system, which typically consists of two or more syringe pumps, a T-mixer, a reactor coil (e.g., PFA tubing) placed in a heating unit (e.g., oil bath or column heater), and a back-pressure regulator.

    • For enzymatic reactions, the reactor can be a packed-bed column containing the immobilized enzyme.

  • Reagent Preparation:

    • Prepare two separate stock solutions. Solution A: Dissolve the first reactant (e.g., pyrazine-2-carboxylate) in the chosen solvent. Solution B: Dissolve the second reactant (e.g., benzylamine) in the same solvent.

    • Degas both solutions if reactants are sensitive to air.

  • Reaction Initiation:

    • Load the stock solutions into their respective syringe pumps.

    • Set the heating unit to the desired reaction temperature (e.g., 45 °C).

    • Set the flow rates on the pumps to achieve the desired residence time. The residence time (τ) is calculated as the reactor volume (V) divided by the total flow rate (F): τ = V / F. For a 20-minute residence time with a specific microreactor, a flow rate of 31.2 μL/min was used.[4]

  • Steady State and Collection:

    • Start the pumps. The reactant streams will combine in the T-mixer and enter the heated reactor coil.

    • Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product.

    • Collect the reaction output from the back-pressure regulator.

  • Work-up and Analysis:

    • Analyze the collected fractions by TLC, GC-MS, or HPLC to determine conversion.

    • Combine the product-containing fractions and perform a standard work-up (extraction, solvent evaporation) and purification (chromatography, crystallization).

G cluster_0 Batch Synthesis cluster_1 Continuous-Flow Synthesis batch_reagents Reagents + Solvent in Flask batch_heat Heating & Stirring (Hours) batch_reagents->batch_heat batch_workup Work-up & Purification batch_heat->batch_workup collection Product Collection pump_a Pump A (Reactant 1) mixer T-Mixer pump_a->mixer pump_b Pump B (Reactant 2) pump_b->mixer reactor Heated Reactor Coil (Seconds to Minutes) mixer->reactor bpr Back-Pressure Regulator reactor->bpr bpr->collection

Caption: Comparison of workflow for Batch vs. Continuous-Flow synthesis.

References

  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • A Facile Ultrasound Assisted for an Efficient Synthesis of Imidazo[1,2-a]pyrazine-fused β-Carbolines. Semantic Scholar. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health (NIH). [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). [Link]

  • Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. National Institutes of Health (NIH). [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • A FACILE ULTRASOUND ASSISTED FOR AN EFFICIENT SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE-FUSED. Semantic Scholar. [Link]

  • Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. Semantic Scholar. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PubMed Central. [Link]

  • What are the mechanism of reaction in preparing pyrazine?. ResearchGate. [Link]

  • Kinetic studies of the Knorr pyrazole synthesis in batch and continuous flow. Reaction Chemistry & Engineering. [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]

  • Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. ResearchGate. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

  • Gutknecht Condensation. CoLab. [Link]

  • Chapter IV Section A (General introduction and synthetic background). NBU-IR. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. [Link]

  • Gutknecht-Pyrazinsynthese. Wikipedia. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Springer. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Pyrazine. Wikipedia. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Color Changes During Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Unexpected color changes during a chemical reaction can be alarming for any researcher, scientist, or drug development professional. While a color change is often an indicator of a successful transformation, an unanticipated hue can signal anything from a benign side reaction to a catastrophic failure of the synthetic pathway. This guide provides a structured approach to diagnosing and resolving these chromatic anomalies, ensuring the integrity and reproducibility of your experimental outcomes. The core principle of this guide is to empower you with the logical framework to dissect the problem, identify the root cause, and implement a validated solution.

Part 1: Immediate Actions & Preliminary Diagnosis

An unexpected color change demands a systematic, yet swift, initial response. The goal is to gather as much data as possible without compromising the reaction.

Q1: My reaction has turned an unexpected color. What are the first steps I should take?

A1: Do not immediately terminate the reaction unless there are safety concerns (e.g., rapid gas evolution, uncontrolled exotherm). Instead, follow this protocol:

  • Record Observations Meticulously:

    • Note the exact time the color change occurred.

    • Describe the color's intensity (e.g., pale yellow, deep purple) and nature (e.g., transparent, opaque, precipitate).

    • Record the reaction temperature, stirring rate, and atmospheric conditions (e.g., under nitrogen, open to air).

    • Take a high-resolution photograph for your records.

  • Sample Cautiously (if possible and safe):

    • Withdraw a small aliquot of the reaction mixture for preliminary analysis.

    • Immediately quench the aliquot if the reaction is ongoing.

    • Analyze the sample via Thin Layer Chromatography (TLC) or a rapid spectroscopic method like UV-Vis to get a preliminary idea of the mixture's complexity.

  • Review the Protocol:

    • Double-check the concentrations and order of addition for all reagents.

    • Verify the purity of the starting materials and solvents from their certificates of analysis.

This initial data collection is crucial for forming a hypothesis about the cause of the color change.

Q2: How can I quickly determine if the color change is due to my desired product or an impurity?

A2: A rapid comparison against a known standard is the most effective method.

  • Reference Standard: If you have a pure sample of your expected product, dissolve a small amount in the reaction solvent. If the color matches your reaction mixture, the color may be an inherent property of the product.

  • Literature Precedent: Review the original publication or patents for the procedure. Often, subtle color changes are noted in the experimental section.

  • UV-Vis Spectroscopy: A quick scan can reveal the presence of chromophores.[1][2] A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths.[1][2] If your starting materials are colorless and your product is expected to be as well, a strong absorbance in the visible spectrum (400-700 nm) is a clear indication of a colored impurity.[1]

Part 2: In-Depth Troubleshooting Guide

Once preliminary data is gathered, a more thorough investigation is required. This section is organized by the most common causes of unexpected color changes.

Issue 1: Oxidation-Related Color Changes

Oxidation is a frequent culprit, especially in reactions sensitive to air.

Q3: My reaction turned yellow/brown/black, and I suspect oxidation. How can I confirm this?

A3: Oxidation often leads to the formation of highly conjugated systems, which are potent chromophores.[3][4]

Causality: The presence of atmospheric oxygen, or residual oxidizing agents, can react with electron-rich species in your reaction. This process often involves the transfer of electrons, leading to a change in the oxidation state of a component, which can result in a color change.[5][6] For instance, many organic compounds, particularly phenols and anilines, are notoriously susceptible to air oxidation, forming colored quinone-like structures.

Troubleshooting Workflow:

start Unexpected Color Observed (Yellow/Brown/Black) check_air_sensitivity Is the reaction known to be air-sensitive? start->check_air_sensitivity run_control Run a control reaction under strict inert atmosphere (N2 or Ar). check_air_sensitivity->run_control Yes other_causes Investigate other causes (e.g., metal contamination, thermal degradation). check_air_sensitivity->other_causes No compare_results Compare color with the original reaction. run_control->compare_results color_persists Color still present compare_results->color_persists no_color No color change compare_results->no_color color_persists->other_causes conclusion_oxidation Conclusion: Oxidation is the likely cause. no_color->conclusion_oxidation

Caption: Workflow for diagnosing oxidation-related color changes.

Experimental Protocol: Running a Control Reaction Under Inert Atmosphere

  • Glassware Preparation: Dry all glassware in an oven at >120°C overnight and allow to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of high-purity nitrogen or argon.

  • Solvent Degassing: Degas the solvent by sparging with nitrogen or argon for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Addition: Add all reagents via syringe through a septum, maintaining the inert atmosphere.

  • Execution: Run the reaction under the same conditions as the original experiment and monitor for color changes.

If the reaction remains colorless under inert conditions, you have confirmed that atmospheric oxygen was the cause.

Issue 2: Metal Contamination

Trace amounts of metal ions can have a profound impact on reaction color.

Q4: My reaction has developed an intense, unexpected color (e.g., blue, green, purple). Could this be due to metal contamination?

A4: Yes, transition metal ions are well-known to form brightly colored complexes with organic molecules.[6][7] Even at parts-per-million (ppm) levels, these complexes can impart significant color.

Common Sources of Metal Contamination:

SourceCommon Metal ContaminantsPotential Color of Complexes
Spatulas (stainless steel)Iron (Fe), Chromium (Cr), Nickel (Ni)Yellow, green, blue, violet
ReagentsPalladium (Pd), Copper (Cu), Ruthenium (Ru)Varies widely (red, green, blue)
Glassware EtchingSilicon (Si), Boron (B) - less commonGenerally colorless
WaterIron (Fe), Copper (Cu)Yellow/brown (rust), blue/green

Diagnostic Approach:

  • Review Reagent History: Check if any reagents were used in previous reactions involving transition metals.

  • Glassware Inspection: Ensure that no glassware from reactions involving colored metal complexes was inadvertently used.

  • ICP-MS Analysis: For high-value reactions in drug development, submitting a sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can definitively identify and quantify trace metal contaminants.

Mitigation Strategy:

  • Use of Metal Scavengers: If a specific metal contaminant is identified, specialized resins or scavengers can be added to the reaction mixture to sequester the metal ions.

  • Dedicated Glassware: Use glassware dedicated to metal-sensitive reactions.

  • High-Purity Reagents: Utilize the highest purity grade of reagents and solvents available.

Issue 3: pH-Dependent Color Changes

Many organic molecules exhibit different colors at different pH values, a property known as halochromism.

Q5: The color of my reaction mixture changes when I add an acid or a base. What does this signify?

A5: This is a strong indication that your product, a byproduct, or an intermediate has acidic or basic functional groups and acts as a pH indicator.[8][9]

Mechanism: The addition of an acid or base alters the protonation state of the molecule. This change in structure can affect the electronic transitions within the molecule's chromophore, leading to a change in the absorbed and reflected light.[9] A classic example is phenolphthalein, which is colorless in acidic solutions and pink in basic solutions.[8]

Troubleshooting Steps:

  • Identify Potential pH-Sensitive Groups: Analyze the structures of your reactants, expected product, and potential byproducts for acidic (e.g., carboxylic acids, phenols) or basic (e.g., amines, pyridines) functional groups.

  • Controlled pH Titration: Take a small, diluted sample of your reaction mixture and slowly add a dilute acid or base while monitoring the color. This can help you identify the pH range at which the color transition occurs.

  • Buffer the Reaction: If the color change is undesirable and the reaction can tolerate it, consider running the reaction in a buffered solution to maintain a constant pH.

Issue 4: Solvent Effects

The choice of solvent can influence the color of a reaction mixture.

Q6: I ran the same reaction in a different solvent, and the color is completely different. Why?

A6: This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of a chromophore by the solvent.[10]

Explanation: The polarity of the solvent can significantly impact the energy levels of a molecule's electrons.[11][12][13] A change in solvent polarity can alter the energy gap for electronic transitions, resulting in a different absorption wavelength and, consequently, a different observed color.[10]

Logical Relationship Diagram:

solvent Solvent Polarity ground_state Ground State Energy solvent->ground_state Stabilizes/Destabilizes excited_state Excited State Energy solvent->excited_state Stabilizes/Destabilizes energy_gap Energy Gap (ΔE) ground_state->energy_gap excited_state->energy_gap absorption Wavelength of Absorbed Light (λ) energy_gap->absorption ΔE = hc/λ color Observed Color absorption->color Complementary Color

Caption: Influence of solvent polarity on observed color.

Practical Implications:

  • When reporting a synthesis, it is crucial to specify the solvent used, as the color of the reaction may be solvent-dependent.

  • If an unexpected color is observed after changing solvents, it does not necessarily indicate a failed reaction. Verify the product's identity using other analytical methods (e.g., NMR, Mass Spectrometry).

Part 3: Frequently Asked Questions (FAQs)

Q7: Can a color change be a false positive for a reaction? A7: Absolutely. A color change is an observation, not a definitive conclusion. Impurities, even in trace amounts, can be highly colored and may mislead you into thinking a reaction has proceeded when it has not.[14][15] Always confirm product formation with spectroscopic or chromatographic techniques.

Q8: My reaction is supposed to be colorless, but it's slightly yellow. Should I be concerned? A8: A pale yellow color is often indicative of minor degradation or the presence of trace impurities.[4] While it may not significantly impact the yield, it can be problematic for applications requiring high purity, such as in pharmaceuticals.[16][17] Consider purification by recrystallization or chromatography, possibly using activated carbon to remove colored impurities.[4]

Q9: How can I identify the chemical structure of an unknown colored impurity? A9: The identification of unknown impurities requires advanced analytical techniques. A common workflow involves:

  • Isolation: Isolate the impurity using preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography.[18][19]

  • Characterization: Elucidate the structure using a combination of Mass Spectrometry (for molecular weight and fragmentation patterns) and Nuclear Magnetic Resonance (NMR) spectroscopy (for the carbon-hydrogen framework).[18]

Q10: Can temperature affect the color of my reaction? A10: Yes, some compounds exhibit thermochromism, changing color in response to temperature changes. This is less common in solution-phase organic reactions but can occur. More frequently, elevated temperatures can accelerate degradation pathways, leading to the formation of colored byproducts.[3]

References

  • What causes the color changes after oxidation-reduction reactions? - Quora. [Link]

  • Chromophore - Grokipedia. [Link]

  • Chromophore - Wikipedia. [Link]

  • Pigment Degradation Pathways - Fashion Sustainability Directory. [Link]

  • A few simple common organic chromophores with their main transitions;... - ResearchGate. [Link]

  • What is Chromophore and auxochrome. #Spectroscopy | Organic Chemistry - YouTube. [Link]

  • Define and exemplify chromophores - PharmaTutor. [Link]

  • Color Change Chemical Reaction - Carolina Knowledge Center. [Link]

  • What Causes Color Change In Chemical Reactions? - Chemistry For Everyone - YouTube. [Link]

  • Dye Degradation Mechanisms - Fashion Sustainability Directory. [Link]

  • 8.9: Reactions in Solution - Chemistry LibreTexts. [Link]

  • Identifying and Preventing Stability-Induced Defects in Pharmaceuticals: Color Change, Degradation, and Viscosity Loss - Pharma.Tips. [Link]

  • Color and Oxidation State — Overview & Examples - Expii. [Link]

  • Chemical Reactions That Cause Color Change - Sciencing. [Link]

  • What exactly are colored impurities? - Reddit. [Link]

  • What causes color degradation? - Reddit. [Link]

  • Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways - PubMed Central. [Link]

  • What causes substances to change colour while they undergo a physical or chemical change? - Quora. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]

  • Textile Wastewater Treatment by Membrane and Electrooxidation Processes: A Critical Review - MDPI. [Link]

  • Identifying Root Causes of Tablet Discoloration During Stability Testing - Pharma.Tips. [Link]

  • 4.7: Solvent Effects - Chemistry LibreTexts. [Link]

  • Solvent - Wikipedia. [Link]

  • The Impact of Impurities in Lab Chemicals - Post Apple Scientific. [Link]

  • Why are the impurities in chemistry a bad thing? - Quora. [Link]

  • What Causes Metals To Corrode And Change Appearance? - Chemistry For Everyone . [Link]

  • Unexpected fabulous color during organic reaction. - Reddit. [Link]

  • Making a chemical that changes color in different liquids - YouTube. [Link]

  • Chemical impurity - Wikipedia. [Link]

  • Solvent Effects on Chemical Reaction - Slideshare. [Link]

  • Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry - ResearchGate. [Link]

  • Discoloration In Your Drug Product? Find Out Why, Fast. - Gateway Analytical. [Link]

  • How to learn change in colour during chemical reaction? - CK-12 Foundation. [Link]

  • Titration unexpected color change - Reddit. [Link]

  • Color-Changing Chemical Reactions Explained: The Science Behind the Magic - Learn It All. [Link]

  • Lesson 6.6: Using Chemical Change to Identify an Unknown . [Link]

  • 7 Chemical Reactions That Create Dramatic Color Changes - Editverse. [Link]

  • What causes a color change in chemical reactions? - CK-12 Foundation. [Link]

  • Color Change Chemistry Experiments - ThoughtCo. [Link]

  • Chem actions Can Change Colors: Surprising Facts About Chem Action . [Link]

  • How can I remove color from my reaction product? - Biotage. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. [Link]

  • Colour tests methods - Analytical Toxicology. [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry - CfPIE. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls . [Link]

  • Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry - PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory compliance, process optimization, and intellectual property protection. 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a key intermediate in the synthesis of the antiviral agent Favipiravir, is a molecule of significant current interest.[1][2] Its precise molecular geometry, including tautomeric form, bond lengths, and intermolecular interactions, dictates its reactivity and purity profile. While various analytical techniques can provide structural clues, single-crystal X-ray crystallography (SCXRD) remains the unequivocal gold standard for providing a definitive, three-dimensional atomic map.

This guide provides an in-depth analysis of the validation of the this compound structure, presenting SCXRD as the primary method of choice. It offers a detailed experimental workflow, explains the causality behind methodological choices, and objectively compares its performance against alternative spectroscopic techniques. The content herein is designed for researchers, scientists, and drug development professionals who require not just data, but a validated and trustworthy understanding of molecular structure.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For the definitive determination of a small molecule's three-dimensional structure, SCXRD is unsurpassed.[3] It directly visualizes the atomic positions within a crystalline lattice by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms. This allows for the precise measurement of bond lengths, bond angles, and the establishment of absolute stereochemistry, providing an irrefutable structural proof.

The primary challenge, and indeed the rate-limiting step, is often the growth of diffraction-quality single crystals. For the title compound, its planar, heterocyclic nature and potential for hydrogen bonding suggest that crystallization is highly feasible. In fact, the crystal structure for the closely related end-product, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), has been successfully elucidated, providing a strong procedural precedent.[3]

Experimental Protocol: From Powder to Refined Structure

The following protocol represents a robust workflow for the structural determination of this compound.

1. Material Procurement & Purification:

  • Action: Obtain a high-purity sample (>98%) of the title compound. Commercial suppliers often provide this as a salt (e.g., with dicyclohexylamine) to improve stability and crystallinity.[4][5] If starting from a salt, the free form must be carefully liberated prior to crystallization screening.

  • Causality: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. Starting with the purest material possible maximizes the probability of obtaining suitable single crystals.

2. Crystallization Screening:

  • Action: Employ various crystallization techniques. Slow evaporation is a common and effective starting point. Dissolve the compound to near-saturation in a range of solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate) and solvent mixtures (e.g., ethanol/water, acetone/hexane) in small, loosely covered vials.

  • Causality: The ideal solvent system is one in which the compound is sparingly soluble. Slow evaporation allows molecules to self-assemble into an ordered, repeating lattice. Screening multiple solvents is necessary as solubility and crystal packing forces are highly solvent-dependent. The formation of a salt with an amine like dicyclohexylamine is a deliberate strategy to introduce bulky, conformationally rigid groups that can facilitate predictable crystal packing.[4]

3. Crystal Selection and Mounting:

  • Action: Under a microscope, identify a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects. Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K).

  • Causality: Flash-cooling vitrifies the residual solvent on the crystal surface and, more importantly, significantly reduces the thermal motion of the atoms. This reduction in atomic vibration leads to sharper diffraction spots at higher angles, resulting in a higher resolution and more precise final structure.

4. X-ray Diffraction Data Collection:

  • Action: Center the mounted crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEXII CCD or similar). Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Causality: A modern area-detector diffractometer allows for the efficient collection of thousands of diffraction intensities. Collecting a complete dataset ensures that the structure can be solved and refined accurately, with proper space group determination and accounting for symmetry.

5. Structure Solution and Refinement:

  • Action: Process the raw diffraction data to obtain a list of reflection intensities. Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map. Refine the atomic positions and displacement parameters against the experimental data.

  • Causality: Structure solution programs provide an initial hypothesis of the atomic arrangement. The subsequent refinement process is a least-squares minimization that adjusts the structural model to best fit the observed diffraction data. Key indicators of a successful refinement are the R-factor (R1) and the goodness-of-fit (GooF), which quantify the agreement between the crystallographic model and the experimental X-ray diffraction data.

Visualizing the SCXRD Workflow

The logical progression from a powdered sample to a fully validated structure is a critical pathway in chemical analysis.

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Purification High-Purity Sample (>98%) Screening Crystallization Screening (Slow Evaporation) Purification->Screening Dissolution in various solvents Mounting Crystal Selection & Cryo-Mounting (100 K) Screening->Mounting Identify suitable single crystal DataCollection X-ray Data Collection (Full Sphere) Mounting->DataCollection Diffractometer Exposure Solution Structure Solution (Direct Methods) DataCollection->Solution Process raw diffraction data Refinement Model Refinement (Least-Squares) Solution->Refinement Initial Model Validation Final Structure Validation (CIF Report) Refinement->Validation Check R-factors, GooF

Caption: Workflow for Single-Crystal X-ray Crystallography.

Data Presentation: Crystallographic Parameters

The output of a successful SCXRD experiment is a crystallographic information file (CIF) containing a wealth of quantitative data. The table below presents key parameters reported for the analogous compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, which serves as an excellent proxy for what would be expected for the title carbonitrile.[3]

ParameterExpected Value (based on Favipiravir[3])Significance
Chemical FormulaC₅H₂FN₃OConfirms elemental composition of the asymmetric unit.
Formula Weight139.09Consistent with the molecular structure.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/nDefines the specific symmetry operations within the crystal lattice.
a, b, c (Å)a=3.81, b=11.60, c=12.28The dimensions of the unit cell, the fundamental repeating block of the crystal.
β (°)91.56The angle of the unit cell for a monoclinic system.
V (ų)542.8The volume of the unit cell.
Z4The number of molecules in the unit cell.
Final R1 [I > 2σ(I)]< 0.05A key measure of agreement between the model and data. Lower values indicate a better fit.
Goodness-of-Fit (GooF)~1.0An indicator of the quality of the refinement; a value near 1.0 is ideal.

Note: This data is for the structurally analogous 6-fluoro-3-hydroxypyrazine-2-carboxamide and is presented as a validated benchmark.

Part II: Comparative Analysis with Alternative Techniques

While SCXRD provides the ultimate structural proof, other analytical techniques are essential for routine characterization, reaction monitoring, and providing complementary information. A senior scientist must understand the strengths and limitations of each to build a comprehensive analytical package.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the structure of molecules in solution.[6] It provides detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F, etc.), revealing connectivity through covalent bonds. For the title compound, ¹⁹F NMR would confirm the presence of the fluorine atom, while ¹H and ¹³C NMR would map out the carbon-hydrogen framework. However, NMR cannot directly determine bond lengths or angles with high precision and provides no information about the solid-state packing arrangement.

  • Mass Spectrometry (MS): MS provides a highly accurate mass-to-charge ratio, which is used to determine the molecular weight of a compound and confirm its elemental formula. This is a crucial piece of data for identity confirmation. However, MS provides no information about the three-dimensional arrangement or connectivity of the atoms.

  • Elemental Analysis (EA): This technique determines the mass percentages of C, H, N, and other elements in a sample. A match between the experimental percentages and the calculated values for the proposed formula provides strong evidence for the bulk purity and elemental composition of the compound. Like MS, it offers no insight into the atomic arrangement.

Methodology Comparison

The choice of analytical technique is driven by the specific question being asked. The following table objectively compares these methods for the specific task of validating the structure of this compound.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)NMR SpectroscopyMass Spectrometry (MS) / Elemental Analysis (EA)
Primary Output 3D atomic coordinates, bond lengths/anglesChemical shifts, coupling constants (connectivity)Molecular weight, elemental formula
State of Matter Solid (Single Crystal)SolutionGas phase (MS) / Solid (EA)
Definitive Structure Proof Yes (Gold Standard) No (Infers connectivity)No (Confirms formula only)
Key Strength Unambiguous 3D structure, stereochemistryDetailed connectivity map in solutionHigh accuracy for molecular formula confirmation
Main Limitation Requires high-quality single crystalsAmbiguity in complex 3D arrangementsProvides no structural connectivity information
Application to Topic Provides absolute proof of the pyrazine core structure, tautomerism, and substituent positions.Confirms the C-H-F framework and functional groups are present.Confirms the expected molecular formula C₅H₂FN₃O.
Decision Framework for Structural Analysis

A pragmatic approach to structural elucidation involves a tiered strategy, often culminating in SCXRD for final, unambiguous validation, especially for patent applications or regulatory filings.

decision_tree start New Batch of This compound check1 Routine Check or New Synthesis Route? start->check1 routine Routine QC check1->routine Routine new_route Novel Route / Unexplained Data check1->new_route New nmr_ms NMR + MS Analysis routine->nmr_ms full_validation Full Structural Validation Required new_route->full_validation data_match Data Matches Reference? nmr_ms->data_match release Release Batch data_match->release Yes investigate Further Investigation data_match->investigate No investigate->full_validation scxrd Single Crystal X-ray Diffraction full_validation->scxrd structure_confirm Structure Confirmed? scxrd->structure_confirm archive Archive Definitive Structure structure_confirm->archive Yes revisit Revisit Synthesis / Purification structure_confirm->revisit No

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

For a molecule of pharmaceutical importance like this compound, ambiguity in its structure is not permissible. While techniques like NMR and MS are indispensable for routine identity and purity checks, they provide circumstantial evidence of the molecular structure. Single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution, and definitive three-dimensional view of the molecule. It resolves any uncertainty regarding tautomeric forms, bond connectivities, and spatial arrangement. By integrating SCXRD into the development workflow, particularly at critical junctures such as process validation or in response to anomalous data, researchers and developers can operate with the highest degree of scientific certainty and build a robust, trustworthy data package for their compound.

References

  • Shi, F., Li, Z., Zhou, A., Wang, Y., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]

  • Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]

  • Elguero, J., Claramunt, R. M., & López, C. (2010). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 48(10), 747-755. Available from: [Link]

  • American Chemical Society. (2018). Researchers develop powerful method to solve structures of small molecules. ACS Central Science. Available from: [Link]

  • Veeprho. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. Retrieved January 12, 2026, from [Link]

  • Apicule. (n.d.). 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt. Retrieved January 12, 2026, from [Link]

  • Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Analysis of Synthesis Routes for Favipiravir Precursors: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[2][3] The global demand for Favipiravir has surged in recent years, necessitating the development of efficient, scalable, and cost-effective synthetic routes. A critical aspect of optimizing the overall synthesis of Favipiravir lies in the efficient production of its key precursors. This guide provides a comparative analysis of different synthesis routes for crucial Favipiravir precursors, offering field-proven insights and experimental data to aid researchers and drug development professionals in selecting the most suitable pathway for their needs.

Core Precursors and Strategic Intermediates

The synthesis of Favipiravir typically converges on the formation of the core pyrazine ring structure. Several key precursors and intermediates have been explored, with the most prominent being 3-hydroxypyrazine-2-carboxamide and the versatile intermediate 3,6-dichloropyrazine-2-carbonitrile . The choice of the initial starting material significantly influences the overall efficiency, cost, and environmental impact of the synthesis. Common starting points include diethyl malonate, 2-aminopyrazine, and 3-aminopyrazine-2-carboxylic acid.[2][4][5]

Synthesis of the Key Precursor: 3-Hydroxypyrazine-2-carboxamide

3-Hydroxypyrazine-2-carboxamide is a pivotal precursor that can be directly fluorinated to yield Favipiravir. The most established route to this compound starts from 2-aminomalonamide.

Route 1: From Diethyl Malonate via 2-Aminomalonamide

This widely-used route begins with the readily available and inexpensive diethyl malonate.[2][6] The synthesis proceeds through the formation of 2-aminomalonamide, which is then cyclized with glyoxal to form the pyrazine ring.

Workflow Diagram: Synthesis of 3-Hydroxypyrazine-2-carboxamide from Diethyl Malonate

cluster_0 Step 1: Synthesis of 2-Aminomalonamide cluster_1 Step 2: Cyclization to 3-Hydroxypyrazine-2-carboxamide Diethyl Malonate Diethyl Malonate Diethyl Aminomalonate Hydrochloride Diethyl Aminomalonate Hydrochloride Diethyl Malonate->Diethyl Aminomalonate Hydrochloride 1. Nitrosation 2. Reduction 2-Aminomalonamide 2-Aminomalonamide Diethyl Aminomalonate Hydrochloride->2-Aminomalonamide Ammonolysis 3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide 2-Aminomalonamide->3-Hydroxypyrazine-2-carboxamide Glyoxal, NaOH 2-Aminopyrazine 2-Aminopyrazine 3-Amino-2-chloropyrazine 3-Amino-2-chloropyrazine 2-Aminopyrazine->3-Amino-2-chloropyrazine Chlorination (NCS) 3-Amino-2-chloro-5-bromopyrazine 3-Amino-2-chloro-5-bromopyrazine 3-Amino-2-chloropyrazine->3-Amino-2-chloro-5-bromopyrazine Bromination 3-Amino-2-chloro-5-cyanopyrazine 3-Amino-2-chloro-5-cyanopyrazine 3-Amino-2-chloro-5-bromopyrazine->3-Amino-2-chloro-5-cyanopyrazine Cyanation (Pd-catalyzed) 3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile 3-Amino-2-chloro-5-cyanopyrazine->3,6-Dichloropyrazine-2-carbonitrile Sandmeyer Reaction

Caption: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 2-Aminopyrazine.

Causality Behind Experimental Choices:

  • Chlorination and Bromination: The initial steps involve the regioselective halogenation of the pyrazine ring. N-chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of the electron-rich pyrazine ring. Subsequent bromination further functionalizes the ring, setting the stage for the introduction of the nitrile group.

  • Palladium-Catalyzed Cyanation: The introduction of the nitrile group is a critical transformation. A palladium-catalyzed cyanation reaction is often employed due to its high efficiency and functional group tolerance. The choice of palladium catalyst and cyanide source can significantly impact the reaction yield.

  • Sandmeyer Reaction: The final step involves the conversion of the amino group to a chloro group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by a chloride ion. This reaction provides a reliable method for introducing the second chlorine atom.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Illustrative) [2] A detailed, step-by-step protocol for this multi-step synthesis is complex and often proprietary. However, the general sequence involves:

  • Chlorination: 2-Aminopyrazine is reacted with a chlorinating agent like N-chlorosuccinimide in a suitable solvent.

  • Bromination: The resulting 3-amino-2-chloropyrazine is then brominated, typically using a source of electrophilic bromine.

  • Cyanation: The bromo-substituted intermediate undergoes a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide or potassium cyanide.

  • Sandmeyer Reaction: The amino group of the cyano-intermediate is diazotized with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) chloride solution to yield 3,6-dichloropyrazine-2-carbonitrile. An 81% yield for this final step has been reported. [2]

From Precursors to Favipiravir: The Final Steps

Once the key precursors are synthesized, the final steps involve the introduction of the fluorine atom and the formation of the carboxamide and hydroxyl groups.

Route 3: From 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir

This route offers a convergent approach to Favipiravir. [4] Workflow Diagram: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile

3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile 3,6-Difluoropyrazine-2-carbonitrile 3,6-Difluoropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile->3,6-Difluoropyrazine-2-carbonitrile Fluorination (KF) 6-Fluoro-3-hydroxypyrazine-2-carbonitrile 6-Fluoro-3-hydroxypyrazine-2-carbonitrile 3,6-Difluoropyrazine-2-carbonitrile->6-Fluoro-3-hydroxypyrazine-2-carbonitrile Hydroxylation Favipiravir Favipiravir 6-Fluoro-3-hydroxypyrazine-2-carbonitrile->Favipiravir Nitrile Hydrolysis

Caption: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile.

Causality Behind Experimental Choices:

  • Fluorination: The nucleophilic aromatic substitution of the chlorine atoms with fluorine is a key step. Potassium fluoride (KF) is a common and cost-effective fluorinating agent. The reaction is often carried out in a high-boiling point solvent to facilitate the substitution.

  • Hydroxylation and Nitrile Hydrolysis: The subsequent steps involve the selective hydrolysis of one of the fluorine atoms to a hydroxyl group and the hydrolysis of the nitrile group to a carboxamide. These transformations can sometimes be achieved in a one-pot procedure, which improves the overall efficiency of the process. [7] Experimental Protocol: One-Pot Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile [7]

  • Fluorination: 3,6-Dichloropyrazine-2-carbonitrile is reacted with potassium fluoride in a suitable solvent system.

  • One-Pot Hydrolysis: Without isolating the difluoro intermediate, the reaction mixture is treated with 30% hydrogen peroxide. This reagent facilitates both the selective hydroxylation at the 3-position and the hydrolysis of the nitrile to the carboxamide.

  • Isolation: After the reaction is complete, the mixture is cooled, and the product, Favipiravir, is crystallized from a suitable solvent like 95% ethanol. A 60% yield for this one-pot step has been reported. [7]

Comparative Analysis of Synthesis Routes

RouteStarting MaterialKey Intermediate(s)Number of Steps (to Favipiravir)Overall YieldKey AdvantagesKey Disadvantages
Route 1 Diethyl Malonate2-Aminomalonamide, 3-Hydroxypyrazine-2-carboxamide~4-5~16% [6]Inexpensive starting material, well-established chemistry.Multi-step process, moderate overall yield.
Route 2 & 3 2-Aminopyrazine3,6-Dichloropyrazine-2-carbonitrile~6-7~22.3% [7]Cost-effective starting material, access to a versatile intermediate.Multi-step synthesis with potentially hazardous reagents.
One-Pot from 3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile-1 (from intermediate)~60% (for the final step) [7]High efficiency for the final conversion, reduces purification steps.Requires prior synthesis of the dichlorinated intermediate.

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly and sustainable methods for Favipiravir synthesis. These "green" approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. One notable example is a one-pot condensation reaction using water as a solvent to synthesize structural analogs of Favipiravir, which could potentially be adapted for Favipiravir itself. [8][9]Another approach involves a one-step direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, achieving a 50% yield. [5]

Conclusion

The synthesis of Favipiravir precursors offers a variety of strategic choices for researchers and manufacturers. The selection of a particular route depends on several factors, including the desired scale of production, cost considerations, and environmental impact. The traditional route starting from diethyl malonate is well-established but can be lengthy. The route commencing with 2-aminopyrazine provides access to the versatile intermediate 3,6-dichloropyrazine-2-carbonitrile, which can be efficiently converted to Favipiravir in a one-pot procedure. Emerging green chemistry approaches hold promise for more sustainable and efficient manufacturing processes in the future. This guide provides a foundational understanding of the key synthetic strategies, enabling informed decision-making in the development and production of this critical antiviral medication.

References

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Available at: [Link]

  • Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software - PMC - NIH. Available at: [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Publishing. Available at: [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. - Semantic Scholar. Available at: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Acta Naturae. Available at: [Link]

  • Favipiravir - Wikipedia. Available at: [Link]

  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A practical and step-economic route to Favipiravir - ResearchGate. Available at: [Link]

  • An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential | Asian Journal of Chemistry. Available at: [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - Springer. Available at: [Link]

  • Reported starting materials for favipiravir synthesis - ResearchGate. Available at: [Link]

  • Green synthesis of structural analogs of favipiravir - RSC Publishing. Available at: [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - J-Stage. Available at: [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine - ResearchGate. Available at: [Link]

  • A kind of synthetic method and application of favipiravir - Google Patents.
  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. Available at: [Link]

  • Green synthesis of structural analogs of favipiravir - ResearchGate. Available at: [Link]

  • A practical and step-economic route to Favipiravir - ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed. Available at: [Link]

  • Favipiravir Intermediates - Taizhou Volsen Chemical Co., Ltd. Available at: [Link]

  • Estimation and development of some biophysical characteristics of the drug Favipiravir used in the treatment of corona-virus using green chemistry technology. Available at: [Link]

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH. Available at: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed. Available at: [Link]

  • (PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available at: [Link]

  • Green synthesis of structural analogs of favipiravir - RSC Publishing. Available at: [Link]

Sources

A Comparative Guide to Purity Confirmation of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of elemental analysis for the purity confirmation of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a key heterocyclic scaffold relevant in pharmaceutical research and development.[1][2] For researchers, scientists, and drug development professionals, establishing the absolute purity of a compound is a foundational requirement for accurate biological, toxicological, and clinical evaluation. This document will detail the causality behind using elemental analysis, contrast it with alternative analytical techniques, and provide the experimental data and protocols necessary for its effective implementation.

The Imperative of Purity in Pharmaceutical Compounds

This compound is a pyrazine derivative, a class of nitrogen-containing heterocycles that are prevalent in FDA-approved drugs.[1] It is structurally related to antiviral agents like Favipiravir, making its purity paramount for any research into its potential therapeutic applications.[3][4][5] The presence of impurities, such as starting materials, by-products, or degradation products, can significantly alter the compound's efficacy, safety, and stability profile.[6][7] Therefore, a robust and reliable method for purity determination is not merely a quality control checkpoint but a critical component of scientific integrity.

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental and powerful tool for this purpose. It provides a quantitative measure of the mass percentages of these key elements within a molecule.[8][9] By comparing the experimentally determined elemental composition to the theoretically calculated values for the pure compound, one can obtain a direct and absolute assessment of its bulk purity.

The Foundational Principle: Elemental Analysis as a Purity Arbiter

The logic underpinning elemental analysis for purity confirmation is straightforward yet profound. A pure chemical compound has a fixed and definite elemental composition by mass, as dictated by its molecular formula. Any deviation from this theoretical composition signals the presence of extraneous substances.

For this compound, with the molecular formula C₅H₃FN₄O , the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 154.10 g/mol

  • Carbon (C): (5 * 12.011) / 154.10 = 38.97%

  • Hydrogen (H): (3 * 1.008) / 154.10 = 1.96%

  • Nitrogen (N): (4 * 14.007) / 154.10 = 36.36%

  • Fluorine (F): (1 * 18.998) / 154.10 = 12.33%

  • Oxygen (O): (1 * 15.999) / 154.10 = 10.38%

An elemental analyzer measures the C, H, and N content. A high-purity sample is expected to yield experimental values that are in close agreement with the theoretical percentages, typically within a ±0.4% tolerance, a standard widely accepted in medicinal chemistry.[10]

Logical Framework for Purity Assessment via Elemental Analysis

cluster_0 Theoretical Calculation cluster_1 Experimental Measurement Theor_Calc Calculate Theoretical %C, %H, %N for C₅H₃FN₄O Compare Compare Experimental vs. Theoretical Values Theor_Calc->Compare Theoretical Values Exp_Analysis Perform CHN Elemental Analysis on Synthesized Sample Exp_Analysis->Compare Experimental Values Result_Pure High Purity Confirmed (Deviation < 0.4%) Compare->Result_Pure Match Result_Impure Impurity Detected (Deviation > 0.4%) Compare->Result_Impure Mismatch Investigate Investigate Impurity Source (e.g., Solvents, Salts, By-products) Result_Impure->Investigate

Caption: Logical flow for purity assessment using elemental analysis.

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a cornerstone technique, a comprehensive purity assessment relies on orthogonal methods—different analytical techniques that measure purity based on distinct chemical or physical principles.[11] The most common alternatives are High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)NMR / Mass Spectrometry (MS)
Principle Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, N₂).[9][12]Separation of components based on their differential partitioning between a stationary and a mobile phase.[13]Measurement of nuclear magnetic resonance or mass-to-charge ratio to identify and quantify molecular structures.[6]
Information Provided Bulk elemental composition (%C, %H, %N), indicating overall purity.Detects and quantifies individual impurities, providing a purity value based on relative peak area.[14]Provides structural confirmation of the main compound and can identify the structure of impurities.[6][15]
Quantification Absolute and direct.Relative (area %), requires reference standards for absolute quantification of impurities.Quantitative NMR (qNMR) is absolute but requires careful setup. MS is primarily for identification; quantification is complex.
Sensitivity Detects bulk deviations; not sensitive to trace impurities (<0.1%).High sensitivity, capable of detecting impurities at levels of <0.05%.[16]Very high sensitivity, especially MS, for detecting trace-level impurities.
Strengths Confirms the correct molecular formula of the bulk material. Insensitive to impurities with the same elemental composition.Gold standard for impurity profiling and stability-indicating assays.[13]Unrivaled for structural elucidation of unknown impurities.
Limitations Does not identify or quantify individual impurities. Cannot distinguish between isomers.Requires method development. May not detect impurities without a UV chromophore (for UV detection).Quantification can be challenging and less precise than HPLC or elemental analysis.

This comparison highlights a crucial insight: Elemental analysis and chromatography are complementary, not competitive. Elemental analysis validates the identity and purity of the bulk substance, while HPLC excels at detecting and quantifying trace-level impurities.

Experimental Protocols and Data Interpretation

Protocol 1: Purity Confirmation by CHN Elemental Analysis

This protocol describes a self-validating system for determining the purity of this compound.

  • Sample Preparation (The Causality of Precision):

    • Ensure the sample is homogenous and has been thoroughly dried under high vacuum for at least 12 hours to remove residual solvents and water, which would artificially inflate hydrogen and potentially carbon percentages.

    • Using a calibrated microbalance, accurately weigh 1-2 mg of the sample into a tin capsule. The precision of this weight is critical as it directly impacts the final percentage calculation.[12]

    • Crimp the tin capsule to ensure no sample is lost and to facilitate complete, rapid combustion upon introduction into the analyzer.

  • Instrument Calibration (Ensuring Trustworthiness):

    • Calibrate the elemental analyzer using a certified, high-purity standard such as acetanilide. This step establishes a reliable response factor for the thermal conductivity detector, ensuring the accuracy of the measurements for the unknown sample.[12]

  • Analysis Workflow:

    • The encapsulated sample is dropped into a combustion furnace operating at ~1000 °C in an oxygen-rich environment. This high temperature ensures the complete and instantaneous conversion of the sample to its elemental gases: C → CO₂, H → H₂O, and N → N₂/NₓOᵧ.[9]

    • The combustion gases are swept by a helium carrier gas through a reduction tube containing high-purity copper heated to ~600-900 °C. This step is crucial for converting any nitrogen oxides (NₓOᵧ) back to elemental nitrogen (N₂), the form required for accurate detection.[9]

    • The gas mixture (CO₂, H₂O, N₂) then passes through a series of traps or a gas chromatography column to separate the components.

    • Finally, the concentration of each gas is measured by a thermal conductivity detector (TCD). The detector's signal is proportional to the concentration of the respective element in the original sample.[12]

  • Data Interpretation:

    • The instrument's software integrates the detector signals, correlates them with the calibration standard, and, using the sample weight, calculates the final weight percentages of C, H, and N.

Hypothetical Experimental Data
Sample IDTheoretical %CExperimental %CDeviationTheoretical %HExperimental %HDeviationTheoretical %NExperimental %NDeviationPurity Assessment
Batch A 38.9738.85-0.121.961.99+0.0336.3636.25-0.11High Purity (All values within ±0.4%)
Batch B 38.9737.95-1.021.962.51+0.5536.3635.11-1.25Impure (Significant deviation)

In the case of Batch B , the lower C and N percentages, coupled with a higher H percentage, could suggest the presence of a residual solvent with a high hydrogen content (e.g., water or an alcohol) that was not fully removed during drying.

Integrated Purity Confirmation Workflow

cluster_0 Synthesis & Initial Characterization cluster_1 Bulk Purity Assessment cluster_2 Impurity Profiling (Orthogonal Method) Synth Synthesize & Purify Crude Product Struct_ID Structural Confirmation (¹H NMR, ¹³C NMR, MS) Synth->Struct_ID EA Elemental Analysis (CHN) Confirm Bulk Purity & Formula Struct_ID->EA HPLC HPLC-UV/MS Analysis Quantify Individual Impurities EA->HPLC Decision Does Compound Meet Purity Specifications? HPLC->Decision Final Qualified High-Purity Compound (Purity > 95-99%) Fail Further Purification Required Decision->Final Yes Decision->Fail No

Caption: A comprehensive workflow for compound purity validation.

Conclusion and Senior Scientist Recommendations

The purity confirmation of this compound should not be reliant on a single analytical technique. As demonstrated, elemental analysis provides an indispensable, absolute measure of bulk purity that confirms the compound's fundamental elemental integrity. It is the most direct way to verify that the synthesized material corresponds to the target molecular formula.

However, its inability to detect and quantify individual, and potentially structurally similar, impurities necessitates its use in conjunction with a high-resolution separation technique like HPLC. For any research or development program, the recommended approach is:

  • Initial Confirmation: Use NMR and MS to confirm the chemical structure of the synthesized compound.

  • Bulk Purity Verification: Employ elemental (CHN) analysis to ensure the elemental composition matches the theoretical formula, providing a robust, quantitative purity value for the bulk material.

  • Impurity Profiling: Develop an HPLC method to separate, detect, and quantify any impurities, establishing a purity level based on area percentage and ensuring no single impurity exceeds regulatory thresholds.

By integrating these orthogonal techniques, researchers can establish a scientifically rigorous, self-validating system for purity confirmation, ensuring the quality and reliability of their data and the safety of any potential therapeutic applications.

References

  • Journal of Chromatographic Science. Eco-Friendly RP-HPLC Method Development and Validation for Quantification of Favipiravir in Bulk and Tablet Dosage Form Followed by Forced Degradation Study. Oxford Academic. Available from: [Link]

  • ResearchGate. Development and Validation of HPLC Method for Quantification of Favipiravir in Tablet. Available from: [Link]

  • Konduru, R., et al. (2022). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. Journal of Separation Science. Available from: [Link]

  • Current Trends in Biotechnology and Pharmacy. RP-HPLC Method for Determination of Favipiravir (RdRp of RNA Viruses) in Pharmaceutical Dosage Form. Available from: [Link]

  • Kalshetti, M.S. & Adlinge, S.G. (2022). Development and Validation of HPLC Method for Quantification of Favipiravir in Tablet. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • BioPharma PEG. 8+ Drug Purity Tests: Quick & Easy. Available from: [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • Journal of Medicinal Chemistry. Revision of Purity Criteria for Tested Compounds. ACS Publications. Available from: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Intertek. CHN Analysis. Available from: [Link]

  • A. A. Blocks. This compound compound with dicyclohexylamine (1:1). Available from: [Link]

  • Edon, V. V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available from: [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics. Available from: [Link]

  • Molecules. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. Available from: [Link]

  • University of Illinois Urbana-Champaign. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. Available from: [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

  • Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Available from: [Link]

  • PubMed. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • El-Kassem, L.T.A., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Saudi Pharmaceutical Journal. Available from: [Link]

  • IndiaMART. 6-Fluoro-3-Hydroxy Pyrazine-2-Carbonitrile Dicyclohexyl Amine Salt. Available from: [Link]

  • El-Kimary, E.I., et al. (2022). Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir, a Promising COVID-19 Antiviral Drug. Molecules. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A REVIEW OF THE ANALYTICAL METHODS FOR THE DETERMINATION OF FAVIPIRAVIR. Available from: [Link]

  • Pharmaffiliates. 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt. Available from: [Link]

  • Prutskov, D.M., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Analytical Method Development and Validation of Favipiravir in Bulk and Tablet Formulation. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis and functionalization of heterocyclic scaffolds are of paramount importance. Among these, pyrazine derivatives hold a significant position, often serving as core structures in various therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a key intermediate in the synthesis of the antiviral drug Favipiravir, with its non-fluorinated and other halogenated analogs. Through an examination of underlying chemical principles and supporting experimental data, we aim to provide a comprehensive resource for researchers engaged in the design and synthesis of novel pyrazine-based compounds.

Introduction: The Significance of Fluorine in Pyrazine Chemistry

This compound is a critical building block in the synthesis of Favipiravir, a broad-spectrum antiviral agent.[1] The presence of a fluorine atom at the 6-position of the pyrazine ring is not merely an incidental feature; it is a deliberate strategic choice that profoundly influences the molecule's chemical reactivity. This guide will explore the nuances of this influence, primarily through the lens of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of electron-deficient aromatic systems.

The central thesis of this guide is that the high electronegativity of the fluorine atom in this compound renders the pyrazine ring significantly more susceptible to nucleophilic attack compared to its chloro, bromo, and non-halogenated counterparts. This enhanced reactivity often translates to milder reaction conditions, broader substrate scope, and improved yields in synthetic transformations.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound and its analogs is predominantly governed by the SNAr mechanism. This two-step process involves:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The halide ion is expelled, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

The rate of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, and the electronic properties of the aromatic ring.

Caption: Generalized mechanism of the SNAr reaction on this compound.

Comparative Reactivity: A Quantitative Perspective

This principle is clearly illustrated by a comparative study on the reactivity of 2-halopyridines with sodium ethoxide. The reaction of 2-fluoropyridine was found to be approximately 320 times faster than that of 2-chloropyridine under identical conditions.[2] This significant rate enhancement is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which powerfully stabilizes the negatively charged Meisenheimer intermediate.

Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide

HalopyridineRelative Rate (krel)Reactivity Order
2-Fluoropyridine320F >> Cl
2-Chloropyridine1

Data sourced from a study on the reactivity of 2-fluoro- and 2-chloropyridines.[2]

This trend is expected to hold true for the 6-halo-3-oxo-3,4-dihydropyrazine-2-carbonitrile series. The fluorine atom's potent inductive effect, augmented by the electron-withdrawing nature of the pyrazine ring, the oxo group, and the carbonitrile group, creates a highly electrophilic center at the C6 position, priming it for nucleophilic attack.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity trends, a series of standardized experiments can be conducted. The following protocols outline a robust methodology for comparing the reactivity of this compound with its chloro, bromo, and non-halogenated analogs.

Synthesis of Analogs

To perform a comparative study, the synthesis of the chloro, bromo, and non-halogenated analogs of this compound is necessary. Plausible synthetic routes can be adapted from established literature procedures for similar pyrazine carboxamides.[3][4][5]

General Synthetic Scheme for Halogenated Analogs:

Synthesis_Scheme start 3-Hydroxypyrazine-2-carboxamide intermediate Halogenating Agent (e.g., NCS, NBS) product_cl 6-Chloro-3-hydroxypyrazine-2-carboxamide intermediate->product_cl Chlorination product_br 6-Bromo-3-hydroxypyrazine-2-carboxamide intermediate->product_br Bromination nitrile_conversion Dehydration (e.g., POCl₃, SOCl₂) final_product_cl 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile nitrile_conversion->final_product_cl final_product_br 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carbonitrile nitrile_conversion->final_product_br

Caption: Proposed synthetic workflow for chloro and bromo analogs.

Kinetic Studies via Competition Experiments

Competition experiments offer a straightforward and effective method for determining the relative reactivity of the different analogs.

Protocol:

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of this compound and one of its analogs (e.g., the chloro derivative).

  • Nucleophile Addition: Add a sub-stoichiometric amount of a chosen nucleophile (e.g., a primary or secondary amine) and a suitable base in an appropriate solvent (e.g., DMSO, DMF).

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the consumption of the starting materials over time using a suitable analytical technique such as HPLC or GC-MS.

  • Data Analysis: By quantifying the relative amounts of the unreacted starting materials at various time points, the relative rate constants can be determined.

Competition_Experiment cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis A This compound Mix Mix and React at Controlled Temperature A->Mix B 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile B->Mix Nu Nucleophile (sub-stoichiometric) Nu->Mix Monitor Monitor Reactant Consumption (HPLC/GC-MS) Mix->Monitor Analyze Determine Relative Rate Constants Monitor->Analyze

Caption: Workflow for a competition experiment to determine relative reactivity.

Discussion and Implications for Drug Discovery

The enhanced reactivity of this compound has significant implications for its utility in drug discovery and development. The ability to perform nucleophilic substitutions under milder conditions allows for the introduction of a wider variety of functional groups, including those that may be sensitive to harsher reaction conditions required for less reactive analogs. This broadens the accessible chemical space for the synthesis of novel pyrazine-based drug candidates.

Furthermore, the predictable nature of SNAr on fluorinated heterocycles facilitates the rational design of synthetic routes. The fluorine atom acts as a reliable handle for late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound stands out as a highly reactive and versatile intermediate in the synthesis of pyrazine-based compounds. Its reactivity, governed by the principles of nucleophilic aromatic substitution, is significantly enhanced by the presence of the fluorine atom. This comprehensive guide has provided a theoretical framework for understanding this reactivity, supported by comparative data from analogous systems, and has outlined experimental protocols for its empirical investigation. For researchers in the field of drug discovery, a thorough understanding of the chemical behavior of this and related fluorinated heterocycles is essential for the efficient and strategic design of novel therapeutic agents.

References

  • Lu, J., Paci, I., & Leitch, D. C. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • ResearchGate. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • Synthonix. 6-Bromo-3-hydroxypyrazine-2-carboxamide. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying Favipiravir Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of impurities in Favipiravir, a broad-spectrum antiviral agent. Drawing upon field-proven insights and experimental data, we will explore the nuances of method validation, offering a comprehensive resource for your laboratory.

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[1][2] This guide will adhere to these principles, explaining not just the "how" but the "why" behind the experimental choices.

The Imperative of Stability-Indicating Methods

Favipiravir, like many pharmaceutical compounds, can degrade under various stress conditions such as acid, base, oxidation, heat, and light, leading to the formation of impurities.[3][4][5] A robust analytical method must be "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.[6] This ensures that the measured purity of the API is a true reflection of its quality throughout its shelf life. Forced degradation studies are therefore a pivotal component of method development and validation.[3][4][7]

Comparative Analysis of Analytical Techniques

This guide will compare two prominent liquid chromatography techniques for the quantification of Favipiravir and its impurities: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Method 1: Stability-Indicating RP-HPLC-UV Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique in pharmaceutical quality control for its robustness and reliability.[8]

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V C18 (150 mm x 4.6 mm, 5 µm)[9] or equivalent. The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules, making it a versatile choice for the separation of Favipiravir and its potential impurities.

  • Mobile Phase: A mixture of a buffer (e.g., 0.02M Phosphate buffer, pH 3.5) and an organic modifier (e.g., Acetonitrile) in a specific ratio (e.g., 90:10 v/v).[9] The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds like Favipiravir. Acetonitrile is often chosen for its low UV cutoff and viscosity.

  • Flow Rate: 1.0 mL/min.[9] This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Detection Wavelength: 358 nm.[9] This wavelength corresponds to the maximum absorbance of Favipiravir, ensuring high sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for improved reproducibility.[10]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of Favipiravir reference standard in a suitable diluent (e.g., the mobile phase) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a desired concentration range (e.g., 50-250 µg/mL).[9]

  • Sample Preparation: For pharmaceutical dosage forms, accurately weigh and powder a representative number of tablets. Dissolve an amount of powder equivalent to a specific dose of Favipiravir in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

3. Validation Parameters (as per ICH Q2(R2) Guidelines): [1][2][11]

  • Specificity: Assessed by analyzing blank samples (diluent), placebo, and spiked samples to ensure no interference from excipients or degradation products at the retention time of Favipiravir. Forced degradation studies are performed to demonstrate the separation of degradation products from the main peak.[12]

  • Linearity: Determined by plotting the peak area response against the concentration of the working standard solutions. The correlation coefficient (r²) should be close to 1 (e.g., >0.999).[13]

  • Accuracy: Evaluated by recovery studies, where a known amount of Favipiravir standard is spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Method 2: High-Sensitivity UPLC-MS/MS Method

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significantly higher sensitivity, selectivity, and speed compared to conventional HPLC-UV.[14] This makes it particularly suitable for the quantification of low-level impurities and for bioanalytical applications.

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[15] The smaller particle size of the UPLC column packing provides higher separation efficiency and allows for faster analysis times.

  • Mobile Phase: A gradient elution using a mixture of 0.2% formic acid in water and acetonitrile is often employed.[15] Formic acid aids in the ionization of the analyte for mass spectrometric detection.

  • Flow Rate: 0.15 mL/min.[15] The lower flow rate is compatible with the smaller internal diameter of the UPLC column.

  • Column Temperature: 50°C.[15] Elevated temperatures can reduce mobile phase viscosity and improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for Favipiravir and its impurities to ensure high selectivity.

2. Standard and Sample Preparation:

  • Preparation of standard and sample solutions follows a similar procedure to the RP-HPLC method, but often at much lower concentrations due to the higher sensitivity of the UPLC-MS/MS system. For bioanalytical applications, sample preparation involves protein precipitation or liquid-liquid extraction to remove matrix components.[16]

3. Validation Parameters:

  • The validation parameters are similar to those for the RP-HPLC method, but with a greater emphasis on matrix effects, which can influence ionization efficiency in the mass spectrometer. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.

Performance Comparison

Parameter RP-HPLC-UV Method UPLC-MS/MS Method Rationale and Insights
Specificity Good, relies on chromatographic separation.Excellent, combines chromatographic separation with mass-based detection (MRM).UPLC-MS/MS provides an extra dimension of selectivity, making it superior for complex matrices and trace-level impurity analysis.
Sensitivity (LOD/LOQ) Typically in the µg/mL range (e.g., LOD: 2.186 µg/mL, LOQ: 6.626 µg/mL).[9]Typically in the ng/mL to pg/mL range (e.g., Linear range: 0.5–160 μg/mL).[15]The mass spectrometer is inherently more sensitive than a UV detector, allowing for the quantification of impurities at much lower levels.
Linearity (r²) Typically >0.999.[13]Typically >0.999.[16]Both methods can achieve excellent linearity over their respective dynamic ranges.
Precision (%RSD) Typically <2%.[9]Typically <5% for bioanalytical methods.Both methods demonstrate good precision, with the acceptance criteria often being stricter for drug substance and product analysis compared to bioanalysis.
Analysis Time Longer (e.g., >5 minutes).[9]Shorter (e.g., <5 minutes).[16]The higher pressure tolerance and efficiency of UPLC systems allow for faster separations without compromising resolution.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.The choice of method often depends on the specific requirements of the analysis and the available resources.
Application Routine quality control, release testing of bulk drug and finished products.Impurity profiling, identification of unknown impurities, bioanalytical studies (pharmacokinetics).[16]UPLC-MS/MS is the gold standard for applications requiring the highest sensitivity and selectivity.

Visualizing the Validation Workflow

The process of analytical method validation follows a structured and logical progression to ensure the method is fit for its intended purpose.

Caption: A flowchart illustrating the key stages of analytical method development, validation, and lifecycle management.

Conclusion: Selecting the Appropriate Method

Both RP-HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of Favipiravir and its impurities. The choice between them is dictated by the specific analytical challenge at hand.

  • For routine quality control and release testing of Favipiravir in bulk drug and pharmaceutical formulations, a well-validated RP-HPLC-UV method is often sufficient, providing a cost-effective, robust, and reliable solution.[9][12][13]

  • For in-depth impurity profiling, the identification of unknown degradation products, and sensitive bioanalytical studies , the superior selectivity and sensitivity of UPLC-MS/MS are indispensable.[15][16]

Ultimately, a thorough understanding of the principles of analytical method validation, as outlined by the ICH, is paramount.[1][2][17][18] By applying these principles and selecting the appropriate analytical technology, researchers and drug developers can ensure the quality, safety, and efficacy of Favipiravir.

References

  • Bioanalytical LC-MS Method Development and Validation of Favipiravir. (2025). ResearchGate. [Link]

  • Analytical Method Development and Validation and Forced Degradation Stability-Indicating Studies of Favipiravir by RP-HPLC and UV in Bulk and Pharmaceutical Dosage Form. (2021). Journal of Pharmaceutical Research International. [Link]

  • Kalshetti, M. S., & Adlinge, S. G. (2022). Development and Validation of HPLC Method for Quantification of Favipiravir in Tablet. Research Journal of Pharmacy and Technology. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FAVIPIRAVIR IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. (2024). YMER. [Link]

  • Harahap, Y., et al. (2023). Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry. Frontiers in Chemistry. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Shyamala, M., & Ashok, D. (2021). Development of forced degradation studies of favipiravir by RP-HPLC. Journal of Medical and Pharmaceutical Allied Sciences. [Link]

  • Development of forced degradation studies of favipiravir by rp-hplc. (2021). Semantic Scholar. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn. [Link]

  • The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. (2022). Journal of Separation Science. [Link]

  • Method Development and Validation of Degradation studies of Favipiravir by RP-HPLC. (n.d.). SlideShare. [Link]

  • Vemuri, K. S., et al. (2022). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. Journal of Separation Science. [Link]

  • A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms. (2022). Ukaaz Publications. [Link]

  • Development and Validation of HPLC Method for Quantification of Favipiravir in Tablet. (2024). ResearchGate. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. (2024). Impactfactor. [Link]

  • Al-Shehri, S. M., et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Molecules. [Link]

  • HPLC_UV Method for Quantification of Favipiravir in Pharmaceutical Formulations. (2024). Nanotechnology Perceptions. [Link]

  • Ultra-Performance Liquid Chromatography (UPLC) Methods for Favipiravir: A Decade of Development, Validation, and Applications. (2024). ER Publications. [Link]

  • Spectrophotometric Determination of Favipiravir in Bulk and Pharmaceutical Formulation Using Bromothymol Blue Reagent. (2023). Journal of Pharmaceutical Research International. [Link]

  • Pruthvishree, V., & Zaranappa. (2022). A Review of the Analytical Methods for the Determination of Favipiravir. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Quantification Of Favipiravir By Analytical Methods In Bulk And Capsule Dosage Form. (2023). IJCRT.org. [Link]

  • Development and Validation of an ICH-Compliant Optimized RP-HPLC Method for Quantitative Analysis of Favipiravir. (2022). Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and NMR Data for Pyrazine Intermediate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrazine Intermediates and the Imperative for Orthogonal Analysis

Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] The precise characterization of pyrazine intermediates during drug development is not merely a procedural step; it is a cornerstone of quality control that ensures the identity, purity, and stability of the final active pharmaceutical ingredient (API). Relying on a single analytical technique, however powerful, can introduce blind spots. A chromatographic peak may hide a co-eluting impurity, or a spectroscopic signal may be misinterpreted.

This guide presents a robust, cross-validation-based approach that leverages the strengths of two orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC provides exceptional quantitative data on purity and impurity profiles, while NMR offers definitive structural elucidation.[2] By integrating data from both, we create a self-validating system that provides a comprehensive and trustworthy characterization of pyrazine intermediates, aligning with the principles outlined in regulatory guidelines such as ICH Q2(R1).[3][4][5]

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. For pyrazine derivatives, which are often polar, Reverse-Phase HPLC (RP-HPLC) is the most common and effective method.[6][7][8][9]

The "Why": Causality in HPLC Method Development for Pyrazines

The core principle of RP-HPLC is the separation of analytes based on their hydrophobicity.[6][10] A non-polar stationary phase (typically C18-bonded silica) retains hydrophobic compounds, while a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol) elutes them.[7][9]

  • Stationary Phase Selection: A C18 column is the standard starting point for pyrazine analysis due to its strong hydrophobic retention, which is effective for a wide range of organic molecules.[11]

  • Mobile Phase Strategy: Pyrazines, with their nitrogen-containing aromatic rings, possess moderate polarity. A gradient elution is often preferred over an isocratic one.[6][9] Starting with a highly aqueous mobile phase allows for the elution of very polar impurities, while gradually increasing the organic solvent concentration elutes the pyrazine intermediate and then more non-polar impurities.[6]

  • Additive Choice: Adding a small amount of acid, like 0.1% formic acid, to the mobile phase is crucial. It protonates the nitrogen atoms in the pyrazine ring, ensuring a consistent ionization state and preventing peak tailing, which leads to sharper, more symmetrical peaks and improved resolution.[12]

  • Detection: Pyrazine rings contain a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for detection at an optimal wavelength (often around 270 nm for pyrazines) and simultaneous checking for peak purity.[11][12]

Protocol: Validated RP-HPLC Method for a Pyrazine Intermediate

This protocol is designed to be compliant with ICH Q2(R1) guidelines.[3][13][14]

1. System Preparation & Suitability:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
  • System Suitability Test (SST): Inject a standard solution of the pyrazine intermediate (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the pyrazine reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
  • Sample Solution: Prepare the test sample of the pyrazine intermediate at the same concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[12]
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 270 nm.[12]
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-19 min: 95% to 5% B
  • 19-25 min: 5% B (re-equilibration)

4. Data Analysis:

  • Identify the main peak corresponding to the pyrazine intermediate based on its retention time relative to the standard.
  • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Pillar 2: Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Confirmation

While HPLC excels at quantification, NMR spectroscopy is unparalleled in its ability to provide definitive structural information.[1] For a pyrazine intermediate, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques like COSY and HSQC are used to resolve complex structures.[1][15][16]

The "Why": Causality in NMR Experimental Choices
  • ¹H NMR: This is the first step. The pyrazine ring is an electron-deficient system, causing its protons to appear at a downfield chemical shift (typically >8.0 ppm).[1][17] The integration of these signals provides the relative ratio of protons in the molecule.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.[1]

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is critical. DMSO-d₆ is a common choice for polar pyrazine derivatives due to its excellent solvating power.[1]

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for mapping out the connectivity of substituent groups attached to the pyrazine ring.[18][19]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to.[15][18][20] This provides unambiguous C-H bond information, confirming assignments made from 1D spectra.[19]

  • Quantitative NMR (qNMR): For an absolute purity assessment, qNMR is a powerful primary method.[21][22][23] It relies on the direct proportionality between the integral of an NMR peak and the number of nuclei.[21][22] By adding a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated, providing an orthogonal check on HPLC purity data.[21]

Protocol: NMR Analysis for Structural Elucidation and Purity

1. Sample Preparation:

  • Structural Elucidation: Accurately weigh 5-10 mg of the pyrazine intermediate for ¹H NMR and 20-50 mg for ¹³C and 2D NMR.[1]
  • qNMR: Accurately weigh ~10 mg of the pyrazine intermediate and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Record weights to 0.01 mg accuracy.[24]
  • Dissolution: Dissolve the sample(s) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1]

2. Data Acquisition:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
  • Experiments:
  • Acquire a standard ¹H NMR spectrum.
  • Acquire a ¹³C NMR spectrum.
  • Acquire 2D spectra: ¹H-¹H COSY and ¹H-¹³C HSQC.
  • qNMR Parameters: For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full magnetization recovery, ensuring accurate integration. A 90° pulse angle should be used.

3. Data Processing and Interpretation:

  • Process the spectra using appropriate software (e.g., TopSpin, Mnova).
  • Assign all ¹H and ¹³C signals using chemical shifts, coupling constants, and correlations from COSY and HSQC spectra.
  • For qNMR, carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate purity using the standard qNMR equation.[21]

Pillar 3: The Cross-Validation Workflow - Synthesizing HPLC and NMR Data

The true power of this approach lies in the integration of data from both techniques. Discrepancies between HPLC and NMR results are not failures but opportunities to uncover hidden issues. Cross-validation ensures that data from different methods are comparable and reliable.[25][26][27]

Integrated Data Interpretation Workflow

CrossValidationWorkflow cluster_sample Pyrazine Intermediate Batch cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_decision Data Integration & Decision Sample Sample Aliquot HPLC_Prep Prepare Sample & Reference Standard Sample->HPLC_Prep NMR_Prep Prepare Sample & Internal Standard (for qNMR) Sample->NMR_Prep HPLC_Run Run Validated RP-HPLC Method HPLC_Prep->HPLC_Run HPLC_Data Obtain Chromatogram: - Retention Time (RT) - Peak Area Purity (%) HPLC_Run->HPLC_Data Compare Cross-Validate Results HPLC_Data->Compare HPLC_Data->Compare Identity (RT) Purity (Area %) NMR_Run Acquire 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) NMR_Prep->NMR_Run NMR_Data Obtain Spectra: - Chemical Shifts - Structure Confirmation - qNMR Purity (%) NMR_Run->NMR_Data NMR_Data->Compare NMR_Data->Compare Identity (Structure) Purity (qNMR %) Decision Decision: Accept or Reject Batch Compare->Decision

Caption: Workflow for cross-validation of HPLC and NMR data.

Decision-Making Logic

The cross-validation step involves a critical comparison of the results.

DecisionLogic Start Compare HPLC & NMR Data Check_ID Identity Match? (HPLC RT vs. NMR Structure) Start->Check_ID Check_Purity Purity Concordant? (|HPLC % - qNMR %| < 2%) Check_ID->Check_Purity Yes Reject Investigate & Reject Check_ID->Reject No Accept Batch Release Check_Purity->Accept Yes Investigate_Purity Investigate Discrepancy: - Non-UV active impurity? - Residual solvent? - Degradation? Check_Purity->Investigate_Purity No Investigate_Purity->Reject

Caption: Decision logic tree for integrated data analysis.

Case Study: Interpreting Concordant and Discordant Results
ScenarioHPLC Purity (Area %)NMR Purity (qNMR)Structure Confirmation (NMR)Interpretation & Action
1. Concordant 99.5%99.2%ConfirmedHigh Confidence. Results are orthogonal and agree. The material meets specifications for both purity and identity. Action: Release batch.
2. Discordant (Purity) 99.5%92.0%ConfirmedRed Flag. HPLC indicates high purity, but qNMR shows significant impurity. This strongly suggests the presence of a non-UV active impurity (e.g., a saturated byproduct) or high levels of residual solvent (like ethyl acetate), which are invisible to the HPLC's UV detector but are quantified by ¹H NMR. Action: Investigate. Analyze NMR for solvent signals. Use a universal HPLC detector (e.g., CAD) or GC-HS for solvent analysis. Reject batch.
3. Discordant (Identity) Main Peak at correct RTIncorrect StructureNot ConfirmedCritical Failure. The compound has the expected polarity (elutes at the correct time) but is the wrong molecule (e.g., an isomer). This highlights the limitation of relying solely on retention time for identity. Action: Reject batch immediately. Re-evaluate synthetic route.
4. Discordant (Minor) 98.0%99.5%ConfirmedInvestigate. This could indicate that a key impurity has a much stronger UV chromophore than the main compound, making it appear larger in the HPLC chromatogram than its actual mass percentage. Action: Characterize the impurity. Develop a relative response factor (RRF) for the impurity in the HPLC method for more accurate quantitation. Batch may be acceptable depending on impurity limits.

Conclusion

The cross-validation of HPLC and NMR data is not redundant; it is a synergistic approach that provides a holistic and defensible characterization of pyrazine intermediates. By leveraging the quantitative power of HPLC and the definitive structural insight of NMR, researchers and drug development professionals can make informed decisions with a high degree of confidence. This integrated, self-validating system ensures the quality and integrity of the intermediate, mitigating risks in downstream processes and ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • ResearchGate. (2014). Can anyone explain the different principles of HPLC?.
  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MilliporeSigma. (n.d.). Purity by Absolute qNMR Instructions.
  • PubMed. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....
  • IntechOpen. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • MDPI. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from Moroccan Journal of Chemistry website.
  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts.
  • Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • Bruker. (n.d.). Exploring 2D HSQC NMR.
  • Auctores Online. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice.
  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
  • ResearchGate. (n.d.). (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric....
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation....
  • LCGC International. (2021). Combined Chromatographic and Spectrometric Approaches for Cleaning Verification....
  • PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
  • PubMed Central. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices....

Sources

A Comparative Analysis of the Antiviral Activity of Favipiravir and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against viral diseases, the strategic development and evaluation of antiviral agents are paramount. Favipiravir, a pyrazine-carboxamide derivative, has garnered significant attention for its broad-spectrum activity against a range of RNA viruses. This guide provides a comprehensive comparative study of the antiviral activity of Favipiravir and its key structural analogs, offering insights into their mechanisms of action, relative potencies, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiviral therapeutics.

Introduction: The Rise of Favipiravir and the Quest for Superior Analogs

Favipiravir (T-705) was initially discovered through the screening of a chemical library for its anti-influenza virus activity. Its unique mechanism of action, targeting the highly conserved RNA-dependent RNA polymerase (RdRp) of various RNA viruses, has established it as a critical tool in combating viral infections, including influenza and more recently, COVID-19.[1][2] The clinical utility of Favipiravir has spurred further research into its structural analogs, with the goal of enhancing antiviral potency, improving pharmacokinetic profiles, and overcoming potential resistance.

This guide will delve into a comparative analysis of Favipiravir and its prominent analogs, such as T-1105 and T-1106, presenting experimental data that underscores their differential activities. We will explore the causality behind the experimental choices for their evaluation and provide detailed, self-validating protocols to ensure scientific rigor.

Mechanism of Action: A Tale of Lethal Mutagenesis and Chain Termination

The antiviral efficacy of Favipiravir and its analogs stems from their ability to disrupt viral RNA synthesis. This is not a direct action of the administered drug but rather its intracellularly metabolized form.

Intracellular Activation Pathway:

Favipiravir is a prodrug that, upon entering a host cell, is converted into its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), through a series of enzymatic steps involving host cell enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1]

G Favipiravir Favipiravir (Prodrug) Entering Host Cell Favipiravir_RMP Favipiravir-RMP (Ribosyl-5'-monophosphate) Favipiravir->Favipiravir_RMP HGPRT Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition (mimics GTP/ATP) Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition

Caption: Intracellular activation of Favipiravir to its active triphosphate form.

This active metabolite, Favipiravir-RTP, acts as a substrate for the viral RdRp, competitively inhibiting the incorporation of natural purine nucleosides (GTP and ATP).[3] The subsequent disruption of viral replication is thought to occur through two primary mechanisms:

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the nascent viral RNA strand introduces mutations at a high frequency, leading to the production of non-viable viral progeny.[4]

  • Chain Termination: The presence of the modified base can also lead to the premature termination of RNA chain elongation, effectively halting viral replication.[5]

Comparative Antiviral Activity: Favipiravir vs. Its Structural Analogs

Extensive in vitro and in vivo studies have been conducted to compare the antiviral efficacy of Favipiravir with its structural analogs, primarily T-1105 (the non-fluorinated version) and T-1106 (the corresponding nucleoside of T-1105). These studies have revealed significant differences in their potency against various RNA viruses.

A number of studies have indicated that T-1105 and T-1106 can exhibit higher efficacy compared to Favipiravir in both in vitro and in vivo models.[1] For instance, the antiviral activity of T-1105 was found to be 2- to 5-fold higher than that of Favipiravir against the Chikungunya virus (CHIKV) in vitro.[1] Similarly, the efficacy of T-1105 against the dengue virus was reported to be 5-fold higher than that of Favipiravir.[1] In a Syrian hamster model infected with the Punta Toro virus, T-1106 demonstrated a 9.4-fold higher efficacy than Favipiravir based on the ED50.[1]

Conversely, Favipiravir has shown greater in vitro efficacy against several members of the Phlebovirus genus compared to T-1106.[1] The development of novel analogs continues, with compounds like Cyanorona-20 being reported as a selective SARS-CoV-2 RdRp inhibitor with significantly higher in vitro efficiency than Favipiravir.[1]

Table 1: Comparative In Vitro Antiviral Activity of Favipiravir and Analogs

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Favipiravir (T-705) Influenza A (H1N1)MDCK0.19 - 22.48>1000>44 - >5263[6]
SARS-CoV-2Vero E661.88>400>6.46[7]
Chikungunya VirusVero---[1]
Dengue Virus----[1]
Punta Toro Virus----[1]
T-1105 Chikungunya VirusVero2-5 fold lower than Favipiravir--[1]
Dengue Virus-21 ± 0.7--[1]
Zika VirusVero97.5 ± 6.8--[1]
T-1106 Dengue Virus-113 ± 11--[1]
Punta Toro Virus----[1]
Cyanorona-20 SARS-CoV-2-0.45--[1]

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the specific viral strain, cell line, and assay conditions.

Experimental Protocols for Antiviral Activity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the antiviral activity of Favipiravir and its analogs.

Plaque Reduction Assay

The plaque reduction assay is a classic and widely used method to determine the inhibitory effect of a compound on viral infectivity.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Infection and Treatment cluster_2 Day 2-5: Incubation cluster_3 Day 5: Staining and Analysis Seed Seed susceptible cells (e.g., MDCK, Vero) in 6-well plates Infect Infect cell monolayer with virus Seed->Infect Treat Add serial dilutions of Favipiravir/analogs Infect->Treat Incubate Incubate plates with a semi-solid overlay to allow plaque formation Treat->Incubate Stain Fix and stain cells (e.g., with crystal violet) Incubate->Stain Count Count plaques and calculate the EC50 value Stain->Count

Caption: Workflow for a typical plaque reduction assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, Vero E6 for SARS-CoV-2) to confluency.

    • Trypsinize and seed the cells into 6-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation:

    • Prepare a stock solution of Favipiravir or its analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for the assay.

  • Infection:

    • Wash the confluent cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (typically 50-100 plaques per well in the virus control).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment and Overlay:

    • Remove the viral inoculum.

    • Add the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Overlay the cells with a semi-solid medium (e.g., medium containing 1.2% Avicel or agarose) to restrict viral spread to adjacent cells.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-4 days, depending on the virus).

  • Plaque Visualization and Quantification:

    • Fix the cells with a solution such as 10% formalin.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Detailed Protocol:

  • Cell Seeding and Compound Preparation:

    • Follow steps 1 and 2 from the Plaque Reduction Assay protocol.

  • Infection and Treatment:

    • Infect a confluent monolayer of cells with the virus at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the inoculum and add the compound dilutions.

  • Incubation and Supernatant Collection:

    • Incubate the plates for a full viral replication cycle (e.g., 24-72 hours, depending on the virus).

    • Collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titer Determination:

    • Determine the viral titer in the collected supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis:

    • Calculate the reduction in viral yield for each compound concentration compared to the virus control.

    • Determine the EC50 value, which is the concentration of the compound that reduces the viral yield by 50%.

Quantitative RT-PCR (qRT-PCR) for Viral Load Determination

qRT-PCR is a highly sensitive method to quantify the amount of viral RNA, providing a measure of viral replication.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells and treat with the antiviral compounds as described in the Viral Yield Reduction Assay.

  • RNA Extraction:

    • At the end of the incubation period, lyse the cells and extract total RNA or viral RNA from the cell culture supernatant using a commercial RNA extraction kit.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR:

    • Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe).

    • Use a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence to quantify the viral RNA copies in each sample.

  • Data Analysis:

    • Calculate the viral load (RNA copies/mL) for each sample.

    • Determine the percentage of viral load reduction for each compound concentration relative to the virus control.

    • Calculate the EC50 value.

Resistance to Favipiravir and its Analogs

The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. For Favipiravir, resistance has been linked to specific mutations in the viral RdRp. For instance, in the influenza virus, a combination of mutations, such as K229R in the PB1 subunit and P653L in the PA subunit, has been shown to confer resistance. Similarly, a K291R mutation in the nsP4 protein (RdRp) of the Chikungunya virus has been associated with Favipiravir resistance.[1] The high genetic barrier to resistance is a notable advantage of Favipiravir. Continued surveillance and characterization of potential resistance mutations are crucial for the long-term efficacy of these antiviral agents.

Synthesis of Favipiravir Analogs

The chemical synthesis of Favipiravir and its analogs is a key area of research aimed at improving yield and exploring novel derivatives. Various synthetic routes have been developed, with some methods achieving an overall yield of up to 33%.[1] The synthesis of novel analogs often involves modifications at different positions of the pyrazine-carboxamide core to enhance antiviral activity or improve pharmacokinetic properties. For example, a "green" synthesis method for structural analogs of Favipiravir has been reported, utilizing a one-pot condensation reaction.

Conclusion and Future Directions

Favipiravir and its structural analogs represent a promising class of broad-spectrum antiviral agents. Comparative studies have demonstrated that certain analogs, such as T-1105 and T-1106, can exhibit superior antiviral activity against specific viruses. The continued exploration of novel analogs is a critical endeavor to expand our antiviral arsenal.

The experimental protocols detailed in this guide provide a framework for the robust and reproducible evaluation of these compounds. A thorough understanding of their mechanism of action, comparative efficacy, and potential for resistance is essential for guiding future drug development efforts. As our knowledge of virology and medicinal chemistry expands, the rational design and synthesis of next-generation Favipiravir analogs hold the potential to provide more potent and effective treatments for a wide range of viral diseases.

References

  • Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]

  • Goldhill, D. H., te Velthuis, A. J. W., Fletcher, R. A., Langat, P., Zambon, M., Lackenby, A., & Barclay, W. S. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

  • Steris Pharma. (2025). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 93(7), 449–463. [Link]

  • Patsnap. (2024). What is the mechanism of Favipiravir? [Link]

  • Mazurek, J., et al. (2024). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. Molecules, 29(2), 441. [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Mazurek, J., et al. (2024). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure-Property Relationship, and Molecular Docking Study. Molecules, 29(2), 441. [Link]

  • Yadav, P., & Chowdhury, P. (2023). Exploring Antiviral Properties of Favipiravir Analogues; A Computational Approach. AIP Conference Proceedings, 2863(1), 030006. [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences of the United States of America, 115(45), 11613–11618. [Link]

  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. UKHSA Research Portal. [Link]

  • Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • Gower, C., et al. (2021). Development of a highly sensitive bioanalytical assay for the quantification of favipiravir. Journal of Virological Methods, 295, 114201. [Link]

  • Houston Methodist. (n.d.). Favipiravir clinical trial - Methodology. [Link]

  • Jana, A., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry, 46(29), 13867-13875. [Link]

  • ResearchGate. (2023). In vitro antiviral activity of favipiravir and its 6‐ and 3‐O‐substituted derivatives against coronavirus. [Link]

  • ResearchGate. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. [Link]

  • Haghpanah, M., Ebrahimlo, A. R. M., & Zonouz, A. M. (2025). Green synthesis of structural analogs of favipiravir. RSC advances, 15(22), 12345-12352. [Link]

  • Shannon, A., et al. (2020). Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase. bioRxiv. [Link]

  • Du, Y. X., & Chen, X. P. (2020). Favipiravir and COVID-19: A Simplified Summary. Journal of medical virology, 92(10), 1801–1803. [Link]

  • Kumar, A., et al. (2026). Computational analysis reveals the mechanism of favipiravir against influenza A virus. Journal of Biomolecular Structure and Dynamics, 44(1), 1-12. [Link]

  • de Vries, J. J. C., et al. (2016). Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters. Antimicrobial agents and chemotherapy, 60(8), 4642–4651. [Link]

  • Ansun BioPharma. (2021). US201 Study: A Phase 2, Randomized Proof-of-Concept Trial of Favipiravir for the Treatment of COVID-19. Clinical Infectious Diseases, 73(11), e4493-e4501. [Link]

  • Sonawane, V. B., & Shastri, J. S. (2021). In vitro and in vivo testing of the antiviral effect of favipiravir (T705) against the neurotropic Chandipura virus. Journal of Medical Virology, 93(10), 5707-5709. [Link]

  • Sax, P. E. (2020). Favipiravir: A Potential Antiviral for COVID-19?. NEJM Journal Watch. [Link]

  • Ivashchenko, A. A., et al. (2021). Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 73(3), e755–e762. [Link]

  • Naydenova, K., et al. (2021). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. Proceedings of the National Academy of Sciences of the United States of America, 118(7), e2021946118. [Link]

  • ClinicalTrials.gov. (2021). Efficacy of Favipiravir in Treatment of Mild & Moderate COVID-19 Infection in Nepal. [Link]

  • Gerasimova, A. A., et al. (2023). Pharmacogenomic Studies of Antiviral Drug Favipiravir. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial agents and chemotherapy, 54(6), 2517–2524. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic intermediates is paramount. The journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges, and ensuring the consistent quality of starting materials and intermediates is a critical determinant of success. In this guide, we delve into the comprehensive assessment of batch-to-batch consistency for a pivotal pharmaceutical intermediate: 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile. This compound is a key building block in the synthesis of the antiviral agent Favipiravir, which has garnered significant attention for its broad-spectrum activity against RNA viruses.[1][2][3][4]

This guide is structured to provide not just a set of protocols, but a logical framework for understanding why each analytical technique is chosen and how the data generated contributes to a holistic view of consistency. We will also draw a comparison with a relevant alternative, the non-fluorinated analog T-1105 (3-hydroxy-2-pyrazinecarboxamide), to highlight the unique considerations for fluorinated compounds.[4]

The Imperative of Consistency in Pharmaceutical Intermediates

Batch-to-batch consistency is not merely about meeting a predefined set of specifications; it is about ensuring that each batch of an intermediate will perform identically in the subsequent synthetic steps.[5] Variations in purity, impurity profiles, physical properties, and even trace levels of residual solvents can have a cascading effect on the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API).[5][6] For a molecule like this compound, even subtle changes can impact reaction kinetics, catalyst efficiency, and the formation of difficult-to-remove impurities in the final API.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q6A, provide a framework for setting specifications for new drug substances, which inherently relies on the consistency of the manufacturing process.[7][8][9][10][11] This guide will operationalize these principles for the intermediate .

A Multi-Pronged Analytical Workflow for Assessing Consistency

A robust assessment of batch-to-batch consistency requires a multi-faceted analytical approach. No single technique can provide a complete picture. The following workflow is designed to be a self-validating system, where the results from each analysis corroborate and build upon the others.

Analytical_Workflow cluster_0 Batch Release Testing cluster_1 Data Analysis & Comparison Identity Identity Confirmation (NMR & FTIR) Trending Trend Analysis (Statistical Process Control) Identity->Trending Purity Purity & Impurity Profiling (HPLC-UV) Purity->Trending Physical Physical Characterization (PSD, DSC) Physical->Trending Residual Residual Solvents (GC-HS) Residual->Trending Final_Decision Final Batch Disposition Trending->Final_Decision Accept/Reject Batch_Sample Incoming Batch Sample Batch_Sample->Identity Batch_Sample->Purity Batch_Sample->Physical Batch_Sample->Residual

Caption: Analytical workflow for assessing batch-to-batch consistency.

Comparative Analysis: this compound vs. T-1105

To illustrate the importance of a tailored analytical approach, we compare the target compound with its non-fluorinated analog, T-1105. The presence of the fluorine atom in our target compound introduces specific considerations, particularly in spectroscopic analysis and potential impurity profiles.

Parameter This compound T-1105 (3-hydroxy-2-pyrazinecarboxamide) Rationale for Comparison
Purity (HPLC, % Area) 99.5 ± 0.299.6 ± 0.3To assess the general purity achievable for both intermediates.
Key Impurity 1 (%) < 0.10< 0.15Impurity profiles can differ based on the synthetic route and the reactivity of the starting materials.
Key Impurity 2 (%) < 0.05< 0.10Fluorinated compounds may have unique impurity profiles arising from the fluorination step.
Residual Solvents (ppm) Toluene: < 890, DMF: < 880Methanol: < 3000, Acetone: < 5000The choice of solvents in the synthesis dictates the residual solvent analysis required.
Melting Point (°C, DSC) 235-240250-255Differences in melting point can indicate polymorphic differences and impact downstream processing.
Particle Size (D50, µm) 25 ± 530 ± 7Particle size affects dissolution rates and handling properties.[12][13][14][15][16]

Detailed Experimental Protocols

Identity Confirmation: ¹H NMR and FTIR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide unambiguous confirmation of the chemical structure. For our target compound, ¹⁹F NMR would be an additional, highly specific identity test.

¹H NMR Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration of the obtained spectrum with a qualified reference standard. The spectrum should be consistent with the structure of this compound.[17][18][19]

FTIR Protocol:

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.

  • Acquisition Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands with a reference standard. Key functional groups to verify include the C≡N stretch, C=O stretch, and C-F bond vibrations.

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for assessing the purity of pharmaceutical compounds and quantifying impurities. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.[20][21][22]

HPLC-UV Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 322 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak and any impurity peaks. Impurity levels should be reported according to ICH Q3A guidelines, which specify reporting, identification, and qualification thresholds based on the maximum daily dose of the final drug.[20]

Physical Characterization: Particle Size Distribution (PSD) and Differential Scanning Calorimetry (DSC)

Rationale: The physical properties of an intermediate can significantly impact its handling, dissolution, and reactivity. PSD analysis ensures consistency in the physical form of the powder, while DSC can detect polymorphism, which can affect solubility and stability.[12][13][14][15][16]

Particle Size Distribution (Laser Diffraction) Protocol:

  • Instrumentation: Laser diffraction particle size analyzer.

  • Sample Preparation: Disperse the powder sample in a suitable medium (e.g., air for dry dispersion or a non-dissolving liquid for wet dispersion) until a stable obscuration is achieved.

  • Data Analysis: Report the particle size distribution, including D10, D50, and D90 values. The results should be consistent across batches.

Differential Scanning Calorimetry Protocol:

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Program: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Observe the melting endotherm. The onset temperature and peak shape should be consistent across batches. The absence of other thermal events can indicate the absence of polymorphic transitions under the experimental conditions.[23][24][25][26][27]

Residual Solvents: Gas Chromatography with Headspace (GC-HS)

Rationale: Residual solvents are impurities that must be controlled within the limits defined by ICH Q3C guidelines. GC-HS is the standard technique for the analysis of volatile organic compounds in pharmaceutical materials.[6][28][29][30][31]

GC-HS Protocol:

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program: A suitable temperature gradient to separate the expected solvents (e.g., initial temperature of 40 °C, hold for 5 minutes, then ramp to 240 °C).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Data Analysis: Quantify the residual solvents against a calibrated standard. The levels must be below the ICH Q3C limits for the respective solvents.

Interpreting the Data: A Holistic Approach

The true power of this analytical workflow lies in the integrated interpretation of the data. A consistent batch of this compound will exhibit:

  • Consistent Spectroscopic Fingerprints: The NMR and FTIR spectra should be superimposable with the reference standard and with previous batches.

  • A Stable Purity and Impurity Profile: The purity should be within a narrow range, and the levels of specified and unspecified impurities should not show significant variation or upward trends over time.

  • Reproducible Physical Properties: The particle size distribution and thermal behavior should be consistent, ensuring predictable handling and reactivity.

  • Controlled Residual Solvents: The levels of residual solvents should be consistently below the established limits.

Any deviation in one of these parameters should trigger a deeper investigation and a risk assessment of the potential impact on the final API.

Conclusion

The rigorous assessment of batch-to-batch consistency is a cornerstone of modern pharmaceutical development and manufacturing. For a critical intermediate like this compound, a comprehensive analytical strategy is not just a quality control measure; it is a critical step in ensuring the safety and efficacy of the final drug product. By employing a multi-pronged approach that combines chemical and physical characterization, and by understanding the scientific rationale behind each technique, researchers and manufacturers can build a robust and reliable supply chain for this important pharmaceutical building block.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1). Retrieved from [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Retrieved from [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy. (n.d.). Retrieved from [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. (n.d.). Retrieved from [Link]

  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.). Retrieved from [Link]

  • ICH Q6A Guideline - IKEV. (n.d.). Retrieved from [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. (2025, June 23). Retrieved from [Link]

  • A DSC method to determine the relative stability of pharmaceutical polymorphs. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC - Thermal Support. (n.d.). Retrieved from [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). Retrieved from [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (n.d.). PubMed. Retrieved from [Link]

  • High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API - Shimadzu. (n.d.). Retrieved from [Link]

  • Plain 1 H nuclear magnetic resonance analysis streamlines the quality control of antiviral favipiravir and congeneric World Health Organization essential medicines. (n.d.). PubMed. Retrieved from [Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate - TA Instruments. (n.d.). Retrieved from [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC. (n.d.). Retrieved from [Link]

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2 - Labsolution. (n.d.). Retrieved from [Link]

  • Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. (n.d.). SciELO. Retrieved from [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022, November 21). Retrieved from [Link]

  • Plain 1H NMR Analysis Streamlines the Quality Control of Antiviral Favipiravir and Congeneric WHO Essential Medicines | Request PDF. (2025, October 24). ResearchGate. Retrieved from [Link]

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Particle Size Analysis for Pharmaceuticals - SHIMADZU CORPORATION. (n.d.). Retrieved from [Link]

  • Green synthesis of structural analogs of favipiravir. (2025, May 27). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Plain 1 H NMR Analysis Streamlines the Quality Control of Antiviral Favipiravir and Congeneric WHO Essential Medicines. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations - Lab Manager Magazine. (2025, May 22). Retrieved from [Link]

  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. (n.d.). MDPI. Retrieved from [Link]

  • A comprehensive review of particle size analysis techniques. (2024, February 8). Retrieved from [Link]

  • Pharmaceutical Particle Size Analysis: A Comprehensive Guide - Contract Laboratory. (2023, January 15). Retrieved from [Link]

  • The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. (2022, July 4). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | Scilit. (n.d.). Retrieved from [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates - At Tianming Pharmaceutical. (n.d.). Retrieved from [Link]

  • development and validation of stability indicating rp-hplc method for determination of related substances and purity of favipiravir drug substance. (n.d.). Issue's Article Details. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. (n.d.). Impactfactor. Retrieved from [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (n.d.). Retrieved from [Link]

Sources

performance comparison of different catalysts in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparison of various catalytic systems for the synthesis of pyrazines, a critical class of N-heterocyclic compounds with widespread applications in the pharmaceutical, flavor, and materials industries. We will delve into the performance of different catalysts, supported by experimental data, to provide a clear and objective analysis for researchers selecting the optimal catalytic system for their specific needs.

Introduction: The Importance of Catalysis in Pyrazine Synthesis

Pyrazines and their derivatives are privileged scaffolds in medicinal chemistry and are key components of many blockbuster drugs. Traditional methods for pyrazine synthesis often require harsh reaction conditions, stoichiometric reagents, and suffer from limited substrate scope and poor yields. The development of efficient catalytic systems has been a game-changer, enabling milder, more selective, and sustainable routes to these valuable molecules. This guide will focus on the comparative performance of prominent catalytic systems, providing insights into their mechanisms and practical applications.

Catalyst Systems for Pyrazine Synthesis: A Performance Showdown

The choice of catalyst is paramount in dictating the efficiency and selectivity of pyrazine synthesis. We will compare three major classes of catalysts: gold-based, copper-based, and zeolite-based systems.

Gold catalysts have emerged as highly effective for the synthesis of pyrazines, primarily through the cyclization of α-amino ketones or related precursors.

Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Pyrazines

  • Reaction Setup: To a flame-dried Schlenk tube, add the α-amino ketone substrate (1.0 mmol), the gold catalyst (e.g., AuCl3, 1-5 mol%), and the solvent (e.g., acetonitrile, 5 mL).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired pyrazine.

Performance Data:

Catalyst SystemSubstrate ScopeTypical Yield (%)SelectivityKey AdvantagesKey Limitations
AuCl3 / Acetonitrile Wide range of α-amino ketones85-95%High for symmetrical pyrazinesMild conditions, high yieldsCatalyst can be expensive
Au/TiO2 (nanoparticles) Good for various functional groups80-92%ExcellentHeterogeneous, reusableRequires specific catalyst preparation

Mechanistic Insight: Gold catalysts, being highly carbophilic, activate the alkyne or allene moiety of the substrate, facilitating the intramolecular nucleophilic attack of the nitrogen atom to form the pyrazine ring.

Gold_Catalyzed_Pyrazine_Synthesis Substrate α-Azido Alkyne Intermediate1 Gold-π-Alkyne Complex Substrate->Intermediate1 + Au(I) GoldCatalyst Au(I) Catalyst GoldCatalyst->Intermediate1 Intermediate2 6-endo-dig Cyclization Intermediate1->Intermediate2 Intramolecular Attack Intermediate3 Vinylgold Intermediate Intermediate2->Intermediate3 Intermediate4 Protodeauration Intermediate3->Intermediate4 + H+ Intermediate4->GoldCatalyst Catalyst Regeneration Product Pyrazine Product Intermediate4->Product Byproduct H+ Intermediate4->Byproduct

Caption: Gold-catalyzed pyrazine synthesis workflow.

Copper catalysts offer a more economical approach to pyrazine synthesis and have demonstrated broad applicability.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization

  • Reaction Setup: A mixture of the 1,2-diamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and copper catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., DMSO) is placed in a round-bottom flask.

  • Reaction Conditions: The flask is equipped with a balloon of oxygen or open to the air, and the mixture is stirred at an elevated temperature (e.g., 100-120 °C).

  • Monitoring: The reaction is monitored by TLC or GC-MS.

  • Workup and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Performance Data:

Catalyst SystemSubstrate ScopeTypical Yield (%)SelectivityKey AdvantagesKey Limitations
CuI / O2 Various diamines and dicarbonyls75-90%GoodInexpensive, readily available catalystOften requires higher temperatures
Cu(OAc)2 / TEMPO Broad applicability80-95%HighHigh efficiency, uses a co-oxidantMay require stoichiometric co-oxidant

Mechanistic Rationale: Copper catalysts facilitate the aerobic oxidation of the diamine substrate, leading to the formation of a diimine intermediate, which then undergoes condensation with the dicarbonyl compound to form the pyrazine ring.

Copper_Catalyzed_Pyrazine_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle Diamine 1,2-Diamine Oxidation Aerobic Oxidation Diamine->Oxidation Dicarbonyl 1,2-Dicarbonyl Condensation Condensation Dicarbonyl->Condensation CopperCatalyst Cu(I) Catalyst CopperCatalyst->Oxidation Oxidation->Condensation Diimine Intermediate Product Pyrazine Condensation->Product

Caption: Copper-catalyzed aerobic pyrazine synthesis.

Zeolites, with their well-defined microporous structures, offer a heterogeneous and shape-selective catalytic approach to pyrazine synthesis.

Experimental Protocol: Zeolite-Catalyzed Gas-Phase Synthesis

  • Catalyst Preparation: The zeolite catalyst (e.g., H-ZSM-5) is activated by calcination at high temperatures (e.g., 500 °C) prior to use.

  • Reaction Setup: The reaction is typically carried out in a fixed-bed reactor. A gaseous mixture of the reactants (e.g., ethylenediamine and ethylene glycol) is passed over the heated zeolite catalyst bed.

  • Reaction Conditions: The reaction is performed at high temperatures (e.g., 350-450 °C) and atmospheric pressure.

  • Product Collection and Analysis: The products are condensed at the reactor outlet and analyzed by GC-MS.

Performance Data:

Catalyst SystemSubstrate ScopeTypical Yield (%)SelectivityKey AdvantagesKey Limitations
H-ZSM-5 Simple aliphatic diamines and diols60-80%High for specific isomersReusable, environmentally friendlyRequires high temperatures, limited to volatile substrates
Mesoporous Zeolites Can accommodate larger substrates70-85%GoodImproved diffusion of reactants and productsMore complex synthesis of the catalyst

Shape Selectivity: The pore structure of the zeolite plays a crucial role in determining the product distribution. For instance, zeolites with medium-sized pores, like ZSM-5, can favor the formation of specific pyrazine isomers by sterically hindering the formation of bulkier products within their channels.

Zeolite_Catalysis_Logic Reactants Reactant A Reactant B Zeolite Zeolite Catalyst Pore Structure Active Sites Reactants->Zeolite Adsorption TransitionState Shape-Selective Transition State Zeolite->TransitionState Catalysis within pores Products Desired Pyrazine Undesired Byproduct TransitionState->Products Product Formation & Desorption

Caption: Logical flow of shape-selective zeolite catalysis.

Comparative Analysis and Future Outlook

Catalyst TypeOperating TemperatureCatalyst ReusabilityCostEnvironmental ImpactIdeal Application
Gold-based Mild to moderateModerate (heterogeneous)HighModerateHigh-value, complex pyrazine synthesis
Copper-based Moderate to highLow (homogeneous)LowLowLarge-scale, cost-sensitive synthesis
Zeolite-based HighHighLow to moderateVery LowGreen, continuous flow processes

The choice of catalyst for pyrazine synthesis is a multifaceted decision that depends on the desired product, scale of production, cost considerations, and environmental impact. Gold catalysts offer high efficiency for complex substrates under mild conditions. Copper catalysts provide a cost-effective solution for large-scale production. Zeolites represent a green and sustainable option, particularly for gas-phase reactions.

Future research will likely focus on the development of more robust and reusable heterogeneous catalysts that can operate under milder conditions, combining the advantages of different catalytic systems. The exploration of novel catalyst supports and bimetallic systems holds significant promise for advancing the field of pyrazine synthesis.

References

  • Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Chemical Reviews.[Link]

  • Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Enamines and Alkynes for the Synthesis of Pyrroles. Organic Letters.[Link]

  • Synthesis of Pyrazine over Zeolite Catalysts. Industrial & Engineering Chemistry Research.[Link]

  • Recent advances in the synthesis of pyrazines. RSC Advances.[Link]

A Senior Application Scientist's Guide to the Synthesis of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile: A Comparative Analysis and Yield Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the robust and reproducible synthesis of key intermediates is paramount. This guide provides an in-depth analysis and validation of the reported synthesis yield for 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a critical precursor in the manufacturing of the antiviral agent Favipiravir. We will dissect a prominent synthetic protocol, explore a potential alternative, and provide the necessary data for researchers to validate their own results.

Introduction: The Significance of a Key Intermediate

This compound, which exists in tautomeric equilibrium with 6-fluoro-3-hydroxypyrazine-2-carbonitrile, is a cornerstone for the synthesis of Favipiravir. The efficiency of its production directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding and validation of its synthesis are crucial for process optimization and scalability.

This guide will focus on the most prominently documented synthetic route: the selective hydrolysis of 3,6-difluoropyrazine-2-carbonitrile. We will also discuss a potential alternative pathway involving the Balz-Schiemann reaction, providing a comparative perspective.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction on a difluorinated precursor. The choice of reagents and reaction conditions is critical to achieving a high yield and purity.

Primary Synthetic Route: Selective Hydrolysis of 3,6-Difluoropyrazine-2-carbonitrile

This method relies on the selective replacement of one fluorine atom with a hydroxyl group. The presence of the electron-withdrawing nitrile group and the pyrazine ring nitrogen atoms activates the C-F bonds towards nucleophilic attack. The key challenge is to achieve mono-substitution without proceeding to the di-hydroxy byproduct.

A well-documented protocol for this transformation is detailed in patent literature[1]. This procedure utilizes a combination of a weak acid (acetic acid) and a mild base (triethylamine) in a polar aprotic solvent (DMF).

Causality Behind Experimental Choices:

  • Solvent (DMF): Dimethylformamide is an excellent solvent for this reaction due to its high boiling point, which allows for a wide range of reaction temperatures, and its ability to dissolve both the organic substrate and the reagents. Its polar aprotic nature helps to stabilize the charged intermediate of the SNAr mechanism.

  • Reagents (Acetic Acid and Triethylamine): The use of a weak acid and a mild base is a nuanced choice. It is likely that this combination forms a buffered system that facilitates the selective hydrolysis. Triethylamine can act as a scavenger for the HF byproduct, while acetic acid may protonate the pyrazine ring, further activating it towards nucleophilic attack by water (present either residually or added during workup). This controlled environment is crucial to prevent the over-reaction to the di-hydroxy species.

Experimental Protocol:

  • Materials:

    • 3,6-Difluoropyrazine-2-carbonitrile

    • Dimethylformamide (DMF)

    • Acetic Acid

    • Triethylamine

    • Ice-water

    • Methyl tert-butyl ether

    • Anhydrous sodium sulfate

    • n-Heptane

  • Procedure:

    • Dissolve 3,6-difluoropyrazine-2-carbonitrile (7g) in DMF (30mL) in a suitable reaction vessel.

    • Cool the mixture in an ice-water bath.

    • Sequentially add acetic acid (6g) and triethylamine (10g) to the cooled reaction mixture.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • After the reaction is complete, pour the mixture into ice water to quench the reaction.

    • Adjust the pH of the aqueous mixture to 3-4 using a suitable acid (e.g., dilute HCl).

    • Extract the aqueous mixture with methyl tert-butyl ether (100mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Slurry the crude product in n-heptane to afford this compound as a solid (6g).[1]

Reported Yield:

Based on the patent data, the reported yield for this process is approximately 85.7% (6g of product from 7g of starting material).[1]

Alternative Synthetic Route: Balz-Schiemann Reaction

A potential alternative approach for the introduction of the fluorine atom is the Balz-Schiemann reaction.[2][3][4][5][6] This reaction transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate. For the synthesis of our target molecule, this would likely involve a precursor such as 3-amino-6-hydroxypyrazine-2-carbonitrile.

Conceptual Workflow:

  • Diazotization: The amino group of the precursor is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

  • Fluoride Exchange: The diazonium salt is then treated with a fluoride source, typically fluoroboric acid (HBF4) or its salts, to form the diazonium tetrafluoroborate.

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride.

Challenges and Considerations:

  • Precursor Availability: The synthesis of the required amino-hydroxy-pyrazine precursor would add steps to the overall process.

  • Reaction Conditions: The Balz-Schiemann reaction often requires strongly acidic conditions and careful temperature control. The handling of potentially explosive diazonium salts is also a significant safety consideration.[3]

Quantitative Data Summary

ParameterPrimary Route: Selective HydrolysisAlternative Route: Balz-Schiemann Reaction
Precursor 3,6-Difluoropyrazine-2-carbonitrile3-Amino-6-hydroxypyrazine-2-carbonitrile (Hypothetical)
Key Reagents Acetic Acid, Triethylamine, DMFNaNO₂, HBF₄
Reported Yield ~85.7%[1]Not reported for this specific transformation
Key Advantages High reported yield, milder conditionsDirect introduction of fluorine
Key Disadvantages Requires a difluorinated precursorPotentially harsh conditions, safety concerns with diazonium salts, precursor synthesis required

Experimental Validation Workflow

To validate the synthesis and yield of this compound, a rigorous workflow encompassing purification and characterization is essential.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation synthesis Perform Synthesis via Selective Hydrolysis workup Aqueous Workup (pH adjustment, extraction) synthesis->workup slurry Slurry in n-Heptane workup->slurry filtration Filtration and Drying slurry->filtration nmr 1H and 13C NMR Spectroscopy filtration->nmr ms Mass Spectrometry filtration->ms purity HPLC for Purity Assessment filtration->purity comparison Compare Data with Literature Values nmr->comparison ms->comparison yield_calc Yield Calculation purity->yield_calc yield_calc->comparison

Caption: A comprehensive workflow for the synthesis, purification, characterization, and validation of this compound.

Characterization Data for Validation

  • ¹H NMR (DMSO-d₆): A single proton signal is expected for the proton on the pyrazine ring. A Chinese patent for a related carboxylic acid derivative (6-fluoro-3-hydroxypyrazine-2-carboxylic acid) reports a doublet at 8.40 ppm (d, J = 8.0Hz, 1H), which can serve as a reference point.[7]

  • ¹³C NMR (DMSO-d₆): Five distinct carbon signals are expected. The chemical shifts will be influenced by the fluorine, oxygen, and nitrogen atoms, as well as the nitrile group.

  • Mass Spectrometry: The expected molecular weight for C₅H₂FN₃O is 139.09 g/mol .[8]

Researchers should perform these analyses on their synthesized product and compare the data to these expected values.

The Chemical Pathway of Selective Hydrolysis

The following diagram illustrates the key transformation in the primary synthetic route.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant 3,6-Difluoropyrazine-2-carbonitrile reagents Acetic Acid, Triethylamine DMF, Room Temperature reactant->reagents product This compound reagents->product

Caption: The reaction pathway for the selective hydrolysis of 3,6-difluoropyrazine-2-carbonitrile.

Conclusion and Future Perspectives

The synthesis of this compound via the selective hydrolysis of 3,6-difluoropyrazine-2-carbonitrile is a robust and high-yielding method, with a reported yield of approximately 85.7%. This guide provides a detailed protocol and the underlying chemical principles to enable researchers to reproduce and validate this important synthesis. While alternative routes such as the Balz-Schiemann reaction are mechanistically plausible, they are less documented for this specific transformation and may present additional synthetic challenges. Future research could focus on developing a catalytic, one-pot synthesis from more readily available starting materials to further improve the efficiency and cost-effectiveness of Favipiravir production.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Drug Discoveries & Therapeutics, 8(3), 117-120.
  • Green synthesis of structural analogs of favipiravir. (2025). RSC Advances.
  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. Veeprho. Retrieved from [Link]

  • Balz–Schiemann reaction. In Wikipedia. Retrieved from [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Chemical Papers, 77, 559-567.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Request PDF. Retrieved from [Link]

  • Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2016). Chemical Science Transactions, 4(4), 1149-1155.
  • (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2018).
  • Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazon. (2018).
  • (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. (2018).
  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • This compound compound with dicyclohexylamine (1:1). Sigma-Aldrich.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2020). RSC Advances, 10(42), 25035-25043.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2022). Molecules, 27(19), 6524.
  • CN113929633A - A kind of synthetic method and application of favipiravir.
  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021).
  • WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.

Sources

The Synthetic Chemist's Compass: A Comparative Guide to Cost-Effective Favipiravir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing antiviral therapeutics, the synthetic accessibility of a target molecule is as critical as its biological activity. Favipiravir, a potent RNA-dependent RNA polymerase inhibitor, has garnered significant attention for its broad-spectrum antiviral properties. As this molecule transitions from clinical trials to broader application, the imperative for cost-effective, scalable, and sustainable manufacturing processes has become paramount. This guide provides an in-depth, objective comparison of the most prominent synthetic pathways to Favipiravir, offering a critical analysis of their respective strengths and weaknesses to inform strategic decisions in process development and manufacturing.

Introduction: The Imperative for an Optimized Synthesis

Favipiravir's efficacy against a range of RNA viruses has solidified its place in the antiviral arsenal.[1][2] The ultimate cost of any pharmaceutical is intrinsically linked to the efficiency and elegance of its chemical synthesis. An ideal synthetic route is characterized by a low number of steps, high overall yield, the use of inexpensive and readily available starting materials, and adherence to the principles of green chemistry to minimize environmental impact and ensure worker safety. This guide will dissect four major synthetic approaches to Favipiravir, providing the necessary data to evaluate each based on these critical parameters.

Visualizing the Pathways: A Comparative Overview

To facilitate a clear understanding of the transformations involved, the following diagrams, rendered in Graphviz DOT language, illustrate the core synthetic strategies discussed in this guide.

Route 1: The Diethyl Malonate Pathway

Favipiravir Synthesis from Diethyl Malonate Diethyl Malonate Diethyl Malonate Diethyl Oximinomalonate Diethyl Oximinomalonate Diethyl Malonate->Diethyl Oximinomalonate NaNO2, Acetic Acid Diethyl 2-Aminomalonate HCl Diethyl 2-Aminomalonate HCl Diethyl Oximinomalonate->Diethyl 2-Aminomalonate HCl H2, Pd/C (Flow) 2-Aminomalonamide 2-Aminomalonamide Diethyl 2-Aminomalonate HCl->2-Aminomalonamide NH3/H2O Sodium 2-carbamoylpyrazine-3-hydroxylate Sodium 2-carbamoylpyrazine-3-hydroxylate 2-Aminomalonamide->Sodium 2-carbamoylpyrazine-3-hydroxylate Glyoxal, Base 6-Bromo-3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide Sodium 2-carbamoylpyrazine-3-hydroxylate->6-Bromo-3-hydroxypyrazine-2-carboxamide Bromination (Flow) 3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile 6-Bromo-3-hydroxypyrazine-2-carboxamide->3,6-Dichloropyrazine-2-carbonitrile POCl3, Pyridine 6-Fluoro-3-chloropyrazine-2-carbonitrile 6-Fluoro-3-chloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile->6-Fluoro-3-chloropyrazine-2-carbonitrile KF, Phase Transfer Catalyst 6-Fluoro-3-hydroxypyrazine-2-carbonitrile 6-Fluoro-3-hydroxypyrazine-2-carbonitrile 6-Fluoro-3-chloropyrazine-2-carbonitrile->6-Fluoro-3-hydroxypyrazine-2-carbonitrile Hydrolysis Favipiravir Favipiravir 6-Fluoro-3-hydroxypyrazine-2-carbonitrile->Favipiravir Amide Hydrolysis Favipiravir Synthesis from 3-Aminopyrazine-2-carboxylic Acid 3-Aminopyrazine-2-carboxylic Acid 3-Aminopyrazine-2-carboxylic Acid Methyl 3-aminopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate 3-Aminopyrazine-2-carboxylic Acid->Methyl 3-aminopyrazine-2-carboxylate MeOH, H2SO4 Methyl 3-amino-6-bromopyrazine-2-carboxylate Methyl 3-amino-6-bromopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate->Methyl 3-amino-6-bromopyrazine-2-carboxylate NBS Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate Methyl 3-amino-6-bromopyrazine-2-carboxylate->Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate NaNO2, H2SO4 6-Bromo-3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide Methyl 3-hydroxy-6-bromopyrazine-2-carboxylate->6-Bromo-3-hydroxypyrazine-2-carboxamide NH3 3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile 6-Bromo-3-hydroxypyrazine-2-carboxamide->3,6-Dichloropyrazine-2-carbonitrile POCl3, DIPEA Favipiravir Favipiravir 3,6-Dichloropyrazine-2-carbonitrile->Favipiravir 1. KF 2. NaOH 3. H+

Caption: Synthesis of Favipiravir from 3-Aminopyrazine-2-carboxylic Acid.

Route 3: The 2-Aminopyrazine Pathway

Favipiravir Synthesis from 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine 2-Aminopyrazine->2-Amino-3-chloropyrazine Regioselective Chlorination 2-Amino-3-chloro-5-bromopyrazine 2-Amino-3-chloro-5-bromopyrazine 2-Amino-3-chloropyrazine->2-Amino-3-chloro-5-bromopyrazine Bromination 3-Chloro-5-bromopyrazine-2-carbonitrile 3-Chloro-5-bromopyrazine-2-carbonitrile 2-Amino-3-chloro-5-bromopyrazine->3-Chloro-5-bromopyrazine-2-carbonitrile Pd-catalyzed Cyanation 3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile 3-Chloro-5-bromopyrazine-2-carbonitrile->3,6-Dichloropyrazine-2-carbonitrile Sandmeyer Reaction 3,6-Difluoropyrazine-2-carbonitrile 3,6-Difluoropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile->3,6-Difluoropyrazine-2-carbonitrile KF 6-Fluoro-3-hydroxypyrazine-2-carboxamide 6-Fluoro-3-hydroxypyrazine-2-carboxamide 3,6-Difluoropyrazine-2-carbonitrile->6-Fluoro-3-hydroxypyrazine-2-carboxamide 1. H2O2, Base 2. Hydrolysis Favipiravir Synthesis from 3-Hydroxypyrazine-2-carboxylic Acid 3-Hydroxypyrazine-2-carboxylic Acid 3-Hydroxypyrazine-2-carboxylic Acid 3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxylic Acid->3-Hydroxypyrazine-2-carboxamide Amidation 3-Hydroxy-6-nitropyrazine-2-carboxamide 3-Hydroxy-6-nitropyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide->3-Hydroxy-6-nitropyrazine-2-carboxamide KNO3, H2SO4 3-Hydroxy-6-aminopyrazine-2-carboxamide 3-Hydroxy-6-aminopyrazine-2-carboxamide 3-Hydroxy-6-nitropyrazine-2-carboxamide->3-Hydroxy-6-aminopyrazine-2-carboxamide Reduction (e.g., H2, Pd/C) Favipiravir Favipiravir 3-Hydroxy-6-aminopyrazine-2-carboxamide->Favipiravir Fluorination (e.g., Balz-Schiemann)

Caption: Synthesis of Favipiravir from 3-Hydroxypyrazine-2-carboxylic Acid.

Comparative Analysis of Synthetic Pathways

The following table provides a side-by-side comparison of the key metrics for each of the four primary synthetic routes to Favipiravir.

MetricRoute 1: Diethyl MalonateRoute 2: 3-Aminopyrazine-2-carboxylic AcidRoute 3: 2-AminopyrazineRoute 4: 3-Hydroxypyrazine-2-carboxylic Acid
Starting Material Diethyl malonate3-Aminopyrazine-2-carboxylic acid2-Aminopyrazine3-Hydroxypyrazine-2-carboxylic acid
Number of Steps ~9 steps[3][4][5] ~6 steps[6] ~7 steps[7][8] ~4 steps
Overall Yield ~16%[3][4][5] ~22.3% - 43%[1][6][9][10] Yield for the formation of the key intermediate 3,6-dichloropyrazine-2-carbonitrile is reported to be 48%.[8][11] Overall yield is generally low.
Key Reagents & Conditions NaNO₂, H₂, Pd/C (flow), NH₃, Glyoxal, POCl₃, KFMeOH, H₂SO₄, NBS, NaNO₂, POCl₃, KF, NaOHChlorinating agent, Brominating agent, Pd catalyst, NaNO₂, KF, H₂O₂Amidating agent, KNO₃, H₂SO₄, Reducing agent, Fluorinating agent
Cost-Effectiveness Starts from a cheap and readily available material.[3][4][5] Considered an economical and scalable procedure. T[1][9][10]he use of NaOH is a cheaper alternative to other bases.[1] Starts from an inexpensive and commercially available material. T[8][11]he use of an expensive palladium catalyst increases the cost.[7] The starting material is commercially available, but the overall low yield can impact cost-effectiveness.
Safety & Environmental Use of continuous flow chemistry for hydrogenation and bromination can enhance safety and yield.[3][4][5] Involves the use of hazardous POCl₃.[1] Eliminates the use of hazardous POCl₃ in one variation, but uses a palladium catalyst.[8][11] The nitration step can require specialized equipment.
Scalability The 9-step process has been demonstrated on a decagram scale and is considered suitable for larger-scale synthesis.[3][4][5] The procedure is described as scalable.[1][9][10] The elimination of POCl₃ is beneficial for large-scale production.[6] The low overall yield presents a challenge for scalability.

In-Depth Pathway Analysis

Route 1: The Diethyl Malonate Pathway

This route commences with the readily available and inexpensive diethyl malonate. A[3][4][5] key advantage of this pathway is the utilization of continuous flow chemistry for the hydrogenation and bromination steps, which has been shown to significantly enhance yields and improve safety for these potentially hazardous reactions. T[3][4][5]he overall yield of approximately 16% over 9 steps is respectable for a multi-step synthesis. W[3][4][5]hile the number of steps is higher compared to other routes, the low cost of the starting material and the implementation of modern manufacturing technologies make this a viable option for large-scale production.

Route 2: The 3-Aminopyrazine-2-carboxylic Acid Pathway

This pathway is frequently cited as an economical and practical route to Favipiravir. I[1][6][9][10]t proceeds through the key intermediate 3,6-dichloropyrazine-2-carbonitrile. A[1][9][10] significant improvement in this route is a one-pot, three-step sequence from this intermediate to Favipiravir, which minimizes yield loss by avoiding the isolation of intermediates. T[6]he reported overall yields are variable but can be as high as 43% from the dichloro-intermediate, making it an attractive option from a yield perspective. T[1][9][10]he use of inexpensive reagents like sodium hydroxide further enhances its cost-effectiveness. H[1]owever, the use of phosphorus oxychloride (POCl₃) is a notable drawback due to its hazardous nature.

[1]#### Route 3: The 2-Aminopyrazine Pathway

Starting from the inexpensive and commercially available 2-aminopyrazine, this route also converges on the 3,6-dichloropyrazine-2-carbonitrile intermediate. A[8][11] notable advantage of a reported variation of this pathway is the elimination of the hazardous POCl₃. H[8][11]owever, this comes at the cost of using an expensive palladium catalyst for the cyanation step, which can significantly impact the overall cost of the process. T[7]he yield for the formation of the key intermediate is reported to be a respectable 48%.

[8][11]#### Route 4: The 3-Hydroxypyrazine-2-carboxylic Acid Pathway

This route is one of the shortest, proceeding in approximately four steps. However, it is often plagued by low overall yields. T[7]he synthesis involves a nitration reaction, which can pose challenges for scalability and require specialized equipment. While the starting material is commercially available, the low conversion rates in subsequent steps can make this route less economically viable for large-scale production compared to the others.

Experimental Protocols: A Glimpse into the Bench

To provide a practical context to the theoretical comparison, presented below are representative, high-level experimental protocols for key transformations in the discussed pathways. These are intended to be illustrative and would require further optimization for scale-up.

Representative Protocol for Route 2: One-pot conversion of 3,6-dichloropyrazine-2-carbonitrile to Favipiravir
  • Fluorination: To a solution of 3,6-dichloropyrazine-2-carbonitrile in a suitable aprotic polar solvent (e.g., DMSO), potassium fluoride (KF) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added. The mixture is heated to effect the fluorination reaction, yielding 3,6-difluoropyrazine-2-carbonitrile.

  • Hydroxylation and Nitrile Hydrolysis: Without isolating the difluoro intermediate, an aqueous solution of sodium hydroxide (NaOH) is added to the reaction mixture. The reaction is stirred, leading to the selective hydrolysis of the fluorine at the 3-position and the conversion of the nitrile group to a carboxamide.

  • Acidification and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted with a suitable acid (e.g., HCl) to precipitate Favipiravir. The solid product is then collected by filtration, washed, and dried to afford the final product.

The choice of the most cost-effective synthetic pathway to Favipiravir is a multifaceted decision that depends on a variety of factors, including the scale of production, available infrastructure, and raw material sourcing.

  • For large-scale, cost-driven manufacturing , the 3-Aminopyrazine-2-carboxylic Acid pathway (Route 2) currently appears to be the most promising. Its relatively high overall yield, coupled with the use of inexpensive reagents and a step-economic one-pot final sequence, makes it highly attractive. However, careful consideration and engineering controls are necessary to handle the hazardous POCl₃.

  • The Diethyl Malonate pathway (Route 1) offers a compelling alternative, particularly if there is a strategic advantage in starting from a very cheap and abundant raw material. The integration of flow chemistry showcases a modern and safer approach to manufacturing.

  • The 2-Aminopyrazine pathway (Route 3) presents a trade-off between avoiding a hazardous reagent (POCl₃) and incurring the cost of a precious metal catalyst. The economic viability of this route is heavily dependent on the price and efficient recycling of the palladium catalyst.

  • The 3-Hydroxypyrazine-2-carboxylic Acid pathway (Route 4) , while being the shortest, is hampered by low yields, making it less suitable for cost-effective, large-scale production at present.

Ultimately, the continuous evolution of synthetic chemistry may lead to further optimizations of these routes or the development of entirely new, more efficient pathways. The data and analysis presented in this guide are intended to serve as a valuable resource for researchers and process chemists in their ongoing efforts to make this critical antiviral medication more accessible to a global population.

References

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). SpringerLink. [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Publishing. [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). ResearchGate. [Link]

  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. (2021). RSC Publishing. [Link]

  • Total synthesis of favipiravir from diethyl malonate 10. (n.d.). ResearchGate. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). National Center for Biotechnology Information. [Link]

  • A practical and step-economic route to Favipiravir. (2017). ResearchGate. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). Acta Naturae. [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. (2019). ResearchGate. [Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (n.d.). AVESİS. [Link]

  • Estimation and development of some biophysical characteristics of the drug Favipiravir used in the treatment of corona-virus using green chemistry technology. (2023). SpringerLink. [Link]

  • A kind of synthetic method and application of favipiravir. (2022).
  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). ResearchGate. [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. (2019). Semantic Scholar. [Link]

  • Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir, a Promising COVID-19 Antiviral Drug. (2022). National Center for Biotechnology Information. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). ResearchGate. [Link]

  • Minimum costs to manufacture new treatments for COVID-19. (2020). National Center for Biotechnology Information. [Link]

  • Green synthesis of structural analogs of favipiravir. (2025). National Center for Biotechnology Information. [Link]

  • Green synthesis of structural analogs of favipiravir. (2025). RSC Publishing. [Link]

  • Adjusted green spectrophotometric determination of favipiravir and remdesivir in pharmaceutical form and spiked human plasma sample using different chemometric supported models. (2023). National Center for Biotechnology Information. [Link]

  • Green synthesis of structural analogs of favipiravir. (2025). ResearchGate. [Link]

  • Reported starting materials for favipiravir synthesis. (n.d.). ResearchGate. [Link]

  • Cost-effectiveness of Favipiravir in moderately to severely ill COVID-19 patients in the real-world setting of Saudi arabian pandemic referral hospitals. (2022). ScienceDirect. [Link]

Sources

A Guide to the Spectroscopic Differentiation of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile and Its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous characterization of intermediates is a cornerstone of quality control and process optimization. 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a key intermediate in the synthesis of the antiviral agent Favipiravir.[1][2][3] The purity of this intermediate is paramount, as the presence of even minor byproducts can impact the yield, safety, and efficacy of the final API. These byproducts often arise from incomplete reactions or side reactions, such as residual starting material or subsequent degradation.

This guide provides a comprehensive framework for the spectroscopic differentiation of this compound from two common process-related byproducts: its unfluorinated precursor and its hydrolysis product. We will leverage a multi-technique approach—combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to create a self-validating system for unambiguous identification and purity assessment. The causality behind experimental choices and spectral interpretations is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Plausible Synthetic Route and Emergence of Byproducts

To understand which byproducts to anticipate, we must first consider a plausible synthetic pathway. A common route to the target compound involves a halogen exchange reaction on a chlorinated precursor, followed by careful handling to prevent hydrolysis.

Synthetic_Pathway cluster_0 Synthesis of this compound A 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile B Fluorination (e.g., KF) A->B Reaction C Target Compound: This compound B->C Successful Conversion F Byproduct 1: Unreacted Starting Material B->F Incomplete Reaction D Hydrolysis (H₂O) C->D Side Reaction E Byproduct 2: 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide D->E Analytical_Workflow Start Start with Unknown Sample MS 1. Run Mass Spectrometry (MS) Start->MS Check_MW Check Molecular Ion (m/z) MS->Check_MW NMR_19F 2. Run ¹⁹F NMR Check_MW->NMR_19F m/z = 155 or 173 Byproduct1 Result: Byproduct 1 (6-Chloro...carbonitrile) Check_MW->Byproduct1 m/z = 171/173 (3:1 ratio) Check_F_Signal Signal Present? NMR_19F->Check_F_Signal IR_Spec 3. Run Infrared (IR) Spectroscopy Check_F_Signal->IR_Spec Yes Mixture Result: Mixture Detected (Confirm with NMR) Check_F_Signal->Mixture No (Contradicts MS, likely mixture) Check_Nitrile C≡N Stretch at ~2240 cm⁻¹? IR_Spec->Check_Nitrile Target Result: Target Compound (6-Fluoro...carbonitrile) Check_Nitrile->Target Yes Byproduct2 Result: Byproduct 2 (6-Fluoro...carboxamide) Check_Nitrile->Byproduct2 No

Figure 2: A logical workflow for the spectroscopic identification of the target compound and its byproducts.

Conclusion

The unambiguous identification of this compound and the detection of its common process-related byproducts are readily achievable through the systematic application of modern spectroscopic techniques. Mass spectrometry provides a rapid and definitive screen based on molecular weight and isotopic patterns. ¹⁹F NMR offers a conclusive test for the success of the fluorination step, while IR spectroscopy serves as a powerful tool to detect the hydrolysis of the nitrile functional group. Finally, ¹H and ¹³C NMR provide the detailed structural confirmation needed to assign the final structure with the highest degree of confidence. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality and purity of this critical pharmaceutical intermediate, paving the way for safer and more effective medicines.

References

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine...
  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,...
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022).
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt...
  • Monatshefte für Chemie - Chemical Monthly. (2022).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Răzuș, A. C., et al. (2009). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie, 54(3), 273-281.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center.
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of heterocyclic compounds. Retrieved from [Link]

  • BMC Chemistry. (2023). Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. 17(129).
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. 134(9), 4304-4315.
  • Sharaf, Y. M., et al. (2023). Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. BMC Chemistry, 17(1), 129.
  • Google Patents. (n.d.). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.
  • French-Ukrainian Journal of Chemistry. (2020). Spectroscopic Studies on the Interaction Between Novel Antiviral Drug Favipiravir and Serum Albumins. 8(2), 163-172.
  • Beijing HuiKang BoYuan Chemical Tech CO.,LTD. (n.d.). 6-Fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
  • PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • Pretsch, E., et al. (2009).
  • International Journal of Engineering and Applied Sciences. (2019).
  • PubMed. (2009). 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.

Sources

A Senior Application Scientist's Guide to Validating Purification Efficacy for Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pyrazine Synthesis

Pyrazine and its derivatives are foundational heterocyclic scaffolds in modern drug discovery, contributing to the therapeutic efficacy of several FDA-approved medicines, including treatments for tuberculosis and multiple myeloma.[1][2] Beyond pharmaceuticals, their unique aromatic properties make them indispensable in the flavor and fragrance industries, where they impart roasted, nutty, and savory notes.[3] The journey from initial synthesis to a high-value final product is critically dependent on the purity of the pyrazine intermediates. The presence of even minute quantities of impurities—such as isomers, unreacted starting materials, or side-products—can drastically alter biological activity, introduce toxicity, or corrupt a delicate flavor profile.[4]

Therefore, selecting and validating an appropriate purification method is not merely a procedural step but a cornerstone of process development. The optimal strategy is dictated by a confluence of factors: the physicochemical properties of the target intermediate, the nature of the impurities, and the desired scale, purity, and economic viability. This guide provides an in-depth comparison of primary purification methodologies, grounding theoretical principles in practical, field-proven protocols to empower researchers in developing robust, efficient, and self-validating purification systems.

The First Principle: Understanding the Impurity Profile

Before any purification can be optimized, one must first understand what needs to be removed. The synthesis of pyrazines, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, can generate a predictable yet challenging array of impurities.[4]

  • Unreacted Starting Materials: Residual diamines or dicarbonyls.

  • Oligomeric Byproducts: Particularly prevalent at high reaction concentrations.[4]

  • Isomers: Positional isomers that are structurally similar to the target compound, posing a significant separation challenge.

  • Structurally Related Heterocycles: In syntheses involving amino acids and sugars, imidazole derivatives are common byproducts that may co-extract with pyrazines, complicating the purification process.[5][6]

The choice of purification method is a direct consequence of this impurity profile. For instance, removing a high-boiling point oligomer from a solid pyrazine derivative is a task for recrystallization, not distillation. Conversely, separating volatile alkylpyrazine isomers may necessitate the high-resolution power of preparative chromatography.

Comparative Analysis of Core Purification Methodologies

We will now dissect the four most prevalent purification techniques, examining their underlying principles and explaining the causality behind their application in specific scenarios.

Recrystallization: The Workhorse for Solid Intermediates

Principle of Separation: This technique leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Expert Insights & Causality: The efficacy of recrystallization is fundamentally determined by solvent selection. A common pitfall is choosing a solvent in which the compound is too soluble at low temperatures, leading to poor recovery. The goal is to create a supersaturated solution upon cooling, forcing the target compound to crystallize out while impurities remain in the mother liquor. The cooling rate is a critical parameter; slow cooling promotes the formation of larger, purer crystals, whereas rapid cooling can trap impurities within the crystal lattice. This method is exceptionally effective for thermally stable, crystalline solids and is often used for purifying intermediates like pyrazine-2-carbohydrazide derivatives.[7]

Distillation: Harnessing Volatility for Liquid Purifications

Principle of Separation: Distillation separates components of a liquid mixture based on differences in their boiling points. Components with lower boiling points vaporize more readily and are subsequently condensed and collected as the distillate.

Expert Insights & Causality: Distillation is the method of choice for purifying thermally stable, volatile liquid pyrazines, such as the alkylpyrazines common in the flavor industry.[3][8] The specific technique is chosen based on the boiling point differential between the target and impurities.

  • Simple Distillation: Effective when boiling points differ by >25 °C.

  • Fractional Distillation: Required for separating components with closer boiling points.

  • Steam Distillation: Ideal for high-boiling point compounds that are immiscible with water, allowing for distillation at temperatures below 100 °C, thus preventing thermal degradation.[9] In some cases, azeotropic distillation using a co-distillation agent can be employed to effectively separate pyrazines from challenging impurities like residual alkanolamines from the synthesis.[10]

Column Chromatography: The Apex of Versatility

Principle of Separation: This technique relies on the differential partitioning of components between a stationary phase (a solid adsorbent, like silica gel) and a mobile phase (a liquid solvent). Compounds with a higher affinity for the stationary phase move more slowly down the column, while those with a higher affinity for the mobile phase move more quickly, effecting separation.

Expert Insights & Causality: Column chromatography offers unparalleled versatility for both solid and liquid intermediates. The key to a successful separation lies in the rational selection of the stationary and mobile phases. For pyrazine purification, normal-phase chromatography using polar silica gel is common. The polarity of the eluent is gradually increased to first elute non-polar compounds, followed by the target pyrazine, while highly polar impurities (like imidazoles or baseline oligomers) are strongly retained on the silica.[5][6] The primary trade-off is between resolution and speed/solvent consumption. A long, narrow column with a slow flow rate provides high resolution but low throughput, while automated flash chromatography systems offer a pragmatic balance for routine purifications in a drug development setting.[11]

Preparative HPLC: The High-Resolution Standard

Principle of Separation: Operating on the same principles as analytical HPLC, preparative HPLC uses larger columns and higher flow rates to isolate and purify significant quantities of a compound from a complex mixture. It offers the highest degree of resolution among all common purification techniques.

Expert Insights & Causality: Preparative HPLC is the ultimate tool when purity is paramount and other methods fail, particularly for separating challenging positional isomers or removing trace impurities to achieve >99.5% purity.[12][13] It is often the final polishing step for pharmaceutical intermediates. The choice between normal-phase and reverse-phase (using a non-polar C18 stationary phase) depends on the polarity of the target compound and impurities.[11][14] While its resolution is unmatched, preparative HPLC is also the most expensive and least scalable method, involving high instrument costs and large volumes of high-purity solvents. Therefore, its use must be justified by the stringent purity requirements of the application.

Data-Driven Performance Comparison

To facilitate method selection, the following table summarizes the key performance indicators for each purification technique. The values represent typical outcomes and can vary based on the specific compound and impurity profile.

Performance Metric Recrystallization Distillation Column Chromatography Preparative HPLC
Typical Purity Achieved 95 - 99.5%90 - 99%95 - 99%>99.5%
Typical Recovery/Yield 70 - 95%60 - 90%50 - 85%70 - 90%
Scalability Excellent (g to multi-kg)Excellent (g to multi-kg)Good (mg to kg)Poor (mg to g)
Relative Cost LowLowMediumHigh
Throughput Medium to HighHighLow to MediumLow
Resolution (Isomers) PoorPoor to MediumGoodExcellent
Applicability Thermally stable solidsThermally stable liquidsSolids and liquidsSolids and liquids

Visualizing Purification Workflows

The selection of a purification strategy can be visualized as a logical workflow, guiding the researcher from the crude product to the validated, pure intermediate.

Purification_Workflow Crude Crude Pyrazine Intermediate Analysis Analyze Impurity Profile (HPLC, GC-MS, NMR) Crude->Analysis Decision1 Solid or Liquid? Analysis->Decision1 Decision2 Thermally Stable? Decision1->Decision2 Liquid Recrystallization Recrystallization Decision1->Recrystallization Solid Distillation Distillation Decision2->Distillation Yes ColumnChrom Column Chromatography Decision2->ColumnChrom No Decision3 Purity Requirement? PrepHPLC Preparative HPLC Decision3->PrepHPLC Not Met (e.g., Isomers) Final Pure Intermediate (>99%) Decision3->Final Met Recrystallization->Decision3 Distillation->Decision3 ColumnChrom->Decision3 PrepHPLC->Final

Caption: Logical workflow for selecting a pyrazine purification method.

Caption: Core principles of primary pyrazine purification methods.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the efficacy of the purification process.

Protocol 1: Recrystallization of a Solid Pyrazine-2-Carboxylic Acid Derivative

This protocol outlines the purification of a crude, solid pyrazine intermediate where the primary impurities are unreacted starting materials and colored byproducts.

Methodology:

  • Solvent Screening: In parallel on a small scale (~10 mg), test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) at room temperature and at reflux to identify a suitable single or binary solvent system.

  • Dissolution: To a round-bottom flask containing the crude pyrazine derivative (e.g., 10.0 g), add the minimum volume of the selected hot solvent (e.g., aqueous ethanol[7]) required to achieve complete dissolution at reflux.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (0.5-1% by weight), maintain reflux for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize recovery, subsequently cool the flask in an ice bath for 1-2 hours.

  • Self-Validation Point 1: Before isolating the crystals, take a small aliquot of the overlying solution (mother liquor) and analyze it by TLC or HPLC. This confirms that impurities have been concentrated in the liquid phase.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature well below their melting point until a constant weight is achieved.

  • Self-Validation Point 2: Determine the melting point of the dried product. A sharp melting point close to the literature value is a strong indicator of high purity. Confirm final purity (>99%) and identity using HPLC, NMR, and MS analysis.

Protocol 2: Automated Flash Column Chromatography of a Liquid Alkylpyrazine

This protocol is for purifying a crude liquid alkylpyrazine mixture containing less polar byproducts and more polar, baseline impurities.

Methodology:

  • Method Development (Analytical TLC/HPLC): Develop a separation method on an analytical scale. For normal-phase chromatography, screen various solvent systems (e.g., hexane/ethyl acetate gradients) to find conditions that provide good separation (ΔRf > 0.2) between the target compound and its major impurities.[5][6]

  • Sample Preparation: Dissolve the crude liquid pyrazine (e.g., 1.0 g) in a minimal amount of a weak solvent (e.g., hexane or dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Column Equilibration: Equilibrate the pre-packed silica gel flash column with the initial, low-polarity mobile phase until a stable baseline is observed on the UV detector.

  • Elution & Fraction Collection: Load the sample onto the column. Begin the elution gradient, slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). The automated system will collect fractions based on the UV absorbance profile.

  • Self-Validation Point 1: The real-time chromatogram serves as the first validation check. A well-resolved peak corresponding to the target compound should be observed.

  • Fraction Analysis: Analyze key fractions across the target peak by TLC or rapid HPLC to identify the purest fractions.

  • Pooling & Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.

  • Self-Validation Point 2: Obtain the final mass and calculate the yield. Confirm the final purity and identity of the clear, isolated liquid via GC-MS and NMR analysis. The purity should meet the pre-defined specification (e.g., >98%).

Conclusion and Future Outlook

The purification of pyrazine intermediates is a multi-faceted challenge where no single method is universally superior. A scientifically sound approach begins with a thorough characterization of the impurity profile, which then informs the selection of a technique—or a combination of techniques—that balances purity requirements with practical considerations of scale, cost, and throughput. Recrystallization and distillation remain highly effective and economical for simpler separations, while column chromatography and preparative HPLC provide the resolution necessary for tackling more complex mixtures and stringent purity demands.

Emerging technologies, such as selective extraction using molecularly imprinted polymers[15] and the integration of continuous flow systems,[16] promise to further enhance the efficiency and sustainability of pyrazine purification. By grounding our methodologies in the fundamental principles of separation science and embedding validation checkpoints directly into our protocols, we can ensure the consistent delivery of high-purity pyrazine intermediates essential for advancing pharmaceutical and chemical innovation.

References

  • Gross, A., et al. (2001). "An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products." PubMed. Available at: [Link]

  • De Vleeschouwer, K., et al. (2019). "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids." Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • De Vleeschouwer, K., et al. (2019). "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids." PubMed. Available at: [Link]

  • Felton, J.S., et al. (1992). "Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens." PubMed. Available at: [Link]

  • Pharmaffiliates. "Pyrazine-impurities." Pharmaffiliates. Available at: [Link]

  • Chen, Y.L., et al. (2021). "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry." Journal of Food and Drug Analysis. Available at: [Link]

  • Stevens, J.B., et al. (2022). "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." MDPI. Available at: [Link]

  • Shin, H.S., & Lee, J.H. (2003). "Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview." Food Science and Biotechnology. Available at: [Link]

  • Nowak, I., et al. (2023). "Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation." MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Science Behind Aroma: Understanding Pyrazine Synthesis Intermediates." NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • ResearchGate. (2022). "Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples." ResearchGate. Available at: [Link]

  • Kucukguzel, I., et al. (2011). "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents." Marmara Pharmaceutical Journal. Available at: [Link]

  • ResearchGate. (2023). "Modeling and validation of purification of pharmaceutical compounds via hybrid processing of vacuum membrane distillation." ResearchGate. Available at: [Link]

  • Google Patents. (2022). "Method for producing alkylpyrazines." Google Patents.
  • Zhang, Y., et al. (2023). "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." MDPI. Available at: [Link]

  • Stevens, J.B., et al. (2022). "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." PubMed Central. Available at: [Link]

  • Singh, R., & Singh, R. (2022). "Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode." Taylor & Francis Online. Available at: [Link]

  • Kumar, H.V., et al. (2015). "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. "The Essential Role of Pyrazine Intermediates in Modern Chemistry." Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • SIELC Technologies. "HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column." SIELC Technologies. Available at: [Link]

  • Google Patents. (1962). "Purification of pyrazine." Google Patents.
  • Yuhardi, M.I., et al. (2020). "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives." IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Organic Syntheses. "2,3-pyrazinedicarboxylic acid." Organic Syntheses. Available at: [Link]

  • SIELC Technologies. "Separation of Pyrazine, chloro- on Newcrom R1 HPLC column." SIELC Technologies. Available at: [Link]

  • Pharmaffiliates. "Pyrazine-impurities." Pharmaffiliates. Available at: [Link]

  • Chromatography Today. (2013). "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." Chromatography Today. Available at: [Link]

  • ResearchGate. (2015). "Industrial Purification of Pharmaceutical Antibodies: Development, Operation, and Validation of Chromatography Processes." ResearchGate. Available at: [Link]

  • ResearchGate. (2018). "Structure‐odor relationship of alkylpyrazines II. Chemical structures..." ResearchGate. Available at: [Link]

  • Purdue University. (2017). "Live qualification/validation of purity methods for protein products." Purdue University. Available at: [Link]

  • ResearchGate. (2019). "Review on the Synthesis of Pyrazine and Its Derivatives." ResearchGate. Available at: [Link]

  • Pharmaguideline. (2025). "Purified Water System Validation | Steps, Phases and Compliance Guide." Pharmaguideline. Available at: [Link]

  • Slideshare. (2022). "Synthesis and reactions of Pyrazine." Slideshare. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). "Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms." Innovare Academic Sciences. Available at: [Link]

  • Wikipedia. "Alkylpyrazine." Wikipedia. Available at: [Link]

  • Google Patents. (1963). "Synthesis of chlorinated alkylpyrazines." Google Patents.
  • El-Shafei, A.K., et al. (1990). "Synthesis and Reactions of Some Pyrazine Derivatives." Taylor & Francis Online. Available at: [Link]

  • Kalhapure, R.S., et al. (2023). "Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System." MDPI. Available at: [Link]

  • Peloquin, C.A., et al. (1991). "Determination of pyrazinamide in human by high performance liquid chromatography." PubMed. Available at: [Link]

  • Li, Y., et al. (2024). "Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus." PubMed Central. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). "Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma." Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Pakistan Journal of Medical & Health Sciences. (2018). "Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method." Pakistan Journal of Medical & Health Sciences. Available at: [Link]

Sources

Introduction: The Critical Role of Precursor Characterization in Favipiravir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Peer-Reviewed Methods for the Characterization of Favipiravir Precursors

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent that has garnered significant attention for its activity against various RNA viruses, including influenza and, more recently, SARS-CoV-2.[1] The synthesis of Favipiravir is a multi-step process, and the purity and identity of the starting materials and intermediates, known as precursors, are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Rigorous characterization of these precursors is not merely a regulatory requirement but a fundamental aspect of process control and optimization in pharmaceutical manufacturing.

This guide provides a comprehensive comparison of peer-reviewed analytical methods for the characterization of key Favipiravir precursors. As a senior application scientist, the focus here is not just on the "how" but also the "why"—elucidating the rationale behind the selection of specific analytical techniques and experimental parameters. We will delve into the practical application of chromatographic and spectroscopic methods, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in establishing robust analytical control strategies.

Common Synthetic Pathways and Identification of Critical Precursors

Several synthetic routes to Favipiravir have been reported, often starting from commercially available pyrazine derivatives.[2] While variations exist, many scalable syntheses proceed through common key intermediates. The purity of these precursors directly impacts the yield and impurity profile of subsequent steps.[3] A representative synthetic pathway highlights several critical control points for analytical characterization.

One common and economical route involves the synthesis of Favipiravir from 3-aminopyrazine-2-carboxylic acid via the key intermediate 3,6-dichloropyrazine-2-carbonitrile.[4] The characterization of these precursors is crucial for a successful synthesis.

G cluster_0 Favipiravir Synthesis Pathway A 3-Aminopyrazine-2-carboxylic acid B 3,6-Dichloropyrazine-2-carbonitrile A->B Chlorination C 3,6-Difluoropyrazine-2-carbonitrile B->C Fluorination D 6-Fluoro-3-hydroxypyrazine-2-carbonitrile C->D Hydroxylation E Favipiravir D->E Nitrile Hydrolysis G A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B D Inject Solutions into HPLC B->D C Set HPLC Parameters (Column, Flow, Gradient) C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration, Purity Calculation) E->F G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dissolve Precursor in Suitable Solvent B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (MS / LC-MS) A->C D Structural Elucidation (NMR) B->D E Molecular Weight Confirmation (MS) C->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile, a fluorinated heterocyclic compound. Adherence to these procedures is critical for mitigating potential hazards and ensuring a safe and compliant laboratory environment.

The chemical structure of this compound, which incorporates a halogen (fluorine) and a nitrile group, necessitates its classification as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. This guide is designed to provide clear, actionable steps that are grounded in established safety protocols and regulatory standards.

PART 1: Immediate Safety and Hazard Assessment

Inherent Hazards:

  • Toxicity: Pyrazinecarbonitrile is listed as harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Irritation: It can cause serious skin and eye irritation.[1][2][3]

  • Reactivity: As a nitrile-containing compound, it has the potential to release toxic hydrogen cyanide gas under acidic conditions. It is also a halogenated organic compound, which requires specific disposal routes.[4][5]

Required Personal Protective Equipment (PPE)

Given the potential hazards, all personnel handling this compound must be equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes or dust.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any dust or vapors.

PART 2: Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[6][7] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[7][8]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in ensuring safe disposal.

  • Isolate Waste: All waste containing this compound, including residual amounts in original containers, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be collected.

  • Classify as Halogenated Organic Waste: Due to the fluorine atom, this compound must be classified as a halogenated organic waste.[4][9] This is a crucial distinction as halogenated and non-halogenated waste streams are often incinerated under different conditions and at different costs.[10]

  • Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents. Studies on the related compound Favipiravir show it degrades under acidic, alkaline, and oxidative conditions, which could lead to the formation of unknown and potentially more hazardous degradation products in a waste container.[11][12][13]

Step 2: Waste Containerization

The integrity and labeling of the waste container are paramount for safety and compliance.

  • Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original container is often a suitable option if it is in good condition.[8] The container must have a secure, screw-top cap to prevent leaks and evaporation.[7][9]

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Do not use abbreviations.[9]

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[7][8] This is a key requirement to prevent the release of vapors and to avoid spills.

Step 3: Storage and Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Designated Area: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6][8]

  • Segregated Storage: Store the halogenated waste container away from incompatible chemicals. Specifically, store acids and bases separately.[14]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Request Pickup: Once the container is full or has been in storage for the maximum allowed time (typically six months for academic labs), contact your EHS office to request a waste pickup.[6][8]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. The manifest system is designed to track hazardous waste from "cradle to grave," a key principle of the Resource Conservation and Recovery Act (RCRA).[15][16]

PART 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before cleaning up the spill, don the appropriate PPE as listed in the table above.

  • Contain and Absorb: For solid spills, carefully sweep the material to avoid creating dust and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect Waste: Place the absorbent material into a sealable, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste_handling Waste Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste: Halogenated Organic & Nitrile ppe->classify segregate Segregate from incompatible wastes (Acids, Bases, Oxidizers) classify->segregate container Use Labeled, Sealed, Compatible Container segregate->container saa Store in designated Satellite Accumulation Area (SAA) container->saa secondary Use Secondary Containment saa->secondary pickup Request Waste Pickup from EHS secondary->pickup end End: Proper Disposal via Licensed Contractor pickup->end spill Spill Occurs absorb Contain & Absorb with inert material spill->absorb Yes collect_spill Collect as Hazardous Waste absorb->collect_spill collect_spill->container

Caption: Disposal workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Taylor & Francis Online. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. MDPI. [Link]

  • The anti‐COVID‐19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Wiley Online Library. [Link]

  • Laboratory Waste Guide 2025. ReAgent. [Link]

  • Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. PubMed. [Link]

  • The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Semantic Scholar. [Link]

  • Disposal process for halogenated organic material (Patent). OSTI.GOV. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Pyrazinecarbonitrile. PubChem. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 2-pyrazine carbonitrile 2-cyanopyrazine. The Good Scents Company. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt. Pharmaffiliates. [Link]

  • PYRAZINE DERIVATIVES. International Programme on Chemical Safety. [Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • NITRILES. Centers for Disease Control and Prevention. [Link]

  • How to Recycle Nitrile Gloves. Thomasnet. [Link]

  • This compound compound w. Guangzhou Webo Technology Co., Ltd. [Link]

  • 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. PubChem. [Link]

  • This compound, 97% Purity, C5H2FN3O, 100 mg. Lab Depot. [Link]

Sources

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth operational and safety directive for handling 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS No. 356783-31-8), a key intermediate in the synthesis of the antiviral agent Favipiravir.[1][2] The structural features of this molecule—a fluorinated heterocyclic ring and a nitrile group—necessitate a rigorous and informed approach to laboratory safety. This document moves beyond a mere checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory practice.

Hazard Analysis: Understanding the Intrinsic Risks

  • Organofluorine Moiety: The presence of a carbon-fluorine bond introduces several potential hazards. While often enhancing metabolic stability in parent drug molecules, the C-F bond is not inert.[3] Inappropriate handling or unforeseen reactions could potentially lead to the release of fluoride ions, which are toxic.[3] Furthermore, thermal decomposition of fluorinated organic compounds can generate hazardous byproducts.

  • Nitrile Group (-CN): The nitrile functional group is a well-documented potential source of toxicity. Under certain conditions, such as exposure to strong acids or high temperatures, nitriles can hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas.

  • Pyrazine Ring System: While the pyrazine core is common in many pharmaceuticals and flavoring agents, nitrogen-containing heterocyclic compounds can have diverse biological activities and toxicities. The dihydropyrazine form may also have different reactivity compared to its aromatic counterpart.

  • Particulate Hazard: As a solid, this compound presents an inhalation hazard. Fine powders can be easily aerosolized, leading to respiratory tract irritation and systemic exposure.

Table 1: Summary of Potential Hazards

Hazard TypePotential ConsequencesCausative Functional Group
Acute Toxicity (Inhalation, Ingestion, Dermal) Irritation to skin, eyes, and respiratory system. Potential for systemic toxicity due to the nitrile and fluoro-organic nature.Nitrile, Fluoro-organic
Chronic Toxicity Long-term exposure risks are not well-defined, but the potential for fluoride accumulation should be considered.Fluoro-organic
Reactivity Potential for hazardous reactions with strong acids, bases, and oxidizing agents.Nitrile, Dihydropyrazine Ring
Thermal Decomposition Emission of toxic fumes, including hydrogen cyanide and hydrogen fluoride.Nitrile, Fluoro-organic

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is not merely a matter of compliance but a critical risk mitigation strategy.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the potential for splashes during dissolution or transfer, the use of a full-face shield in conjunction with goggles is strongly recommended.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves with a minimum thickness of 5 mil provide adequate splash protection for short-duration tasks. For extended handling or when there is a higher risk of immersion, heavier-duty gloves or double-gloving should be employed. It is crucial to change gloves immediately upon contamination.

  • Body Protection: A flame-resistant laboratory coat must be worn at all times. For tasks with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization outside of a fume hood, a properly fitted N95 or higher-rated respirator is required. For spill cleanup or in situations with inadequate ventilation, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.

Operational Protocols: From Benchtop to Waste Stream

A systematic and well-documented workflow is critical to ensuring safety and reproducibility. The following protocols are designed to be self-validating, with built-in checks and decision points.

Handling and Weighing:
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared, disposable weigh boat.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel using a powder funnel to prevent dispersal.

  • Post-Handling: Immediately after handling, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

Solution Preparation:
  • Solvent Addition: Add the solvent to the solid in the reaction vessel slowly and with gentle agitation to avoid splashing.

  • Dissolution: If necessary, use gentle heating with a well-controlled heating mantle and a condenser to facilitate dissolution. Avoid excessive heat to prevent thermal decomposition.

  • Storage: Store solutions in clearly labeled, sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management:

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills (less than 100 mL of a dilute solution or a few grams of solid), trained laboratory personnel can proceed with cleanup. For larger spills, or if there is any uncertainty, contact your institution's emergency response team.

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE, including a respirator if necessary.

  • Containment and Cleanup:

    • Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent aerosolization. Carefully sweep the mixture into a designated hazardous waste container.

    • Liquid Spills: Contain the spill with absorbent pads or dikes. Apply an inert absorbent material, working from the outside in, and then transfer the absorbed material to a hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

Disposal Plan:

Proper waste management is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All waste contaminated with this compound, including solid waste, spent solvents, and aqueous solutions, must be collected in separate, clearly labeled hazardous waste containers.

  • Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Incompatible Wastes: Do not mix waste containing this compound with strong oxidizing agents or other incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to effectively managing any laboratory emergency.

Table 2: Emergency Response Protocols

Exposure RouteImmediate Action
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the Workflow: Diagrams for Clarity

To further enhance understanding and adherence to these protocols, the following diagrams illustrate key decision-making processes.

HandlingWorkflow start Start: Prepare to Handle Compound fume_hood Work in Certified Fume Hood start->fume_hood ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat fume_hood->ppe weigh Weigh Solid Compound ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve end_op Complete Operation dissolve->end_op decontaminate Decontaminate Equipment & Workspace end_op->decontaminate waste Dispose of Waste in Labeled Container decontaminate->waste end End waste->end

Caption: Standard workflow for handling this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill? assess->small_spill cleanup Trained Personnel Cleanup: 1. Don PPE 2. Contain & Absorb 3. Collect Waste small_spill->cleanup Yes large_spill Large Spill small_spill->large_spill No decontaminate Decontaminate Spill Area cleanup->decontaminate emergency Contact Emergency Response large_spill->emergency emergency->decontaminate report Report Incident decontaminate->report end End report->end

Caption: Decision-making flowchart for spill response.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about cultivating a deep-seated culture of safety and scientific rigor. By understanding the inherent chemical properties and potential hazards of this compound, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and training programs.

References

  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dibutylamine Salt. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 6-Fluoro-3-hydroxypyrazine-2-carbonitrile. (n.d.). Venkatasai Life Sciences. Retrieved from [Link]

  • This compound compound w. (n.d.). 广州伟伯科技有限公司. Retrieved from [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024, November 7). MDPI. Retrieved from [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (n.d.). PubMed. Retrieved from [Link]

  • 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt. (n.d.). Beijing HuiKang BoYuan Chemical Tech CO.,LTD. Retrieved from [Link]

  • Thermal decomposition of [Co(NH 3) 6] 2(C 2O 4) 3·4H 2O. (n.d.). ResearchGate. Retrieved from [Link]

  • CAS No : 1137606-74-6 | Product Name : 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Dicyclohexylamine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC - NIH. Retrieved from [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). NIH. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.